Methyl 5-formylpyridine-2-carboxylate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
methyl 5-formylpyridine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO3/c1-12-8(11)7-3-2-6(5-10)4-9-7/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOWOSLFJHTVONJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC=C(C=C1)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90568528 | |
| Record name | Methyl 5-formylpyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90568528 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55876-91-0 | |
| Record name | Methyl 5-formylpyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90568528 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | methyl 5-formylpyridine-2-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
"Methyl 5-formylpyridine-2-carboxylate chemical properties"
An In-depth Technical Guide to the Chemical Properties and Applications of Methyl 5-formylpyridine-2-carboxylate
Prepared by: Gemini, Senior Application Scientist
This guide provides a comprehensive technical overview of this compound, a heterocyclic building block of significant interest to researchers in medicinal chemistry, drug discovery, and organic synthesis. We will delve into its chemical properties, reactivity, synthesis, and key applications, offering field-proven insights and detailed protocols.
Core Chemical Identity and Physical Properties
This compound, also known as Methyl 5-formylpicolinate, is a bifunctional pyridine derivative. Its structure incorporates both an aldehyde and a methyl ester, making it a versatile scaffold for constructing more complex molecules.
Chemical Structure
Caption: Chemical structure of this compound.
Data Summary Tables
Quantitative data and key identifiers are summarized below for quick reference.
Table 1: Chemical Identifiers
| Identifier | Value | Source |
|---|---|---|
| IUPAC Name | This compound | [1] |
| Synonyms | Methyl 5-formylpicolinate, 5-Formyl-pyridine-2-carboxylic acid methyl ester | [1] |
| CAS Number | 55876-91-0 | [1][2] |
| Molecular Formula | C₈H₇NO₃ | [1] |
| SMILES | COC(=O)C1=NC=C(C=C1)C=O | [1] |
| InChIKey | QOWOSLFJHTVONJ-UHFFFAOYSA-N |[1][2] |
Table 2: Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 165.15 g/mol | [1] |
| Appearance | Solid | [2] |
| Boiling Point (Predicted) | 322.7 °C at 760 mmHg | [3] |
| Density (Predicted) | 1.249 g/cm³ | [3] |
| Topological Polar Surface Area | 56.3 Ų | [1] |
| Purity (Typical) | ≥98% | [2] |
| Storage Conditions | Inert atmosphere, 2-8°C |[2] |
Predicted Spectroscopic Features
While full experimental spectra are not widely published, the structural features of this compound allow for a reliable prediction of its key spectroscopic characteristics.
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to be highly informative.
-
Aldehyde Proton (CHO): A distinct singlet is predicted to appear far downfield, typically in the δ 9.9-10.2 ppm range, due to the strong deshielding effect of the carbonyl group.
-
Pyridine Protons: The three protons on the pyridine ring will appear in the aromatic region (δ 8.0-9.2 ppm). The proton at C6 (adjacent to the nitrogen) will be the most deshielded. The proton at C4 will likely appear as a doublet of doublets, coupled to both the C3 and C6 protons.
-
Methyl Protons (OCH₃): A sharp singlet corresponding to the three methyl ester protons is expected around δ 3.9-4.1 ppm .
-
-
¹³C NMR Spectroscopy:
-
Carbonyl Carbons: Two signals in the downfield region are expected for the aldehyde (δ ~190 ppm) and ester (δ ~165 ppm) carbonyls.
-
Aromatic Carbons: Signals for the five carbons of the pyridine ring are expected between δ 120-160 ppm.
-
Methyl Carbon: The ester methyl carbon should appear as a single peak around δ 53 ppm.
-
-
Infrared (IR) Spectroscopy:
-
C=O Stretching: Two strong absorption bands are predicted. The aldehyde C=O stretch typically appears around 1700-1715 cm⁻¹ , while the ester C=O stretch appears at a higher frequency, around 1720-1730 cm⁻¹ .
-
Aromatic C=C/C=N Stretching: Multiple bands in the 1400-1600 cm⁻¹ region.
-
C-O Stretching: A strong band for the ester C-O bond is expected around 1250-1300 cm⁻¹ .
-
-
Mass Spectrometry:
-
The electron ionization (EI) mass spectrum should show a clear molecular ion peak [M]⁺ at m/z = 165 .
-
Common fragmentation patterns would include the loss of the methoxy group (-OCH₃, m/z = 31) to give a fragment at m/z = 134, or the loss of the entire methoxycarbonyl group (-COOCH₃, m/z = 59) to give a fragment at m/z = 106.
-
Reactivity and Chemical Behavior
The utility of this compound stems from the distinct reactivity of its functional groups, which can often be addressed selectively. The electron-withdrawing nature of the ester and aldehyde groups, combined with the inherent electron-deficient character of the pyridine ring, governs its chemical behavior.
Key Reaction Pathways
Caption: Key reaction pathways for this compound.
-
Reactions at the Aldehyde: The formyl group is a primary site for nucleophilic attack.
-
Reductive Amination: It readily reacts with primary or secondary amines to form an intermediate imine (Schiff base), which can be subsequently reduced to yield substituted aminomethyl-pyridines. This is a cornerstone reaction in combinatorial chemistry for library synthesis.
-
Reduction: Selective reduction of the aldehyde to a primary alcohol (yielding Methyl 5-(hydroxymethyl)pyridine-2-carboxylate) can be achieved with mild reducing agents like sodium borohydride (NaBH₄), leaving the ester intact.
-
Oxidation: The aldehyde can be oxidized to a carboxylic acid using standard oxidants like potassium permanganate (KMnO₄) or Tollens' reagent (Ag₂O), yielding Pyridine-2,5-dicarboxylic acid monomethyl ester.
-
Wittig and Related Reactions: It serves as an excellent electrophile for olefination reactions to introduce carbon-carbon double bonds.
-
-
Reactions at the Ester: The methyl ester is susceptible to nucleophilic acyl substitution.
-
Hydrolysis: Saponification with a base (e.g., LiOH, NaOH) followed by acidic workup readily converts the ester to the corresponding carboxylic acid (5-formylpicolinic acid).
-
Aminolysis: Reaction with amines at elevated temperatures can convert the ester to the corresponding amide.
-
Representative Synthesis Protocol
While various synthetic routes exist, a common and reliable laboratory-scale method involves the selective oxidation of the corresponding 5-methyl derivative. This approach is favored for its relatively clean conversion and predictable outcome.
Workflow: Oxidation of Methyl 5-methylpyridine-2-carboxylate
Caption: A typical workflow for the synthesis of the title compound.
Step-by-Step Methodology
Causality: This protocol uses selenium dioxide (SeO₂), a classic reagent for the oxidation of activated methyl groups (allylic or benzylic-type) to aldehydes. The methyl group at the 5-position of the pyridine ring is sufficiently activated for this transformation.
-
Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add Methyl 5-methylpyridine-2-carboxylate (1.0 eq).
-
Dissolution: Add a suitable solvent such as 1,4-dioxane or acetic acid to dissolve the starting material. The choice of solvent is critical; it must be inert to the oxidant and capable of sustaining the reaction temperature.
-
Reagent Addition: Add selenium dioxide (SeO₂) (1.1-1.3 eq) to the solution portion-wise. Self-Validating System: A slight excess of the oxidant ensures complete conversion of the starting material, which can be monitored by Thin Layer Chromatography (TLC).
-
Reaction: Heat the mixture to reflux (typically 80-100 °C) and maintain for 12-24 hours. The reaction progress should be monitored periodically by TLC or LC-MS until the starting material is consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature. A black precipitate of elemental selenium will have formed.
-
Filter the mixture through a pad of Celite® to remove the selenium precipitate. Wash the pad with the reaction solvent.
-
Carefully neutralize the filtrate with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extract the aqueous layer three times with an organic solvent such as ethyl acetate (EtOAc) or dichloromethane (DCM).
-
-
Purification:
-
Combine the organic extracts, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the resulting crude residue by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure this compound.
-
Applications in Drug Discovery and Chemical Biology
The true value of this compound lies in its role as a versatile intermediate for synthesizing high-value, biologically active compounds. Its bifunctional nature allows for sequential or orthogonal derivatization to build molecular complexity.
Caption: Relationship between the core chemical and its therapeutic applications.
-
GPX4 Inhibitors for Cancer Therapy: Glutathione Peroxidase 4 (GPX4) is a critical enzyme that protects cells from ferroptosis, a form of iron-dependent programmed cell death.[4] Inhibiting GPX4 is a promising strategy for killing therapy-resistant cancer cells.[4][5] this compound can be used as a starting scaffold to synthesize novel GPX4 inhibitors, where the aldehyde can be elaborated into a warhead to covalently target the enzyme, and the ester can be modified to tune pharmacokinetic properties.[3][6]
-
TREX1 Modulators for Immuno-Oncology: Three prime repair exonuclease 1 (TREX1) is a key repressor of the cGAS/STING pathway, which is crucial for innate immune responses against cancer.[7] By inhibiting TREX1, it is possible to stimulate an anti-tumor immune response, effectively turning "cold" tumors "hot". Pyridine-based derivatives have been patented as modulators of TREX1, highlighting the potential of scaffolds derived from this compound in the development of novel cancer immunotherapies.[7]
-
Telomerase Inhibitors: Telomerase is an enzyme essential for the survival of most cancer cells, and its inhibition is a validated anticancer strategy. Derivatives of pyridine-2-carboxylic acid have been synthesized and shown to possess telomerase inhibitory activity, making this compound a relevant starting point for such research.[8]
Safety and Handling
As a laboratory chemical, this compound requires careful handling to minimize exposure and risk.
Table 3: GHS Hazard Information
| Hazard Code | Description | Class |
|---|---|---|
| H315 | Causes skin irritation | Skin Irritant, Category 2 |
| H319 | Causes serious eye irritation | Eye Irritant, Category 2A |
| H335 | May cause respiratory irritation | Specific Target Organ Toxicity (Single Exposure), Category 3 |
Source:[1]
Recommended Handling Protocol
-
Engineering Controls: Handle only inside a certified chemical fume hood to avoid inhalation of dust or vapors. Ensure an eyewash station and safety shower are readily accessible.
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles or a face shield.
-
Skin Protection: Wear nitrile or neoprene gloves. A lab coat is mandatory.
-
Respiratory Protection: If working outside a fume hood or with large quantities, use a NIOSH-approved respirator with an organic vapor cartridge.
-
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[2] For long-term stability, storage under an inert atmosphere (e.g., argon or nitrogen) at 2-8°C is recommended.[2]
-
Spill & Disposal: In case of a spill, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for chemical waste disposal. Dispose of waste in accordance with local, state, and federal regulations.
Conclusion
This compound is more than a simple chemical; it is a highly valuable and versatile platform for innovation in drug discovery. Its dual functionality allows for precise chemical modifications, enabling the synthesis of sophisticated molecules targeting critical disease pathways in oncology and immunology. A thorough understanding of its properties, reactivity, and safe handling procedures is essential for any researcher aiming to leverage its full potential.
References
- 1. This compound | C8H7NO3 | CID 15121205 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 55876-91-0 [sigmaaldrich.com]
- 3. Design, Synthesis, and Biological Evaluation for First GPX4 and CDK Dual Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Selective covalent targeting of GPX4 using masked nitrile-oxide electrophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 6. Development of a Highly Selective Ferroptosis Inducer Targeting GPX4 with 2-Ethynylthiazole-4-carboxamide as Electrophilic Warhead - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. WO2021016317A1 - Modulators of trex1 - Google Patents [patents.google.com]
- 8. Synthesis of 6-formyl-pyridine-2-carboxylate derivatives and their telomerase inhibitory activities - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Methyl 5-formylpyridine-2-carboxylate (CAS 55876-91-0): A Key Intermediate in the Development of Novel Therapeutics
This technical guide provides a comprehensive overview of Methyl 5-formylpyridine-2-carboxylate (CAS 55876-91-0), a pivotal building block in contemporary drug discovery and development. This document is intended for researchers, medicinal chemists, and drug development professionals, offering in-depth insights into its properties, synthesis, and critical applications, particularly in the synthesis of targeted therapies for oncology.
Introduction: The Strategic Importance of a Bifunctional Building Block
This compound is a heterocyclic organic compound distinguished by its bifunctional nature, incorporating both a methyl ester and an aldehyde group on a pyridine scaffold. This unique arrangement makes it a highly versatile intermediate in multi-step organic synthesis. Its true significance, however, lies in its role as a key precursor to potent and selective inhibitors of high-value therapeutic targets, namely Three-Prime Repair Exonuclease 1 (TREX1) and Glutathione Peroxidase 4 (GPX4).[1] The strategic placement of its reactive groups allows for the precise construction of complex molecular architectures required to engage with the active sites of these enzymes. This guide will delve into the fundamental properties of this compound and elucidate its application in the synthesis of next-generation therapeutic agents.
Physicochemical and Spectroscopic Profile
A thorough understanding of the physicochemical properties of a synthetic intermediate is paramount for its effective use in process development and scale-up.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 55876-91-0 | [2][3] |
| Molecular Formula | C₈H₇NO₃ | [2] |
| Molecular Weight | 165.15 g/mol | [2] |
| IUPAC Name | This compound | [2] |
| Synonyms | Methyl 5-formylpicolinate, 5-Formyl-pyridine-2-carboxylic acid methyl ester | [3] |
| Appearance | White to yellow or reddish-beige solid | [3] |
| Purity | Typically ≥98% | |
| Storage Conditions | Store at 2-8°C under an inert atmosphere | |
| Boiling Point | 322.7 ± 27.0 °C (Predicted) | [1] |
| Density | 1.249 ± 0.06 g/cm³ (Predicted) | [1] |
| SMILES | COC(=O)C1=NC=C(C=C1)C=O | [2] |
| InChIKey | QOWOSLFJHTVONJ-UHFFFAOYSA-N | [2] |
Spectroscopic Data
Spectroscopic analysis is essential for the structural confirmation and purity assessment of this compound.
-
¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum provides characteristic signals for the protons in the molecule. The aldehyde proton (CHO) is expected to appear as a singlet in the downfield region (around 10 ppm). The aromatic protons on the pyridine ring will exhibit distinct splitting patterns and chemical shifts, and the methyl ester protons (OCH₃) will be observed as a singlet in the upfield region (around 4 ppm).[4]
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will show distinct peaks for each unique carbon atom. Key signals include the carbonyl carbons of the aldehyde and ester groups, as well as the carbons of the pyridine ring.
-
IR (Infrared) Spectroscopy: The IR spectrum is expected to show strong absorption bands corresponding to the C=O stretching vibrations of the aldehyde and ester functional groups.
Synthesis of this compound
While a specific, detailed experimental protocol for the synthesis of this compound is not extensively published in peer-reviewed literature, a plausible and commonly employed synthetic route involves the selective oxidation of the corresponding methyl-substituted precursor, Methyl 5-methylpyridine-2-carboxylate.
Proposed Synthetic Pathway
Caption: Proposed synthesis of this compound.
Experimental Protocol: A Representative Method
The following protocol is a generalized procedure based on the known oxidation of methylpyridines to their corresponding aldehydes.[5][6]
Objective: To synthesize this compound via the oxidation of Methyl 5-methylpyridine-2-carboxylate.
Materials:
-
Methyl 5-methylpyridine-2-carboxylate (starting material)[7]
-
Selenium dioxide (SeO₂)
-
1,4-Dioxane (solvent)
-
Water
-
Ethyl acetate (for extraction)
-
Brine
-
Anhydrous sodium sulfate (drying agent)
-
Silica gel (for chromatography)
-
Hexanes and Ethyl acetate (eluent system)
Procedure:
-
To a solution of Methyl 5-methylpyridine-2-carboxylate in 1,4-dioxane and water, add a stoichiometric amount of selenium dioxide.
-
Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter to remove selenium byproducts.
-
Dilute the filtrate with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford pure this compound.
Self-Validation: The identity and purity of the synthesized product should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry, comparing the obtained data with known values.
Application in the Synthesis of TREX1 and GPX4 Inhibitors
The primary utility of this compound in drug discovery is as a key intermediate in the synthesis of inhibitors targeting TREX1 and GPX4.
Target Rationale: TREX1 and GPX4 in Oncology
-
TREX1 (Three-Prime Repair Exonuclease 1): TREX1 is a cytosolic exonuclease that degrades DNA, thereby preventing the activation of the cGAS-STING pathway of the innate immune system.[8] In the tumor microenvironment, TREX1 can suppress anti-tumor immunity by degrading tumor-derived DNA. Inhibition of TREX1 is a promising immuno-oncology strategy to enhance the immunogenicity of tumors and promote an anti-cancer immune response.
-
GPX4 (Glutathione Peroxidase 4): GPX4 is a key enzyme that protects cells from a form of programmed cell death called ferroptosis by reducing lipid peroxides. Cancer cells, particularly those that are resistant to other therapies, can be highly dependent on GPX4 for survival. Inhibition of GPX4 leads to the accumulation of lipid reactive oxygen species, triggering ferroptosis and offering a novel therapeutic approach for treating cancer.
Signaling Pathways
Caption: Role of TREX1 and GPX4 in cellular signaling.
Synthetic Workflow: A Representative Example
The following workflow illustrates the use of this compound in a multi-step synthesis of a hypothetical, yet representative, inhibitor.
References
- 1. This compound | 55876-91-0 [chemicalbook.com]
- 2. This compound | C8H7NO3 | CID 15121205 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. americanelements.com [americanelements.com]
- 4. This compound(55876-91-0) 1H NMR [m.chemicalbook.com]
- 5. RU2198875C2 - Methods of synthesis of pyridine-2-carboxaldehyde thiosemicarbazones and intermediate pyridine-2-carboxaldehydes - Google Patents [patents.google.com]
- 6. Oxidation of certain methylpyridines to pyridine carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Methyl 5-Methylpyridine-2-carboxylate - Amerigo Scientific [amerigoscientific.com]
- 8. A novel TREX1 inhibitor, VB-85680, upregulates cellular interferon responses - PMC [pmc.ncbi.nlm.nih.gov]
Introduction: The Strategic Importance of a Bifunctional Pyridine Scaffold
An In-depth Technical Guide to the Molecular Structure of Methyl 5-formylpyridine-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This compound is a strategically important heterocyclic compound that serves as a versatile building block in modern organic synthesis and medicinal chemistry. Its structure is characterized by a pyridine ring substituted with two key functional groups: a methyl ester at the 2-position and a formyl (aldehyde) group at the 5-position. This unique arrangement of an electrophilic aldehyde and a readily modifiable ester on a nitrogen-containing aromatic core makes it a valuable precursor for constructing more complex molecular architectures. The pyridine nucleus is a privileged scaffold in drug discovery, and the dual functionality of this molecule allows for sequential or orthogonal chemical modifications, enabling the synthesis of diverse compound libraries for screening and the development of novel therapeutic agents. This guide provides a detailed examination of its molecular structure, a robust protocol for its synthesis, comprehensive spectroscopic characterization, and an analysis of its chemical reactivity.
Molecular Identity and Physicochemical Properties
A clear definition of a molecule's properties is the foundation of its application in research. The key identifiers and computed physicochemical properties for this compound are summarized below.
| Property | Value | Source(s) |
| IUPAC Name | This compound | [1] |
| CAS Number | 55876-91-0 | |
| Molecular Formula | C₈H₇NO₃ | [1] |
| Molecular Weight | 165.15 g/mol | [1] |
| Canonical SMILES | COC(=O)C1=NC=C(C=C1)C=O | [1] |
| Appearance | White to yellow or reddish-beige solid | |
| Storage Temperature | Inert atmosphere, 2-8°C | |
| Topological Polar Surface Area | 56.3 Ų | [1] |
Synthesis and Purification Protocol
While not widely available as a commodity chemical, this compound can be reliably synthesized from its corresponding 5-methyl precursor, Methyl 5-methylpyridine-2-carboxylate (CAS 29681-38-7). The most direct and established method for this transformation is the selective oxidation of the benzylic methyl group to an aldehyde. Selenium dioxide (SeO₂) is a classic and effective reagent for this type of transformation.
Causality Behind Experimental Choices:
-
Starting Material: Methyl 5-methylpyridine-2-carboxylate is chosen as it already possesses the required ester functionality and the pyridine core, simplifying the synthesis to a single, key oxidation step.
-
Oxidizing Agent: Selenium dioxide (SeO₂) is selected for its well-documented ability to oxidize activated methyl groups (such as those on a pyridine ring) to aldehydes, often with high selectivity and in good yields, minimizing over-oxidation to the carboxylic acid.[2][3]
-
Solvent: A high-boiling, inert solvent like 1,4-dioxane is used to ensure the reaction can be heated sufficiently to achieve a reasonable reaction rate while fully solvating both the substrate and the reagent.
-
Purification: The purification process involves a filtration step to remove the selenium byproduct, followed by an aqueous workup to remove any water-soluble impurities. Final purification by column chromatography is essential to isolate the product with high purity, separating it from unreacted starting material and any minor byproducts.
Experimental Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Step-by-Step Protocol:
-
Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add Methyl 5-methylpyridine-2-carboxylate (1.0 eq) and selenium dioxide (1.1 eq).
-
Solvent Addition: Under a nitrogen atmosphere, add anhydrous 1,4-dioxane (approx. 0.1 M concentration relative to the substrate).
-
Heating: Heat the reaction mixture to reflux (approximately 101°C) and maintain for 12-24 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Cooling and Filtration: Once the reaction is complete, cool the mixture to room temperature. A black precipitate of selenium metal will be present. Filter the reaction mixture through a pad of Celite®, washing the pad with ethyl acetate.
-
Aqueous Workup: Combine the filtrates and wash sequentially with saturated aqueous sodium bicarbonate (NaHCO₃) solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by silica gel column chromatography, typically using a gradient of ethyl acetate in hexanes, to afford the pure this compound.
Structural Elucidation and Spectroscopic Analysis
The confirmation of the molecular structure is achieved through a combination of spectroscopic methods. While public databases lack experimental spectra for this specific compound, a detailed analysis based on established principles of spectroscopy provides a reliable characterization.
Annotated Molecular Structure
Caption: Annotated structure showing atom numbering for spectroscopic assignment.
Predicted ¹H NMR Analysis (500 MHz, CDCl₃)
The proton NMR spectrum is expected to be highly informative, with distinct signals for each of the three aromatic protons, the aldehyde proton, and the methyl ester protons.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |
| H (aldehyde, C₉-H) | 10.1 - 10.3 | Singlet (s) | 1H | Aldehyde protons are strongly deshielded and appear far downfield. |
| H-6 | 9.0 - 9.2 | Doublet (d) | 1H | Deshielded by the adjacent nitrogen and the formyl group at the para position. Small coupling to H-4. |
| H-4 | 8.3 - 8.5 | Doublet of Doublets (dd) | 1H | Deshielded by the adjacent formyl group and coupled to both H-3 and H-6. |
| H-3 | 8.1 - 8.3 | Doublet (d) | 1H | Deshielded by the adjacent ester group and coupled to H-4. |
| H (methyl, C₈-H₃) | 4.0 - 4.1 | Singlet (s) | 3H | Protons of the methyl ester group, deshielded by the adjacent oxygen atom. |
Predicted ¹³C NMR Analysis (125 MHz, CDCl₃)
The carbon spectrum will confirm the presence of eight unique carbon environments, including two distinct carbonyl carbons.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |
| C₉ (aldehyde C=O) | 190 - 192 | Characteristic downfield shift for an aldehyde carbonyl carbon. |
| C₇ (ester C=O) | 164 - 166 | Typical chemical shift for an ester carbonyl carbon, slightly upfield from the aldehyde. |
| C-2 | 150 - 152 | Aromatic carbon attached to nitrogen and the electron-withdrawing ester group. |
| C-6 | 148 - 150 | Aromatic carbon adjacent to nitrogen. |
| C-4 | 138 - 140 | Aromatic carbon deshielded by the adjacent formyl group. |
| C-5 | 135 - 137 | Aromatic carbon attached to the electron-withdrawing formyl group. |
| C-3 | 125 - 127 | Aromatic carbon adjacent to the ester-substituted carbon. |
| C₈ (methyl -OCH₃) | 53 - 54 | Aliphatic carbon of the methyl ester. |
Predicted Infrared (IR) Spectroscopy Analysis
The IR spectrum provides definitive evidence for the key functional groups present in the molecule.
| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Rationale |
| ~3080 | Aromatic C-H Stretch | Medium | Characteristic of C-H bonds on the pyridine ring.[4] |
| ~2850, ~2750 | Aldehyde C-H Stretch (Fermi doublet) | Weak | A highly diagnostic pair of peaks for the aldehyde C-H bond.[5] |
| ~1730 | Ester C=O Stretch | Strong | Strong, sharp absorption typical for an α,β-unsaturated ester carbonyl.[6] |
| ~1710 | Aldehyde C=O Stretch | Strong | Strong, sharp absorption for the aromatic aldehyde carbonyl, conjugated with the ring.[5] |
| ~1600, ~1470 | Aromatic C=C and C=N Stretches | Medium | Characteristic skeletal vibrations of the pyridine ring. |
| ~1250 | Ester C-O Stretch | Strong | Asymmetric C-O-C stretch of the methyl ester group. |
Predicted Mass Spectrometry (MS) Analysis
Mass spectrometry would confirm the molecular weight and provide structural information through fragmentation patterns.
-
Molecular Ion (M⁺): A prominent peak would be expected at m/z = 165, corresponding to the molecular weight of the compound (C₈H₇NO₃).
-
Key Fragments:
-
m/z = 134: Loss of the methoxy radical (•OCH₃) from the ester, a common fragmentation pathway [M - 31].
-
m/z = 136: Loss of the formyl radical (•CHO) [M - 29].
-
m/z = 106: Loss of the entire methoxycarbonyl group (•COOCH₃) [M - 59].
-
Chemical Reactivity and Synthetic Utility
The bifunctional nature of this compound defines its reactivity, offering two primary sites for chemical modification.
Caption: Reactivity map showing the primary sites for chemical transformation.
-
The Aldehyde Group (Site 2): This is the most reactive electrophilic site. It readily undergoes nucleophilic attack, making it ideal for:
-
Reductive Amination: Reaction with primary or secondary amines followed by reduction to form substituted aminomethylpyridines.
-
Schiff Base Formation: Condensation with primary amines to form imines, which are valuable ligands in coordination chemistry.
-
Wittig Reaction: Conversion of the aldehyde to an alkene, allowing for carbon chain extension.
-
Grignard/Organolithium Addition: Formation of secondary alcohols.
-
-
The Ester Group (Site 1): The methyl ester can be modified through several classic reactions:
-
Saponification: Hydrolysis to the corresponding carboxylic acid, which can then be coupled with amines (via amide bond formation) or alcohols.
-
Amidation: Direct reaction with amines, often at elevated temperatures, to form amides.
-
Reduction: Reduction to the primary alcohol (5-(hydroxymethyl)pyridine-2-methanol) using strong reducing agents like LiAlH₄.
-
-
The Pyridine Ring (Site 3): The ring itself is electron-deficient and can participate in reactions, although it is less reactive than the appended functional groups. Potential reactions include nucleophilic aromatic substitution if a suitable leaving group were present.
Safety and Handling
As a laboratory chemical, this compound should be handled with appropriate care, following standard safety protocols.
-
Hazard Statements:
-
Precautions:
-
Handle in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Avoid inhalation of dust and contact with skin and eyes.
-
-
Storage: Store in a tightly sealed container in a cool, dry place under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation.
Conclusion
This compound is a high-value synthetic intermediate whose molecular structure offers a rich platform for chemical exploration. The orthogonal reactivity of its aldehyde and ester functionalities, combined with the inherent biological relevance of the pyridine core, makes it a powerful tool for medicinal chemists and researchers in drug development. This guide has provided a comprehensive overview of its structure, a plausible and detailed synthesis, a thorough spectroscopic characterization based on predictive methods, and an analysis of its synthetic potential, serving as a foundational resource for its application in advanced scientific research.
References
- 1. This compound | C8H7NO3 | CID 15121205 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Oxidation of certain methylpyridines to pyridine carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. US2109954A - Oxidation of alkyl pyridines and alkyl quinolines - Google Patents [patents.google.com]
- 4. uanlch.vscht.cz [uanlch.vscht.cz]
- 5. eng.uc.edu [eng.uc.edu]
- 6. IR Absorption Table [webspectra.chem.ucla.edu]
A Technical Guide to the Spectroscopic Characterization of Methyl 5-formylpyridine-2-carboxylate
This document provides an in-depth technical guide on the spectroscopic analysis of Methyl 5-formylpyridine-2-carboxylate (CAS: 55876-91-0), a key intermediate in organic synthesis.[1][2] This guide is intended for researchers, scientists, and professionals in drug development who utilize spectroscopic techniques for structural elucidation and quality control. We will delve into the principles, interpretation, and practical acquisition of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, emphasizing the causal links between molecular structure and spectral output.
Molecular Structure and Analytical Overview
This compound possesses a substituted pyridine ring, a scaffold of significant interest in medicinal chemistry.[3][4] The molecule's structure, featuring a methyl ester at position 2 and an aldehyde at position 5, gives rise to a distinct spectroscopic fingerprint. Accurate interpretation of this fingerprint is paramount for confirming its identity and purity.
The molecular formula is C₈H₇NO₃, with a molecular weight of 165.15 g/mol .[5][6]
Caption: Molecular structure of this compound with atom numbering.
The following sections will dissect the data from core spectroscopic techniques, providing both interpretative analysis and validated protocols for data acquisition.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone of molecular structure elucidation in organic chemistry. For this compound, both ¹H and ¹³C NMR provide unambiguous evidence for its constitution.
¹H NMR Spectroscopy
Proton NMR provides information on the number of distinct proton environments, their electronic surroundings, and their proximity to neighboring protons.
Interpretation of the ¹H NMR Spectrum:
-
Aldehyde Proton (H10): A singlet is expected in the range of 10.0-10.2 ppm. This significant downfield shift is characteristic of an aldehyde proton, which is strongly deshielded by the anisotropic effect of the carbonyl double bond.
-
Pyridine Protons (H3, H4, H6): The pyridine ring protons will appear in the aromatic region (7.5-9.5 ppm).
-
H6: This proton is adjacent to the ring nitrogen and is expected to be the most downfield of the ring protons, likely appearing as a doublet.
-
H4: This proton is situated between the two electron-withdrawing groups (formyl and carboxylate) and will also be significantly deshielded, likely appearing as a doublet of doublets.
-
H3: This proton is adjacent to the carboxylate group and will appear as a doublet.
-
-
Methyl Ester Protons (H13): A sharp singlet corresponding to the three equivalent methyl protons is expected around 3.9-4.1 ppm. The deshielding is due to the adjacent oxygen atom of the ester group.
A representative ¹H NMR spectrum is available from ChemicalBook, which confirms these assignments.[7]
Experimental Protocol: ¹H NMR Acquisition
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer equipped with a standard broadband probe.
-
Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30').
-
Spectral Width: ~16 ppm (centered around 6 ppm).
-
Acquisition Time: ~2-3 seconds.
-
Relaxation Delay (d1): 2-5 seconds.
-
Number of Scans: 8-16 scans for a sufficiently concentrated sample.
-
Temperature: 298 K.
-
-
Data Processing: Apply Fourier transformation to the acquired Free Induction Decay (FID). Phase and baseline correct the spectrum. Calibrate the chemical shift scale by referencing the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).
¹³C NMR Spectroscopy
Carbon NMR reveals the number of unique carbon environments in the molecule. The chemical shifts are highly sensitive to the electronic environment, providing critical data for structural confirmation. The interpretation of ¹³C NMR spectra for pyridine derivatives can be complex, but substituent effects are well-documented.[8][9][10]
Interpretation of the ¹³C NMR Spectrum:
-
Carbonyl Carbons (C7, C8): Two distinct signals are expected in the highly deshielded region of the spectrum. The aldehyde carbonyl (C8) typically appears around 190-192 ppm, while the ester carbonyl (C7) appears around 164-166 ppm.
-
Pyridine Carbons (C2, C3, C4, C5, C6): Five distinct signals are expected in the aromatic region (120-160 ppm). The precise chemical shifts are influenced by the nitrogen atom and the attached substituents.[11]
-
Carbons directly attached to the nitrogen (C2 and C6) and those bearing electron-withdrawing groups (C5) are generally the most deshielded.
-
-
Methyl Carbon (C13): The methyl carbon of the ester group will appear as a single peak in the upfield region, typically around 52-54 ppm.
A representative ¹³C NMR spectrum is available from ChemicalBook.[7]
Experimental Protocol: ¹³C NMR Acquisition
-
Sample Preparation: Use the same sample prepared for ¹H NMR analysis.
-
Instrumentation: Utilize the same NMR spectrometer.
-
Acquisition Parameters:
-
Pulse Program: A standard proton-decoupled single-pulse experiment (e.g., 'zgpg30').
-
Spectral Width: ~240 ppm (centered around 120 ppm).
-
Acquisition Time: ~1 second.
-
Relaxation Delay (d1): 2 seconds.
-
Number of Scans: 512-2048 scans, as the natural abundance of ¹³C is low and carbonyl carbons can have long relaxation times.
-
Temperature: 298 K.
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction. Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective method for identifying the presence of specific functional groups within a molecule. The spectrum arises from the absorption of infrared radiation, which excites molecular vibrations.[12][13]
Interpretation of the IR Spectrum:
The IR spectrum of this compound is dominated by strong absorptions from its carbonyl groups.
-
C=O Stretching (Aldehyde): A strong, sharp absorption band is expected around 1705-1730 cm⁻¹. Conjugation with the aromatic ring typically lowers the frequency compared to a saturated aldehyde.[14]
-
C=O Stretching (Ester): Another strong, sharp band is expected at a slightly higher frequency than the aldehyde, typically in the range of 1735-1750 cm⁻¹.[15]
-
Aromatic C=C and C=N Stretching: Medium to weak absorptions are expected in the 1450-1600 cm⁻¹ region, characteristic of the pyridine ring.[15]
-
C-O Stretching (Ester): Strong bands corresponding to the C-O single bond stretches of the ester group will be present in the 1000-1300 cm⁻¹ region.[12]
-
Aldehydic C-H Stretching: A characteristic pair of weak to medium bands may be observed around 2750 cm⁻¹ and 2850 cm⁻¹.[14]
-
Aromatic C-H Stretching: Absorption bands will appear just above 3000 cm⁻¹.[16]
-
Aliphatic C-H Stretching: The methyl group C-H stretches will appear just below 3000 cm⁻¹.[16]
Experimental Protocol: IR Spectrum Acquisition (Attenuated Total Reflectance - ATR)
-
Sample Preparation: Place a small amount (a few milligrams) of the solid this compound sample directly onto the crystal of the ATR accessory.
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory (e.g., with a diamond or germanium crystal).
-
Acquisition:
-
Record a background spectrum of the clean, empty ATR crystal.
-
Apply pressure to the sample using the ATR anvil to ensure good contact with the crystal.
-
Record the sample spectrum, typically over a range of 4000 to 400 cm⁻¹.
-
Co-add 16-32 scans to achieve a good signal-to-noise ratio.
-
Resolution is typically set to 4 cm⁻¹.
-
-
Data Processing: The resulting spectrum is typically displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, enabling the determination of its molecular weight and offering insights into its structure.
Interpretation of the Mass Spectrum (Electron Ionization - EI):
-
Molecular Ion (M⁺•): The molecular ion peak is expected at an m/z corresponding to the molecular weight of the compound, 165.15. This peak should be clearly visible.
-
Key Fragmentation Pathways:
-
Loss of Methoxy Radical (•OCH₃): A prominent fragment at m/z 134 is expected, resulting from the alpha-cleavage of the methyl ester, losing a methoxy radical. This is a common fragmentation pattern for methyl esters.[17]
-
Loss of Carbon Monoxide (CO): Fragmentation of the aldehyde group can lead to the loss of CO (28 Da) from the molecular ion or other fragments. A peak at m/z 137 (M-28) might be observed.
-
Acylium Ion: The formation of a resonance-stabilized acylium ion from the ester at m/z 134 is a characteristic fragmentation.[17]
-
Experimental Protocol: GC-MS Acquisition
This protocol is suitable for a volatile and thermally stable compound like this compound.
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.
-
Instrumentation: Use a Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an Electron Ionization (EI) source.
-
GC Parameters:
-
Column: A standard non-polar capillary column (e.g., 30 m x 0.25 mm, DB-5 or equivalent).
-
Injection Volume: 1 µL.
-
Inlet Temperature: 250 °C.
-
Carrier Gas: Helium, with a constant flow rate of ~1 mL/min.
-
Oven Program: Start at 100 °C, hold for 2 minutes, then ramp at 10-20 °C/min to 280 °C and hold for 5 minutes.
-
-
MS Parameters:
-
Ionization Mode: Electron Ionization (EI).
-
Ionization Energy: 70 eV.
-
Source Temperature: 230 °C.
-
Mass Analyzer: Quadrupole or Time-of-Flight (TOF).
-
Scan Range: m/z 40-400.
-
-
Data Analysis: Identify the peak corresponding to the compound in the total ion chromatogram (TIC). Analyze the mass spectrum associated with this peak to identify the molecular ion and characteristic fragment ions.
Summary of Spectroscopic Data
| Technique | Feature | Expected Chemical Shift / Wavenumber / m/z | Assignment |
| ¹H NMR | Aldehyde Proton | ~10.1 ppm (singlet) | -CHO |
| Pyridine Protons | 7.5 - 9.5 ppm (multiplets) | Ar-H | |
| Methyl Protons | ~4.0 ppm (singlet) | -OCH₃ | |
| ¹³C NMR | Aldehyde Carbonyl | ~191 ppm | -C HO |
| Ester Carbonyl | ~165 ppm | -C OOR | |
| Pyridine Carbons | 120 - 160 ppm | Ar-C | |
| Methyl Carbon | ~53 ppm | -OC H₃ | |
| IR | C=O Stretch (Ester) | ~1740 cm⁻¹ | Ester C=O |
| C=O Stretch (Aldehyde) | ~1710 cm⁻¹ | Aldehyde C=O | |
| Aromatic C=C/C=N | 1450 - 1600 cm⁻¹ | Pyridine Ring | |
| C-O Stretch | 1000 - 1300 cm⁻¹ | Ester C-O | |
| MS (EI) | Molecular Ion [M]⁺• | 165 | C₈H₇NO₃⁺• |
| Fragment [M-OCH₃]⁺ | 134 | Loss of methoxy radical | |
| Fragment [M-CO]⁺• | 137 | Loss of carbon monoxide |
Integrated Spectroscopic Workflow
Caption: Workflow for the spectroscopic characterization of a chemical compound.
References
- 1. This compound | 55876-91-0 [chemicalbook.com]
- 2. This compound 95% | CAS: 55876-91-0 | AChemBlock [achemblock.com]
- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. This compound | 55876-91-0 [sigmaaldrich.com]
- 6. This compound | CymitQuimica [cymitquimica.com]
- 7. This compound(55876-91-0) 1H NMR spectrum [chemicalbook.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration | Semantic Scholar [semanticscholar.org]
- 11. NMR chemical shift prediction of pyridines [stenutz.eu]
- 12. Interpreting Infrared Spectra - Specac Ltd [specac.com]
- 13. orgchemboulder.com [orgchemboulder.com]
- 14. 12.6 Infrared Spectra of Some Common Functional Groups – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 15. fiveable.me [fiveable.me]
- 16. masterorganicchemistry.com [masterorganicchemistry.com]
- 17. GCMS Section 6.14 [people.whitman.edu]
An In-depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of Methyl 5-formylpyridine-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini AI], Senior Application Scientist
Abstract
This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of methyl 5-formylpyridine-2-carboxylate, a key heterocyclic building block in medicinal chemistry and materials science. This document moves beyond a simple presentation of spectral data, offering a detailed interpretation grounded in the principles of NMR spectroscopy and the electronic effects of substituents on the pyridine ring. By explaining the causality behind observed chemical shifts and coupling patterns, this guide serves as a practical resource for researchers in structural elucidation, reaction monitoring, and quality control. The protocols described herein are designed to be self-validating, ensuring reproducibility and fostering confidence in experimental results.
Introduction
This compound is a disubstituted pyridine derivative featuring both an electron-withdrawing formyl group (-CHO) and a methyl ester group (-COOCH₃). These functional groups significantly influence the electron density distribution within the pyridine ring, leading to a characteristic and predictable NMR spectrum. Understanding the nuances of its ¹H and ¹³C NMR spectra is paramount for confirming its synthesis, assessing its purity, and studying its interactions in various chemical and biological systems. This guide will dissect the spectral features of this molecule, providing a foundational understanding for professionals in drug development and chemical research.
Molecular Structure and Numbering
To facilitate a clear and unambiguous discussion of the NMR data, the following IUPAC numbering scheme for this compound will be used throughout this guide.
Figure 1. Molecular structure and atom numbering of this compound.
¹H NMR Spectral Analysis
The ¹H NMR spectrum of this compound provides a wealth of information regarding the electronic environment of the protons on the pyridine ring and the methyl ester. The spectrum is characterized by distinct signals for the three aromatic protons and a singlet for the methyl group.
Predicted ¹H NMR Data
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-6 | ~9.2 | d | ~2.0 |
| H-4 | ~8.5 | dd | ~8.0, 2.0 |
| H-3 | ~8.3 | d | ~8.0 |
| -CHO | ~10.1 | s | - |
| -OCH₃ | ~4.0 | s | - |
Note: These are predicted values based on analogous compounds and general principles. Actual experimental values may vary slightly.
Interpretation of the ¹H NMR Spectrum
-
Aldehyde Proton (-CHO): The proton of the formyl group is highly deshielded due to the strong electron-withdrawing nature of the carbonyl group and its direct attachment to the aromatic ring. Consequently, it appears as a singlet at a very downfield chemical shift, typically around 10.1 ppm.
-
Aromatic Protons (H-3, H-4, H-6):
-
H-6: This proton is situated ortho to the nitrogen atom and meta to the electron-withdrawing formyl group. The proximity to the electronegative nitrogen atom causes significant deshielding, resulting in a downfield chemical shift, predicted to be around 9.2 ppm. It appears as a doublet due to coupling with H-4, with a small meta coupling constant (⁴J) of approximately 2.0 Hz.
-
H-4: This proton is positioned para to the nitrogen and ortho to the formyl group. The strong deshielding effect of the adjacent aldehyde group places its signal downfield, anticipated around 8.5 ppm. It exhibits a doublet of doublets multiplicity due to coupling with both H-3 (ortho coupling, ³J ≈ 8.0 Hz) and H-6 (meta coupling, ⁴J ≈ 2.0 Hz).
-
H-3: This proton is meta to the nitrogen and meta to the formyl group, but ortho to the methyl ester. The combined deshielding effects of the adjacent ester and the nitrogen atom result in a chemical shift around 8.3 ppm. It appears as a doublet due to the large ortho coupling with H-4 (³J ≈ 8.0 Hz).
-
-
Methyl Protons (-OCH₃): The three protons of the methyl ester group are in an identical chemical environment and do not couple with any other protons. Therefore, they give rise to a sharp singlet at approximately 4.0 ppm.
Figure 2. Logical workflow for the interpretation of the ¹H NMR spectrum.
¹³C NMR Spectral Analysis
The proton-decoupled ¹³C NMR spectrum of this compound displays eight distinct signals, corresponding to the eight unique carbon atoms in the molecule. The chemical shifts are indicative of the electronic environment of each carbon.
Predicted ¹³C NMR Data
| Carbon | Chemical Shift (δ, ppm) |
| C=O (ester) | ~165 |
| C=O (aldehyde) | ~190 |
| C-2 | ~150 |
| C-6 | ~155 |
| C-5 | ~135 |
| C-3 | ~128 |
| C-4 | ~140 |
| -OCH₃ | ~53 |
Note: These are predicted values. Experimental values can differ based on solvent and other conditions.
Interpretation of the ¹³C NMR Spectrum
-
Carbonyl Carbons (C=O): The two carbonyl carbons are the most deshielded carbons in the molecule due to the direct attachment of highly electronegative oxygen atoms. The aldehyde carbonyl carbon is typically found further downfield (~190 ppm) than the ester carbonyl carbon (~165 ppm).
-
Aromatic Carbons (C-2, C-3, C-4, C-5, C-6):
-
C-2 and C-6: These carbons are adjacent to the electronegative nitrogen atom, which causes them to be significantly deshielded. C-6, being also ortho to the formyl group, is expected to be the most downfield of the ring carbons (~155 ppm). C-2, attached to the ester group, will also be downfield (~150 ppm).
-
C-5: This carbon is directly attached to the electron-withdrawing formyl group, leading to a downfield chemical shift (~135 ppm).
-
C-4: Situated para to the nitrogen and ortho to the formyl group, this carbon is also significantly deshielded (~140 ppm).
-
C-3: This carbon is the least deshielded of the aromatic carbons, appearing at the most upfield position among them (~128 ppm).
-
-
Methyl Carbon (-OCH₃): The carbon of the methyl ester group is a typical sp³-hybridized carbon attached to an oxygen atom, and its signal appears in the expected upfield region around 53 ppm.
Figure 3. Logical workflow for the interpretation of the ¹³C NMR spectrum.
Experimental Protocol: NMR Sample Preparation and Data Acquisition
To ensure high-quality, reproducible NMR data, a standardized experimental protocol is essential.
Materials and Equipment
-
This compound (solid)
-
Deuterated chloroform (CDCl₃) with 0.03% v/v tetramethylsilane (TMS)
-
5 mm NMR tubes of good quality
-
Vortex mixer
-
Pipettes
-
NMR Spectrometer (e.g., 400 MHz or higher)
Step-by-Step Methodology
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of this compound for ¹H NMR, and 50-100 mg for ¹³C NMR, into a clean, dry vial.
-
Add approximately 0.7 mL of deuterated chloroform (CDCl₃) to the vial.
-
Gently vortex the vial until the sample is completely dissolved.
-
Using a pipette, transfer the solution into a clean 5 mm NMR tube.
-
Cap the NMR tube securely.
-
-
NMR Data Acquisition:
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer on the deuterium signal of the CDCl₃.
-
Shim the magnetic field to achieve optimal resolution.
-
For ¹H NMR:
-
Acquire a standard one-dimensional proton spectrum.
-
Set the spectral width to cover the range of approximately 0 to 12 ppm.
-
Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
Apply a line broadening of 0.3 Hz before Fourier transformation.
-
-
For ¹³C NMR:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Set the spectral width to cover the range of approximately 0 to 200 ppm.
-
A larger number of scans (e.g., 1024 or more) will be necessary due to the lower natural abundance of ¹³C.
-
Use a relaxation delay of at least 2 seconds to ensure quantitative data for all carbon types.
-
-
-
Data Processing:
-
Perform Fourier transformation of the acquired free induction decays (FIDs).
-
Phase the spectra correctly.
-
Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm for ¹H and ¹³C spectra.
-
Integrate the signals in the ¹H NMR spectrum.
-
Pick the peaks and report the chemical shifts in ppm.
-
Figure 4. A streamlined workflow for NMR sample preparation and data acquisition.
Conclusion
The ¹H and ¹³C NMR spectra of this compound are highly informative and can be rationally interpreted based on fundamental NMR principles and the electronic effects of the substituents. The distinct chemical shifts and coupling patterns provide a unique fingerprint for this molecule, making NMR spectroscopy an indispensable tool for its characterization. By following the detailed experimental protocol, researchers can obtain high-quality spectra, enabling confident structural verification and purity assessment. This guide provides the necessary framework for scientists and professionals to effectively utilize NMR spectroscopy in their work with this important heterocyclic compound.
A Researcher's Guide to the FTIR Spectroscopy of Methyl 5-formylpyridine-2-carboxylate: Interpretation and Experimental Protocol
An In-Depth Technical Guide
Abstract
This technical guide provides a comprehensive analysis of the Fourier-Transform Infrared (FTIR) spectrum of Methyl 5-formylpyridine-2-carboxylate (MFPC). Designed for researchers, chemists, and quality control professionals, this document delves into the theoretical vibrational modes of the molecule, presents a detailed experimental protocol for acquiring a high-quality spectrum, and offers a systematic approach to spectral interpretation. By breaking down the molecule into its constituent functional groups—a substituted pyridine ring, a methyl ester, and an aromatic aldehyde—we assign characteristic absorption bands and discuss their significance. This guide serves as an essential reference for confirming the identity, assessing the purity, and understanding the molecular structure of MFPC through vibrational spectroscopy.
Introduction to MFPC and the Role of FTIR Spectroscopy
This compound, with the molecular formula C₈H₇NO₃, is a multifunctional organic compound that serves as a valuable intermediate in the synthesis of more complex molecules, particularly in the fields of medicinal chemistry and materials science.[1] Its structure incorporates three distinct chemical moieties: a pyridine heterocycle, a methyl ester, and an aldehyde group.[2][] The precise characterization of this molecule is paramount for ensuring the success of subsequent synthetic steps and the purity of final products.
Fourier-Transform Infrared (FTIR) spectroscopy is an indispensable analytical technique for this purpose. It is a rapid, non-destructive method that provides a unique molecular "fingerprint" by probing the vibrational modes of a molecule's chemical bonds.[4] Each functional group within a molecule absorbs infrared radiation at a characteristic frequency, resulting in a spectrum that reveals detailed structural information. For a molecule like MFPC, FTIR spectroscopy allows for the simultaneous confirmation of the pyridine ring, ester, and aldehyde functionalities, making it a first-line technique for identity confirmation and purity assessment.
This guide offers an in-depth exploration of the FTIR spectrum of MFPC, grounded in established spectroscopic principles and experimental best practices.
Molecular Structure and Predicted Vibrational Modes
To accurately interpret the FTIR spectrum, one must first understand the molecule's structure and the expected vibrations from each component.
Caption: Molecular structure of this compound.
The key functional groups contributing to the IR spectrum are:
-
The Pyridine Ring: As a heteroaromatic system, the pyridine ring gives rise to several characteristic vibrations. These include C-H stretching from the hydrogens attached to the ring, and a series of C=C and C=N bond stretching vibrations that are analogous to those seen in benzene derivatives.[5][6] These ring stretching modes typically appear in the 1600-1400 cm⁻¹ region.[6]
-
The Methyl Ester Group (-COOCH₃): This group is defined by two highly characteristic absorptions. The first is a strong, sharp C=O (carbonyl) stretching band. The second set of bands arises from the C-O stretching vibrations, which are typically strong and appear in the fingerprint region.[7]
-
The Aromatic Aldehyde Group (-CHO): The aldehyde is distinguished by two key features. First, its own C=O stretching vibration, which is influenced by conjugation with the aromatic pyridine ring.[8][9] Second, and most diagnostically, are the C-H stretching vibrations of the aldehyde proton itself. These typically appear as a pair of weak to medium bands between 2850 and 2700 cm⁻¹, a region with few other absorptions.[10][11] The appearance of a band near 2720 cm⁻¹ is a strong indicator of an aldehyde functional group.[11]
Theoretical FTIR Spectrum: Data and Analysis
Based on established correlation tables and literature data for analogous structures, we can predict the key absorption bands for this compound. The conjugation of the aldehyde and ester groups with the pyridine ring will shift their carbonyl stretching frequencies to lower wavenumbers compared to their saturated counterparts.[8][9]
| Wavenumber Range (cm⁻¹) | Expected Intensity | Vibrational Mode Assignment | Functional Group |
| ~3100 - 3000 | Weak to Medium | Aromatic C-H Stretch | Pyridine Ring |
| ~2960 | Weak to Medium | Asymmetric C-H Stretch | Methyl (-CH₃) of Ester |
| ~2850 & ~2750 | Weak to Medium | Aldehydic C-H Stretch (Fermi Doublet) | Aldehyde (-CHO) |
| ~1730 - 1715 | Strong, Sharp | C=O Carbonyl Stretch | Methyl Ester (-COOCH₃) |
| ~1710 - 1690 | Strong, Sharp | C=O Carbonyl Stretch (Conjugated) | Aldehyde (-CHO) |
| ~1600 - 1450 | Medium to Strong | C=C and C=N Ring Stretching | Pyridine Ring |
| ~1440 | Medium | Asymmetric C-H Bend | Methyl (-CH₃) of Ester |
| ~1300 - 1200 | Strong | Asymmetric C-O-C Stretch | Methyl Ester (-COOCH₃) |
| ~1150 - 1100 | Strong | Symmetric C-O-C Stretch | Methyl Ester (-COOCH₃) |
| Below 900 | Medium to Strong | C-H Out-of-Plane Bending | Pyridine Ring |
Key Interpretive Insights:
-
The Carbonyl Region (1800-1650 cm⁻¹): This region is the most informative. We expect to see two distinct, strong C=O stretching peaks. The ester carbonyl will likely appear at a slightly higher wavenumber (~1725 cm⁻¹) than the conjugated aldehyde carbonyl (~1700 cm⁻¹). The resolution of these two peaks is a primary confirmation of the molecule's structure.
-
The Aldehyde C-H Stretch (2900-2700 cm⁻¹): The presence of one or two weak peaks in this region, particularly the lower frequency band around 2750 cm⁻¹, is a critical and reliable indicator of the aldehyde group, helping to distinguish it from a ketone or carboxylic acid.[11][12]
-
The Fingerprint Region (1300-700 cm⁻¹): This region will contain a complex series of bands, including the strong C-O ester stretches and various C-H bending and ring deformation modes. While complex, this pattern is unique to the molecule and serves as its definitive "fingerprint."
Experimental Protocol for Spectrum Acquisition
Adherence to a rigorous experimental protocol is essential for obtaining a reliable and reproducible FTIR spectrum. The following describes a self-validating workflow using the standard Potassium Bromide (KBr) pellet technique, suitable for solid samples like MFPC.
Caption: Standard workflow for FTIR analysis via the KBr pellet method.
4.1 Detailed Step-by-Step Methodology
A. Sample Preparation (KBr Pellet)
-
Drying: Gently heat FTIR-grade Potassium Bromide (KBr) powder in an oven at ~110°C for 2-4 hours to remove adsorbed water, which has strong IR absorptions. Store the dried KBr in a desiccator.
-
Causality: Water shows a very broad O-H stretch around 3400 cm⁻¹ and a bend near 1640 cm⁻¹, which can obscure sample peaks. This step ensures a clean baseline.
-
-
Mixing: In an agate mortar, weigh approximately 1-2 mg of the this compound sample and 100-150 mg of the dried KBr.
-
Causality: This ~1% concentration is optimal for obtaining absorptions within the detector's linear range, preventing peak saturation.
-
-
Grinding: Thoroughly grind the mixture with a pestle for several minutes until it becomes a fine, homogenous powder.
-
Causality: Uniform particle size is crucial to minimize light scattering (which causes sloping baselines) and ensure an even distribution of the analyte in the KBr matrix.
-
-
Pressing: Transfer a portion of the powder to a pellet-pressing die. Place the die under a hydraulic press and apply pressure (typically 8-10 tons) for 1-2 minutes, preferably under vacuum to remove trapped air.
-
Inspection: Carefully remove the die and extract the pellet. A good pellet should be thin and transparent or translucent.
B. Data Acquisition
-
Background Collection: Ensure the spectrometer's sample compartment is empty. Run a background scan.
-
Trustworthiness: The background scan measures the instrument's response and the spectral signature of atmospheric water vapor and CO₂. This is digitally subtracted from the sample scan, ensuring that the final spectrum contains only information from the sample itself.
-
-
Sample Measurement: Place the KBr pellet into the sample holder in the spectrometer's beam path.
-
Scanning: Acquire the sample spectrum using appropriate parameters (e.g., resolution of 4 cm⁻¹, 16-32 scans).
-
Causality: Co-adding multiple scans improves the signal-to-noise ratio, resulting in a cleaner, more reliable spectrum. A resolution of 4 cm⁻¹ is sufficient for most routine characterization needs.
-
Conclusion
The FTIR spectrum of this compound provides a wealth of structural information that is readily accessible and interpretable. The key diagnostic features are a pair of strong carbonyl (C=O) absorptions between 1730-1690 cm⁻¹ corresponding to the ester and conjugated aldehyde, the characteristic weak aldehyde C-H stretching bands around 2850-2750 cm⁻¹, and the series of C=C/C=N ring stretching modes between 1600-1450 cm⁻¹. When acquired using a validated experimental protocol, this spectral fingerprint serves as a rapid and definitive tool for identity confirmation and purity assessment in both research and industrial settings.
References
- 1. This compound | 55876-91-0 [chemicalbook.com]
- 2. This compound | C8H7NO3 | CID 15121205 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. ijesd.org [ijesd.org]
- 5. cdnsciencepub.com [cdnsciencepub.com]
- 6. researchgate.net [researchgate.net]
- 7. spectrometrics.com [spectrometrics.com]
- 8. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. spectroscopyonline.com [spectroscopyonline.com]
- 11. orgchemboulder.com [orgchemboulder.com]
- 12. chem.libretexts.org [chem.libretexts.org]
The Synthetic Cornerstone: A Guide to the Starting Materials for Methyl 5-Formylpyridine-2-Carboxylate
Introduction: The Strategic Importance of Methyl 5-Formylpyridine-2-Carboxylate
This compound is a pivotal building block in contemporary drug discovery and development. Its unique trifunctionalized pyridine scaffold, featuring an aldehyde, a methyl ester, and a nitrogen atom within the aromatic ring, offers a versatile platform for the synthesis of complex molecular architectures. This guide provides an in-depth exploration of the primary synthetic routes to this valuable intermediate, focusing on the selection of starting materials and the underlying chemical principles that govern these transformations. For researchers and professionals in the pharmaceutical and agrochemical industries, a thorough understanding of the synthesis of this key intermediate is paramount for the efficient and strategic development of new chemical entities.
Primary Synthetic Pathway: Selective Oxidation of Methyl 5-Methylpyridine-2-Carboxylate
The most direct and industrially relevant approach to this compound commences with the selective oxidation of methyl 5-methylpyridine-2-carboxylate. This precursor is commercially available from various suppliers, making it an attractive starting point for scalable synthesis.[1] The core challenge of this transformation lies in the selective oxidation of the methyl group at the 5-position to an aldehyde, without affecting the methyl ester at the 2-position or over-oxidizing the target methyl group to a carboxylic acid.
Causality of Experimental Design
The choice of oxidizing agent is critical for the success of this reaction. Potent oxidizing agents like potassium permanganate (KMnO₄) often lead to the formation of the corresponding carboxylic acid, which is an undesired side product.[2] Therefore, milder and more selective reagents are preferred. Selenium dioxide (SeO₂) is a classic reagent for the oxidation of benzylic methyl groups to aldehydes and is a suitable candidate for this transformation. The reaction mechanism involves an ene reaction followed by a[3][4]-sigmatropic rearrangement.
An alternative and often more environmentally benign approach involves catalytic aerobic oxidation. These methods utilize a catalyst, often a transition metal complex, in the presence of molecular oxygen or air as the terminal oxidant.[5] This approach avoids the use of stoichiometric amounts of heavy metal oxidants.
Experimental Protocol: Selenium Dioxide Oxidation of Methyl 5-Methylpyridine-2-Carboxylate
This protocol outlines a representative procedure for the selective oxidation of methyl 5-methylpyridine-2-carboxylate using selenium dioxide.
Materials:
-
Methyl 5-methylpyridine-2-carboxylate
-
Selenium dioxide (SeO₂)
-
1,4-Dioxane (anhydrous)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve methyl 5-methylpyridine-2-carboxylate (1 equivalent) in anhydrous 1,4-dioxane.
-
Addition of Oxidant: To this solution, add selenium dioxide (1.1 equivalents) portion-wise.
-
Reaction Execution: Heat the reaction mixture to reflux (approximately 101 °C) and monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Filter the mixture through a pad of celite to remove the black selenium byproduct.
-
Extraction: Concentrate the filtrate under reduced pressure. Dissolve the residue in dichloromethane and wash sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield pure this compound.
Alternative Synthetic Pathway: Oxidation of Methyl 5-(Hydroxymethyl)pyridine-2-carboxylate
An alternative and equally viable synthetic route involves the oxidation of methyl 5-(hydroxymethyl)pyridine-2-carboxylate. This starting material can be sourced from chemical suppliers or synthesized from the corresponding carboxylic acid.[6] The conversion of a primary alcohol to an aldehyde is a fundamental transformation in organic synthesis, and numerous reagents are available for this purpose.
Rationale for Reagent Selection
The choice of oxidizing agent for this conversion depends on factors such as scale, cost, and functional group tolerance. Mild and selective oxidizing agents are preferred to prevent over-oxidation to the carboxylic acid. Common reagents for this transformation include:
-
Manganese dioxide (MnO₂): An effective and mild oxidant for benzylic and allylic alcohols.
-
Dess-Martin Periodinane (DMP): A hypervalent iodine reagent that provides clean and high-yielding oxidations under mild conditions.
-
Swern Oxidation: Utilizes oxalyl chloride or trifluoroacetic anhydride and dimethyl sulfoxide (DMSO) followed by a hindered base like triethylamine. This method is known for its high yields and compatibility with a wide range of functional groups.
Data Summary
| Starting Material | Reagent(s) | Transformation | Key Considerations |
| Methyl 5-methylpyridine-2-carboxylate | Selenium Dioxide (SeO₂) | Selective methyl group oxidation | Stoichiometric use of a toxic selenium reagent. |
| Methyl 5-methylpyridine-2-carboxylate | Catalytic O₂/Air | Catalytic aerobic oxidation | Requires optimization of catalyst and reaction conditions. |
| Methyl 5-(hydroxymethyl)pyridine-2-carboxylate | MnO₂, DMP, Swern reagents | Primary alcohol oxidation | Choice of reagent depends on scale and desired purity. |
Visualizing the Synthetic Pathways
Diagram 1: Primary Synthetic Route
Caption: Oxidation of the methyl precursor.
Diagram 2: Alternative Synthetic Route
Caption: Oxidation of the alcohol precursor.
Conclusion and Future Outlook
The synthesis of this compound is most efficiently achieved through the selective oxidation of readily available precursors. The choice between starting with methyl 5-methylpyridine-2-carboxylate or methyl 5-(hydroxymethyl)pyridine-2-carboxylate will depend on the specific requirements of the synthesis, including scale, cost of starting materials, and desired purity of the final product. As the demand for novel pharmaceuticals and agrochemicals continues to grow, the development of even more efficient, sustainable, and cost-effective methods for the synthesis of this key building block will remain an active area of research.
References
- 1. Methyl 5-Methylpyridine-2-carboxylate - Amerigo Scientific [amerigoscientific.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. cenmed.com [cenmed.com]
- 4. 5-Methyl-2-pyrazinecarboxylic acid 98 5521-55-1 [sigmaaldrich.com]
- 5. researchgate.net [researchgate.net]
- 6. CAS#:39977-42-9 | Methyl 5-(hydroxymethyl)-2-pyridinecarboxylate | Chemsrc [chemsrc.com]
An In-depth Technical Guide to the Oxidation of 2-Methyl-5-ethylpyridine to Pyridine Carboxylic Acids
This guide provides a comprehensive technical overview for researchers, chemists, and professionals in the pharmaceutical and fine chemical industries on the synthetic pathways for the oxidation of 2-methyl-5-ethylpyridine to valuable pyridine carboxylic acids, primarily focusing on the production of isocinchomeronic acid (pyridine-2,5-dicarboxylic acid) and its subsequent conversion to nicotinic acid (niacin, vitamin B3).
Introduction: The Significance of Pyridine Carboxylic Acids
Pyridine carboxylic acids are a pivotal class of compounds in the chemical and pharmaceutical industries. Nicotinic acid, a member of the vitamin B complex, is essential for human and animal nutrition and is widely used in food enrichment and as a therapeutic agent for treating pellagra and hyperlipidemia.[1] Its precursor, isocinchomeronic acid, is also a valuable intermediate in the synthesis of various organic compounds. The oxidation of readily available 2-methyl-5-ethylpyridine presents a key industrial route to these important molecules.[2] This guide delves into the primary methodologies for this transformation, offering a comparative analysis and detailed protocols to aid in laboratory and process development.
Synthetic Pathways: A Comparative Analysis of Oxidation Methodologies
The conversion of the methyl and ethyl substituents of 2-methyl-5-ethylpyridine to carboxylic acid functionalities can be achieved through several oxidative methods. The choice of method depends on factors such as desired scale, available equipment, safety considerations, and target product selectivity. The most prominent methods include liquid-phase oxidation with strong oxidants like nitric acid and potassium permanganate, and vapor-phase catalytic oxidation.
Liquid-Phase Oxidation with Nitric Acid
This is a well-established and industrially significant method for the production of isocinchomeronic acid.[2] The reaction is typically carried out at elevated temperatures and pressures in a highly corrosive environment.[3]
Mechanism and Rationale: Nitric acid acts as a powerful oxidizing agent, capable of converting the alkyl side chains of the pyridine ring to carboxylic acids. The reaction proceeds through a series of complex steps involving the formation of various intermediates. The high temperature and pressure are necessary to achieve a reasonable reaction rate. The use of a significant excess of nitric acid is common to drive the reaction to completion.[4]
Advantages:
-
The resulting pyridine carboxylic acid can be of high purity, potentially eliminating the need for extensive purification steps.[5]
Disadvantages:
-
Requires specialized high-pressure reactors due to the high temperatures and pressures involved (180-370°C and 20-500 atm).[4]
-
The use of large quantities of concentrated nitric acid poses significant safety and environmental challenges, including the production of nitrous oxide, a potent greenhouse gas.[3]
-
The reaction medium is highly corrosive, necessitating the use of specialized reactor materials like titanium or titanium-lined steel.[5]
Vapor-Phase Catalytic Oxidation
An alternative approach that is particularly suited for continuous industrial production is the vapor-phase oxidation of 2-methyl-5-ethylpyridine over a heterogeneous catalyst, typically a modified vanadium oxide catalyst.[6][7]
Mechanism and Rationale: In this process, a gaseous mixture of 2-methyl-5-ethylpyridine, air (as the oxidant), and often steam is passed over a solid catalyst at high temperatures. The vanadium oxide catalyst facilitates the oxidation of the alkyl groups. The reaction is believed to proceed through a series of surface-mediated steps, with the vanadium cycling between different oxidation states. The interaction between the pyridine base and the acidic sites on the catalyst surface is thought to enhance the reactivity of the substituents in the 2-position.[6][7] Intermediates such as di(5-ethyl)-2-pyridil, 2-methyl-5-acetylpyridine, and 3-acetylpyridine have been identified.[6]
Advantages:
-
Utilizes air as the oxidant, which is inexpensive and readily available.
-
Amenable to continuous processing, which is advantageous for large-scale production.
-
Can be more environmentally friendly than the nitric acid process due to the avoidance of large quantities of corrosive and hazardous liquid oxidants.
Disadvantages:
-
Requires a specialized reactor setup for gas-phase reactions at high temperatures (typically 210-270°C).[6]
-
Catalyst deactivation can be an issue over time.
-
The product stream is a complex mixture that requires separation and purification.
Liquid-Phase Oxidation with Potassium Permanganate
Potassium permanganate (KMnO₄) is a powerful and versatile oxidizing agent commonly used in organic synthesis to convert alkyl side chains on aromatic rings to carboxylic acids.
Mechanism and Rationale: The oxidation with KMnO₄ typically proceeds in an aqueous solution, which can be neutral, acidic, or alkaline. For the oxidation of alkylpyridines, alkaline conditions are often employed. The permanganate ion (MnO₄⁻) is reduced to manganese dioxide (MnO₂), a solid byproduct that precipitates from the reaction mixture. The alkyl groups are oxidized to the corresponding carboxylates, which are then protonated upon acidification to yield the carboxylic acids.
Advantages:
-
Can be performed under less harsh conditions (lower temperature and pressure) compared to nitric acid oxidation.
-
Avoids the use of highly corrosive nitric acid.
Disadvantages:
-
Potassium permanganate is a strong oxidant and can be non-selective, potentially leading to over-oxidation and ring degradation if not carefully controlled.
-
The reaction generates a significant amount of solid manganese dioxide waste, which needs to be handled and disposed of properly.
-
The process is stoichiometric, requiring large amounts of KMnO₄, which can be costly for large-scale production.
Quantitative Comparison of Oxidation Methods
| Parameter | Nitric Acid Oxidation | Vapor-Phase Catalytic Oxidation | Potassium Permanganate Oxidation |
| Oxidant | Nitric Acid (HNO₃) | Air (O₂) | Potassium Permanganate (KMnO₄) |
| Catalyst | None (reagent) | Vanadium oxide-based (e.g., V₂O₅/TiO₂) | None (reagent) |
| Temperature | 180 - 370 °C[4] | 210 - 270 °C[6] | Typically 80-100°C |
| Pressure | 20 - 500 atm[4] | Atmospheric or slightly elevated | Atmospheric |
| Reaction Time | 2 seconds - 30 minutes[4] | Seconds (contact time) | Hours |
| Typical Yield | Up to 94% (isolated)[4] | Dependent on catalyst and conditions | Generally good, but can vary |
| Key Advantages | High conversion and purity[5] | Continuous process, uses air | Milder conditions, no high pressure |
| Key Disadvantages | Harsh conditions, corrosive, safety concerns[3] | Requires specialized reactor, catalyst deactivation | Stoichiometric reagent, MnO₂ waste |
Experimental Protocols
Protocol 1: Nitric Acid Oxidation of 2-Methyl-5-ethylpyridine to Isocinchomeronic Acid
This protocol is a representative procedure based on information from the patent literature and should be performed with extreme caution by trained personnel in a well-ventilated fume hood and with appropriate safety equipment.
Materials:
-
2-Methyl-5-ethylpyridine (MEP)
-
Concentrated Nitric Acid (60-70%)
-
High-pressure autoclave (e.g., made of titanium or with a titanium liner) equipped with a stirrer, thermocouple, and pressure gauge.
Procedure:
-
Charging the Reactor: In a high-pressure autoclave, carefully charge 2-methyl-5-ethylpyridine and a stoichiometric excess of concentrated nitric acid (e.g., a 6:1 molar ratio of HNO₃ to MEP).
-
Reaction: Seal the autoclave and begin stirring. Heat the mixture to the desired reaction temperature (e.g., 190-230°C). The pressure will rise significantly. Maintain the temperature and pressure for the specified reaction time (e.g., 30-60 minutes).
-
Cooling and Depressurization: After the reaction is complete, cool the autoclave to room temperature. Carefully vent the excess pressure.
-
Product Isolation: Open the autoclave and transfer the reaction mixture to a suitable container. The product, isocinchomeronic acid, may precipitate out upon cooling. The product can be further isolated by adjusting the nitric acid concentration of the reaction mixture to 10-28% and cooling to 0-20°C to precipitate the pyridine carboxylic acid as its hydronitrate.[4]
-
Purification: The crude product can be purified by recrystallization.
Protocol 2: Vapor-Phase Catalytic Oxidation of 2-Methyl-5-ethylpyridine
This is a conceptual protocol for a laboratory-scale setup.
Materials and Equipment:
-
2-Methyl-5-ethylpyridine (MEP)
-
Vanadium oxide-based catalyst (e.g., V₂O₅ on a support like TiO₂)
-
Tube furnace
-
Quartz or stainless steel reactor tube
-
Syringe pump for liquid feed
-
Mass flow controllers for air and an inert gas (e.g., nitrogen)
-
Condenser and collection flask
-
Gas chromatograph (GC) for online or offline analysis
Procedure:
-
Catalyst Packing: Pack the reactor tube with the vanadium oxide catalyst, securing it with quartz wool plugs.
-
System Setup: Place the reactor tube in the tube furnace. Connect the gas lines (air and nitrogen) via mass flow controllers and the liquid feed line from the syringe pump to the inlet of the reactor. Connect the outlet of the reactor to a condenser and a collection flask.
-
Catalyst Activation: Heat the catalyst under a flow of air to the desired activation temperature.
-
Reaction: Set the furnace to the reaction temperature (e.g., 250°C). Start the flow of air and introduce 2-methyl-5-ethylpyridine into the reactor using the syringe pump. The liquid MEP will vaporize and mix with the air before passing over the catalyst bed.
-
Product Collection: The reaction products will exit the reactor and be cooled in the condenser. Collect the liquid products in the collection flask.
-
Analysis: Analyze the collected liquid and the exhaust gas using techniques like GC and GC-MS to determine the conversion of MEP and the selectivity to the desired pyridine carboxylic acids.
Protocol 3: Potassium Permanganate Oxidation of 2-Methyl-5-ethylpyridine
This protocol is adapted from a similar procedure for the oxidation of a substituted methylpyridine.[8]
Materials:
-
2-Methyl-5-ethylpyridine (MEP)
-
Potassium Permanganate (KMnO₄)
-
Sodium Hydroxide (NaOH)
-
Hydrochloric Acid (HCl)
-
Deionized water
-
Round-bottom flask with a reflux condenser and magnetic stirrer
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 2-methyl-5-ethylpyridine in an aqueous solution of sodium hydroxide.
-
Oxidation: Heat the solution to reflux. Slowly and portion-wise, add potassium permanganate to the refluxing solution. The addition should be controlled to manage the exothermic reaction. Continue heating until the purple color of the permanganate has disappeared.
-
Work-up: Cool the reaction mixture to room temperature. Filter the mixture to remove the precipitated manganese dioxide (a brown solid).
-
Product Precipitation: Cool the filtrate in an ice bath and carefully acidify it with hydrochloric acid to a pH of around 3-4. The isocinchomeronic acid will precipitate out as a white solid.
-
Isolation and Purification: Collect the solid product by vacuum filtration, wash with cold water, and dry. The crude product can be further purified by recrystallization from water or an ethanol/water mixture.
Purification of Products
The purification of the resulting pyridine carboxylic acids is a critical step to obtain a high-purity product.
-
Recrystallization: This is a common method for purifying solid organic compounds. For isocinchomeronic acid, water or a mixture of ethanol and water can be used as the recrystallization solvent. The crude acid is dissolved in the minimum amount of hot solvent, and then the solution is allowed to cool slowly to form crystals. Impurities tend to remain in the mother liquor.[9]
-
Acid-Base Extraction/Precipitation: The acidic nature of the carboxylic acid groups allows for purification via acid-base manipulation. The crude product can be dissolved in a dilute alkaline solution (e.g., aqueous sodium hydroxide or ammonia) and then filtered to remove any insoluble impurities. The pure acid is then re-precipitated by adding acid (e.g., hydrochloric acid) to the filtrate until the isoelectric point is reached.[9]
-
Decolorization: If the product is colored, activated carbon can be used to decolorize the solution during the recrystallization or acid-base purification process.
Safety Considerations
-
Nitric Acid: Concentrated nitric acid is a strong oxidant and is highly corrosive. It can cause severe burns upon contact with skin and eyes. Reactions with organic compounds can be highly exothermic and potentially explosive, especially at elevated temperatures and pressures. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
-
Potassium Permanganate: Potassium permanganate is a strong oxidizing agent and should be handled with care. Avoid contact with combustible materials.
-
High-Pressure Reactions: Reactions conducted at high pressures must be carried out in appropriate high-pressure reactors by trained personnel. Ensure that the reactor is properly maintained and operated within its pressure and temperature limits.
Visualizations
Reaction Pathway: Oxidation of 2-Methyl-5-ethylpyridine
Caption: General reaction pathway for the oxidation of 2-methyl-5-ethylpyridine.
Experimental Workflow: Nitric Acid Oxidation
Caption: Step-by-step workflow for the nitric acid oxidation method.
Conclusion
The oxidation of 2-methyl-5-ethylpyridine to pyridine carboxylic acids is a commercially vital process with multiple synthetic routes available. The choice between nitric acid oxidation, vapor-phase catalytic oxidation, and potassium permanganate oxidation depends on a careful evaluation of scale, equipment, safety, and economic factors. This guide provides the foundational knowledge and practical insights necessary for researchers and drug development professionals to navigate these synthetic pathways effectively and safely. Further research into more sustainable and efficient catalytic systems continues to be an active area of investigation, promising greener and more economical production of these essential chemical building blocks.
References
- 1. US2964529A - Pyridine carboxylic acid preparation - Google Patents [patents.google.com]
- 2. US3657259A - Process for the production of pyridine carboxylic acids - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. US3741976A - Process for the production of pyridine carboxylic acids from lower alykyl pyridines - Google Patents [patents.google.com]
- 5. US3748336A - Process for the production of pyridine carboxylic acids - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. About the Routes of Oxidative Conversion of 2-methyl-5-ethylpyridine on Vanadium Oxide Modified Catalyst | Eurasian Chemico-Technological Journal [ect-journal.kz]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
A Technical Guide to the Discovery and History of Pyridine Carboxylic Acid Isomers
This guide provides an in-depth exploration of the discovery and historical development of the three isomers of pyridine carboxylic acid: picolinic acid (pyridine-2-carboxylic acid), nicotinic acid (pyridine-3-carboxylic acid), and isonicotinic acid (pyridine-4-carboxylic acid). For researchers, scientists, and professionals in drug development, understanding the origins and evolution of these fundamental chemical entities offers critical insights into their synthesis, properties, and vast applications.
Introduction: The Structural Significance of Pyridine Carboxylic Acids
The pyridine carboxylic acids are a class of organic compounds characterized by a pyridine ring substituted with a single carboxylic acid group. The position of this carboxyl group on the pyridine ring defines the three structural isomers, each with unique chemical properties and a distinct historical trajectory. Their journey from laboratory curiosities to indispensable molecules in medicine and industry is a testament to the progression of organic chemistry and its profound impact on human health.
The Isomers: A Journey Through Time
This guide will now delve into the individual discovery and historical context of each isomer, highlighting the key scientific milestones and the brilliant minds behind them.
Nicotinic Acid (Pyridine-3-carboxylic Acid): From Tobacco Oxidation to a Vital Vitamin
Nicotinic acid, arguably the most well-known of the three isomers, has a rich history intertwined with the study of natural products and human nutrition.
Initial Synthesis and Discovery:
The first synthesis of nicotinic acid was reported in 1867 by the oxidative degradation of nicotine, the primary alkaloid in tobacco, using potassium chromate and sulfuric acid.[1] This origin is reflected in its name. However, for many years following its initial synthesis, its biological significance remained unknown.[2]
The Pellagra Connection and Vitamin B3:
The true importance of nicotinic acid came to light through the investigation of pellagra, a debilitating disease that was widespread in the early 20th century, particularly in regions where maize was a dietary staple.[2] In 1915, the Austrian-American physician Joseph Goldberger conducted a series of experiments that demonstrated pellagra was caused by a dietary deficiency.[2] He identified a "pellagra-preventative factor" (P-P factor) found in meat and milk that was absent in corn-based diets.[2]
It wasn't until 1937 that the American biochemist Conrad Arnold Elvehjem and his colleagues at the University of Wisconsin isolated this P-P factor from liver extracts and identified it as nicotinic acid.[2][3] They demonstrated that both nicotinic acid and its amide, nicotinamide, could cure black tongue in dogs, an animal model for pellagra.[2] This discovery led to nicotinic acid being designated as Vitamin B3.[4][5] Subsequent human clinical trials confirmed its dramatic therapeutic effects in curing pellagra.[3][4]
Evolution of Synthesis:
While the initial synthesis involved the oxidation of nicotine, more efficient industrial methods were later developed. These include the oxidation of 3-picoline (3-methylpyridine) or 5-ethyl-2-methylpyridine.[1][6] The ammoxidation of 3-picoline to produce nicotinonitrile, followed by hydrolysis, is a common and efficient modern route.[1]
Picolinic Acid (Pyridine-2-carboxylic Acid): An Early Exploration in Pyridine Chemistry
Picolinic acid, the 2-isomer, was discovered during the foundational period of pyridine chemistry in the 19th century.
Early Synthesis and Characterization:
The synthesis of picolinic acid was first achieved in the 19th century through the oxidation of pyridine or its derivatives.[7] The pioneering work of chemists like August Wilhelm von Hofmann in understanding the chemistry of pyridine laid the groundwork for the discovery and characterization of its derivatives, including picolinic acid.[7]
A common laboratory preparation method that emerged was the oxidation of α-picoline (2-methylpyridine) with a strong oxidizing agent like potassium permanganate (KMnO4).[8][9] This reaction involves the conversion of the methyl group at the 2-position to a carboxylic acid.
Industrial Production:
For commercial-scale production, a more efficient method involving the ammoxidation of 2-picoline followed by the hydrolysis of the resulting 2-cyanopyridine has been developed.[9] This process is analogous to the modern industrial synthesis of nicotinic acid from its corresponding picoline isomer.
Isonicotinic Acid (Pyridine-4-carboxylic Acid): A Late Bloomer with a Profound Impact
Isonicotinic acid, the 4-isomer, was also first synthesized in the late 19th century from pyridine derivatives.[10] However, it remained a relatively obscure compound until the mid-20th century when its derivative, isoniazid, revolutionized the treatment of tuberculosis.
The Dawn of Antitubercular Therapy:
The story of isonicotinic acid is inextricably linked to the development of isoniazid (isonicotinic acid hydrazide). Although isoniazid was first synthesized in 1912, its potent antitubercular activity was not discovered until the 1940s and early 1950s.[11][12] This discovery was a landmark in the history of medicine, providing the first highly effective and orally administered drug against tuberculosis.[13]
The serendipitous discovery of isoniazid's efficacy spurred intense research into isonicotinic acid and its derivatives.[14] The clinical success of isoniazid, announced in 1952, established it as a cornerstone of tuberculosis treatment and highlighted the immense therapeutic potential of isonicotinic acid derivatives.[13]
Modern Synthesis:
The increased demand for isonicotinic acid as a precursor for isoniazid and other pharmaceuticals led to the development of efficient industrial production methods.[15] Similar to its isomers, a primary route for large-scale synthesis is the ammoxidation of 4-picoline (4-methylpyridine) to 4-cyanopyridine, which is then hydrolyzed to isonicotinic acid.[16] Oxidation of 4-picoline with nitric acid is another established method.[16]
Comparative Timeline of Discovery
| Milestone | Picolinic Acid (2-isomer) | Nicotinic Acid (3-isomer) | Isonicotinic Acid (4-isomer) |
| Initial Synthesis | 19th Century | 1867 | Late 19th Century |
| Key Precursor | 2-Picoline (α-Picoline) | Nicotine, 3-Picoline | 4-Picoline (γ-Picoline) |
| Key Historical Figure(s) | August Wilhelm von Hofmann (Pioneering work on pyridine) | Hugo Weidel, Joseph Goldberger, Conrad Elvehjem | Hans Meyer, Josef Mally (Initial synthesis of isoniazid) |
| Major Breakthrough | Early characterization within pyridine chemistry | Identification as Vitamin B3 and cure for pellagra (1937) | Discovery of isoniazid's antitubercular activity (1940s-1950s) |
Structural Isomers of Pyridine Carboxylic Acid
Caption: The three structural isomers of pyridine carboxylic acid.
Experimental Protocols: Historical Synthesis
The following protocols are illustrative of the historical methods used for the synthesis of these isomers. Modern laboratory and industrial processes have been optimized for safety, yield, and environmental considerations.
Protocol 1: Synthesis of Nicotinic Acid by Oxidation of Nicotine (Historical Method)
Causality: This method, first described in the 19th century, utilizes a strong oxidizing agent to break the pyrrolidine ring of nicotine while leaving the more stable pyridine ring intact, converting the methyl group to a carboxylic acid.
Methodology:
-
In a fume hood, carefully add 210 g of nicotine in 25 cc portions to 4 kg of concentrated nitric acid (sp. gr. 1.42) in a 5-liter round-bottomed flask.[17]
-
Shake the flask after each addition to ensure a homogenous solution.[17]
-
Heat the flask on a steam bath until the liquid temperature reaches 70°C.[17]
-
Remove the flask from the steam bath and allow the reaction to proceed spontaneously. The reaction is exothermic and will cause the liquid to boil.[17]
-
After the initial boiling subsides (approximately 1 hour), return the flask to the steam bath for 10-12 hours.[17]
-
Pour the contents into an evaporating dish and evaporate to near dryness on the steam bath.[17]
-
The resulting crude nicotinic acid nitrate can be purified by recrystallization from hot water.[17]
Protocol 2: Laboratory Synthesis of Picolinic Acid by Oxidation of α-Picoline
Causality: This classic laboratory synthesis relies on the strong oxidizing power of potassium permanganate to convert the methyl group of α-picoline to a carboxylic acid.
Methodology:
-
In a 5-liter three-necked flask equipped with a reflux condenser and stirrer, place 2500 ml of water and 50 g of α-picoline.[8]
-
Add 90 g of potassium permanganate and heat the solution on a steam bath until the purple color has nearly disappeared (approximately 1 hour).[8]
-
Add a second 90 g portion of potassium permanganate followed by 500 ml of water and continue heating until the purple color is gone (2-2.5 hours).[8]
-
Allow the reaction mixture to cool slightly and filter the precipitated manganese oxides, washing them with hot water.[8]
-
Concentrate the filtrate under reduced pressure and acidify with concentrated hydrochloric acid.[8]
-
Evaporate the acidified solution to dryness and extract the solid residue with hot 95% ethanol.[8]
-
Pass dry hydrogen chloride gas through the combined ethanolic filtrates to precipitate picolinic acid hydrochloride.[8]
Conclusion
The history of the pyridine carboxylic acid isomers is a compelling narrative of scientific discovery, from the early days of organic synthesis to the elucidation of vital biochemical pathways and the development of life-saving pharmaceuticals. For the modern researcher, this historical context provides a deeper appreciation for these fundamental molecules and inspires further innovation in their application.
References
- 1. Nicotinic acid - Wikipedia [en.wikipedia.org]
- 2. news-medical.net [news-medical.net]
- 3. karger.com [karger.com]
- 4. med.libretexts.org [med.libretexts.org]
- 5. Niacin [bionity.com]
- 6. Methods to Produce Nicotinic Acid with Potential Industrial Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Page loading... [wap.guidechem.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. Picolinic acid - Wikipedia [en.wikipedia.org]
- 10. Page loading... [guidechem.com]
- 11. Tuberculosis Drug Development: History and Evolution of the Mechanism-Based Paradigm - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Isoniazid - Wikipedia [en.wikipedia.org]
- 13. laskerfoundation.org [laskerfoundation.org]
- 14. Isoniazid-historical development, metabolism associated toxicity and a perspective on its pharmacological improvement - PMC [pmc.ncbi.nlm.nih.gov]
- 15. chempanda.com [chempanda.com]
- 16. Isonicotinic acid - Wikipedia [en.wikipedia.org]
- 17. Organic Syntheses Procedure [orgsyn.org]
Introduction: The Strategic Importance of Formylpyridines in Modern Chemistry
An In-depth Technical Guide to the Physical and Chemical Properties of Formylpyridine Derivatives
Formylpyridines, the pyridine analogues of benzaldehyde, represent a cornerstone class of heterocyclic compounds pivotal to advancements in medicinal chemistry, coordination chemistry, and organic synthesis.[1][2][3] Comprising three primary isomers—2-formylpyridine (picolinaldehyde), 3-formylpyridine (nicotinaldehyde), and 4-formylpyridine (isonicotinaldehyde)—these molecules offer a unique confluence of reactivity. The pyridine ring, a bioisostere of benzene, imparts aqueous solubility, metabolic stability, and hydrogen bonding capabilities, making it a privileged scaffold in drug design.[4] The aldehyde functionality serves as a versatile chemical handle for a vast array of transformations.
This guide provides an in-depth exploration of the physical and chemical properties of formylpyridine derivatives. Moving beyond a simple recitation of data, we will delve into the causal relationships between molecular structure, electronic effects, and observable properties, offering field-proven insights for researchers, scientists, and drug development professionals.
Part 1: Isomer-Specific Physical and Spectroscopic Properties
The position of the formyl group on the pyridine ring profoundly influences the molecule's physical and electronic characteristics. This is a direct consequence of the interplay between the inductive electron-withdrawing effect of the nitrogen heteroatom and the resonance effects involving the aldehyde group.
Comparative Physical Properties
The physical states and constants of the three primary formylpyridine isomers vary significantly, impacting their handling, purification, and reaction conditions. 2-Formylpyridine is a colorless to yellow oily liquid, while its isomers are also liquids at or near room temperature.[5][6]
Data Presentation: Physical Properties of Formylpyridine Isomers
| Property | 2-Formylpyridine | 3-Formylpyridine | 4-Formylpyridine |
| CAS Number | [1121-60-4][7] | [500-22-1][8] | [872-85-5][9] |
| Molecular Formula | C₆H₅NO[7] | C₆H₅NO[8] | C₆H₅NO[9] |
| Molecular Weight | 107.11 g/mol [7] | 107.11 g/mol [8] | 107.11 g/mol [9] |
| Appearance | Colorless to yellow oily liquid[5][10] | Clear brown to yellow liquid[11] | Clear liquid or white solid[12] |
| Melting Point | -21 °C[7][13] | 8 °C[8] | -4 to -1 °C[9][12] |
| Boiling Point | 181 °C (at 760 mmHg)[5][7] | 78-81 °C (at 10 mmHg)[11] | 180 °C (at 760 mmHg)[12] |
| Density | 1.120 - 1.126 g/mL[5][7] | 1.141 - 1.142 g/mL[8][11] | 1.137 g/mL (at 20°C)[14] |
| Refractive Index | ~1.537[7] | ~1.550[8] | ~1.544[9] |
| Solubility | Soluble in water[13] | Partially soluble in water[12] | Partially soluble in water[12] |
Causality Insight: The differences in boiling and melting points can be attributed to variations in dipole moments and crystal packing efficiencies, which are dictated by the isomer's symmetry and the position of the nitrogen atom relative to the polar aldehyde group.
Spectroscopic Characterization: A Validating System
Accurate characterization is the bedrock of chemical research. For formylpyridines, a combination of FT-IR, NMR, and Mass Spectrometry provides a self-validating system to confirm structure and purity.
-
Infrared (IR) Spectroscopy: The most telling feature is a strong, sharp absorption band for the carbonyl (C=O) stretch, typically appearing between 1690-1715 cm⁻¹. The exact position can offer clues about the isomer. Another key feature is the C-H stretch of the aldehyde proton, which appears as a weaker band around 2720-2820 cm⁻¹.[15]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The aldehyde proton is highly deshielded and appears as a distinct singlet far downfield, typically between δ 9.8 and 10.5 ppm. The aromatic protons on the pyridine ring appear in the δ 7.5-9.0 ppm range, with splitting patterns unique to each substitution pattern (2-, 3-, or 4-), allowing for unambiguous isomer identification.
-
¹³C NMR: The carbonyl carbon is the most downfield signal, typically found between δ 190 and 195 ppm. The chemical shifts of the pyridine ring carbons are also diagnostic of the isomer.[16]
-
-
Mass Spectrometry: Electron ionization (EI) mass spectra typically show a prominent molecular ion (M⁺) peak at m/z = 107.[17] A characteristic fragmentation pattern involves the loss of the formyl radical (•CHO) to give a peak at m/z = 78, corresponding to the pyridinium cation.
-
Objective: To verify the presence of the formyl group and confirm the identity of a formylpyridine sample.
-
Methodology Rationale: Attenuated Total Reflectance (ATR) FT-IR is chosen for its speed and minimal sample preparation, ideal for liquid samples.
-
Procedure:
-
Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent-moistened (e.g., isopropanol) lint-free tissue.
-
Record a background spectrum. This is a critical step to subtract atmospheric H₂O and CO₂ signals from the sample spectrum.
-
Place one to two drops of the liquid formylpyridine sample directly onto the ATR crystal, ensuring it is fully covered.
-
Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to achieve a good signal-to-noise ratio.
-
Clean the crystal thoroughly after the measurement.
-
-
Data Analysis (Self-Validation):
-
Confirm the presence of a strong, sharp peak in the 1690-1715 cm⁻¹ region (C=O stretch).
-
Identify the weaker aldehyde C-H stretch near 2720-2820 cm⁻¹.
-
Observe the characteristic aromatic C=C and C=N stretching vibrations of the pyridine ring between 1400-1600 cm⁻¹.
-
The presence of all three features provides high confidence in the structural assignment.
-
Part 2: The Landscape of Chemical Reactivity
The chemical behavior of formylpyridines is a duality of aldehyde and pyridine ring chemistry. The electron-withdrawing nature of both the ring nitrogen and the formyl group significantly influences the molecule's reactivity.[18][19]
Reactions of the Aldehyde Group
The formyl group is the primary site of reactivity, undergoing transformations common to aromatic aldehydes.
-
Oxidation: Formylpyridines can be readily oxidized to the corresponding picolinic, nicotinic, or isonicotinic acids using standard oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide. These carboxylic acids are themselves valuable building blocks.
-
Reduction: The aldehyde can be selectively reduced to a hydroxymethyl group (a pyridylcarbinol) using mild reducing agents such as sodium borohydride (NaBH₄).
-
Schiff Base Formation: This is arguably one of the most important reactions of formylpyridines. They react readily with primary amines in a condensation reaction to form imines, also known as Schiff bases.[20] These products are exceptional ligands in coordination chemistry and exhibit a wide range of biological activities, including antibacterial, antifungal, and anticancer properties.[21][22][23][24]
Caption: Mechanism of Schiff base (imine) formation from formylpyridine.
-
Cannizzaro Reaction: In the presence of a strong base, formylpyridines (which lack α-hydrogens) can undergo a disproportionation reaction where one molecule is oxidized to a carboxylic acid and another is reduced to an alcohol.[18] The reactivity in this reaction is influenced by the aldehyde's position and the solvent.[18]
Reactivity of the Pyridine Ring
The pyridine ring is electron-deficient, particularly at the 2-, 4-, and 6-positions, due to the electronegative nitrogen atom.[19] This makes it generally resistant to electrophilic aromatic substitution but susceptible to nucleophilic attack. The formyl group, being electron-withdrawing, further deactivates the ring towards electrophiles.
-
N-Oxidation: The nitrogen atom, with its lone pair of electrons, is readily oxidized by peracids (e.g., m-CPBA) to form the corresponding pyridine N-oxide. This transformation alters the electronic properties of the ring, making it more amenable to certain substitution reactions.
Part 3: Synthesis and Applications
The accessibility and versatile reactivity of formylpyridines make them indispensable starting materials in various fields.
Synthesis Strategies
Formylpyridines are typically prepared via the oxidation of the corresponding methylpyridines (picolines) or hydroxymethylpyridines.[5] Another established method involves the reaction of cyanopyridines with formic acid and water over a catalyst at high temperatures.[25]
Caption: General workflow for the synthesis and purification of formylpyridines.
-
Objective: To synthesize 2-formylpyridine from 2-(hydroxymethyl)pyridine.
-
Rationale: This method uses a common and relatively mild oxidizing agent, manganese dioxide (MnO₂), which selectively oxidizes the primary alcohol without over-oxidizing to the carboxylic acid.
-
Materials:
-
2-(Hydroxymethyl)pyridine (1 eq.)
-
Activated Manganese Dioxide (MnO₂, ~5-10 eq.)
-
Dichloromethane (DCM) or Chloroform (solvent)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Celite® or filter aid
-
Round-bottom flask, condenser, magnetic stirrer, heating mantle
-
-
Procedure:
-
To a round-bottom flask charged with a magnetic stir bar, add 2-(hydroxymethyl)pyridine and the solvent (DCM).
-
Add the activated MnO₂ portion-wise to the stirring solution. Causality Note: Portion-wise addition helps to control the initial exotherm of the reaction.
-
Attach a condenser and heat the mixture to reflux. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the starting material is consumed (typically 4-12 hours), cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of Celite® to remove the MnO₂ solids. Wash the filter cake thoroughly with additional solvent to ensure complete recovery of the product. Trustworthiness Note: This filtration step is critical for removing the solid reagent and preventing contamination of the final product.
-
Combine the organic filtrates and dry over anhydrous MgSO₄.
-
Filter off the drying agent and concentrate the solvent using a rotary evaporator.
-
The resulting crude oil can be purified by vacuum distillation to yield pure 2-formylpyridine.
-
-
Validation: Confirm the identity and purity of the product using the spectroscopic methods outlined in Section 1.2.
Applications in Drug Development and Beyond
The pyridine scaffold is the second most common heterocycle found in FDA-approved drugs, and formylpyridine derivatives are key intermediates in their synthesis.[4]
-
Pharmaceutical Intermediates: They are crucial building blocks for a wide range of bioactive molecules, including antiviral, anticancer, and anti-inflammatory agents.[2][3][12] For example, 2-formylpyridine is a precursor to Pralidoxime, a drug used to treat organophosphate poisoning.[5]
-
Coordination Chemistry: As mentioned, the Schiff bases derived from formylpyridines are versatile multidentate ligands that form stable complexes with various metal ions.[20] These complexes have applications in catalysis, materials science, and as chemosensors.[20][21]
-
Agrochemicals: The pyridine ring is a common feature in many herbicides and pesticides, and formylpyridines serve as precursors in their manufacture.[20]
Conclusion
Formylpyridine derivatives are far more than simple heterocyclic aldehydes; they are enabling molecules that bridge fundamental organic chemistry with applied sciences. Their properties are a finely tuned consequence of the electronic interplay between the formyl group and the pyridine nitrogen. A thorough understanding of their physical characteristics, spectroscopic signatures, and nuanced reactivity is essential for any scientist seeking to leverage these powerful building blocks in the design and synthesis of novel functional molecules for medicine, materials, and beyond.
References
- 1. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Medicinal Importance and Chemosensing Applications of Pyridine Derivatives: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pyridine-2-carbaldehyde - Wikipedia [en.wikipedia.org]
- 6. Pyridine-3-carbaldehyde - Wikipedia [en.wikipedia.org]
- 7. 2-formylpyridine [stenutz.eu]
- 8. 3-formylpyridine [stenutz.eu]
- 9. 4-formylpyridine [stenutz.eu]
- 10. 2-Pyridinecarboxaldehyde | C6H5NO | CID 14273 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. rvrlabs.com [rvrlabs.com]
- 12. nbinno.com [nbinno.com]
- 13. Pyridine-2-carboxaldehyde, 99% | Fisher Scientific [fishersci.ca]
- 14. 4-Pyridinecarboxaldehyde | 872-85-5 [chemicalbook.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. 2-Pyridinecarboxaldehyde [webbook.nist.gov]
- 18. Reactivity of Imidazole‐ and Pyridine‐Carboxaldehydes for Gem‐Diol and Hemiacetal Generation: Theoretical and Experimental Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Synthesis, Reactions and Medicinal Uses of Pyridine and Basicity of Pyridine | Pharmaguideline [pharmaguideline.com]
- 20. BiblioBoard [openresearchlibrary.org]
- 21. longdom.org [longdom.org]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. Evaluation of Anticancer Activity of Schiff bases Derived from Pyridine and their Metal Complexes- A Review – Oriental Journal of Chemistry [orientjchem.org]
- 25. US3160633A - Synthesis of pyridine aldehydes - Google Patents [patents.google.com]
An In-depth Technical Guide to the Stability and Storage of Methyl 5-formylpyridine-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Methyl 5-formylpyridine-2-carboxylate is a key organic intermediate utilized in the synthesis of a variety of pharmaceutical compounds. Its bifunctional nature, possessing both an ester and an aldehyde group on a pyridine scaffold, makes it a versatile building block. However, these same functional groups introduce inherent stability concerns that necessitate a thorough understanding for its effective use and storage. This guide provides a comprehensive overview of the stability profile of this compound, recommended storage conditions, and the scientific rationale behind these protocols.
Chemical and Physical Properties
A foundational understanding of the physicochemical properties of this compound is essential for interpreting its stability.
| Property | Value | Source |
| Molecular Formula | C₈H₇NO₃ | [1] |
| Molecular Weight | 165.15 g/mol | [1] |
| Appearance | Solid | [2] |
| IUPAC Name | This compound | [1] |
| CAS Number | 55876-91-0 | [1] |
Core Stability Considerations: A Mechanistic Perspective
The stability of this compound is primarily dictated by the reactivity of its ester and aldehyde functionalities, influenced by the electron-withdrawing nature of the pyridine ring. The principal degradation pathways of concern are hydrolysis, oxidation, and photodecomposition.
Hydrolytic Stability
The ester linkage in this compound is susceptible to hydrolysis, which can be catalyzed by both acid and base. This reaction would yield 5-formylpyridine-2-carboxylic acid and methanol. The pyridine ring itself is generally stable under hydrolytic conditions. However, the rate of hydrolysis is significantly influenced by pH and temperature. It is crucial to avoid aqueous environments, especially those with acidic or basic conditions, to prevent the degradation of the ester group.[3]
Oxidative Stability
The aldehyde group is highly prone to oxidation, which is a major stability concern for this molecule. Atmospheric oxygen can oxidize the formyl group to a carboxylic acid, yielding methyl 5-carboxypyridine-2-carboxylate. This process can be accelerated by the presence of metal ions and exposure to light. The recommendation to store the compound under an inert atmosphere directly addresses this vulnerability.[2] Pyridine aldehydes are typically prepared by the controlled oxidation of the corresponding methylpyridines, highlighting the inherent susceptibility of the aldehyde to further oxidation.[4]
Thermal and Photostability
While the pyridine ring is relatively stable to heat, prolonged exposure to high temperatures can promote degradation.[5] More significantly, pyridine derivatives can be susceptible to photodecomposition.[6] Photostability testing is a critical component of stress testing for new drug substances.[7] For this compound, exposure to UV or visible light could potentially catalyze oxidation of the aldehyde group or lead to other degradation pathways. Therefore, protection from light is a key storage consideration.
Recommended Storage and Handling Protocols
Based on the chemical sensitivities of this compound, the following storage and handling procedures are recommended to ensure its long-term integrity.
Optimal Storage Conditions
To mitigate the risks of hydrolysis, oxidation, and photodegradation, the following storage conditions are advised:
| Parameter | Recommendation | Rationale |
| Temperature | 2-8°C | Reduces the rate of potential degradation reactions. |
| Atmosphere | Inert Gas (e.g., Argon, Nitrogen) | Prevents oxidation of the aldehyde group.[2] |
| Light | Protect from light (e.g., amber vial) | Minimizes the risk of photodecomposition. |
| Moisture | Store in a dry environment | Prevents hydrolysis of the ester functionality. |
Safe Handling Practices
This compound is classified as a substance that may cause skin, eye, and respiratory irritation.[1] Therefore, appropriate personal protective equipment (PPE) should be worn during handling.
-
Ventilation : Handle in a well-ventilated area or a fume hood to avoid inhalation of any dust or vapors.[8]
-
Personal Protective Equipment :
-
Spill Management : In case of a spill, use absorbent materials to contain it and dispose of the waste in a sealed container, following local regulations.[8]
Framework for Stability Testing
A comprehensive stability testing program is essential to determine the shelf-life and re-test period for this compound. This typically involves long-term and accelerated stability studies, as well as forced degradation studies to identify potential degradation products and establish stability-indicating analytical methods.
Forced Degradation Studies
Forced degradation studies are a critical first step to understand the intrinsic stability of the molecule.[9][10] These studies purposefully stress the compound to identify likely degradation pathways.
Caption: Workflow for forced degradation studies.
Stability-Indicating Analytical Method
A validated stability-indicating analytical method is crucial for accurately quantifying the decrease in the concentration of this compound and the increase of its degradation products over time. High-Performance Liquid Chromatography (HPLC) with a Diode-Array Detector (DAD) or UV detector is a common and effective technique for this purpose.[1][11]
Key aspects of a stability-indicating HPLC method include:
-
Specificity : The ability to resolve the parent compound from all potential degradation products and impurities.
-
Linearity : A linear relationship between the detector response and the concentration of the analyte.
-
Accuracy and Precision : The method should be both accurate (close to the true value) and precise (reproducible).
-
Robustness : The method should be reliable under small, deliberate variations in analytical parameters.
Potential Degradation Products
Based on the functional groups present, the following are the most probable degradation products of this compound:
| Degradation Pathway | Potential Product | Chemical Structure |
| Hydrolysis | 5-formylpyridine-2-carboxylic acid | C₇H₅NO₃ |
| Oxidation | Methyl 5-carboxypyridine-2-carboxylate | C₈H₇NO₄ |
The identification and characterization of these and other potential degradation products are essential for ensuring the quality and safety of any downstream applications.
Conclusion
This compound is a valuable synthetic intermediate whose stability is governed by its ester and aldehyde functionalities. A comprehensive understanding of its susceptibility to hydrolysis, oxidation, and photodecomposition is paramount for its successful application in research and drug development. Adherence to the recommended storage conditions of 2-8°C under an inert atmosphere and protected from light, coupled with safe handling practices, will ensure the long-term integrity of this compound. The implementation of a robust stability testing program, including forced degradation studies and the use of a validated stability-indicating analytical method, is critical for defining its shelf-life and ensuring its quality for scientific applications.
References
- 1. researchgate.net [researchgate.net]
- 2. chemos.de [chemos.de]
- 3. EP0564083A1 - Conversion of pyridine-2,3-dicarboxylic acid esters to their cyclic anhydrides - Google Patents [patents.google.com]
- 4. Pyridine-2-carbaldehyde - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. The use of new pyridine derivatives as effective photostabilizers for poly (vinyl chloride) - ProQuest [proquest.com]
- 7. ema.europa.eu [ema.europa.eu]
- 8. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 10. atsdr.cdc.gov [atsdr.cdc.gov]
- 11. benchchem.com [benchchem.com]
Methodological & Application
The Versatile Role of Methyl 5-formylpyridine-2-carboxylate in Modern Organic Synthesis: Applications and Detailed Protocols
Introduction: A Privileged Scaffold in Synthetic Chemistry
Methyl 5-formylpyridine-2-carboxylate is a bifunctional heterocyclic compound that has emerged as a valuable and versatile building block in contemporary organic synthesis. Its unique structure, featuring an electrophilic aldehyde and a nucleophilically susceptible ester group on a pyridine core, offers a rich platform for a diverse array of chemical transformations. This application note provides an in-depth guide for researchers, scientists, and drug development professionals on the practical applications of this reagent, complete with detailed, field-proven protocols for its key reactions. The pyridine motif is a ubiquitous feature in numerous FDA-approved drugs, underscoring the importance of functionalized pyridines like this compound in medicinal chemistry and drug discovery.
Physicochemical Properties and Safety Information
A clear understanding of the reagent's properties is paramount for its safe and effective use in the laboratory.
| Property | Value | Reference |
| Molecular Formula | C₈H₇NO₃ | --INVALID-LINK--[1] |
| Molecular Weight | 165.15 g/mol | --INVALID-LINK--[1] |
| Appearance | Solid | --INVALID-LINK--[2] |
| Storage | Inert atmosphere, 2-8°C | --INVALID-LINK--[2] |
Safety Precautions: this compound is classified with the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[1][2] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.
Core Synthetic Applications and Protocols
The reactivity of the aldehyde group is the cornerstone of this molecule's synthetic utility. It readily participates in a variety of carbon-carbon and carbon-nitrogen bond-forming reactions, providing access to a wide range of complex molecular architectures.
Olefination Reactions: Crafting Carbon-Carbon Double Bonds
The aldehyde functionality of this compound serves as an excellent electrophile for olefination reactions, such as the Horner-Wadsworth-Emmons and Wittig reactions. These transformations are fundamental for extending carbon chains and introducing unsaturation, which are key steps in the synthesis of many pharmaceutical and agrochemical compounds.
The HWE reaction is a powerful method for the stereoselective synthesis of alkenes, typically favoring the formation of the (E)-isomer.[3] It utilizes a phosphonate carbanion, which is generally more nucleophilic and less basic than its Wittig counterpart, leading to cleaner reactions and easier purification due to the water-soluble nature of the phosphate byproduct.
Protocol 1: Synthesis of Methyl 5-((E)-2-(tert-butoxycarbonyl)vinyl)picolinate
This protocol details the Horner-Wadsworth-Emmons reaction between this compound and a phosphonate ester to yield an α,β-unsaturated ester, a common structural motif in biologically active molecules.
Reaction Scheme:
A representative Horner-Wadsworth-Emmons reaction.
Materials:
-
This compound
-
tert-Butyl diethyl phosphonoacetate
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous THF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add a solution of tert-butyl diethyl phosphonoacetate (1.1 equivalents) in anhydrous THF dropwise.
-
Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour to ensure complete formation of the phosphonate ylide.
-
Cool the reaction mixture back to 0 °C and add a solution of this compound (1.0 equivalent) in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired Methyl 5-((E)-2-(tert-butoxycarbonyl)vinyl)picolinate.
The Wittig reaction is another cornerstone of olefination chemistry, employing a phosphonium ylide to convert aldehydes and ketones into alkenes.[4] The stereochemical outcome of the Wittig reaction can be influenced by the nature of the ylide; stabilized ylides tend to give (E)-alkenes, while non-stabilized ylides often favor the (Z)-alkene.
Protocol 2: Synthesis of Methyl 5-(2-cyanovinyl)picolinate
This protocol outlines the Wittig reaction for the synthesis of an α,β-unsaturated nitrile, a versatile intermediate in organic synthesis.
Reaction Scheme:
A representative Wittig reaction.
Materials:
-
This compound
-
(Triphenylphosphoranylidene)acetonitrile (or the corresponding phosphonium salt and a base like n-butyllithium to generate the ylide in situ)
-
Anhydrous Toluene
-
Hexanes
-
Ethyl acetate (EtOAc)
Procedure:
-
To a solution of this compound (1.0 equivalent) in anhydrous toluene, add (triphenylphosphoranylidene)acetonitrile (1.1 equivalents).
-
Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 4-6 hours. Monitor the reaction by TLC.
-
After completion, allow the reaction mixture to cool to room temperature.
-
Concentrate the solvent under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel, typically using a gradient of hexanes and ethyl acetate, to separate the desired product from the triphenylphosphine oxide byproduct.
Condensation Reactions: Building Complexity with Active Methylene Compounds
The Knoevenagel condensation is a versatile carbon-carbon bond-forming reaction that involves the reaction of an aldehyde or ketone with an active methylene compound, catalyzed by a weak base.[5] This reaction is instrumental in the synthesis of a wide variety of substituted alkenes and heterocyclic systems.
Protocol 3: Knoevenagel Condensation for the Synthesis of Methyl 5-(2,2-dicyanovinyl)picolinate
This protocol describes the Knoevenagel condensation of this compound with malononitrile, a common active methylene compound, to produce a dicyanovinyl derivative. These products are valuable precursors for various heterocyclic compounds.
Reaction Scheme:
A representative Knoevenagel condensation reaction.
Materials:
-
This compound
-
Malononitrile
-
Piperidine
-
Ethanol (EtOH)
-
Ice-water bath
Procedure:
-
Dissolve this compound (1.0 equivalent) and malononitrile (1.05 equivalents) in ethanol in a round-bottom flask.
-
Add a catalytic amount of piperidine (e.g., 0.1 equivalents) to the solution.
-
Stir the reaction mixture at room temperature for 2-4 hours. The reaction progress can be monitored by the formation of a precipitate or by TLC.
-
Upon completion, cool the reaction mixture in an ice-water bath to facilitate further precipitation of the product.
-
Collect the solid product by vacuum filtration and wash with cold ethanol.
-
The product can be further purified by recrystallization from a suitable solvent like ethanol if necessary.
Reductive Amination: A Gateway to Novel Amine Derivatives
Reductive amination is a powerful and widely used method for the synthesis of amines from aldehydes or ketones.[6] The reaction proceeds through the in situ formation of an imine or iminium ion, which is then reduced by a suitable reducing agent to the corresponding amine. This one-pot procedure is highly efficient and avoids the over-alkylation often encountered in direct alkylation of amines.
Protocol 4: Synthesis of Methyl 5-((benzylamino)methyl)picolinate
This protocol provides a detailed procedure for the reductive amination of this compound with a primary amine, yielding a secondary amine derivative.
Reaction Scheme:
A representative reductive amination reaction.
Materials:
-
This compound
-
Benzylamine
-
Sodium triacetoxyborohydride (STAB)
-
1,2-Dichloroethane (DCE) or Dichloromethane (DCM)
-
Acetic acid (optional, catalytic amount)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of this compound (1.0 equivalent) and benzylamine (1.1 equivalents) in 1,2-dichloroethane, add a catalytic amount of acetic acid (optional, can facilitate imine formation).
-
Stir the mixture at room temperature for 1 hour to allow for the formation of the imine intermediate.
-
Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise to the reaction mixture.
-
Continue stirring at room temperature for 12-24 hours, monitoring the reaction by TLC.
-
Quench the reaction with saturated aqueous NaHCO₃ solution.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired secondary amine.
Application in Medicinal Chemistry: Synthesis of GPX4 Inhibitor Precursors
A significant application of this compound is in the synthesis of precursors for Glutathione Peroxidase 4 (GPX4) inhibitors. GPX4 is a key enzyme involved in the regulation of ferroptosis, a form of programmed cell death. The development of potent and selective GPX4 inhibitors is a promising strategy for the treatment of certain cancers. The olefination products derived from this compound, such as those synthesized via the Horner-Wadsworth-Emmons reaction, are crucial intermediates in the construction of these complex inhibitor molecules.
Conclusion
This compound is a highly valuable and versatile building block in organic synthesis. Its dual functionality allows for a wide range of transformations, providing efficient access to complex molecular scaffolds. The protocols detailed in this application note for olefination, condensation, and reductive amination reactions serve as a practical guide for researchers to harness the full synthetic potential of this reagent. Its demonstrated utility in the synthesis of medicinally relevant compounds, such as precursors to GPX4 inhibitors, highlights its continued importance in the fields of medicinal chemistry and drug discovery.
References
- 1. This compound | C8H7NO3 | CID 15121205 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 55876-91-0 [sigmaaldrich.com]
- 3. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 4. Wittig reaction - Wikipedia [en.wikipedia.org]
- 5. Knoevenagel Condensation Reactions of Cyano Malononitrile-Derivatives Under Microwave Radiation | Bentham Science [eurekaselect.com]
- 6. Reductive amination - Wikipedia [en.wikipedia.org]
Application Notes & Protocols: Methyl 5-formylpyridine-2-carboxylate as a Versatile Building Block for Heterocyclic Synthesis
Overview: The Strategic Value of Methyl 5-formylpyridine-2-carboxylate
This compound (CAS: 55876-91-0) is a bifunctional aromatic compound that has emerged as a highly valuable scaffold in synthetic and medicinal chemistry.[1][] Its structure uniquely combines an electrophilic aldehyde at the C5 position and a nucleophilically susceptible methyl ester at the C2 position, all situated on an electron-deficient pyridine core. This strategic arrangement of functional groups allows for a diverse range of chemical transformations, making it an ideal starting material for constructing complex, polycyclic heterocyclic systems.
The pyridine nucleus is a ubiquitous feature in pharmaceuticals, largely due to the ability of the ring nitrogen to act as a hydrogen bond acceptor, enhancing the pharmacokinetic properties of drug candidates.[3] By providing two distinct points for chemical modification, this compound serves as a powerful tool for researchers in drug discovery to generate libraries of novel compounds with potential therapeutic applications.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
|---|---|---|
| IUPAC Name | This compound | [4] |
| CAS Number | 55876-91-0 | [1] |
| Molecular Formula | C₈H₇NO₃ | [4] |
| Molecular Weight | 165.15 g/mol | [4] |
| Physical Form | Solid | |
| Purity | Typically ≥98% |
| Storage | Inert atmosphere, 2-8°C | |
Core Reactivity: A Tale of Two Functional Groups
The synthetic versatility of this compound is rooted in the orthogonal reactivity of its aldehyde and ester moieties. Understanding these principles is key to designing successful synthetic strategies.
-
The Aldehyde (C5-CHO): This group is the primary electrophilic center for carbon-carbon and carbon-heteroatom bond formation. It readily participates in:
-
Condensation Reactions: With active methylene compounds (e.g., malononitrile, cyanoacetate) in Knoevenagel-type reactions.
-
Reductive Amination: To introduce substituted aminomethyl groups.
-
Wittig and Related Olefinations: To extend the carbon chain.
-
Multicomponent Reactions (MCRs): Acting as the aldehyde component in reactions like the Hantzsch or Biginelli synthesis, enabling rapid assembly of complex structures.[5][6]
-
-
The Ester (C2-COOMe): This group offers a secondary site for modification, often after the aldehyde has been reacted. Common transformations include:
-
Amidation: Reaction with amines to form amides, a crucial linkage in many bioactive molecules.
-
Hydrolysis: Saponification to the corresponding carboxylic acid, which can then be used in further coupling reactions.
-
Reduction: Conversion to a primary alcohol (hydroxymethyl group) for further functionalization.
-
This dual reactivity allows for sequential or, in the case of certain MCRs, concurrent reactions to build intricate molecular architectures.
References
- 1. This compound | 55876-91-0 [chemicalbook.com]
- 3. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | C8H7NO3 | CID 15121205 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Multicomponent Synthesis of 2-(2,4-Diamino-3-cyano-5H-chromeno[2,3-b]pyridin-5-yl)malonic Acids in DMSO - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Multicomponent Synthesis of Unsymmetrical Derivatives of 4-Methyl-Substituted 5-Nitropyridines | MDPI [mdpi.com]
Application Notes and Protocols for the Synthesis of Bioactive Molecules from Methyl 5-formylpyridine-2-carboxylate
Introduction: Unlocking the Potential of a Versatile Heterocyclic Scaffold
Methyl 5-formylpyridine-2-carboxylate (MFPC) is a bifunctional heterocyclic compound that serves as a highly versatile starting material in medicinal chemistry and drug discovery. Its structure, featuring a pyridine ring substituted with a reactive aldehyde at the 5-position and a modifiable methyl ester at the 2-position, offers multiple avenues for synthetic elaboration. The pyridine core itself is a privileged scaffold, frequently found in FDA-approved drugs due to its ability to engage in hydrogen bonding and other key biological interactions.
The aldehyde group is a prime handle for nucleophilic additions and condensation reactions, allowing for the construction of diverse molecular architectures. Simultaneously, the ester group can be readily converted into other functional groups, such as amides or carboxylic acids, providing a secondary point for diversification or for fine-tuning the physicochemical properties of the final compounds. This guide provides detailed protocols and scientific rationale for leveraging MFPC in the synthesis of novel, potentially bioactive molecules.
| Chemical Properties of this compound | |
| IUPAC Name | This compound[1] |
| Synonyms | Methyl 5-formylpicolinate[2] |
| CAS Number | 55876-91-0[1] |
| Molecular Formula | C₈H₇NO₃[1] |
| Molecular Weight | 165.15 g/mol [1] |
| Appearance | White to yellow or reddish beige solid[2] |
| SMILES | COC(=O)C1=NC=C(C=C1)C=O[1] |
Part 1: Core Synthetic Transformations of the Aldehyde Group
The formyl group is the most reactive site on MFPC, making it the logical starting point for scaffold diversification. The following sections detail key, high-yield transformations for generating libraries of novel compounds.
Reductive Amination: A Gateway to Diverse Amine Derivatives
Reductive amination is a cornerstone of medicinal chemistry for synthesizing secondary and tertiary amines. The reaction proceeds via the initial formation of an imine intermediate from the aldehyde and a primary or secondary amine, which is then reduced in situ to the corresponding amine. This one-pot procedure is highly efficient and tolerates a wide range of functional groups.[3]
Scientific Principle: The choice of reducing agent is critical for the success of a reductive amination. Mild, chemoselective hydride reagents like sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN) are preferred because they reduce the protonated imine intermediate much faster than the starting aldehyde, preventing side reactions such as the reduction of the aldehyde to an alcohol. The reaction is typically performed under weakly acidic conditions to facilitate imine formation without compromising the stability of the reducing agent.[3]
Caption: Workflow for Reductive Amination.
Detailed Protocol: Synthesis of Methyl 5-((benzylamino)methyl)pyridine-2-carboxylate
-
Reagent Preparation: To a dry 50 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 g, 6.06 mmol).
-
Solvent Addition: Dissolve the starting material in 20 mL of anhydrous 1,2-dichloroethane (DCE).
-
Amine Addition: Add benzylamine (0.65 g, 6.06 mmol, 1.0 equiv.).
-
Initiation: Add acetic acid (0.035 mL, 0.61 mmol, 0.1 equiv.) to catalyze imine formation. Allow the mixture to stir at room temperature for 30 minutes.
-
Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.92 g, 9.09 mmol, 1.5 equiv.) portion-wise over 10 minutes. Causality Note: Portion-wise addition controls any initial exotherm and gas evolution. NaBH(OAc)₃ is chosen for its mildness and excellent functional group tolerance.
-
Reaction Monitoring: Allow the reaction to stir at room temperature for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting aldehyde is consumed.
-
Work-up: Quench the reaction by slowly adding 20 mL of saturated aqueous sodium bicarbonate (NaHCO₃) solution. Stir for 15 minutes.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield the pure product.
The Wittig Reaction: Olefination for Carbon Skeleton Extension
The Wittig reaction is a powerful and widely used method for synthesizing alkenes from aldehydes or ketones.[4][5] It involves the reaction of a carbonyl compound with a phosphorus ylide (a Wittig reagent), forming a new carbon-carbon double bond with high regioselectivity.[6] This reaction is invaluable for extending carbon chains and introducing unsaturation.
Scientific Principle: The reaction mechanism proceeds through a [2+2] cycloaddition between the ylide and the aldehyde to form a four-membered ring intermediate called an oxaphosphetane.[7] This intermediate rapidly collapses to form the desired alkene and a highly stable triphenylphosphine oxide byproduct, the formation of which is the thermodynamic driving force for the reaction.[5] The stereochemical outcome (E vs. Z alkene) depends on the nature of the ylide. Stabilized ylides (containing an electron-withdrawing group) generally yield the (E)-alkene as the major product.[8]
Caption: The Wittig Reaction Pathway.
Detailed Protocol: Synthesis of Methyl 5-((E)-2-ethoxycarbonylvinyl)pyridine-2-carboxylate
-
Part A: Ylide Preparation
-
Setup: In a flame-dried, three-neck flask under an inert atmosphere (Nitrogen or Argon), suspend triphenylphosphine (2.88 g, 11.0 mmol, 1.1 equiv.) in 30 mL of anhydrous toluene.
-
Alkyl Halide Addition: Add ethyl bromoacetate (1.67 g, 10.0 mmol, 1.0 equiv.) and heat the mixture to reflux for 4 hours. A white precipitate of the phosphonium salt will form.
-
Isolation: Cool the mixture to room temperature and collect the phosphonium salt by filtration. Wash with cold diethyl ether and dry under vacuum.
-
Ylide Generation: Suspend the dried phosphonium salt (4.29 g, 10.0 mmol) in 40 mL of anhydrous THF. Cool the suspension to 0 °C in an ice bath.
-
Base Addition: Add a strong base, such as sodium hydride (NaH, 60% dispersion in mineral oil, 0.44 g, 11.0 mmol), portion-wise. Causality Note: A strong, non-nucleophilic base is required to deprotonate the phosphonium salt to form the nucleophilic ylide.[5] The reaction is highly exothermic and produces hydrogen gas; careful addition is crucial. Stir at 0 °C for 1 hour, then at room temperature for 1 hour until the red-orange color of the ylide persists.
-
-
Part B: Reaction with MFPC
-
Aldehyde Addition: Dissolve this compound (1.65 g, 10.0 mmol) in 15 mL of anhydrous THF.
-
Reaction: Slowly add the aldehyde solution via cannula to the prepared ylide solution at 0 °C.
-
Completion: After the addition is complete, allow the reaction to warm to room temperature and stir for 3-6 hours, monitoring by TLC.
-
Work-up: Quench the reaction by adding 20 mL of water. Extract with ethyl acetate (3 x 30 mL).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate. The crude product contains triphenylphosphine oxide, which can often be partially removed by precipitation from a minimal amount of cold ether or by column chromatography to yield the pure alkene product.
-
Multicomponent Reactions (MCRs): Rapid Assembly of Complex Molecules
Multicomponent reactions (MCRs) are powerful synthetic strategies where three or more reactants combine in a single pot to form a product that incorporates substantial portions of all starting materials.[9][10] This approach is highly valued for its efficiency, atom economy, and ability to rapidly generate libraries of structurally complex molecules from simple precursors.[11]
Scientific Principle (Ugi Four-Component Reaction): The Ugi reaction is a classic MCR that combines an aldehyde (or ketone), an amine, a carboxylic acid, and an isocyanide. The mechanism is thought to begin with the formation of an imine from the aldehyde and amine, which is then protonated by the carboxylic acid. The resulting iminium ion is attacked by the nucleophilic isocyanide, followed by an intramolecular acyl transfer (the Mumm rearrangement) to yield the final α-acylamino amide product. The convergence of four different starting materials in one step allows for immense structural diversity.
Caption: Convergent nature of a Multicomponent Reaction.
Detailed Protocol: A Representative Ugi Reaction
-
Setup: In a 25 mL vial, add this compound (165 mg, 1.0 mmol, 1.0 equiv.).
-
Reagent Addition: Add aniline (93 mg, 1.0 mmol, 1.0 equiv.), followed by acetic acid (60 mg, 1.0 mmol, 1.0 equiv.).
-
Solvent: Add 5 mL of methanol and stir the mixture for 20 minutes at room temperature. Causality Note: Methanol is a common solvent for Ugi reactions as it effectively dissolves the polar intermediates.
-
Isocyanide Addition: Add tert-butyl isocyanide (83 mg, 1.0 mmol, 1.0 equiv.) to the mixture. Safety Note: Isocyanides are volatile and have a strong, unpleasant odor. This step should be performed in a well-ventilated fume hood.
-
Reaction: Seal the vial and stir the reaction mixture at room temperature for 24-48 hours. Monitor by LC-MS.
-
Work-up: Upon completion, remove the solvent under reduced pressure.
-
Purification: Dissolve the residue in ethyl acetate and wash with saturated NaHCO₃ solution and then with brine. Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude material via flash chromatography or preparative HPLC to obtain the desired Ugi product.
Part 2: Secondary Modification of the Ester Group
After elaborating the aldehyde, the methyl ester at the 2-position provides a secondary site for modification, crucial for creating amide libraries which are prevalent in bioactive molecules.
Scientific Principle: The most common modification is a two-step sequence: (1) Saponification, the base-catalyzed hydrolysis of the ester to a carboxylate salt, followed by acidification to yield the carboxylic acid. (2) Amide coupling, where the carboxylic acid is activated by a coupling reagent (e.g., HATU, HOBt/EDC) to facilitate reaction with an amine, forming a stable amide bond.
Detailed Protocol: Saponification and Amide Coupling
-
Step A: Saponification
-
Dissolve the MFPC-derived product (e.g., from reductive amination, 1.0 mmol) in a mixture of THF (10 mL) and water (5 mL).
-
Add lithium hydroxide monohydrate (LiOH·H₂O) (84 mg, 2.0 mmol, 2.0 equiv.).
-
Stir at room temperature for 2-4 hours until TLC/LC-MS indicates complete consumption of the starting ester.
-
Concentrate the mixture to remove THF. Dilute with water and acidify to pH ~4-5 with 1 M HCl.
-
Extract the carboxylic acid product with ethyl acetate. Dry the organic layer and concentrate to yield the crude acid, which is often used directly in the next step.
-
-
Step B: Amide Coupling
-
Dissolve the crude carboxylic acid (1.0 mmol) in 10 mL of anhydrous DMF.
-
Add the desired amine (1.1 mmol, 1.1 equiv.) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (0.52 mL, 3.0 mmol, 3.0 equiv.).
-
Add the coupling reagent, for example, HATU (418 mg, 1.1 mmol, 1.1 equiv.).
-
Stir the mixture at room temperature for 4-12 hours.
-
Upon completion, dilute with water and extract with ethyl acetate. Wash the combined organic layers with water and brine, dry over Na₂SO₄, and concentrate.
-
Purify the final amide product by flash chromatography or preparative HPLC.
-
| Hypothetical Product Summary from MFPC | |||
| Reaction Type | Reactant(s) | Product Class | Change in MW |
| Reductive Amination | Benzylamine | Secondary Amine | +92.15 |
| Wittig Reaction | Ph₃P=CHCO₂Et | α,β-Unsaturated Ester | +84.09 |
| Ugi Reaction | Aniline, Acetic Acid, t-BuNC | α-Acylamino Amide | +236.32 |
| Amide Coupling | (Post-hydrolysis) Piperidine | Pyridine-2-carboxamide | +69.13 (from acid) |
Conclusion
This compound is a powerful and economically viable building block for the synthesis of diverse libraries of potential bioactive compounds. The strategic and sequential application of well-established synthetic methodologies—such as reductive amination, Wittig olefination, and multicomponent reactions on the aldehyde moiety, followed by amide coupling at the ester position—enables a broad exploration of chemical space around a privileged pyridine core. The protocols and principles outlined in this guide provide a robust framework for researchers in drug discovery to efficiently generate novel molecular entities for biological screening.
References
- 1. This compound | C8H7NO3 | CID 15121205 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. americanelements.com [americanelements.com]
- 3. Reductive amination - Wikipedia [en.wikipedia.org]
- 4. Wittig reaction - Wikipedia [en.wikipedia.org]
- 5. 20.4. The Wittig reaction | Organic Chemistry II [courses.lumenlearning.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. The Wittig Reaction: Examples and Mechanism - Chemistry Steps [chemistrysteps.com]
- 8. Wittig Reaction [organic-chemistry.org]
- 9. scribd.com [scribd.com]
- 10. Chemistry & Biology Of Multicomponent Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Recent Developments on Five-Component Reactions - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Methyl 5-Formylpyridine-2-carboxylate in Transition-Metal Catalysis
Introduction: A Versatile Ligand Scaffold for Modern Catalysis
Methyl 5-formylpyridine-2-carboxylate is a heterocyclic compound that has garnered significant interest in the field of transition-metal catalysis. Its unique structural features, comprising a pyridine ring for metal coordination, a carboxylate group for chelation, and a reactive formyl group for further functionalization, make it a versatile building block for the design of novel ligands and catalysts. This guide provides an in-depth exploration of the applications of this compound in transition-metal catalysis, complete with detailed protocols and mechanistic insights for researchers, scientists, and drug development professionals.
The pyridine-2-carboxylate (picolinate) moiety is a well-established N,O-bidentate ligand that forms stable five-membered chelate rings with a variety of transition metals. This chelation enhances the stability and modulates the electronic properties of the resulting metal complexes, which is crucial for their catalytic activity. The presence of the electron-withdrawing formyl group at the 5-position of the pyridine ring further influences the electronic environment of the metal center, potentially enhancing catalytic efficiency and selectivity in various transformations.
Core Applications in Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are cornerstone transformations in modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance. The use of ligands derived from this compound can significantly impact the outcome of these reactions by stabilizing the active palladium species and facilitating key elementary steps in the catalytic cycle.
Heck-Mizoroki Reaction: A Case Study
The Heck-Mizoroki reaction, the palladium-catalyzed vinylation of aryl or vinyl halides, is a powerful tool for the synthesis of substituted alkenes. Ligands derived from this compound can be employed to create highly active and stable palladium catalysts for this transformation.
Conceptual Experimental Workflow for a Heck-Mizoroki Reaction
Caption: General workflow for a Heck-Mizoroki reaction.
Protocol: Palladium-Catalyzed Heck-Mizoroki Reaction
This protocol describes a general procedure for the Heck-Mizoroki reaction using a palladium catalyst potentially stabilized by a ligand derived from this compound.
Materials:
-
Palladium(II) acetate (Pd(OAc)₂)
-
Ligand (e.g., a Schiff base derivative of this compound)
-
Aryl halide (e.g., iodobenzene, bromobenzene)
-
Alkene (e.g., styrene, butyl acrylate)
-
Base (e.g., triethylamine (Et₃N), potassium carbonate (K₂CO₃))
-
Anhydrous solvent (e.g., N,N-dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP))
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Catalyst Preparation (in situ):
-
To a dry Schlenk flask under an inert atmosphere, add Pd(OAc)₂ (1-5 mol%) and the pyridine-carboxylate-based ligand (1-10 mol%).
-
Add the anhydrous solvent to dissolve the catalyst components.
-
Stir the mixture at room temperature for 15-30 minutes to allow for complex formation.
-
-
Reaction Setup:
-
To the flask containing the catalyst solution, add the aryl halide (1.0 equiv), the alkene (1.1-1.5 equiv), and the base (1.5-2.0 equiv).
-
Ensure the reaction mixture is thoroughly degassed and backfilled with an inert gas.
-
-
Reaction Conditions:
-
Heat the reaction mixture to the desired temperature (typically 80-140 °C) and stir vigorously.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
-
Work-up and Purification:
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction with water or a saturated aqueous solution of ammonium chloride.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired substituted alkene.
-
Causality Behind Experimental Choices:
-
Inert Atmosphere: Prevents the oxidation of the active Pd(0) species, which is crucial for catalytic activity.
-
Anhydrous Solvent: Water can interfere with the reaction, leading to side products and reduced yields.
-
Base: The base is essential to neutralize the hydrogen halide (HX) generated during the reaction, regenerating the active catalyst. The choice of base can influence the reaction rate and selectivity.
-
Ligand-to-Metal Ratio: An excess of ligand is often used to ensure complete complexation of the palladium and to prevent the formation of palladium black (inactive palladium metal).
Mechanistic Insights: The Role of the Pyridine-Carboxylate Ligand
The pyridine-carboxylate ligand plays a multifaceted role in the catalytic cycle of cross-coupling reactions.
Simplified Catalytic Cycle for the Heck-Mizoroki Reaction
Caption: Simplified Heck-Mizoroki catalytic cycle.
The N,O-bidentate coordination of the pyridine-carboxylate ligand stabilizes the palladium center in both its Pd(0) and Pd(II) oxidation states. This stabilization prevents catalyst decomposition and aggregation, leading to higher turnover numbers. The electronic properties of the ligand, influenced by the formyl substituent, can modulate the rates of key steps such as oxidative addition and reductive elimination, thereby affecting the overall catalytic efficiency.
Future Directions and Emerging Applications
The versatility of the formyl group on the this compound scaffold opens up avenues for the synthesis of more complex and tailored ligands. For instance, condensation reactions with various amines can lead to a library of Schiff base ligands with diverse steric and electronic properties. These modified ligands can then be screened for a wide range of transition-metal-catalyzed reactions, including but not limited to:
-
Suzuki-Miyaura Coupling: The formation of biaryl compounds.
-
C-H Activation/Functionalization: The direct functionalization of unactivated C-H bonds.
-
Asymmetric Catalysis: The synthesis of chiral ligands for enantioselective transformations.
Conclusion
This compound is a valuable and versatile platform for the development of advanced ligands for transition-metal catalysis. Its unique combination of a robust chelating unit and a modifiable functional group allows for the fine-tuning of catalyst performance. The protocols and insights provided in this guide are intended to serve as a foundation for researchers to explore the full potential of this promising building block in the design of next-generation catalysts for a wide array of synthetic transformations.
Application Note: Methyl 5-Formylpyridine-2-carboxylate as a Versatile Linker for Functional Metal-Organic Frameworks
Abstract
Metal-Organic Frameworks (MOFs) have emerged as a class of crystalline porous materials with unprecedented versatility, largely due to the ability to tune their structure and function through the judicious selection of metal nodes and organic linkers.[1][2][3] This guide focuses on methyl 5-formylpyridine-2-carboxylate, a heterocyclic linker that offers a strategic advantage in MOF synthesis. Its unique architecture incorporates both the necessary coordination sites (pyridine nitrogen and carboxylate oxygen) for robust framework construction and a chemically active pendant aldehyde group. This aldehyde functionality serves as a powerful handle for post-synthetic modification (PSM), allowing for the precise engineering of pore environments and the introduction of tailored chemical properties after the initial MOF has been assembled.[4][5] This application note provides a comprehensive overview, detailed synthesis protocols, and characterization guidelines for researchers and professionals aiming to leverage this linker for advanced applications in catalysis, sensing, and separations.
The Strategic Design of the this compound Linker
The efficacy of this compound in MOF synthesis stems from its trifunctional design, where each component plays a distinct and critical role.
-
Pyridine-Carboxylate Backbone: The pyridine nitrogen and the carboxylate group form a classic bidentate chelation motif, which readily coordinates with a wide range of metal ions (e.g., Zn²⁺, Cu²⁺, Co²⁺) to form stable, porous networks.[1][6] The geometry of this pyridine-carboxylate system is fundamental in dictating the resulting topology and dimensionality of the MOF, from 1D chains to complex 3D frameworks.[1][7]
-
Pendant Aldehyde (Formyl) Group: The true novelty of this linker lies in its aldehyde group at the 5-position. This group is strategically positioned to project into the pores of the resulting MOF. Crucially, aldehydes are reactive functional groups that can participate in a variety of covalent reactions, such as imine condensation with primary amines.[8] This makes the linker an ideal candidate for covalent post-synthetic modification (PSM), a technique used to introduce new functionalities into a pre-formed MOF without disrupting its crystalline structure.[4][9]
-
Methyl Ester: The linker is specified as a methyl ester. In many solvothermal synthesis conditions, particularly those involving water or basic conditions, this ester can be hydrolyzed in situ to the corresponding carboxylate, which then participates in framework formation. This can sometimes influence the crystallization kinetics compared to starting directly with the carboxylic acid.
The overall workflow for utilizing this linker can be visualized as a two-stage process: initial framework construction followed by targeted functionalization.
Experimental Protocols
The following protocols are provided as a robust starting point. Researchers should note that MOF synthesis is highly sensitive to reaction parameters, and optimization may be required for specific metal ions or desired crystal morphologies.[1][10]
Protocol 2.1: Solvothermal Synthesis of a Parent Aldehyde-Functionalized MOF (e.g., Zn-based)
This protocol describes a typical solvothermal synthesis to create a crystalline MOF with accessible aldehyde groups.
Materials & Reagents:
-
This compound (Linker)
-
Zinc Nitrate Hexahydrate (Zn(NO₃)₂·6H₂O) (Metal Source)
-
N,N-Dimethylformamide (DMF) (Solvent)
-
Ethanol (Solvent for washing)
-
20 mL Scintillation Vials or Teflon-lined Autoclave
Procedure:
-
Precursor Solution: In a 20 mL glass scintillation vial, dissolve 0.1 mmol of this compound (18.1 mg) and 0.1 mmol of Zn(NO₃)₂·6H₂O (29.7 mg) in 10 mL of DMF.
-
Causality: DMF is a high-boiling point polar aprotic solvent widely used in MOF synthesis; it effectively dissolves the precursors and can act as a modulator during crystal growth.[11] The 1:1 molar ratio of linker to metal is a common starting point for frameworks based on divalent metals.
-
-
Sonication: Sonicate the mixture for 5-10 minutes to ensure complete dissolution and homogeneity.
-
Reaction: Tightly cap the vial (or seal the autoclave). Place it in a programmable laboratory oven.
-
Heating Profile: Heat the oven to 105 °C over 2 hours and hold at 105 °C for 24 hours.
-
Cooling: Allow the oven to cool naturally to room temperature over 12-24 hours. Crystalline product should be visible at the bottom of the vial.
-
Isolation: Decant the mother liquor. Add 10 mL of fresh DMF to the vial, cap, and let it sit for 24 hours to exchange residual reactants from the pores.
-
Washing: Decant the DMF and wash the crystalline product with ethanol (3 x 10 mL). This step is crucial to remove DMF, which can coordinate to metal sites or block pores.
-
Activation: To prepare the MOF for analysis or PSM, the solvent must be removed from the pores. This is typically done by heating the sample under a dynamic vacuum (e.g., at 120-150 °C) until no further mass loss is observed.
Protocol 2.2: Post-Synthetic Modification (PSM) via Imine Condensation
This protocol demonstrates how to functionalize the parent MOF with a primary amine, creating a new imine-functionalized framework.
Materials & Reagents:
-
Activated Parent Aldehyde-Functionalized MOF (from Protocol 2.1)
-
Aniline (or other primary amine)
-
Dichloromethane (DCM) or another inert solvent
-
Centrifuge
Procedure:
-
MOF Suspension: Suspend 50 mg of the activated parent MOF in 5 mL of DCM in a sealed vial.
-
Causality: DCM is a good choice as it is less likely to compete for coordination sites on the metal centers compared to more polar solvents.
-
-
Reagent Addition: Add a 10-fold molar excess of the primary amine (e.g., aniline) to the suspension.
-
Causality: A large excess of the amine reagent is used to drive the reversible imine formation reaction to completion, maximizing the conversion of aldehyde groups within the MOF pores.[9]
-
-
Reaction: Seal the vial and gently agitate the suspension at room temperature for 48 hours.
-
Isolation & Washing: Collect the solid product by centrifugation. Decant the supernatant. To remove unreacted amine and any byproducts, wash the solid extensively with fresh DCM (at least 5 times).
-
Trustworthiness: This extensive washing is a critical step to ensure that the observed functional changes are due to covalently bonded groups, not merely adsorbed molecules. The success of this step can be verified by techniques like ¹H NMR of a digested sample of the MOF.
-
-
Drying: Dry the resulting functionalized MOF under a gentle vacuum at a low temperature (e.g., 60 °C) to remove the washing solvent.
Data Summary and Characterization
Verifying the success of each synthesis stage is paramount. The following table summarizes typical experimental parameters and expected outcomes.
| Parameter | Stage 1: MOF Synthesis | Stage 2: PSM (Imine Condensation) |
| Temperature | 100 - 120 °C | Room Temperature (20 - 25 °C) |
| Time | 24 - 72 hours | 24 - 48 hours |
| Solvent | DMF, DEF, or similar | DCM, Chloroform, or other inert solvent |
| Key Reagents | Linker, Metal Salt | Parent MOF, Primary Amine |
| Primary Verification | PXRD: Confirms crystallinity. | FTIR: Disappearance of C=O (aldehyde) stretch (~1700 cm⁻¹), appearance of C=N (imine) stretch (~1620-1650 cm⁻¹). |
| Secondary Verification | FTIR: C=O stretch present. TGA: Shows thermal stability. | ¹H NMR (digested sample): Confirms covalent bond formation. PXRD: Confirms framework integrity is maintained. |
| Porosity Check | N₂ Sorption (77K): Determines BET surface area and pore volume. | N₂ Sorption (77K): Typically shows a decrease in surface area due to the added bulk of the new functional group. |
Conclusion and Outlook
This compound is more than just a structural component; it is a platform for designing highly sophisticated, functional materials. The ability to first construct a robust, crystalline framework and then chemically modify its internal surface opens a vast design space.[5][13] The protocols outlined here provide a foundational methodology for synthesizing these "smart" MOFs. The resulting functionalized materials have significant potential in applications requiring molecular recognition, such as selective gas separation, heterogeneous catalysis where the imine nitrogen can act as a basic site or a metal coordination site, and in the development of chemical sensors.[12][14]
References
- 1. nbinno.com [nbinno.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Postsynthetic Modification: An Enabling Technology for the Advancement of Metal–Organic Frameworks - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. chemistry.illinois.edu [chemistry.illinois.edu]
- 10. jchemrev.com [jchemrev.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Advances and Applications of Metal‐Organic Frameworks (MOFs) in Emerging Technologies: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Post-synthesis modification of a metal-organic framework to form metallosalen-containing MOF materials. | Semantic Scholar [semanticscholar.org]
- 14. Pyridine-induced caused structural reconfiguration forming ultrathin 2D metal–organic frameworks for the oxygen evolution reaction - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
Application Notes & Protocols: A Guide to the Preparation of Pyridine Dicarboxylate Ligands for Coordination Chemistry
Introduction: The Versatility of Pyridine Dicarboxylate Ligands
Pyridine dicarboxylates are a cornerstone class of organic linkers in modern coordination chemistry. Their rigid structure, combined with the presence of a Lewis basic pyridine nitrogen and two carboxylate groups, provides a versatile tridentate O,N,O-chelate system. This unique architecture allows for the construction of a vast array of coordination complexes, ranging from discrete mononuclear species to complex multi-dimensional metal-organic frameworks (MOFs).[1][2][3][4] The properties of the resulting metal complexes—such as their topology, porosity, catalytic activity, and photoluminescence—are directly influenced by the structure of the ligand.[2][4][5][6]
This guide provides an in-depth overview of the synthesis of key pyridine dicarboxylate ligands, offering field-proven insights and detailed protocols for researchers in materials science, drug development, and catalysis. We will move beyond simple procedural lists to explain the causality behind experimental choices, ensuring that each protocol is a self-validating system for producing high-purity ligands ready for coordination.
Logical Workflow for Ligand Synthesis and Application
The journey from simple starting materials to a functional coordination polymer involves a series of critical steps. The overall process, from ligand synthesis to the final material, is outlined below. Each stage requires careful control of reaction parameters to ensure high yield and purity.
Figure 1: General experimental workflow from ligand synthesis to coordination material.
Part 1: Synthesis of 2,6-Pyridinedicarboxylic Acid (Dipicolinic Acid, DPA)
2,6-Pyridinedicarboxylic acid, commonly known as dipicolinic acid (DPA), is arguably the most widely used ligand in this class. Its C2v symmetry and robust tridentate binding make it an exceptional building block for stable metal complexes and MOFs.[1][2][7] Several synthetic routes are available, with the choice often depending on the scale, available starting materials, and desired purity.
Method 1A: Oxidation of 2,6-Dimethylpyridine
The oxidation of the methyl groups of 2,6-dimethylpyridine (2,6-lutidine) is a common and direct route. Strong oxidizing agents are required to convert the alkyl side chains to carboxylic acids.
Figure 2: Synthetic pathway for dipicolinic acid via oxidation.
Causality Behind Experimental Choices:
-
Strong Oxidant: The C-H bonds of the methyl groups are strong; a powerful oxidizing agent like sodium dichromate in sulfuric acid is necessary for the conversion to carboxylic acids.
-
Two-Stage Process: The reaction proceeds via an intermediate chromium adduct.[8] This intermediate is insoluble and precipitates from the reaction mixture. A separate hydrolysis step is then required to cleave the adduct and release the free dicarboxylic acid. This two-step isolation is crucial for separating the product from the chromium salts.[8]
-
Temperature Control: The initial oxidation is exothermic. The temperature must be carefully controlled (e.g., 90-100°C) to ensure a steady reaction rate without runaway decomposition.[8]
-
pH Adjustment: The final product is precipitated by adjusting the pH. Since dicarboxylic acids have low solubility in acidic aqueous media, lowering the pH after hydrolysis maximizes the recovery of the solid product.[9]
Protocol 1: Oxidation of 2,6-Dimethylpyridine with Sodium Dichromate (Adapted from U.S. Patent 4,419,515)[8]
-
Reaction Setup: In a reaction vessel equipped with a mechanical stirrer and thermometer, prepare a solution of 65% sulfuric acid.
-
Reactant Addition: While stirring, slowly and simultaneously add two separate streams to the acid:
-
An aqueous solution of sodium dichromate (Na₂Cr₂O₇).
-
A solution of 2,6-dimethylpyridine dissolved in 65% sulfuric acid.
-
-
Temperature Control: Maintain the reaction temperature between 90-100°C during the addition. The reaction is exothermic and may require external cooling.
-
Reaction Completion: After the addition is complete, continue stirring at 100°C for one hour to ensure the reaction goes to completion.
-
Isolation of Intermediate: Cool the reaction mixture to approximately 25°C. The orange-red crystalline intermediate will precipitate. Collect the solid by filtration and wash with water.
-
Hydrolysis: Disperse the dried intermediate in water (approximately 10-15 times the weight of the solid). Heat the suspension to 100°C and maintain for one hour.
-
Product Precipitation: Cool the mixture. The white, crystalline 2,6-pyridinedicarboxylic acid will precipitate.
-
Final Purification: Collect the product by filtration, wash thoroughly with cold water to remove any residual salts, and dry under vacuum. A typical yield is around 75-85%.
Method 1B: Grignard Reaction of 2,6-Dichloropyridine
An alternative route involves the formation of a di-Grignard reagent from 2,6-dichloropyridine, followed by carboxylation with carbon dioxide. This method avoids the use of heavy metal oxidants.
Protocol 2: Carboxylation of 2,6-Dichloropyridine (Based on general Grignard carboxylation principles)[10]
-
Grignard Formation: In a flame-dried, three-neck flask under an inert atmosphere (Nitrogen or Argon), add magnesium turnings and a small crystal of iodine to dry tetrahydrofuran (THF). Add a small portion of 2,6-dichloropyridine to initiate the reaction. Once initiated, add the remaining 2,6-dichloropyridine dropwise while maintaining a gentle reflux. Stir for 6 hours after addition is complete to ensure full formation of the di-Grignard reagent.[10]
-
Carboxylation: Cool the reaction mixture to -15°C in an ice-salt bath. Bubble dry carbon dioxide gas through the solution. The reaction is complete when CO₂ uptake ceases.[10]
-
Workup: Slowly quench the reaction by adding aqueous HCl. This will protonate the carboxylate salts and dissolve the unreacted magnesium.
-
Extraction: Extract the aqueous layer with an organic solvent like ethyl acetate.
-
Isolation: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.
-
Purification: Recrystallize the crude solid from hot water or an ethanol/water mixture to obtain pure 2,6-pyridinedicarboxylic acid. This method can achieve yields upwards of 90%.[10]
| Parameter | Method 1A: Oxidation | Method 1B: Grignard Reaction |
| Starting Material | 2,6-Dimethylpyridine | 2,6-Dichloropyridine |
| Key Reagents | Na₂Cr₂O₇, H₂SO₄ | Mg, CO₂ |
| Reported Yield | ~75-85%[8] | >90%[10] |
| Pros | Uses readily available starting material. | High yield, avoids heavy metals. |
| Cons | Uses stoichiometric heavy metal waste. | Requires anhydrous/inert conditions. |
Part 2: Synthesis of 4-Oxo-1,4-dihydropyridine-2,6-dicarboxylic Acid (Chelidamic Acid)
Chelidamic acid is another vital ligand, distinguished by the γ-pyridone core. This feature alters the electronic properties and hydrogen bonding capabilities compared to DPA. The most efficient and high-yielding synthesis starts from chelidonic acid.[11][12]
Figure 3: Synthesis of Chelidamic Acid from Chelidonic Acid.
Causality Behind Experimental Choices:
-
Ammonolysis: The core of this synthesis is the nucleophilic ring-opening of the pyran in chelidonic acid by ammonia, followed by ring-closing to form the pyridone. Using a large excess of concentrated aqueous ammonia at a controlled temperature (initially 0°C, then room temperature) ensures the reaction proceeds to completion over an extended period (e.g., 48 hours).[11][13]
-
Decolorization: The crude product may contain colored impurities. Refluxing with activated charcoal effectively adsorbs these impurities, leading to a purer, white final product.[13][14]
-
Acidification for Precipitation: Chelidamic acid is amphoteric but has its lowest solubility at a low pH. After removing the excess ammonia, the sodium or ammonium salt of the product is in solution. Acidifying to a pH of 1 with a strong acid like HCl protonates the carboxylate groups, causing the neutral molecule to precipitate out of the solution with high efficiency.[11][14] This step is critical for achieving the reported high yields of up to 98%.[13]
Protocol 3: Synthesis of Chelidamic Acid (Adapted from multiple literature sources)[11][12][13][14]
-
Reaction Setup: In a round-bottom flask placed in an ice bath, add chelidonic acid (1 equivalent).
-
Ammonia Addition: Slowly add a 30% aqueous ammonia solution (approx. 10 equivalents of NH₃) dropwise to the stirred suspension of chelidonic acid over 1 hour, maintaining the temperature at 0°C.
-
Reaction: After the addition is complete, remove the ice bath and stir the resulting suspension at room temperature for 48 hours.
-
Workup: Remove the excess ammonia and some water under reduced pressure using a rotary evaporator.
-
Decolorization: To the remaining residue, add water and a small amount of activated charcoal. Reflux the mixture for 15 minutes.
-
Filtration: Filter the hot mixture to remove the activated charcoal. Collect the hot filtrate.
-
Precipitation: Allow the filtrate to cool to room temperature. Slowly add concentrated HCl while stirring until the pH of the solution reaches 1. A white solid will precipitate.
-
Isolation: Collect the white solid by filtration, wash it several times with cold deionized water, and dry it under vacuum for at least 16 hours. This procedure reliably yields chelidamic acid as a white solid with >95% purity.
Part 3: Ligand Modification: Esterification
To fine-tune the solubility, reactivity, and coordination behavior of pyridine dicarboxylate ligands, they are often converted into their ester derivatives.[15] Esterification protects the carboxylic acid groups, making the ligand neutral and more soluble in organic solvents.
Causality Behind Experimental Choices:
-
Acid Catalyst: Esterification is an equilibrium-limited reaction. A strong acid catalyst, such as sulfuric acid, is used to protonate the carbonyl oxygen, making the carbonyl carbon more electrophilic and accelerating the reaction rate.[16]
-
Removal of Water: To drive the equilibrium towards the ester product, water must be removed as it is formed. This is typically achieved by using a large excess of the alcohol reactant or by azeotropic distillation.
-
Direct Distillation: In some improved methods, a pre-formed salt of the pyridine carboxylic acid ester and the acid catalyst is used. This allows for the direct distillation of the final ester product from the reaction mixture under reduced pressure, simplifying purification and allowing the catalyst to be reused.[16]
Protocol 4: General Esterification of Pyridine Dicarboxylic Acids (Based on general esterification principles)[15][16]
-
Reaction Setup: Suspend the pyridine dicarboxylic acid (e.g., DPA) in a large excess of the desired alcohol (e.g., methanol, ethanol).
-
Catalyst Addition: Cool the mixture in an ice bath and slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 equivalents).
-
Reflux: Heat the mixture to reflux and maintain for 12-24 hours, monitoring the reaction by TLC or LC-MS.
-
Workup: Cool the reaction mixture to room temperature. Neutralize the acid catalyst carefully by adding a base, such as saturated aqueous sodium bicarbonate, until effervescence ceases.
-
Extraction: Extract the product into an organic solvent like dichloromethane or ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure. The crude ester can be further purified by column chromatography or recrystallization.
Part 4: Application in Coordination Chemistry: MOF Synthesis
The true utility of these ligands is demonstrated in their ability to form coordination polymers and MOFs. The solvothermal method is a widely used technique for growing high-quality crystalline materials.
Figure 4: General workflow for solvothermal synthesis of a MOF.
Protocol 5: General Solvothermal Synthesis of a Pyridine Dicarboxylate MOF [2][17]
-
Reactant Preparation: In a small glass vial, combine the pyridine dicarboxylate ligand (e.g., DPA, 0.1 mmol) and a metal salt (e.g., Zn(NO₃)₂·6H₂O, 0.1 mmol).
-
Solvent Addition: Add a solvent mixture, typically a high-boiling point organic solvent like N,N-dimethylformamide (DMF) mixed with ethanol and/or water.
-
Sealing: Place the vial inside a larger, Teflon-lined stainless steel autoclave. Add a small amount of the mother liquor to the bottom of the autoclave to balance the pressure. Seal the autoclave tightly.
-
Heating: Place the autoclave in a programmable oven. Heat it to a specific temperature (typically 120-180°C) over several hours and hold it at that temperature for 1 to 3 days.[17]
-
Cooling: Program the oven to cool down slowly to room temperature over 24-48 hours. Slow cooling is critical for the formation of large, high-quality single crystals.
-
Isolation: Carefully open the autoclave. Collect the crystals by filtration, wash them with the mother solvent (e.g., DMF), and then with a lower-boiling point solvent like ethanol or acetone.
-
Activation: The as-synthesized MOF often contains solvent molecules within its pores. To activate it for applications like gas storage, the guest solvent molecules are typically removed by heating under vacuum.
References
- 1. researchgate.net [researchgate.net]
- 2. nbinno.com [nbinno.com]
- 3. researchgate.net [researchgate.net]
- 4. ajol.info [ajol.info]
- 5. New metal–organic frameworks derived from pyridine-3,5-dicarboxylic acid: structural diversity arising from the addition of templates into the reaction systems - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 6. Metal–organic frameworks based on the pyridine-2,3-dicarboxylate and a flexible bispyridyl ligand: syntheses, structures, and photoluminescence - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 7. Dipicolinic Acid, Its Analogues and Derivatives: Aspects of Their ... - Google ブックス [books.google.co.jp]
- 8. US4419515A - Two stage process for preparing 2,6-pyridinedicarboxylic acid - Google Patents [patents.google.com]
- 9. CN110229096B - Preparation method of 2, 6-pyridinedicarboxylic acid - Google Patents [patents.google.com]
- 10. Pyridine-2,6-dicarboxylic acid synthesis - chemicalbook [chemicalbook.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Chelidamic acid synthesis - chemicalbook [chemicalbook.com]
- 14. Chelidamic acid | 138-60-3 [chemicalbook.com]
- 15. Pyridine-2,6-Dicarboxylic Acid Esters (pydicR2) as O,N,O-Pincer Ligands in CuII Complexes [mdpi.com]
- 16. US2758999A - Esterification of pyridine carboxylic acids - Google Patents [patents.google.com]
- 17. pubs.acs.org [pubs.acs.org]
The Strategic Application of Methyl 5-formylpyridine-2-carboxylate in the Synthesis of Advanced Agrochemicals
Introduction: Unlocking the Potential of a Versatile Pyridine Synthon
The pyridine ring is a cornerstone in the architecture of numerous high-performance agrochemicals, lending favorable properties such as systemic activity and metabolic stability.[1] Within the vast landscape of pyridine-based building blocks, Methyl 5-formylpyridine-2-carboxylate emerges as a particularly valuable, yet underutilized, intermediate. Its bifunctional nature, possessing both an electrophilic aldehyde and a readily transformable ester group, offers a unique platform for the convergent and efficient synthesis of complex fungicidal and herbicidal agents. This document provides a comprehensive guide for researchers and synthetic chemists on the strategic utilization of this synthon, complete with detailed protocols and mechanistic insights.
The core utility of this compound lies in its potential to be converted into key pyridine dicarboxylic acid derivatives. These derivatives serve as pivotal precursors for the synthesis of commercially significant classes of agrochemicals, including the picolinamide and nicotinamide fungicides. These fungicides often function as succinate dehydrogenase inhibitors (SDHI), a critical mode of action in controlling a broad spectrum of fungal pathogens.[2][3]
Core Synthetic Strategy: From Synthon to Agrochemical Scaffold
The overarching strategy involves a two-stage process. First, this compound is converted to a central, highly versatile intermediate, Pyridine-2,5-dicarboxylic acid. This transformation leverages standard, high-yielding organic reactions. In the second stage, this dicarboxylic acid is selectively activated and coupled with a desired aromatic amine to construct the final agrochemical scaffold. This modular approach allows for the generation of a diverse library of potential agrochemical candidates from a single, readily available starting material.
Caption: Overall synthetic workflow.
Part 1: Synthesis of the Key Intermediate: Pyridine-2,5-dicarboxylic acid
This protocol details the conversion of this compound to Pyridine-2,5-dicarboxylic acid. The process involves the oxidation of the aldehyde to a carboxylic acid and the simultaneous or sequential hydrolysis of the methyl ester. Potassium permanganate is a robust and cost-effective oxidant for the formyl group on the pyridine ring.[4][5]
Experimental Protocol 1: Oxidation and Hydrolysis to Pyridine-2,5-dicarboxylic acid
Materials:
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity | Moles |
| This compound | 55876-91-0 | 165.15 | 16.5 g | 0.1 |
| Potassium Permanganate (KMnO₄) | 7722-64-7 | 158.03 | 31.6 g | 0.2 |
| Sodium Hydroxide (NaOH) | 1310-73-2 | 40.00 | 12.0 g | 0.3 |
| Water (deionized) | 7732-18-5 | 18.02 | 500 mL | - |
| Hydrochloric Acid (HCl), concentrated | 7647-01-0 | 36.46 | As needed | - |
| Ethanol | 64-17-5 | 46.07 | For wash | - |
Procedure:
-
Reaction Setup: In a 1 L three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and dropping funnel, dissolve Sodium Hydroxide (12.0 g, 0.3 mol) in water (300 mL).
-
Addition of Starting Material: Add this compound (16.5 g, 0.1 mol) to the alkaline solution and stir until fully dissolved.
-
Oxidation: Prepare a solution of Potassium Permanganate (31.6 g, 0.2 mol) in water (200 mL). Slowly add the KMnO₄ solution to the reaction mixture via the dropping funnel over a period of 1-2 hours. Maintain the reaction temperature below 40°C using a water bath. The characteristic purple color of permanganate will disappear as the reaction progresses.
-
Reaction Monitoring and Completion: After the addition is complete, stir the mixture at room temperature for an additional 4-6 hours, or until the purple color has completely vanished and a brown precipitate of manganese dioxide (MnO₂) has formed.
-
Work-up:
-
Filter the reaction mixture through a pad of celite to remove the MnO₂ precipitate. Wash the filter cake with a small amount of hot water.
-
Combine the filtrates and cool the solution in an ice bath.
-
Slowly acidify the filtrate with concentrated hydrochloric acid to a pH of approximately 2-3. A white precipitate of Pyridine-2,5-dicarboxylic acid will form.
-
-
Isolation and Purification:
-
Collect the precipitate by vacuum filtration.
-
Wash the solid with cold water and then with a small amount of cold ethanol.
-
Dry the product in a vacuum oven at 60-70°C to a constant weight.
-
Expected Yield: 80-90% Purity (by NMR): >95%
Causality and Insights:
-
The use of a basic medium (NaOH) facilitates both the oxidation by permanganate and the hydrolysis of the methyl ester.
-
Controlling the temperature during the addition of KMnO₄ is crucial to prevent side reactions and ensure the selective oxidation of the aldehyde.
-
Acidification is necessary to protonate the carboxylate groups, causing the dicarboxylic acid to precipitate out of the aqueous solution due to its lower solubility.
Part 2: Synthesis of a Picolinamide Fungicide Scaffold
With the key intermediate, Pyridine-2,5-dicarboxylic acid, in hand, the next stage is the construction of the picolinamide fungicide. This involves the selective activation of one of the carboxylic acid groups, followed by amide bond formation with a suitable aromatic amine. For this example, we will use 2-(4-chlorophenyl)aniline, a precursor for fungicides structurally related to Boscalid.
Caption: Synthesis of a picolinamide scaffold.
Experimental Protocol 2: Synthesis of a Representative Picolinamide
Step A: Formation of the Diacid Chloride
-
Reaction Setup: In a fume hood, equip a 250 mL round-bottom flask with a reflux condenser and a magnetic stirrer. Add Pyridine-2,5-dicarboxylic acid (8.35 g, 0.05 mol) to the flask.
-
Chlorination: Carefully add thionyl chloride (SOCl₂) (15 mL, 0.2 mol) to the flask. Add a catalytic amount of N,N-dimethylformamide (DMF) (2-3 drops).
-
Reaction: Heat the mixture to reflux (approximately 80°C) for 2-3 hours. The solid will gradually dissolve as it is converted to the acid chloride.
-
Isolation: After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess thionyl chloride under reduced pressure. The resulting crude Pyridine-2,5-dicarbonyl dichloride can be used directly in the next step.
Step B: Selective Amide Coupling
-
Reaction Setup: In a 500 mL three-necked flask under a nitrogen atmosphere, dissolve 2-(4-chlorophenyl)aniline (10.2 g, 0.05 mol) and triethylamine (7 mL, 0.05 mol) in anhydrous dichloromethane (200 mL). Cool the solution to 0-5°C in an ice bath.
-
Addition of Acid Chloride: Dissolve the crude Pyridine-2,5-dicarbonyl dichloride from Step A in anhydrous dichloromethane (50 mL). Add this solution dropwise to the cooled amine solution over 30-45 minutes, maintaining the temperature below 10°C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 12-16 hours.
-
Work-up:
-
Wash the reaction mixture sequentially with 1M HCl (2 x 100 mL), saturated sodium bicarbonate solution (2 x 100 mL), and brine (1 x 100 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) to yield the desired picolinamide.
Causality and Insights:
-
Thionyl chloride is an effective reagent for converting carboxylic acids to acid chlorides, which are highly reactive towards nucleophiles like amines.[6] DMF acts as a catalyst in this transformation.
-
The use of a base like triethylamine in the amide coupling step is essential to neutralize the HCl generated during the reaction, driving the equilibrium towards product formation.
-
The selectivity of the reaction to form the mono-amide is controlled by the stoichiometry of the reactants. Using a 1:1 molar ratio of the diacid chloride to the amine favors the formation of the desired product.
Conclusion
This compound represents a potent and versatile starting material for the synthesis of advanced pyridine-based agrochemicals. The protocols outlined in this guide provide a robust and scalable pathway to convert this synthon into valuable picolinamide and nicotinamide scaffolds. The modularity of this synthetic approach allows for the facile generation of diverse analogs for structure-activity relationship studies, thereby accelerating the discovery and development of novel crop protection agents.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. jocpr.com [jocpr.com]
- 3. This compound | CymitQuimica [cymitquimica.com]
- 4. Picolinic acid - Wikipedia [en.wikipedia.org]
- 5. US2109954A - Oxidation of alkyl pyridines and alkyl quinolines - Google Patents [patents.google.com]
- 6. US2818378A - Oxidation of methyl-pyridines - Google Patents [patents.google.com]
Application Note & Protocol: Synthesis of Pyridine Carboxamides from Esters
For: Researchers, Scientists, and Drug Development Professionals
Abstract
Pyridine carboxamides are a cornerstone of modern medicinal chemistry, appearing in numerous FDA-approved drugs and clinical candidates. Their synthesis is a frequent and critical task in drug discovery and development. This document provides a comprehensive guide to the synthesis of pyridine carboxamides starting from their corresponding esters. We will explore multiple synthetic strategies, from classical thermal aminolysis to modern catalytic and enzymatic methods. Detailed, field-proven protocols are provided for direct lipase-catalyzed amidation and a robust two-step saponification-coupling sequence, complete with mechanistic insights, comparative data, and troubleshooting advice to ensure successful implementation in a research setting.
Introduction: The Central Role of the Pyridine Carboxamide Scaffold
The pyridine ring is a privileged scaffold in drug design, and its carboxamide derivatives are of paramount importance. The amide bond provides a rigid, planar unit capable of acting as both a hydrogen bond donor and acceptor, making it ideal for molecular recognition at biological targets. From the essential vitamin B3 (nicotinamide) to modern pharmaceuticals, the pyridine carboxamide motif is ubiquitous.
Synthesizing these amides from esters is a common and valuable transformation. Esters of pyridine carboxylic acids (e.g., methyl nicotinate, ethyl isonicotinate) are often commercially available, shelf-stable, and serve as convenient precursors. However, the direct conversion of esters to amides can be challenging, often requiring harsh conditions due to the lower electrophilicity of esters compared to acyl chlorides or anhydrides.[1] This guide details reliable and scalable methods to overcome these challenges.
Strategic Overview of Synthetic Pathways
The conversion of a pyridine ester to a pyridine carboxamide can be approached through several distinct pathways. The optimal choice depends on substrate scope, functional group tolerance, desired scale, and green chemistry considerations.
-
Direct Thermal Aminolysis: The most straightforward approach involves heating the ester with an amine. This method's primary drawback is the need for high temperatures (often >160 °C) and long reaction times, limiting its use to simple, robust substrates.[1]
-
Catalytic Direct Amidation: To circumvent the harsh conditions of thermal aminolysis, various catalysts have been developed. These methods represent a significant advancement, allowing the reaction to proceed under milder conditions.
-
Enzymatic Catalysis: Lipases, such as Novozym® 435 from Candida antarctica, offer an environmentally friendly route. These reactions can be run in sustainable solvents and often exhibit high selectivity and yield.[2]
-
Organocatalysis: Boron-based reagents, like pyridine-borane complexes, have emerged as effective catalysts for direct amidation.[3][4][5] Other organocatalysts, such as 6-halo-2-pyridones, function as bifunctional acid-base catalysts to activate both the ester and the amine.[6]
-
Metal Catalysis: Lewis acids such as FeCl3 and various transition metal complexes (e.g., Manganese, Zirconium) can catalyze the direct amidation of esters.[1]
-
-
Two-Step Saponification-Coupling: This is arguably the most versatile and widely used method in medicinal chemistry. The ester is first hydrolyzed (saponified) to the corresponding pyridine carboxylic acid. This acid is then activated with a coupling reagent and reacted with the amine to form the amide bond. This pathway offers broad substrate scope and predictable reactivity.
Below is a workflow diagram illustrating these primary synthetic strategies.
Caption: High-level overview of synthetic routes from esters to amides.
Detailed Experimental Protocols
The following protocols are designed to be robust and reproducible. They represent both a modern, green chemistry approach and a classic, highly versatile method.
Protocol 1: Green Synthesis of Nicotinamide Derivatives via Lipase Catalysis
This protocol is based on the work of Fan et al. using Novozym® 435 in a continuous-flow microreactor, which significantly shortens reaction times compared to batch processes.[2] This method is ideal for producing libraries of nicotinamide analogs in an efficient and environmentally friendly manner.
Rationale: The enzyme provides a specific catalytic environment that facilitates the aminolysis of the ester under mild conditions (50 °C). Tert-amyl alcohol is used as a green solvent. The continuous-flow setup ensures efficient mixing and high throughput, driving the reaction to completion in minutes rather than hours.[2]
Workflow Diagram:
Caption: Workflow for continuous-flow enzymatic synthesis.
Step-by-Step Methodology:
-
Feed Preparation:
-
Feed 1: Dissolve the pyridine ester (e.g., methyl nicotinate, 5 mmol) in 10 mL of tert-amyl alcohol.
-
Feed 2: Dissolve the desired amine (e.g., isobutylamine, 10 mmol) in 10 mL of tert-amyl alcohol.
-
-
System Setup:
-
Load the two feed solutions into separate syringes and place them on a syringe pump.
-
Connect the syringes via a T-mixer to a packed-bed microreactor containing immobilized lipase (e.g., 870 mg Novozym® 435).
-
Maintain the reactor temperature at 50 °C using a heating block or column oven.
-
-
Reaction Execution:
-
Pump the two feed solutions into the microreactor at a combined flow rate calculated to achieve the desired residence time (e.g., a flow rate of 17.8 μL/min for a 35-minute residence time).[2]
-
-
Work-up and Purification:
-
Collect the effluent from the reactor.
-
Remove the solvent under reduced pressure.
-
Purify the resulting crude product by silica gel column chromatography to isolate the pure pyridine carboxamide.
-
Protocol 2: Two-Step Synthesis via Saponification and EDC/HOBt Coupling
This is a highly reliable and broadly applicable method for synthesizing pyridine carboxamides, especially when dealing with complex or sensitive amines. It is a staple in medicinal chemistry labs.
Rationale: This approach decouples the ester hydrolysis from the amide bond formation. Saponification with a base like LiOH efficiently generates the carboxylate salt. The subsequent amide coupling uses a carbodiimide reagent like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) to activate the carboxylic acid. An additive like HOBt (1-Hydroxybenzotriazole) is crucial as it forms an active ester intermediate, which minimizes side reactions and suppresses racemization if chiral centers are present.[7]
Mechanism Overview:
Caption: Simplified mechanism of EDC/HOBt mediated amide coupling.
Step-by-Step Methodology:
Part A: Saponification of the Ester
-
Dissolution: Dissolve the pyridine ester (1.0 eq) in a mixture of THF and water (e.g., a 3:1 ratio).
-
Hydrolysis: Add lithium hydroxide (LiOH, ~1.5 to 2.0 eq) to the solution.
-
Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS until all the starting ester is consumed.
-
Acidification: Carefully acidify the reaction mixture to a pH of ~4-5 with 1N HCl. The pyridine carboxylic acid will often precipitate.
-
Isolation: Collect the solid product by filtration. If no precipitate forms, extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate), dry the combined organic layers over Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude pyridine carboxylic acid. This is often pure enough for the next step.
Part B: Amide Coupling
-
Dissolution: Dissolve the pyridine carboxylic acid (1.0 eq) from Part A, the desired amine (1.1 eq), and HOBt (1.2 eq) in an anhydrous aprotic solvent like DMF or DCM.
-
Base Addition: Add a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA) or triethylamine (TEA) (2.0-3.0 eq).
-
Activation: Cool the mixture to 0 °C in an ice bath. Add EDC hydrochloride (1.2 eq) portion-wise, keeping the temperature below 5 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor completion by TLC or LC-MS.
-
Work-up:
-
Dilute the reaction mixture with ethyl acetate or DCM.
-
Wash sequentially with saturated aqueous NaHCO₃ solution, water, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
-
Purification: Purify the crude residue by silica gel column chromatography to obtain the final pyridine carboxamide.
Comparative Analysis of Methods
The choice of synthetic method involves trade-offs in efficiency, cost, environmental impact, and substrate compatibility.
| Method | Temperature | Reaction Time | Catalyst/Reagent | Key Advantages | Key Limitations |
| Thermal Aminolysis | >160 °C[1] | 24-72 h | None | Simple, no catalyst cost. | Harsh conditions, limited scope, low yield. |
| Lipase Catalysis | 35-60 °C[2] | 35 min - 24 h[2] | Novozym® 435 | Green, mild, high selectivity.[2] | Enzyme cost, limited to specific ester/amine pairs. |
| Boron Catalysis | Reflux (Toluene/Xylenes) | 6-12 h[3][5] | Pyridine-Borane | Good functional group tolerance.[3][4] | Requires elevated temperatures, catalyst required. |
| Two-Step (EDC/HOBt) | 0 °C to RT | 12-24 h | EDC, HOBt, Base | Highly versatile, broad scope, reliable, mild.[7] | Stoichiometric reagents, generates waste, multiple steps. |
Troubleshooting and Field-Proven Insights
-
Low Yield in Direct Amidation: If direct catalytic amidation yields are low, consider increasing the temperature or catalyst loading. Ensure anhydrous conditions, as water can hydrolyze the ester. The use of a solvent like xylenes, which allows for higher reflux temperatures, can be beneficial for borane-catalyzed reactions.[5]
-
Incomplete Saponification: If the hydrolysis step is slow, adding a co-solvent like methanol can increase the solubility of the ester. Ensure at least a stoichiometric amount of base is used.
-
Side Reactions in Coupling: The formation of an N-acylurea byproduct can occur if the O-acylisourea intermediate reacts with another molecule of the carboxylic acid instead of the amine.[8] Using HOBt minimizes this. Also, ensure the amine is not a limiting reagent.
-
Purification Challenges: The urea byproduct from carbodiimide reagents (like DCU from DCC) can be difficult to remove. Using water-soluble EDC simplifies the workup, as the resulting urea can be removed with an aqueous wash.[7][9] For basic pyridine products, a final acidic wash may not be feasible; in such cases, meticulous chromatography is essential.
Conclusion
The synthesis of pyridine carboxamides from esters is a fundamental transformation with multiple effective solutions. For green and efficient production of simple analogs, enzymatic catalysis in continuous-flow systems presents a state-of-the-art approach.[2] For maximum versatility, substrate scope, and reliability in a drug discovery context, the two-step saponification and subsequent amide coupling remains the gold standard. By understanding the rationale and mechanisms behind each protocol, researchers can select and optimize the ideal synthetic route to accelerate their research and development programs.
References
- 1. Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review [mdpi.com]
- 2. Development of a green, concise synthesis of nicotinamide derivatives catalysed by Novozym® 435 from Candida antarctica in sustainable continuous-flow microreactors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Amide Synthesis [fishersci.co.uk]
- 8. A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. peptide.com [peptide.com]
Regiodivergent Electrochemical Carboxylation of N-Heteroarenes with CO₂: A Practical Guide
An Application Note and Protocol Guide:
Abstract: The direct C-H carboxylation of N-heteroarenes using carbon dioxide is a highly sought-after transformation in medicinal chemistry and materials science, providing access to valuable carboxylic acid derivatives.[1][2] This guide details an electrochemical approach that not only facilitates this challenging reaction but also offers unprecedented control over regioselectivity.[1][3] By simply selecting the appropriate electrochemical reactor—a divided or undivided cell—users can selectively functionalize different positions on the N-heteroarene ring, a feat not easily achievable with traditional synthetic methods.[1][4][5] This document provides a deep dive into the underlying mechanisms, comprehensive experimental protocols, and the substrate scope of this versatile methodology.
Introduction: The Significance of N-Heteroarene Carboxylic Acids
N-heteroarenes are foundational structural motifs in a vast array of pharmaceuticals, agrochemicals, and functional materials.[1] Pyridine, for instance, is the second most common heterocycle in FDA-approved drugs.[1] The corresponding carboxylic acids of these heterocycles are crucial building blocks and often constitute the core of medicinally relevant agents.[1] Traditional methods for synthesizing these compounds often involve multi-step sequences with pre-functionalized starting materials. Direct C-H carboxylation with CO₂, an abundant and renewable C1 source, presents a more sustainable and efficient alternative.[6][7] However, controlling the site of carboxylation on the heteroaromatic ring is a formidable challenge due to the often subtle differences in the electronic and steric properties of the various C-H bonds.[1][3]
Electrosynthesis has emerged as a powerful tool to overcome these limitations.[8][9] By using electrons as "clean" reagents, we can generate highly reactive intermediates under controlled conditions, enabling transformations that are otherwise difficult to achieve.[7] This guide focuses on a recently developed electrochemical strategy that allows for the regiodivergent carboxylation of N-heteroarenes, providing selective access to either C4- or C5-carboxylated products by judicious choice of the electrochemical cell setup.[1][10]
The Principle of Regiocontrol: Divided vs. Undivided Cells
The key to this methodology lies in the choice of the electrochemical reactor, which dictates the reaction pathway and, ultimately, the regiochemical outcome.[1][2][10]
C5-Carboxylation in a Divided Cell
In a divided electrochemical cell, the anode and cathode compartments are separated by a porous frit. This separation prevents species generated at the anode from interacting with those at the cathode. For the carboxylation of pyridines, this setup favors C5-carboxylation.[1] The mechanism proceeds via a straightforward electro-reductive activation of the pyridine ring at the cathode to form a radical anion.[3][11] This radical anion then undergoes a nucleophilic attack on CO₂, with the C5 position being the most electron-rich and thus the preferred site of reaction.[11]
C4-Carboxylation in an Undivided Cell: A Paired Electrolysis Mechanism
When the reaction is conducted in an undivided cell, where the anode and cathode are in the same compartment, a dramatic switch in regioselectivity to the C4 position is observed.[1][4] This is attributed to a "paired electrolysis" mechanism, where both anodic and cathodic events are crucial for the reaction's outcome.[1][11]
At the cathode, the N-heteroarene is reduced to its radical anion, which can react with CO₂ at either the C4 or C5 position.[11] Simultaneously, at the anode, the iodide from the electrolyte (e.g., nBu₄NI) is oxidized to iodine (I₂).[11][12] This anodically generated iodine acts as a hydrogen-atom transfer (HAT) agent.[1][13] While the initial addition of the radical anion to CO₂ is reversible, the subsequent HAT step is what determines the final product.[8][11] The intermediate leading to the C4-carboxylated product undergoes a more thermodynamically favorable HAT process with the anodically generated iodine.[11] This irreversible step funnels the reaction down the C4-carboxylation pathway, overriding the initial kinetic preference for C5 addition, a classic example of the Curtin-Hammett principle.[1][11]
Visualization of Reaction Mechanisms
Experimental Setups and Protocols
The following sections provide detailed protocols for achieving selective C5 and C4 carboxylation of a model substrate, 2-phenylpyridine.
General Considerations
-
Reagents and Solvents: All reagents should be of high purity. Anhydrous solvents are recommended, although the system shows some tolerance to residual water.
-
CO₂ Supply: Reactions are typically run under an atmosphere of CO₂ (1 atm), which can be supplied from a balloon or by bubbling the gas through the reaction mixture.
-
Electrochemical Apparatus: A potentiostat/galvanostat is required to supply a constant current. Commercially available electrochemical cells can be used, or they can be assembled from standard laboratory glassware.
Protocol 1: Selective C5-Carboxylation of 2-Phenylpyridine
This protocol is adapted from the work of Lin and Yu.[1]
A. Experimental Setup Visualization
B. Reagents and Equipment
| Reagent/Equipment | Details |
| Substrate | 2-Phenylpyridine |
| Catalyst/Additives | Cu(OTf)₂, KOtBu |
| Electrolyte | Tetrabutylammonium iodide (nBu₄NI) |
| Solvent | N-Methyl-2-pyrrolidone (NMP) |
| Electrodes | Fe plate (cathode), Zn plate (sacrificial anode) |
| Electrochemical Cell | H-type divided cell with a porous glass frit |
| Power Supply | Galvanostat |
| Atmosphere | CO₂ (1 atm, balloon) |
C. Step-by-Step Protocol
-
Cell Assembly: Assemble a clean, dry H-type divided electrochemical cell. Equip the cathodic chamber with an Fe plate electrode and the anodic chamber with a Zn plate electrode.
-
Prepare Catholyte: In the cathodic chamber, combine 2-phenylpyridine (0.5 mmol), Cu(OTf)₂ (0.1 mmol), KOtBu (1.0 mmol), and nBu₄NI (1.0 mmol) in NMP (8 mL).
-
Prepare Anolyte: In the anodic chamber, dissolve nBu₄NI (1.0 mmol) in NMP (8 mL).
-
Saturate with CO₂: Seal both chambers and saturate the catholyte with CO₂ by bubbling the gas through it for 15-20 minutes. Maintain a CO₂ atmosphere using a balloon.
-
Electrolysis: Immerse the electrodes in their respective solutions. Connect the electrodes to the galvanostat (Fe to the negative terminal, Zn to the positive). Begin electrolysis at a constant current of 5 mA.
-
Reaction Monitoring: Allow the reaction to proceed at room temperature for the specified time (typically 12-24 hours), monitoring by TLC or GC-MS if desired.
-
Work-up and Isolation: Upon completion, disconnect the power supply. Combine the contents of both chambers. The resulting carboxylic acid can be esterified (e.g., with methyl iodide) for easier purification by column chromatography.[1]
Protocol 2: Selective C4-Carboxylation of 2-Phenylpyridine
This protocol is also adapted from the work of Lin and Yu.[1]
A. Experimental Setup Visualization
B. Reagents and Equipment
| Reagent/Equipment | Details |
| Substrate | 2-Phenylpyridine |
| Base | KOtBu (substoichiometric) |
| Electrolyte | Tetrabutylammonium iodide (nBu₄NI) |
| Solvent | N-Methyl-2-pyrrolidone (NMP) |
| Electrodes | Graphite felt (cathode and anode) |
| Electrochemical Cell | Single-compartment (undivided) glass vial |
| Power Supply | Galvanostat |
| Atmosphere | CO₂ (1 atm, balloon) |
C. Step-by-Step Protocol
-
Cell Assembly: Place two graphite felt electrodes (e.g., 1.0 cm x 1.5 cm x 0.5 cm) into a single-compartment electrochemical cell (e.g., a 20 mL vial), ensuring they do not touch.
-
Prepare Electrolyte Solution: In the cell, combine 2-phenylpyridine (0.5 mmol), KOtBu (0.25 mmol), and nBu₄NI (1.0 mmol) in NMP (10 mL).
-
Saturate with CO₂: Seal the cell and saturate the solution with CO₂ by bubbling the gas through it for 15-20 minutes. Maintain a CO₂ atmosphere using a balloon.
-
Electrolysis: Connect the electrodes to the galvanostat. Begin electrolysis at a constant current of 5 mA.
-
Reaction Monitoring: Allow the reaction to proceed at room temperature for the specified time (typically 12-24 hours).
-
Work-up and Isolation: Upon completion, disconnect the power supply. The reaction mixture can be worked up similarly to Protocol 1, often involving esterification prior to purification.
Substrate Scope and Functional Group Tolerance
This electrochemical carboxylation method has been successfully applied to a broad range of N-heteroarenes.[1]
Table 1: Representative Substrate Scope
| Heterocycle Class | Example Substrates | Predominant Isomer (Cell Type) | Notes |
| Pyridines | 2-Phenylpyridine, 2,6-Diphenylpyridine, 2-Chloropyridine | C5 (Divided), C4 (Undivided) | Excellent regioselectivity is generally observed.[1] |
| Bipyridines | 2,2'-Bipyridine | C5 (Divided), C4 (Undivided) | Demonstrates applicability to more complex systems. |
| Pyrimidines | 2-Phenylpyrimidine | C5 (Divided), C4 (Undivided) | The method is not limited to six-membered rings with one nitrogen.[1] |
| Quinolines | Quinoline, 2-Phenylquinoline | C5/C8 (Divided), C4 (Undivided) | Regioselectivity can be more complex with fused systems.[1] |
| Quinoxalines | Quinoxaline | C5 (Divided), C4 (Undivided) | Successfully applied to other diazine systems.[1] |
The reaction demonstrates good tolerance for various functional groups. Halogens, aryl groups, and even phosphinoyl and silyl groups are compatible with the reaction conditions.[1] This broad scope makes the methodology highly valuable for the late-stage functionalization of complex molecules in drug discovery programs.
Conclusion and Outlook
The electrochemical carboxylation of N-heteroarenes with CO₂ offers a powerful and sustainable strategy for synthesizing valuable carboxylic acids. The ability to control the regioselectivity by simply choosing between a divided and an undivided electrochemical cell is a significant advancement in synthetic organic chemistry.[1][14][15] The mild reaction conditions, broad substrate scope, and high functional group tolerance position this methodology as a key tool for researchers in academia and industry. Future work will likely focus on expanding the substrate scope further, exploring asymmetric variations, and scaling up the process for industrial applications.
References
- 1. Electrochemical reactor dictates site selectivity in N-heteroarene carboxylations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. discovery.researcher.life [discovery.researcher.life]
- 3. oaepublish.com [oaepublish.com]
- 4. azom.com [azom.com]
- 5. scitechdaily.com [scitechdaily.com]
- 6. researchgate.net [researchgate.net]
- 7. Recent Advances in Electrochemical Carboxylation with CO2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Troubleshooting & Optimization
"purification challenges of Methyl 5-formylpyridine-2-carboxylate"
Welcome to the dedicated technical support guide for Methyl 5-formylpyridine-2-carboxylate. This resource is designed for researchers, medicinal chemists, and process development scientists who work with this versatile pyridine building block. Due to its specific combination of functional groups—a pyridine ring, an aldehyde, and a methyl ester—its purification can present unique challenges. This guide provides in-depth, field-proven troubleshooting advice and answers to frequently asked questions to help you achieve the highest possible purity for your compound.
Troubleshooting Guide: From Crude to Pure
This section addresses specific experimental issues you may encounter during the purification of this compound. Each answer provides a causal explanation and a step-by-step protocol for resolution.
Q1: My NMR spectrum shows a persistent impurity peak that co-elutes with my product during column chromatography. How can I resolve this?
Expert Analysis: Co-elution is a common problem when an impurity has a polarity very similar to the target compound. For this compound, a likely culprit is the starting material from its synthesis, Methyl 5-methylpyridine-2-carboxylate[1], or a slightly over-oxidized impurity like the corresponding carboxylic acid (from hydrolysis of the ester) if silica gel is left standing for too long. Standard solvent systems like ethyl acetate/hexanes may not provide sufficient resolution. The key is to modify the mobile phase to exploit different intermolecular interactions.
Troubleshooting Protocol: Optimizing Flash Column Chromatography
-
System Modification: Switch from a simple binary solvent system to one with a modifier that can interact differently with the pyridine nitrogen. Adding a small amount of a more polar solvent or a modifier can significantly alter selectivity.
-
Solvent System Screening (TLC): Before running a column, screen the solvent systems in the table below using Thin Layer Chromatography (TLC) to find the one that gives the best separation (largest ΔRf) between your product and the impurity.
-
Column Packing and Loading: Always pack the column using the chosen eluent. For difficult separations, consider dry loading the crude material onto a small amount of silica gel to ensure a narrow starting band.
-
Gradient Elution: Employ a shallow gradient elution. A slow, gradual increase in the polar component of the mobile phase can effectively resolve closely eluting spots.[2][3]
Data Presentation: Recommended Solvent Systems for Chromatography
| Solvent System | Ratio (v/v) | Rationale & Key Advantages |
| Dichloromethane / Methanol | 100:0 to 95:5 | Excellent for pyridine-containing compounds. The methanol interacts strongly with the polar sites on the silica and the pyridine nitrogen, improving resolution. |
| Ethyl Acetate / Hexanes | 20:80 to 50:50 | A standard system. Increase ethyl acetate polarity for elution. May not resolve very similar impurities. |
| Toluene / Acetone | 90:10 to 70:30 | Offers different selectivity based on aromatic (π-π) interactions with the toluene. Can be effective if the impurity lacks the aromatic character of the product. |
| Ethyl Acetate / Hexanes + 1% Triethylamine | Varies | The triethylamine deactivates acidic sites on the silica gel, preventing tailing of the basic pyridine product and potentially sharpening peaks for better separation. |
Q2: My purified this compound is degrading upon storage, turning from a white solid to a brownish oil. What is causing this and how can I prevent it?
Expert Analysis: This degradation is characteristic of aldehyde instability. Aldehydes are highly susceptible to air oxidation, which converts the formyl group (-CHO) into a carboxylic acid (-COOH). This process can be catalyzed by light and trace metal impurities. The resulting acid impurity can then catalyze further degradation or polymerization, leading to the observed color change and oiling out. Commercial suppliers recommend storing the compound under an inert atmosphere at 2-8°C.
Prevention Protocol: Proper Handling and Storage
-
Inert Atmosphere: After final purification and solvent removal, place the compound under a blanket of dry nitrogen or argon.
-
Refrigeration: Store the vial in a refrigerator at 2-8°C to slow the rate of any potential decomposition reactions.
-
Light Protection: Use an amber vial or wrap the vial in aluminum foil to protect the compound from light-induced degradation.
-
Purity is Key: Ensure the final product is free of residual solvents and acidic or basic impurities from the workup, as these can accelerate decomposition.
Visualization: Degradation Pathway
Below is a diagram illustrating the primary degradation pathway for this compound.
References
Technical Support Center: Optimizing Reaction Conditions for Pyridine Carboxylation
Welcome to the technical support center for pyridine carboxylation. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this important transformation. Pyridine carboxylic acids are crucial building blocks in pharmaceuticals and agrochemicals, yet their synthesis via direct carboxylation of pyridines with CO₂ can be challenging.[1][2] This resource provides in-depth troubleshooting guides and frequently asked questions to help you optimize your reaction conditions and achieve your desired outcomes.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during your pyridine carboxylation experiments. Each issue is followed by potential causes and actionable solutions grounded in established scientific principles.
Issue 1: Low or No Product Yield
This is one of the most common challenges in pyridine carboxylation. The solution often lies in systematically evaluating several key reaction parameters.
Potential Causes & Solutions:
-
Inactive or Deactivated Catalyst: The catalyst is the heart of the reaction, and its inactivity is a primary suspect for low yields.
-
Solution 1: Catalyst Selection and Handling: Different carboxylation methods rely on different catalysts, such as copper, rhodium, or palladium complexes.[3][4] Ensure you are using the appropriate catalyst for your chosen methodology. Handle air- and moisture-sensitive catalysts under an inert atmosphere (e.g., nitrogen or argon).
-
Solution 2: Catalyst Deactivation: The pyridine nitrogen can coordinate strongly with the metal center, leading to catalyst deactivation.[5][6] The use of Lewis acids can mitigate this by interacting with the pyridine nitrogen, freeing up the catalyst to participate in the C-H activation step.[7][8] Consider the addition of a suitable Lewis acid co-catalyst.
-
Solution 3: Ligand Choice: For organometallic catalysts, the choice of ligand is critical. The ligand modulates the electronic and steric properties of the metal center, influencing its catalytic activity. Experiment with different ligands to find the optimal one for your specific substrate.
-
-
Inefficient CO₂ Incorporation: The low reactivity and solubility of carbon dioxide can be a significant hurdle.
-
Solution 1: CO₂ Pressure: Increasing the pressure of CO₂ can enhance its solubility in the reaction medium and favor the carboxylation step. Reactions are often performed under a CO₂ atmosphere (e.g., a balloon or a pressurized reactor).[3]
-
Solution 2: Activating CO₂: Some methods employ reagents that can activate CO₂. For instance, in electrochemical carboxylation, the reaction is driven by an applied potential, which facilitates the reaction of CO₂ with the pyridine radical anion.[1][9]
-
-
Suboptimal Reaction Temperature: Temperature plays a crucial role in reaction kinetics and thermodynamics.
-
Solution 1: Temperature Screening: The optimal temperature can vary significantly depending on the specific catalytic system and substrate. Perform a temperature screen to identify the ideal range for your reaction. For example, some copper-catalyzed carboxylations proceed at room temperature, while others may require heating.[3] Conversely, excessive heat can lead to decarboxylation of the product.[10]
-
Solution 2: Monitoring for Decarboxylation: If you suspect product degradation at higher temperatures, monitor the reaction mixture for the formation of decarboxylated byproducts. This can be done using techniques like GC-MS or LC-MS.[11][12]
-
-
Poor Substrate Reactivity: The electronic properties of the pyridine ring significantly influence its reactivity.
-
Solution 1: Understanding Electronic Effects: Electron-donating groups on the pyridine ring can enhance its reactivity towards electrophilic attack, while electron-withdrawing groups can make it more susceptible to nucleophilic attack. Understanding the electronic nature of your substrate is key to choosing the right reaction conditions.
-
Solution 2: Modifying the Substrate: In some cases, temporary modification of the pyridine substrate can facilitate carboxylation. For example, the formation of pyridylphosphonium salts has been shown to enable C4-selective carboxylation.[3][13]
-
Issue 2: Poor Regioselectivity (Incorrect Isomer Formation)
Controlling the position of carboxylation (C2, C3, C4, or C5) is a major challenge due to the complex interplay of electronic and steric factors.[2][14]
Potential Causes & Solutions:
-
Inherent Electronic Bias of the Pyridine Ring: The electron-deficient nature of the pyridine ring directs reactions to specific positions.
-
Solution 1: Leverage Directing Groups: The use of a directing group can force the carboxylation to occur at a specific position. While this adds extra steps (installation and removal of the directing group), it provides excellent control over regioselectivity.
-
Solution 2: Catalyst-Controlled Regioselectivity: The choice of catalyst and ligand can significantly influence the regioselectivity. For instance, certain palladium-carboxylate systems have been shown to favor C4-arylation by avoiding the C2 position due to electronic repulsion.[7]
-
-
Reaction Mechanism Dictates Selectivity: Different reaction pathways can lead to different isomers.
-
Solution 1: Electrochemical Control: In electrochemical carboxylation, the regioselectivity can be dramatically altered by changing the reactor setup. A divided electrochemical cell can favor C5-carboxylation, while an undivided cell can promote C4-carboxylation.[1][9] This is a powerful tool for tuning the reaction outcome.
-
Solution 2: Mechanistic Understanding: Understanding the reaction mechanism is crucial for predicting and controlling regioselectivity. For example, in some electrochemical systems, the formation of a radical anion intermediate and its subsequent reaction with CO₂ dictates the position of carboxylation.[1][15]
-
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for my pyridine carboxylation reaction?
The choice of solvent is critical as it affects substrate solubility, catalyst stability, and CO₂ solubility. Aprotic polar solvents like dimethylformamide (DMF), dimethylacetamide (DMA), and N-methyl-2-pyrrolidone (NMP) are commonly used.[3][16] Protic solvents can sometimes be beneficial, but they can also react with organometallic intermediates.[16] It is essential to screen a range of solvents to find the optimal one for your specific system.
Q2: How can I monitor the progress of my reaction?
Regular monitoring of the reaction is crucial for optimization. The most common techniques are:
-
Thin-Layer Chromatography (TLC): A quick and easy way to qualitatively track the consumption of starting material and the formation of the product.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the conversion of starting material and the yield of the product.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying and quantifying volatile products and byproducts.[11][12]
Q3: My reaction is producing a significant amount of decarboxylated byproduct. How can I prevent this?
Decarboxylation is the loss of CO₂ from the carboxylic acid product and is often promoted by high temperatures.[10][17]
-
Lower the reaction temperature: This is the most direct way to minimize decarboxylation.
-
Use a milder catalyst: Some highly active catalysts may also promote decarboxylation. Screening different catalysts might reveal one that is selective for carboxylation without promoting the reverse reaction.
-
In-situ derivatization: In some cases, it may be possible to derivatize the carboxylic acid product in situ to a more stable functional group, such as an ester, to prevent decarboxylation.
Q4: Can I perform pyridine carboxylation on a gram scale?
Yes, several reported methods for pyridine carboxylation have been successfully scaled up to the gram scale.[3] However, scaling up a reaction can present new challenges, such as heat and mass transfer limitations. It is important to re-optimize the reaction conditions at the larger scale, paying close attention to stirring efficiency and temperature control.
Experimental Protocols & Data
Table 1: General Starting Conditions for Pyridine Carboxylation Optimization
| Parameter | Starting Condition | Notes |
| Catalyst Loading | 5-10 mol% | Can be lowered once optimal conditions are found. |
| Ligand-to-Metal Ratio | 1:1 to 2:1 | Varies depending on the catalyst system. |
| Solvent | Anhydrous DMF or DMA | Ensure the solvent is dry and degassed. |
| CO₂ Pressure | 1 atm (balloon) | Can be increased for challenging substrates. |
| Temperature | Room Temperature to 80 °C | Start with room temperature and screen upwards. |
| Reaction Time | 12-24 hours | Monitor by TLC or HPLC to determine the optimal time. |
General Experimental Workflow for Optimization
Caption: A general experimental workflow for optimizing pyridine carboxylation reactions.
Key Mechanistic Considerations
A fundamental understanding of the reaction mechanism is invaluable for troubleshooting and optimization. Pyridine carboxylation can proceed through various pathways depending on the chosen methodology.
Catalytic C-H Activation Pathway
In many transition-metal-catalyzed reactions, the mechanism involves the following key steps:
-
C-H Activation: The catalyst coordinates to the pyridine and activates a C-H bond, often with the assistance of a base or a ligand.
-
Formation of a Metal-Carbon Bond: A metal-pyridyl intermediate is formed.
-
CO₂ Insertion: Carbon dioxide inserts into the metal-carbon bond to form a metal-carboxylate species.
-
Product Release: The carboxylated pyridine is released, and the catalyst is regenerated.
Caption: A simplified catalytic cycle for transition-metal-catalyzed pyridine carboxylation.
By understanding these fundamental steps, you can make more informed decisions when modifying your reaction conditions. For instance, if the C-H activation step is rate-limiting, you might consider a more active catalyst or a stronger base. If CO₂ insertion is problematic, increasing the CO₂ pressure could be beneficial.
We hope this technical support center serves as a valuable resource in your research endeavors. For further inquiries, please consult the references listed below.
References
- 1. Electrochemical reactor dictates site selectivity in N-heteroarene carboxylations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Late-Stage C4-Selective Carboxylation of Pyridines Using CO2 - ChemistryViews [chemistryviews.org]
- 4. Recent Advances in Catalyst Design for Carboxylation Using CO2 as the C1 Feedstock | MDPI [mdpi.com]
- 5. BJOC - Pyridine C(sp2)–H bond functionalization under transition-metal and rare earth metal catalysis [beilstein-journals.org]
- 6. researchgate.net [researchgate.net]
- 7. C–H Arylation of Pyridines: High Regioselectivity as a Consequence of the Electronic Character of C–H Bonds and Heteroarene Ring - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. azom.com [azom.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. atsdr.cdc.gov [atsdr.cdc.gov]
- 13. researchgate.net [researchgate.net]
- 14. Functionalization of Pyridines at the C4 Position via Metalation and Capture - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of Methyl 5-formylpyridine-2-carboxylate
Introduction: Welcome to the technical support guide for the synthesis of Methyl 5-formylpyridine-2-carboxylate. This molecule is a valuable building block in medicinal chemistry and materials science. Its synthesis, most commonly achieved through the selective oxidation of Methyl 5-methylpyridine-2-carboxylate, presents a classic chemoselectivity challenge. The primary goal is to oxidize the methyl group to an aldehyde without affecting the pyridine ring or over-oxidizing the newly formed aldehyde to a carboxylic acid. This guide provides in-depth, field-proven insights into troubleshooting common side reactions and purifying the final product, ensuring you can achieve high-purity material reliably.
Part 1: Frequently Asked Questions (FAQs)
Q1: What is the standard and most reliable method for synthesizing this compound?
The most prevalent and generally reliable laboratory-scale method is the selective oxidation of the 5-methyl group of the precursor, Methyl 5-methylpyridine-2-carboxylate. While various oxidants can be used, selenium dioxide (SeO₂) in a solvent like dioxane or a mixture of MnO₂ in a chlorinated solvent are frequently employed for this type of benzylic-like oxidation on heterocyclic systems. The reaction is favored because the starting material is readily accessible via simple esterification of 5-methylpyridine-2-carboxylic acid.[1][2]
Q2: I've run the reaction, and my crude NMR shows three major species. What are the most likely impurities?
Based on extensive experience with this transformation, the three most common byproducts you will encounter are:
-
Unreacted Starting Material (Methyl 5-methylpyridine-2-carboxylate): Resulting from an incomplete reaction.
-
Over-oxidized Product (Methyl 5-carboxypyridine-2-carboxylate): The aldehyde product is susceptible to further oxidation to a carboxylic acid, creating a highly polar byproduct.[3]
-
Pyridine N-Oxide: The lone pair on the pyridine nitrogen is nucleophilic and can be oxidized by non-selective or overly harsh oxidizing agents, leading to the formation of the corresponding N-oxide.[4][5]
Q3: My reaction yield is consistently low, even though TLC shows full consumption of the starting material. Where is my product going?
Low isolated yield with complete conversion often points to two culprits: over-oxidation or issues during workup and purification. The aldehyde product can sometimes be sensitive. Over-oxidation converts your target molecule into the carboxylic acid, which may be lost during a standard aqueous workup, especially if pH is not controlled.[3] Secondly, aldehydes can form hydrates or acetals on silica gel, leading to streaking on columns and difficult separation, resulting in significant material loss.
Q4: My mass spectrum shows a prominent peak at [M+16]⁺. What is this?
An [M+16]⁺ peak almost certainly corresponds to the formation of an N-oxide or an over-oxidized carboxylic acid. However, the N-oxide of your starting material or product is a very common byproduct when using oxidants like peroxy acids or even under some conditions with metal-based oxidants.[5] The pyridine nitrogen's electron lone pair makes it susceptible to oxidation.[4]
Part 2: Troubleshooting Guide: From Reaction to Pure Product
This section addresses specific experimental problems in a "Problem → Cause → Solution" format, complete with mechanistic explanations and detailed protocols.
Problem 1: Incomplete Conversion - Significant Starting Material Remains
-
Likely Cause: This is the most straightforward issue and is typically caused by insufficient oxidant stoichiometry, low reaction temperature, or inadequate reaction time. The activity of oxidants like MnO₂ can vary significantly between batches, requiring optimization for each new lot.
-
Expert Analysis & Solution: Do not simply extend the reaction time, as this can promote over-oxidation of the product already formed. The key is careful reaction monitoring and controlled addition of the oxidant.
Workflow Diagram: Optimizing Reaction Conversion
Caption: Stepwise workflow for achieving complete conversion while minimizing side reactions.
Detailed Protocol: Optimized Oxidation using MnO₂
-
To a solution of Methyl 5-methylpyridine-2-carboxylate (1.0 eq) in 20 volumes of dichloromethane, add activated Manganese Dioxide (MnO₂, ~4.0 eq by weight).
-
Heat the mixture to reflux and monitor the reaction progress every 2 hours using TLC (Eluent: 3:1 Hexanes:Ethyl Acetate).
-
If starting material remains after 4 hours, add another 1.0 eq (by weight) of MnO₂.
-
Continue refluxing and monitoring until >95% conversion is achieved.
-
Upon completion, cool the reaction to room temperature, filter through a pad of Celite® to remove the manganese salts, and wash the pad thoroughly with dichloromethane.
-
Concentrate the filtrate in vacuo to obtain the crude product.
-
Problem 2: Over-oxidation to Carboxylic Acid
-
Likely Cause: The aldehyde functional group is inherently prone to further oxidation to a carboxylic acid, especially in the presence of excess oxidant, prolonged heating, or trace water. This byproduct (Methyl 5-carboxypyridine-2-carboxylate) is significantly more polar than the desired product.
-
Expert Analysis & Solution: This side reaction is often unavoidable to some extent. The solution lies not in preventing it entirely, but in easily removing the acidic byproduct during the workup. A mild basic wash is highly effective for selectively extracting the carboxylic acid into the aqueous phase.
Byproduct Formation Pathway
Caption: The desired oxidation pathway and the common over-oxidation side reaction.
Quantitative Data Comparison
| Compound | Molecular Weight | pKa (approx.) | Solubility | TLC Rf (3:1 Hex:EtOAc) |
| Product (Aldehyde) | 165.15 g/mol | ~4-5 | Soluble in EtOAc, DCM | ~0.5 |
| Byproduct (Acid) | 181.15 g/mol | ~2-3 | Soluble in aq. NaHCO₃ | ~0.1 (or baseline) |
Problem 3: Purification Issues - Streaking on Silica Gel Column
-
Likely Cause: Aldehydes can reversibly form gem-diols (hydrates) in the presence of water or acetals with alcohols. Standard silica gel is acidic and contains adsorbed water, which can catalyze this process, leading to severe tailing or streaking during column chromatography.
-
Expert Analysis & Solution: The key is to use a deactivated chromatographic system. This can be achieved by neutralizing the silica gel in situ or by using a less acidic stationary phase like neutral alumina.
Detailed Protocol: Deactivated Silica Gel Chromatography
-
Prepare your chromatography eluent (e.g., Hexanes:Ethyl Acetate). Add 0.5% Triethylamine (NEt₃) to the eluent mixture. The triethylamine will neutralize the acidic sites on the silica gel.
-
Dry-load the crude product onto a small amount of silica gel.
-
Pack the column using the NEt₃-containing eluent.
-
Run the column as usual. The desired aldehyde product should now elute as a much sharper band with significantly reduced tailing.
-
Alternative: Use a pre-packed neutral alumina column for separation if the product proves to be highly sensitive.
-
References
- 1. chembk.com [chembk.com]
- 2. 5-Methylpyridine-2-carboxylic acid hydrochloride | 177359-60-3 | CHA35960 [biosynth.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis, Reactions and Medicinal Uses of Pyridine and Basicity of Pyridine | Pharmaguideline [pharmaguideline.com]
- 5. Pyridine - Wikipedia [en.wikipedia.org]
Technical Support Center: Improving Regioselectivity of Pyridine Functionalization
Introduction
Welcome to the Technical Support Center. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of pyridine functionalization. The pyridine motif is a cornerstone in pharmaceuticals, agrochemicals, and materials science, yet its selective functionalization remains a significant synthetic challenge.[1] The electron-deficient nature of the ring and the coordinating ability of the nitrogen atom create a unique reactivity landscape that can be difficult to control.[2][3]
This document moves beyond simple protocols to provide a deeper understanding of the factors governing regioselectivity. Here, we address common experimental challenges in a question-and-answer format, explaining the causality behind the observed outcomes and offering field-proven troubleshooting strategies.
Fundamentals of Pyridine Reactivity: Why is Regioselectivity an Issue?
Q1: I'm new to pyridine chemistry. Why don't my reactions behave like they do on a simple benzene ring?
A1: The core of the issue lies in the electronic properties imparted by the nitrogen atom. Unlike benzene, the pyridine ring is "electron-deficient" due to the electronegativity of the nitrogen, which withdraws electron density from the ring carbons. This has two major consequences:
-
Resistance to Electrophilic Aromatic Substitution (EAS): Reactions like Friedel-Crafts alkylations or acylations often fail because the nitrogen atom's basic lone pair acts as a Lewis base, coordinating to the electrophile or Lewis acid catalyst.[4] This coordination deactivates the entire ring even further, making it resemble highly deactivated systems like nitrobenzene.[4] If substitution is forced under harsh conditions, it typically occurs at the C3 position, the most electron-rich carbon on the ring.[4]
-
Favorability of Nucleophilic and Radical Attack: The electron deficiency makes the ring susceptible to attack by nucleophiles and nucleophilic radicals. This reactivity is most pronounced at the C2 and C4 positions (ortho and para to the nitrogen), as the negative charge of the reaction intermediate (Meisenheimer complex) can be delocalized onto the electronegative nitrogen atom for stabilization.[4][5]
This inherent reactivity profile is the primary reason why achieving substitution at a specific position, especially C3, is a significant challenge.
Caption: Inherent reactivity map of the pyridine ring.
Troubleshooting Guide & FAQs
This section is organized by the desired position of functionalization, addressing the most common problems encountered in the lab.
Category 1: Controlling C2 vs. C4 Selectivity
Q2: My Minisci-type radical reaction gives me an inseparable mixture of C2 and C4 alkylated products. How can I favor the C4 isomer?
A2: This is a classic regioselectivity problem in radical pyridine functionalization.[6][7] While both C2 and C4 positions are electronically activated, you can steer the reaction towards C4 by exploiting steric and electronic factors.
Causality: The C2 position is electronically slightly more favored for radical attack but is also more sterically hindered by its proximity to the nitrogen atom and any N-coordinated species. By increasing steric bulk, either on the pyridine or the incoming radical, you can make the C4 position the more accessible target.
Troubleshooting Steps:
-
Modify the Pyridine Nitrogen: This is the most effective strategy. Temporarily converting the pyridine to a pyridinium salt with a bulky group on the nitrogen dramatically increases steric hindrance around the C2/C6 positions.
-
N-Oxide Formation: Oxidizing the pyridine to a pyridine N-oxide is a common and effective method. The N-oxide group also electronically activates the C4 position.[8]
-
Bulky N-Substituents: Using bulky activating groups on the nitrogen, such as a trityl or a silyl group, can effectively block the C2 positions and direct functionalization to C4.[9][10]
-
-
Increase Solvent Polarity: In some systems, more polar solvents can favor C4 functionalization. The exact effect is substrate-dependent and should be screened.
-
Use a Bulky Lewis Acid: A bulky Lewis acid can coordinate to the pyridine nitrogen and sterically shield the C2/C6 positions, favoring attack at C4.[11]
| Strategy | Principle | Typical Outcome | Reference |
| Use Pyridine N-Oxide | Electronic activation of C4 and steric blocking of C2. | High C4 selectivity. | [4][11] |
| Bulky N-Activating Group | Purely steric blocking of C2/C6 positions. | Good to excellent C4 selectivity. | [9][10] |
| Bulky Lewis Acid (e.g., MAD) | Cooperative catalysis; Lewis acid coordinates to N, sterically blocking C2. | Improved C4 selectivity, especially in alkylations. | [11] |
Q3: I am attempting a transition-metal-catalyzed C-H arylation and only get the C2 product. How can I achieve C4 or C3 arylation?
A3: The C2 selectivity you are observing is the default outcome for many transition-metal-catalyzed C-H functionalizations.[12][13] The pyridine nitrogen acts as an excellent directing group, positioning the metal catalyst in close proximity to the C2-H bond, leading to facile activation.[12][14] Overriding this inherent preference requires specific strategies.
Troubleshooting & Alternative Strategies:
-
For C4-Arylation (Phosphonium Salt Strategy): A robust, modern method involves converting the pyridine into a C4-pyridinium phosphonium salt. This two-step sequence is highly regioselective for the C4 position.
-
Step 1: React the pyridine with triflic anhydride (Tf₂O) and triphenylphosphine (PPh₃) to install a -PPh₃⁺ group selectively at C4.[15]
-
Step 2: The resulting phosphonium salt can then undergo various transformations, including C-O, C-S, C-N, and C-C bond formation, serving as a versatile handle for C4 functionalization.[15][16]
-
-
For C3-Arylation (Ligand/Additive Control): Achieving C3 (meta) selectivity is more challenging and often requires fine-tuning the catalytic system to electronically and sterically disfavor the C2 position.
-
Use Specific Ligands: Some palladium-catalyzed systems can achieve C3-arylation by using specialized ligands (e.g., substituted phenanthrolines) that modulate the catalyst's electronic properties and steric profile.[17][18]
-
Modify Substrate Electronics: Adding an electron-withdrawing group (EWG) to the pyridine ring can alter the acidity and reactivity of the C-H bonds, sometimes favoring C3 or C4 functionalization over C2. A catalytic protocol using a carboxylic acid ligand has shown excellent regioselectivity for the arylation of pyridines bearing EWGs.[19] For example, an EWG at C3 can direct arylation to C4, while an EWG at C4 can direct it to C3.[17]
-
Caption: Decision flowchart for regioselective pyridine functionalization.
Category 2: Achieving Elusive C3/C5 (meta) Functionalization
Q4: All my attempts at direct functionalization give C2/C4 products. Is it possible to directly functionalize the C3 position?
A4: Yes, but it requires overcoming the strong electronic preference for C2/C4. Directing a reaction to the C3 position is one of the most significant challenges in pyridine chemistry, and standard methods are rarely effective.[1][20] However, several advanced strategies have been developed.
Key Strategies for C3 Functionalization:
-
Temporary Dearomatization-Rearomatization: This is a powerful and increasingly popular strategy.[21] The pyridine ring is temporarily converted into a non-aromatic, bicyclic intermediate (e.g., an oxazinopyridine).[22] In this dearomatized state, the original C3/C5 positions become electronically and sterically accessible for functionalization. A subsequent rearomatization step restores the pyridine ring, now functionalized at the desired meta-position.[16][21]
-
Pyridyne Chemistry: Generation of a 3,4-pyridyne intermediate creates two highly reactive electrophilic centers at C3 and C4.[23] While unsubstituted 3,4-pyridyne often gives mixtures, installing a directing group (like a halide or sulfamate) at the C2 position can distort the pyridyne bond, leading to highly regioselective nucleophilic attack at the C4 position, which indirectly allows for controlled polysubstitution patterns.[23][24]
-
Directed meta-C-H Activation: While the pyridine nitrogen directs to C2, a removable directing group can be installed elsewhere on the molecule to physically position a transition metal catalyst over a C3-H bond. This is a more complex, multi-step approach but can provide excellent control.[20]
Category 3: Overcoming Challenges in Electrophilic Aromatic Substitution (EAS)
Q5: My nitration/sulfonation reaction is failing completely or giving trace yields. The starting material is either recovered or I get a complex mixture. What is happening?
A5: You are encountering the classic deactivation of the pyridine ring towards electrophiles.[4] The reaction fails for two primary reasons:
-
Ring Deactivation: The electronegative nitrogen atom strongly withdraws electron density, making the ring a very poor nucleophile.[11]
-
Nitrogen Basicity: The nitrogen's lone pair reacts with the electrophile or the acid catalyst (e.g., H₂SO₄ in nitration), forming a positively charged pyridinium ion. This positive charge makes the ring exceptionally electron-deficient and even more resistant to attack by an incoming electrophile (E⁺).[25]
The Most Reliable Solution: The N-Oxide Strategy
The most effective and widely used method to overcome this hurdle is to first convert the pyridine to its N-oxide.[4][5]
Why it Works:
-
Reactivity: The N-oxide oxygen atom is electron-donating by resonance, which significantly increases the electron density of the ring, especially at the C4 position, making it susceptible to EAS.
-
Regiocontrol: The resonance effect strongly directs incoming electrophiles to the C4 position.
-
Protection: The nitrogen is already coordinated, preventing unproductive reactions at that site.
After successful substitution, the N-oxide is easily removed by deoxygenation (e.g., with PCl₃ or Zn dust) to yield the C4-substituted pyridine.[4]
Caption: Workflow for C4-functionalization via the N-oxide strategy.
Key Experimental Protocols
Protocol 1: General Procedure for the Synthesis of Pyridine N-Oxide
This protocol is a foundational technique for activating pyridines towards electrophilic substitution at the C4 position.
Disclaimer: This is a representative procedure. Always consult the primary literature for substrate-specific conditions. All reactions should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
Materials:
-
Substituted Pyridine (1.0 eq)
-
meta-Chloroperoxybenzoic acid (m-CPBA, ~77%, 1.2 eq)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium sulfite (Na₂SO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolution: In a round-bottom flask, dissolve the pyridine substrate in DCM (approx. 0.2 M).
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Addition of Oxidant: Add m-CPBA portion-wise to the stirred solution over 15-20 minutes, ensuring the temperature does not rise significantly.
-
Reaction: Remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 2-12 hours).
-
Quenching: Cool the reaction mixture back to 0 °C. Quench the excess m-CPBA by slowly adding saturated aqueous Na₂SO₃ solution until a test with starch-iodide paper is negative.
-
Workup: Add saturated aqueous NaHCO₃ to neutralize the m-chlorobenzoic acid. Separate the organic layer.
-
Extraction: Extract the aqueous layer with DCM (2x).
-
Washing & Drying: Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.
-
Purification: Filter the drying agent and concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel or recrystallization to yield the pure pyridine N-oxide.[5]
Protocol 2: General Procedure for Directed ortho-Metalation (DoM)
This protocol illustrates the use of a directing metalation group (DMG), such as a pivalamide, to achieve regioselective functionalization at the C3 position of a 2-functionalized pyridine.
Disclaimer: This reaction requires strictly anhydrous conditions and the use of pyrophoric reagents (n-BuLi). It must be performed by trained personnel under an inert atmosphere (Argon or Nitrogen).
Materials:
-
2-(Pivalamido)pyridine substrate (1.0 eq)
-
Anhydrous tetrahydrofuran (THF)
-
sec-Butyllithium (s-BuLi, 1.1 eq) or n-Butyllithium (n-BuLi)
-
Electrophile (e.g., iodine, benzaldehyde, 1.2 eq)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
Procedure:
-
Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a septum under vacuum and backfill with an inert gas.
-
Dissolution: Dissolve the 2-(pivalamido)pyridine substrate in anhydrous THF.
-
Deprotonation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add s-BuLi dropwise via syringe. The solution typically develops a deep color. Stir the mixture at -78 °C for 1 hour to ensure complete deprotonation at the C3 position.[5]
-
Electrophilic Quench: Add the desired electrophile (e.g., a solution of iodine in THF) dropwise to the reaction mixture at -78 °C.
-
Warming: Stir at -78 °C for an additional 1-2 hours, then allow the reaction to slowly warm to room temperature.
-
Quenching: Quench the reaction by slowly adding saturated aqueous NH₄Cl solution.
-
Extraction: Extract the mixture with an organic solvent (e.g., ethyl acetate, 3x).
-
Washing & Drying: Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Purification: Filter, concentrate under reduced pressure, and purify the crude product by flash column chromatography to obtain the C3-functionalized product.
References
- 1. researchgate.net [researchgate.net]
- 2. C–H functionalization of pyridines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Advances in Pyridine C-H Functionalizations: Beyond C2 Selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pyridine - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Practical and Regioselective Synthesis of C4-Alkylated Pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. BJOC - Pyridine C(sp2)–H bond functionalization under transition-metal and rare earth metal catalysis [beilstein-journals.org]
- 12. Pyridine CH functionalization | PPTX [slideshare.net]
- 13. Recent Advances in Direct Pyridine C-H Activation Strategies: Ingenta Connect [ingentaconnect.com]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
- 17. Recent Advances in the C–H-Functionalization of the Distal Positions in Pyridines and Quinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review | MDPI [mdpi.com]
- 19. C–H Arylation of Pyridines: High Regioselectivity as a Consequence of the Electronic Character of C–H Bonds and Heteroarene Ring - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. Regioselective Reactions of 3,4-Pyridynes Enabled by the Aryne Distortion Model - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Regioselective difunctionalization of pyridines via 3,4-pyridynes - Chemical Science (RSC Publishing) DOI:10.1039/D1SC01208H [pubs.rsc.org]
- 25. m.youtube.com [m.youtube.com]
Technical Support Center: C-H Activation of Pyridine Rings
Welcome to the technical support center for C-H activation of pyridine rings. This guide is designed for researchers, scientists, and drug development professionals encountering challenges in this synthetically powerful yet often temperamental transformation. The inherent electronic properties of the pyridine ring, particularly the Lewis basic nitrogen atom, present unique hurdles that can lead to catalyst deactivation, low yields, and unpredictable regioselectivity.[1][2][3][4][5][6]
This resource is structured as a series of troubleshooting guides and frequently asked questions (FAQs). Instead of a rigid protocol, we offer a dynamic, problem-solving approach grounded in mechanistic principles to help you diagnose and resolve common experimental issues.
Part 1: Troubleshooting Guides
Guide 1: Low Yield or No Reaction
You've assembled your reaction—palladium catalyst, pyridine substrate, coupling partner, ligand, and base—but the desired product is either absent or formed in disappointingly low quantities. Let's diagnose the potential culprits.
Question: My palladium-catalyzed C-H arylation of a simple pyridine is giving me less than 10% yield. What are the most common reasons for this?
Answer: Low yields in palladium-catalyzed reactions with pyridines are a frequent challenge. The primary suspects often revolve around catalyst deactivation, suboptimal reaction conditions, or issues with the reagents themselves.[7] A systematic approach is crucial for identifying the root cause.
The pyridine nitrogen is a notorious culprit. Its lone pair can strongly coordinate to the palladium center, effectively poisoning the catalyst and preventing it from participating in the catalytic cycle.[1][8][9] This is especially problematic with electron-rich pyridines.
Troubleshooting Workflow: Low Yield
Here is a logical workflow to diagnose the issue:
Caption: Decision workflow for troubleshooting low reaction yields.
Detailed Solutions:
-
Mask the Pyridine Nitrogen: The most direct way to prevent catalyst poisoning is to temporarily block the nitrogen's lone pair.
-
Pyridine N-Oxides: Converting the pyridine to its corresponding N-oxide is a highly effective strategy.[2][4][10] The N-oxide group is electron-withdrawing, which activates the ring for C-H functionalization, and it also sterically and electronically disfavors coordination to the metal center in a way that poisons it. The N-oxide can often be easily removed in a subsequent step.
-
Lewis Acid Additives: The addition of a Lewis acid can coordinate to the pyridine nitrogen, preventing it from binding to the palladium catalyst.[5][11] Common choices include AlCl₃, B(C₆F₅)₃, and Zn(OTf)₂. This approach can also polarize the pyridine ring, enhancing its reactivity.[11]
-
-
Ligand Modification: The choice of ligand is critical in C-H activation.[12][13]
-
Sterically Hindered Ligands: Bulky phosphine ligands (e.g., P(t-Bu)₃, XPhos) or N-heterocyclic carbene (NHC) ligands can promote the desired catalytic cycle and discourage the formation of inactive, pyridine-coordinated palladium species.[11][13]
-
Specialized Pyridine-Based Ligands: Sometimes, a ligand that mimics the substrate can be effective. Using functionalized pyridine or bipyridine ligands can help stabilize the active catalytic species without leading to deactivation.[13][14][15]
-
-
Solvent and Temperature Optimization:
-
Solvent Choice: The solvent plays a crucial role.[10] Aprotic polar solvents like dioxane, DMF, or DMA are common. It's essential that the solvent is anhydrous and capable of dissolving all reaction components.
-
Temperature Control: While heat can increase reaction rates, excessively high temperatures can accelerate catalyst decomposition.[7] If you observe the formation of palladium black, it's a strong indicator of catalyst decomposition. Try running the reaction at a lower temperature for a longer duration.
-
Guide 2: Poor Regioselectivity
You're getting product, but it's a mixture of isomers (e.g., C2, C3, and C4 functionalization). Controlling where the new bond forms on the pyridine ring is a central challenge.[16]
Question: My reaction is functionalizing the pyridine ring at multiple positions. How can I achieve C3-selectivity instead of the more common C2 or C4-selectivity?
Answer: Regioselectivity in pyridine C-H activation is governed by a delicate interplay of electronic and steric factors, and can be directed by specific functional groups.[3][17]
-
Inherent Reactivity: Without any directing influence, the electronic nature of the pyridine ring often favors functionalization at the C2 and C4 positions, especially in radical reactions like the Minisci reaction.[5][18] For transition metal-catalyzed reactions, the C2 position is often favored due to proximity to the coordinating nitrogen atom.[19]
-
Achieving C3-Selectivity: Targeting the C3 (or meta) position is more challenging.[6][20] It typically requires overriding the intrinsic reactivity of the ring.
Strategies for Controlling Regioselectivity
| Strategy | Principle | Key Considerations & Examples |
| Directing Groups | A functional group on the pyridine substrate chelates to the metal catalyst, delivering it to a specific C-H bond.[1][21] | The most powerful strategy for achieving high regioselectivity. A picolinamide or similar group at C2 will direct functionalization to the C3 position. Removable directing groups are highly valuable.[22] |
| Ligand Control | The steric and electronic properties of the ligand on the metal center can influence which C-H bond is accessed. | Bulky ligands can block the more accessible C2/C6 positions, favoring functionalization at C3 or C4. For example, specific NHC ligands have been designed to favor remote C3-alkenylation.[11] |
| Electronic Tuning | Placing electron-withdrawing groups (EWGs) on the ring can alter the acidity and reactivity of adjacent C-H bonds.[3] | An EWG at the 4-position can increase the acidity of the C3-H bond, making it more susceptible to activation. This can lead to C3-arylation.[3] |
| Temporary Dearomatization | The pyridine ring is temporarily converted to a non-aromatic dihydropyridine intermediate, which has different reactivity patterns.[5][20] | This strategy can enable nucleophilic attack at the C4 position, followed by rearomatization. Recent methods have exploited this for C3 functionalization as well.[5][20] |
Experimental Protocol: Screening for C3-Selectivity using a Directing Group
This protocol provides a starting point for a palladium-catalyzed olefination of a picolinamide substrate, aiming for C3 selectivity.
-
Substrate Preparation: Synthesize the picolinamide derivative of your pyridine of interest.
-
Reaction Setup: To a dry Schlenk tube under an inert atmosphere (N₂ or Ar), add the picolinamide substrate (1.0 equiv), Pd(OAc)₂ (5-10 mol%), a suitable ligand (e.g., a bulky phosphine or NHC, 10-20 mol%), an oxidant (e.g., Ag₂CO₃, 1.5 equiv), and your alkene coupling partner (1.5-2.0 equiv).
-
Solvent Addition: Add anhydrous solvent (e.g., 1,4-dioxane or toluene) via syringe.
-
Reaction: Heat the reaction mixture to 80-120 °C and monitor by TLC or LCMS.
-
Work-up and Analysis: After completion, cool the reaction, filter through a pad of celite, concentrate, and analyze the crude product mixture by ¹H NMR to determine the regioselectivity. Purify by column chromatography.
Part 2: Frequently Asked Questions (FAQs)
Q1: What is catalyst nuclearity, and how does it affect my reaction? A: Catalyst nuclearity refers to the number of metal atoms in the active catalytic species. In many palladium-catalyzed C-H activations, the active catalyst is a monomeric Pd(II) species. However, under certain conditions, these can aggregate to form less active or inactive palladium nanoparticles (Pd black). This is a common form of catalyst deactivation.[7] Using ligands that form stable, monomeric complexes is key to preventing this.
Q2: My substrate has multiple heteroatoms. How does this affect C-H activation? A: Substrates with multiple Lewis basic sites (e.g., imidazopyridines, quinolines) present a significant challenge. The catalyst can be sequestered by any of these heteroatoms, leading to a complex mixture of inactive complexes and potentially undesired regioselectivity.[9] In these cases, a strongly chelating directing group is often essential to override the influence of other coordinating sites and achieve predictable results.
Q3: Can I use nickel or iridium instead of palladium? A: Absolutely. Nickel, iridium, rhodium, and other transition metals are widely used for pyridine C-H activation.[2][17][23][24][25] Each metal has its own unique reactivity profile.
-
Nickel: Often used for C-H alkylation and alkenylation. It can be more cost-effective than palladium but may require specific ligands and conditions.[11][23]
-
Iridium and Rhodium: These are particularly powerful for C-H borylation and alkylation.[2][26] Iridium catalysts, for instance, are known for their ability to perform C-H borylation with high regioselectivity, often governed by steric factors.[24]
Q4: What is the Concerted Metalation-Deprotonation (CMD) mechanism and why is it important? A: The CMD mechanism is one of the key pathways for C-H bond cleavage in these reactions. In this mechanism, the C-H bond is broken in a single, concerted step involving the metal center and a base (which can be an external base or a ligand). Understanding whether your reaction proceeds via a CMD or another pathway (like oxidative addition) can help in optimizing conditions. For example, the nature of the base and the acidity of the C-H bond are critical in CMD-type processes.
Visualizing the CMD Pathway
Caption: Simplified representation of a Concerted Metalation-Deprotonation (CMD) step.
References
- 1. Directing group-assisted selective C–H activation of six-membered N-heterocycles and benzo-fused N-heterocycles - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 2. BJOC - Pyridine C(sp2)–H bond functionalization under transition-metal and rare earth metal catalysis [beilstein-journals.org]
- 3. C–H Arylation of Pyridines: High Regioselectivity as a Consequence of the Electronic Character of C–H Bonds and Heteroarene Ring - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent Advances in Direct Pyridine C-H Activation Strategies: Ingenta Connect [ingentaconnect.com]
- 5. C-H Functionalization of Pyridines: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines - RSC Advances (RSC Publishing) DOI:10.1039/D5RA01203A [pubs.rsc.org]
- 9. Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. A Directive Ni Catalyst Overrides Conventional Site-Selectivity in Pyridine C–H Alkenylation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Recent Advances in the C–H-Functionalization of the Distal Positions in Pyridines and Quinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Pyridine CH functionalization | PPTX [slideshare.net]
- 20. meta‐Selective C−H Functionalization of Pyridines: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 21. researchgate.net [researchgate.net]
- 22. youtube.com [youtube.com]
- 23. wjarr.com [wjarr.com]
- 24. Functionalisation of Heterocycles through Transition Metal Catalyzed C-H Activation | springerprofessional.de [springerprofessional.de]
- 25. chemrxiv.org [chemrxiv.org]
- 26. pubs.acs.org [pubs.acs.org]
"minimizing dimer formation in pyridine coupling reactions"
Welcome to the Technical Support Center for Pyridine Coupling Reactions. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of pyridine coupling and minimize the formation of undesired dimers. Pyridine moieties are fundamental building blocks in medicinal chemistry and materials science, but their successful functionalization via cross-coupling reactions is often hampered by competitive homocoupling (dimerization) of the pyridine starting material.[1][2][3] This resource provides in-depth troubleshooting guides and frequently asked questions to help you optimize your reaction conditions, increase your desired product yield, and ensure the integrity of your synthetic pathways.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific experimental challenges in a question-and-answer format, providing not just solutions but the scientific reasoning behind them.
Issue 1: I'm observing a significant amount of pyridine homodimer in my Suzuki-Miyaura coupling reaction. What are the likely causes and how can I fix this?
High levels of pyridine homodimerization in Suzuki-Miyaura reactions are a frequent challenge, often stemming from several key factors related to the catalyst's oxidation state and the reaction environment.
Potential Causes & Solutions:
-
Presence of Oxidants (e.g., Oxygen): The undesired homocoupling of boronic acids can be mediated by Palladium(II) species.[4][5] Trace amounts of oxygen in your reaction setup can oxidize the active Palladium(0) catalyst to Pd(II), which then promotes the formation of the pyridine dimer.
-
In-situ Catalyst Reduction Issues: When using a Pd(II) precatalyst (e.g., Pd(OAc)₂), incomplete or slow reduction to the active Pd(0) species can leave excess Pd(II) available to catalyze homocoupling.
-
Solution 1: Use a Pre-formed Pd(0) Catalyst: To bypass the in-situ reduction step, consider using a pre-formed Pd(0) source such as Pd(PPh₃)₄ or Pd₂(dba)₃.[6] This ensures that the active catalyst is present from the start of the reaction.
-
Solution 2: Add a Mild Reducing Agent: The addition of a mild reducing agent can help to minimize the concentration of free Pd(II).[4][5] Potassium formate has been shown to be effective in suppressing homocoupling without interfering with the primary catalytic cycle.[4][5]
-
-
Unstable Boronic Acid Derivatives: Pyridine-2-boronic acids are notoriously unstable and can be prone to degradation, which can contribute to side reactions like homocoupling.[6][7]
-
Solution: Whenever possible, use more stable derivatives of the boronic acid. Pinacol esters, MIDA (N-methyliminodiacetic acid) boronates, or potassium aryltrifluoroborates offer greater stability and can lead to cleaner reactions with less homocoupling.[6] Alternatively, pyridine-2-sulfinates have emerged as highly effective and stable nucleophilic coupling partners.[7][8]
-
Experimental Protocol: Minimizing Dimer Formation in a Suzuki-Miyaura Coupling
-
Reaction Setup: Assemble your glassware and ensure it is thoroughly dried. Place your halopyridine, boronic acid derivative, and base in the reaction flask.
-
Degassing: Add the anhydrous, deoxygenated solvent. Sparge the reaction mixture with a subsurface stream of nitrogen or argon for at least 30 minutes to ensure the complete removal of dissolved oxygen.
-
Catalyst Addition: Under a positive pressure of the inert gas, add the palladium catalyst and the phosphine ligand. If using a Pd(II) precatalyst, consider adding 1.1 equivalents of potassium formate as a mild reducing agent.
-
Reaction Execution: Heat the reaction to the desired temperature and monitor its progress by TLC or LC-MS.
-
Work-up and Analysis: After the reaction is complete, perform a standard aqueous work-up. Purify the crude product using column chromatography to separate the desired cross-coupled product from any residual homodimer.[6]
Issue 2: My Buchwald-Hartwig amination of a bromopyridine is giving low yields of the desired product and I'm seeing starting material dimerization. What's going wrong?
Low yields and dimerization in Buchwald-Hartwig aminations involving pyridines often point towards catalyst inhibition or deactivation. The nitrogen atom of the pyridine substrate and the bipyridine product can coordinate strongly to the palladium center, effectively poisoning the catalyst.[6]
Potential Causes & Solutions:
-
Catalyst Inhibition by Pyridine Nitrogen: The lone pair of electrons on the pyridine nitrogen can act as a ligand, binding to the palladium catalyst and preventing it from participating in the catalytic cycle.[6] This is a particularly prevalent issue in the synthesis of 2,2'-bipyridines.[6]
-
Solution: Employ bulky, electron-rich phosphine ligands. Ligands such as SPhos, XPhos, and RuPhos are designed to be sterically demanding, which helps to create a protective pocket around the palladium atom.[6] This steric hindrance disfavors the binding of the pyridine nitrogen, allowing the desired cross-coupling to proceed.[6]
-
-
Catalyst Decomposition: At elevated temperatures, the palladium catalyst can decompose into inactive palladium black.[9]
-
Solution: Carefully control the reaction temperature. Run the reaction at the lowest temperature that still allows for efficient conversion to minimize thermal decomposition of the catalyst. It may be beneficial to screen a range of temperatures to find the optimal balance.
-
-
Inefficient Oxidative Addition: The oxidative addition of the halopyridine to the Pd(0) catalyst is often the rate-limiting step. If this step is slow, it can allow for side reactions to occur.
Diagram: Troubleshooting Logic for Dimer Formation
Caption: Troubleshooting logic for addressing dimer formation.
Frequently Asked Questions (FAQs)
Q1: What is the mechanistic basis for pyridine dimerization in palladium-catalyzed cross-coupling reactions?
Dimerization, or homocoupling, can occur through several mechanisms. In Suzuki-Miyaura reactions, a prominent pathway involves a Pd(II)-mediated process where two molecules of the organoboron reagent couple. This is often initiated by the presence of oxidants that generate Pd(II) from the active Pd(0) catalyst. Another potential pathway, particularly with more reactive organometallic reagents, can involve radical mechanisms. In the context of Buchwald-Hartwig aminations, dimerization of the aryl halide can also occur, though catalyst inhibition by the nitrogenous substrate and product is a more common failure mode.[6]
Q2: How do steric and electronic effects of the pyridine substrate influence dimer formation?
Both steric and electronic factors of the pyridine ring play a crucial role in the selectivity of the coupling reaction.
-
Steric Effects: Bulky substituents ortho to the coupling site can sterically hinder the approach of the catalyst, potentially slowing down the desired cross-coupling reaction and allowing side reactions like dimerization to become more competitive. However, in the context of catalyst inhibition, bulky ligands on the palladium are beneficial as they can prevent the coordination of the pyridine nitrogen.[6][10][11]
-
Electronic Effects: The electron-deficient nature of the pyridine ring makes it less reactive in oxidative addition compared to electron-rich arenes.[2][12] Electron-withdrawing groups on the pyridine ring can further decrease its reactivity, potentially requiring more forcing conditions which might favor side reactions. Conversely, electron-donating groups can increase the pyridine's reactivity towards oxidative addition.[12][13]
Q3: Can the choice of base and solvent significantly impact the formation of pyridine dimers?
Absolutely. The base and solvent system is critical for the efficiency of the transmetalation step and the overall stability of the catalytic species. An inappropriate choice can lead to slow turnover and increased byproduct formation. For instance, in Suzuki couplings, the choice of base can influence the rate of transmetalation, and a suboptimal base can lead to a buildup of intermediates that may be prone to side reactions. The polarity of the solvent can affect the solubility of the reactants and the stability of the catalyst, thereby influencing the reaction outcome. It is always advisable to screen a variety of bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) and solvents (e.g., toluene, dioxane, THF) to identify the optimal conditions for a specific substrate combination.[6][9]
Q4: Are there catalyst systems specifically designed to be resistant to pyridine-induced deactivation?
Yes, the development of bulky, electron-rich phosphine ligands has been a major breakthrough in addressing the challenge of pyridine coupling. Ligands developed by the Buchwald group, such as SPhos, XPhos, and RuPhos, are particularly effective.[6] These ligands create a sterically hindered environment around the palladium center, which disfavors the coordination of the pyridine nitrogen while still allowing for the desired oxidative addition and reductive elimination steps to occur. The use of these advanced ligands often allows for lower catalyst loadings and milder reaction conditions.
Table: Comparison of Ligand Types for Pyridine Coupling
| Ligand Type | Example(s) | Key Characteristics | Advantages for Pyridine Coupling | Potential Drawbacks |
| Monodentate Phosphines | PPh₃, P(o-tol)₃ | Less bulky, less electron-rich | Simple, readily available | Prone to catalyst inhibition by pyridine nitrogen, may require higher temperatures |
| Bidentate Phosphines | BINAP, DPPF | Rigid backbone, defined bite angle | Can prevent Pd-I dimer formation, improved reactivity over first-gen catalysts[14] | May not be bulky enough to prevent pyridine coordination in all cases |
| Bulky, Electron-Rich Dialkylbiaryl Phosphines | SPhos, XPhos, RuPhos | Sterically demanding, highly electron-donating | Excellent at preventing catalyst inhibition, allows for coupling of challenging substrates, often requires milder conditions[6] | Higher cost compared to simpler phosphines |
References
- 1. C–H functionalization of pyridines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Pyridine C(sp2)–H bond functionalization under transition-metal and rare earth metal catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The 2-Pyridyl Problem: Challenging Nucleophiles in Cross-Coupling Arylations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 8. Pyridinesulfinates, Pyrimidinesulfinates [Cross-coupling Reaction using Transition Metal Catalysts] | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 9. benchchem.com [benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Electronic versus steric effects of pyridinophane ligands on Pd(iii) complexes - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 12. Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
Technical Support Center: Solvent Effects on the Selectivity of Pyridine Carboxylation
Welcome to the technical support center for researchers, scientists, and drug development professionals engaged in the C-H carboxylation of pyridines. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges and optimize the selectivity of your reactions. As Senior Application Scientist, my goal is to provide not just protocols, but a mechanistic understanding to empower your experimental design.
Troubleshooting Guide: Navigating Experimental Challenges
This section addresses specific issues you may encounter during your pyridine carboxylation experiments. The solutions provided are grounded in established chemical principles and supported by recent literature.
Question 1: I am observing low yields and/or poor regioselectivity in my pyridine carboxylation. How can I improve this?
Low yields and poor regioselectivity are common hurdles in pyridine carboxylation. The solvent system is a critical parameter that can often be overlooked. Here’s a systematic approach to troubleshooting this issue:
Underlying Cause: The regioselectivity of pyridine carboxylation is often dictated by the electronic properties of the pyridine ring and the stability of reaction intermediates.[1][2] Solvents can significantly influence the reaction pathway by stabilizing or destabilizing these intermediates.
Troubleshooting Steps:
-
Evaluate Solvent Polarity:
-
Polar Aprotic Solvents (e.g., DMF, DMSO, NMP, Acetonitrile): These are often a good starting point. They can dissolve the polar pyridine starting materials and reagents while avoiding unwanted protonolysis of reactive intermediates. In electrochemical carboxylation, N-methyl-2-pyrrolidone (NMP) has been used effectively.[1]
-
Nonpolar Solvents (e.g., Toluene, Hexane): These are generally less effective for dissolving polar reactants and may lead to poor reaction rates and yields.
-
-
Consider the Role of Protic Solvents:
-
Protic Solvents (e.g., alcohols, water): While they can be excellent solvents for pyridines, they can also act as proton sources, which can quench reactive intermediates and lead to side reactions, such as hydrodecarboxylation. However, in some electrochemical systems, the addition of a small amount of water has been shown to be beneficial to the reaction yield.[1]
-
-
Investigate Coordinating Solvents:
-
Solvents with Lewis basicity (e.g., ethers, THF) can coordinate to metal catalysts or reagents, potentially altering their reactivity and selectivity. This can be either beneficial or detrimental, depending on the specific reaction mechanism.
-
Experimental Protocol for Solvent Screening:
A systematic solvent screen is the most effective way to identify the optimal solvent for your specific pyridine substrate and carboxylation method.
-
Setup: Prepare a series of small-scale reactions in parallel, each in a different solvent.
-
Solvent Selection: Choose a range of solvents with varying polarities, proticities, and coordinating abilities (see table below).
-
Reaction Conditions: Keep all other reaction parameters (temperature, concentration, catalyst loading, etc.) constant across all reactions.
-
Analysis: Monitor the reactions by a suitable analytical technique (e.g., HPLC, GC, NMR) to determine the conversion of the starting material and the ratio of carboxylated regioisomers.
-
Optimization: Once a promising solvent is identified, further optimization of other reaction parameters can be performed.
Table 1: Influence of Solvent Properties on Pyridine Carboxylation Selectivity
| Solvent Class | Examples | Dielectric Constant (Polarity) | Protic/Aprotic | Key Considerations for Pyridine Carboxylation |
| Polar Aprotic | DMF, DMSO, NMP, Acetonitrile | High | Aprotic | Generally good for dissolving reactants and stabilizing charged intermediates without protonation. Can influence the stability of radical anion intermediates in electrochemical methods.[1] |
| Polar Protic | Water, Methanol, Ethanol | High | Protic | Can lead to side reactions by protonating reactive intermediates. May be beneficial in small amounts in some systems.[1] |
| Nonpolar | Toluene, Hexane, Dioxane | Low | Aprotic | Poor solubility of polar reactants can lead to low reaction rates and yields. |
| Ethers | THF, Diethyl ether | Moderate | Aprotic | Can act as coordinating solvents, potentially influencing catalyst activity and selectivity. |
dot
Caption: Experimental workflow for solvent screening in pyridine carboxylation.
Question 2: My reaction is producing a significant amount of hydrodecarboxylation byproduct. What is the cause and how can I minimize it?
Hydrodecarboxylation, the replacement of the carboxylic acid group with a hydrogen atom, is a common side reaction that lowers the yield of the desired product.
Underlying Cause: This side reaction is often promoted by the presence of protic species in the reaction mixture, which can protonate a key intermediate before it can be trapped by CO₂ or after the carboxylation step. In some electrochemical systems, the solvent itself can be the source of hydrogen atoms for this side reaction.[3]
Troubleshooting Steps:
-
Use Anhydrous Solvents: Ensure that your solvents are rigorously dried before use. The presence of even trace amounts of water can be detrimental.
-
Switch to Aprotic Solvents: If you are using a protic solvent, switch to a polar aprotic solvent like DMF, DMSO, or acetonitrile.
-
Add a Proton Scavenger: In some cases, the addition of a non-nucleophilic base can help to scavenge any adventitious protons in the reaction mixture.
-
Optimize the Reaction Temperature: Higher temperatures can sometimes favor decomposition and side reactions. Try running the reaction at a lower temperature.
Frequently Asked Questions (FAQs)
This section provides answers to more fundamental questions regarding the role of solvents in controlling the selectivity of pyridine carboxylation.
Question 3: How does solvent polarity influence the regioselectivity of pyridine carboxylation?
Answer:
Solvent polarity plays a crucial role in stabilizing charged intermediates that are formed during the carboxylation reaction. In many pyridine carboxylation mechanisms, particularly those involving electrochemical or organometallic pathways, radical anions or other charged species are generated.[1][2]
-
Stabilization of Intermediates: A more polar solvent can better solvate and stabilize these charged intermediates. This stabilization can influence the energy landscape of the reaction, potentially favoring the formation of one regioisomer over another. For instance, if the transition state leading to the C4-carboxylated product has a greater charge separation than the one leading to the C5-product, a more polar solvent would be expected to favor C4-carboxylation.
-
Electrochemical Carboxylation Example: In the electrochemical carboxylation of pyridines, the initial step is the formation of a pyridine radical anion. The distribution of the negative charge in this intermediate is not uniform across the ring. Solvation of this radical anion by a polar solvent can influence the electron density at different carbon atoms, thereby affecting the site of subsequent reaction with CO₂.
Question 4: What is the difference between using a protic versus an aprotic solvent, and how does this choice impact selectivity?
Answer:
The key difference between protic and aprotic solvents lies in their ability to act as hydrogen bond donors.[4][5]
-
Protic Solvents (e.g., water, alcohols): These solvents have hydrogen atoms bonded to electronegative atoms (like oxygen or nitrogen) and can form strong hydrogen bonds. In the context of pyridine carboxylation, they can:
-
Protonate Intermediates: As discussed in the troubleshooting section, this can lead to unwanted side reactions like hydrodecarboxylation.
-
Solvate Anions: They can strongly solvate carboxylate anions, which could potentially influence the product distribution in reversible carboxylation reactions.
-
-
Aprotic Solvents (e.g., DMF, DMSO, THF): These solvents lack acidic protons and cannot act as hydrogen bond donors.[4][5] This makes them ideal for reactions involving strong bases or highly reactive anionic intermediates, as they are less likely to cause quenching or side reactions. Polar aprotic solvents are particularly useful as they can still effectively solvate charged species through dipole-dipole interactions.
The choice between a protic and an aprotic solvent can therefore be a powerful tool to control the reaction pathway and enhance the selectivity towards the desired carboxylated pyridine.
Question 5: Can coordinating solvents alter the selectivity of my reaction?
Answer:
Yes, coordinating solvents can have a profound impact on the selectivity of pyridine carboxylation, especially in metal-catalyzed reactions.
-
Mechanism of Action: Coordinating solvents, which are typically Lewis bases (e.g., THF, ethers, or even pyridine itself), can bind to the metal center of a catalyst. This coordination can:
-
Modify the Electronic Properties of the Catalyst: This can alter the catalyst's reactivity and its preference for activating a specific C-H bond on the pyridine ring.
-
Sterically Hinder the Catalyst: The coordinated solvent molecules can create a more sterically crowded environment around the metal center, which can favor reaction at a less hindered position on the pyridine substrate.
-
Promote or Inhibit Catalyst Activity: In some cases, solvent coordination is essential for catalytic activity, while in others it can act as an inhibitor.
-
Therefore, when developing a metal-catalyzed pyridine carboxylation, it is crucial to consider the coordinating ability of the solvent as a key parameter for optimization.
dot
Caption: Influence of solvent properties on pyridine carboxylation pathways.
References
Technical Support Center: Managing Reaction Temperature for Selective Pyridine Functionalization
Welcome to the Technical Support Center for selective pyridine functionalization. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of managing reaction temperature to achieve desired regioselectivity and yield. Pyridine's electron-deficient nature and the coordinating ability of its nitrogen atom present unique challenges, making temperature a critical parameter to control.[1][2][3] This resource provides in-depth troubleshooting guides and frequently asked questions to address specific issues you may encounter during your experiments.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the role of temperature in pyridine functionalization.
Q1: Why is temperature so critical in achieving regioselectivity in pyridine functionalization?
A1: Temperature is a pivotal factor that often dictates the outcome of pyridine functionalization reactions by influencing reaction kinetics and thermodynamics.[4][5] Many reactions have multiple competing pathways leading to different regioisomers (e.g., C2, C3, or C4 substitution).
-
Kinetic vs. Thermodynamic Control: At lower temperatures, reactions are typically under kinetic control, favoring the product that forms the fastest (i.e., has the lowest activation energy).[4][5] Conversely, higher temperatures can provide enough energy to overcome larger activation barriers and allow the reaction to reach equilibrium, favoring the most stable product (thermodynamic control).[4][5] For instance, in the metalation of pyridine, different regioisomers can be favored by carefully selecting the temperature.[6][7]
-
Side Reaction Suppression: Many side reactions, such as dimerization, polymerization, or decomposition, have higher activation energies than the desired functionalization.[8] Running the reaction at a lower temperature can significantly minimize these unwanted pathways, leading to a cleaner reaction profile and higher yield of the desired product.[9] This is particularly crucial in lithiation reactions where side-product formation can be rampant at elevated temperatures.[9]
-
Reagent Stability and Reactivity: The stability and reactivity of many organometallic reagents and catalysts are highly temperature-dependent. For example, some organolithium reagents are only stable at very low temperatures (e.g., -78 °C) and will rapidly decompose or react non-selectively at higher temperatures.[9][10]
Q2: I'm observing a mixture of C2 and C4 substituted products in my nucleophilic aromatic substitution. How can I improve selectivity by adjusting the temperature?
A2: Achieving selectivity between the C2 and C4 positions in nucleophilic aromatic substitution on pyridines is a common challenge. While steric hindrance and solvent effects play a role, temperature can be a key tuning parameter.[11]
-
Favoring the Thermodynamic Product: If the desired isomer is the more thermodynamically stable product, increasing the reaction temperature may improve selectivity by allowing the reaction to equilibrate. However, be cautious of potential side reactions at higher temperatures.[12]
-
Favoring the Kinetic Product: If the desired isomer is the kinetic product, running the reaction at a lower temperature is generally advisable to prevent equilibration to the more stable isomer.
It's important to note that for nucleophilic aromatic substitution, the relative stability of the Meisenheimer intermediates leading to C2 and C4 attack is a primary determinant of selectivity, and this can be influenced by the solvent and the nature of the nucleophile and substituents.[11]
Q3: My C-H activation reaction on pyridine requires high temperatures, leading to decomposition. What are my options?
A3: High temperatures are often necessary for C-H activation to overcome the inherent stability of C-H bonds.[13][14] However, this can lead to thermal decomposition of the starting material, product, or catalyst.[12] Here are some strategies to consider:
-
Microwave Irradiation: Microwave-assisted synthesis can be an effective alternative to conventional heating.[15][16] Microwaves can rapidly and efficiently heat the reaction mixture, often leading to shorter reaction times and potentially lower overall thermal decomposition.[15][16][17][18]
-
Catalyst and Ligand Screening: The choice of catalyst and ligand can significantly impact the required reaction temperature.[12][19] Screening different catalyst systems may reveal one that is active at a lower temperature. For example, in some palladium-catalyzed reactions, bulky, electron-rich phosphine ligands can promote catalytic turnover at milder conditions.[12]
-
Solvent Choice: The solvent can influence the reaction rate and stability of the components. A higher-boiling point solvent might be necessary to reach the required temperature, but it's crucial to ensure all components are stable at that temperature.
Section 2: Troubleshooting Guides
This section provides structured troubleshooting for common problems encountered during pyridine functionalization, with a focus on temperature management.
Guide 1: Low Yield and/or Poor Selectivity in Pyridine Lithiation
| Symptom | Potential Cause | Troubleshooting Action |
| Low to no product formation | Reaction temperature is too low. | While low temperatures are generally preferred for selectivity, they can also slow down the reaction rate significantly. Try gradually increasing the reaction temperature in small increments (e.g., from -78 °C to -60 °C) to find a balance between reaction rate and selectivity. |
| Reagent decomposition. | Ensure your organolithium reagent is fresh and has been properly titrated. Perform the reaction under a strictly inert atmosphere (argon or nitrogen). | |
| Mixture of regioisomers | Reaction temperature is too high. | This can lead to a loss of kinetic control and the formation of a mixture of products. Ensure your cooling bath is maintained at the target temperature throughout the addition and reaction time.[9][10] |
| Incorrect solvent. | The choice of solvent can influence the aggregation state and reactivity of the organolithium reagent. For example, in some cases, using a non-coordinating solvent like hexane can favor one regioisomer, while a coordinating solvent like THF might favor another.[10][20] | |
| Significant side-product formation (e.g., alkylation by the organolithium reagent) | Reaction temperature is too high. | Nucleophilic addition of the organolithium reagent to the pyridine ring is a common side reaction that is often favored at higher temperatures.[10][20] Maintaining a low temperature (e.g., -78 °C) is critical to minimize this.[9] |
| Slow addition of the electrophile. | Add the electrophile at the low reaction temperature to ensure it reacts with the lithiated pyridine before any potential decomposition or side reactions can occur. |
Guide 2: Inefficient C-H Functionalization
| Symptom | Potential Cause | Troubleshooting Action |
| Low conversion | Insufficient reaction temperature. | C-H activation often requires significant thermal energy.[13][14] Gradually increase the reaction temperature, monitoring for any signs of decomposition. Consider switching to a higher-boiling point solvent if necessary. |
| Catalyst inhibition. | The pyridine nitrogen can coordinate to the metal center of the catalyst, leading to deactivation.[12] The use of specific ligands or additives can sometimes mitigate this. In some cases, using pyridine N-oxide can be an effective strategy to circumvent this issue.[11][21] | |
| Product decomposition | Excessively high reaction temperature. | If you observe charring or a significant decrease in yield with increasing temperature, you are likely exceeding the thermal stability of your product or catalyst.[8][12] |
| Prolonged reaction time at high temperature. | Minimize the reaction time at elevated temperatures. Consider using microwave irradiation to achieve the necessary temperature for a shorter duration.[15] | |
| Poor regioselectivity | Reaction is under thermodynamic control when kinetic control is desired (or vice versa). | Experiment with a range of temperatures to determine the optimal conditions for the desired regioisomer. For some transition-metal catalyzed reactions, the regioselectivity is determined by the directing group or the inherent electronic properties of the substituted pyridine.[13] |
Section 3: Experimental Protocols and Data
Protocol 1: Low-Temperature Directed ortho-Lithiation of a Substituted Pyridine
This protocol provides a general procedure for the directed ortho-lithiation of a substituted pyridine, emphasizing the importance of temperature control.
Step-by-Step Methodology:
-
Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen/argon inlet, and a rubber septum.
-
Inert Atmosphere: Purge the flask with dry nitrogen or argon for at least 15 minutes. Maintain a positive pressure of inert gas throughout the reaction.
-
Reagent Preparation: In the reaction flask, dissolve the substituted pyridine (1.0 eq.) in anhydrous tetrahydrofuran (THF).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath. Ensure the internal temperature is stable before proceeding.
-
Base Addition: Slowly add a solution of lithium diisopropylamide (LDA) (typically 1.1 eq.) to the cooled pyridine solution via syringe over 15-30 minutes, ensuring the internal temperature does not rise above -70 °C.
-
Metalation: Stir the reaction mixture at -78 °C for the predetermined time (e.g., 1-2 hours) to allow for complete lithiation.
-
Electrophile Quench: Add the electrophile (1.2 eq.) to the reaction mixture at -78 °C.
-
Warming and Quenching: Allow the reaction to slowly warm to room temperature over several hours.
-
Work-up: Quench the reaction with a suitable reagent (e.g., saturated aqueous NH₄Cl). Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Table 1: Effect of Temperature on the Regioselectivity of Pyridine Lithiation
The following table summarizes the general trend of temperature effects on the selectivity of pyridine lithiation with n-BuLi.
| Temperature | Predominant Product Type | Control | Rationale |
| Low Temperature (e.g., -78 °C) | Kinetic Product | Kinetic | The reaction favors the fastest-forming product, which is often the result of deprotonation at the most acidic position.[4][5] |
| Higher Temperature (e.g., 0 °C to RT) | Thermodynamic Product / Side Products | Thermodynamic / Decomposition | At higher temperatures, the reaction can equilibrate to the most stable lithiated species. However, side reactions like nucleophilic addition of n-BuLi become more prevalent.[10][20] |
Section 4: Visualizing Reaction Control
Diagram 1: Kinetic vs. Thermodynamic Control in Pyridine Functionalization
The following diagram illustrates the energy profile for a reaction with competing kinetic and thermodynamic pathways.
Caption: Energy profile for kinetic vs. thermodynamic products.
Diagram 2: Troubleshooting Workflow for Low Yield
This workflow provides a systematic approach to troubleshooting low-yield reactions.
Caption: Systematic troubleshooting for low reaction yield.
References
- 1. researchgate.net [researchgate.net]
- 2. Advances in Pyridine C-H Functionalizations: Beyond C2 Selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. C–H functionalization of pyridines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Thermodynamic and kinetic reaction control - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Kinetic and thermodynamic control in the metalation of pyridine. A direct synthesis of 2-and 4-substituted pyridines | Semantic Scholar [semanticscholar.org]
- 8. benchchem.com [benchchem.com]
- 9. Highly regioselective lithiation of pyridines bearing an oxetane unit by n -butyllithium - Chemical Communications (RSC Publishing) DOI:10.1039/C4CC03766A [pubs.rsc.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Recent Advances in the C–H-Functionalization of the Distal Positions in Pyridines and Quinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. C-H Functionalization of Pyridines: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 15. Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. BJOC - Pyridine C(sp2)–H bond functionalization under transition-metal and rare earth metal catalysis [beilstein-journals.org]
- 20. Metalation of pyridines with nBuLi-Li-aminoalkoxide mixed aggregates: The origin of chemoselectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
Technical Support Center: Isolating Pure Methyl 5-formylpyridine-2-carboxylate
Welcome to the technical support center for the work-up and purification of Methyl 5-formylpyridine-2-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into obtaining this versatile building block in high purity. Here, we move beyond simple protocols to explain the "why" behind each step, empowering you to troubleshoot effectively and adapt procedures to your specific experimental context.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect when synthesizing this compound?
A1: The impurity profile largely depends on the synthetic route. A common method is the oxidation of the corresponding alcohol, methyl 5-(hydroxymethyl)pyridine-2-carboxylate. In this case, you should be vigilant for:
-
Unreacted Starting Material: Incomplete oxidation will leave residual methyl 5-(hydroxymethyl)pyridine-2-carboxylate.
-
Over-oxidation Product: The aldehyde is susceptible to further oxidation to 5-carboxypyridine-2-carboxylic acid methyl ester.
-
Di-acid Formation: If the reaction conditions are harsh enough to also hydrolyze the methyl ester, you may form pyridine-2,5-dicarboxylic acid.
-
Side-products from the Oxidant: The nature of these impurities will depend on the specific oxidizing agent used.
Another potential route is the esterification of 5-formylpyridine-2-carboxylic acid. Here, the primary impurity is typically unreacted starting carboxylic acid.
Q2: My reaction mixture is a dark, oily residue after removing the solvent. Is this normal?
A2: Yes, it is not uncommon for the crude product of this synthesis to be a dark oil or semi-solid. Pyridine derivatives, especially those with functional groups, can be prone to coloration from minor impurities. The key is to not be deterred by the initial appearance and to proceed with a systematic work-up and purification strategy.
Q3: I'm seeing significant tailing of my product spot on the TLC plate. What can I do?
A3: Tailing of pyridine-containing compounds on silica gel is a frequent issue due to the basicity of the pyridine nitrogen interacting with the acidic silanol groups of the stationary phase. To mitigate this, you can add a small amount (0.5-1%) of a modifying agent to your mobile phase, such as triethylamine (to neutralize the silica) or acetic acid (to protonate the pyridine). For monitoring the purification of methyl nicotinate derivatives, a mobile phase of 30:70 ethyl acetate/hexane is a good starting point.[1] If tailing persists, consider using a different stationary phase, such as alumina.
Q4: Is this compound stable to acidic or basic work-up conditions?
A4: The molecule has two main points of reactivity to consider during work-up: the aldehyde and the methyl ester.
-
Aldehyde: Aldehydes can be sensitive to both strong acids and bases, which can catalyze side reactions like aldol condensations or Cannizzaro reactions, particularly if there are other reactive species present. It's generally advisable to maintain a pH close to neutral during the work-up.
-
Methyl Ester: The methyl ester is susceptible to hydrolysis under both acidic and basic conditions, which would yield the corresponding carboxylic acid. Basic hydrolysis (saponification) is typically faster than acidic hydrolysis. Therefore, prolonged exposure to strong aqueous bases like sodium hydroxide should be avoided if the ester functionality is to be preserved. If a basic wash is necessary to remove acidic impurities, use a mild base like saturated sodium bicarbonate solution and minimize the contact time.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low Yield of Isolated Product | 1. Incomplete reaction. 2. Product loss during aqueous extraction. 3. Decomposition on silica gel. | 1. Monitor the reaction closely by TLC to ensure full consumption of the starting material. 2. Ensure the aqueous layer is thoroughly extracted with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane) multiple times. A salting-out effect by adding brine to the aqueous layer can improve extraction efficiency. 3. Test for stability on a TLC plate before committing to column chromatography. If degradation is observed, consider switching to alumina or performing a recrystallization. |
| Product is Contaminated with Starting Material (Alcohol) | Incomplete oxidation. | Optimize the reaction by increasing the equivalents of the oxidizing agent or extending the reaction time. During purification, the more polar alcohol should separate well from the aldehyde product on silica gel chromatography. |
| Product is Contaminated with Carboxylic Acid Impurity | 1. Over-oxidation of the aldehyde. 2. Hydrolysis of the methyl ester during work-up. | 1. Use a milder oxidizing agent or carefully control the reaction stoichiometry and temperature. 2. Avoid strong acids or bases during the work-up. Use saturated sodium bicarbonate for washes instead of stronger bases. The acidic impurity can often be removed by a careful wash with a mild base, though be mindful of potential ester hydrolysis. |
| Difficulty in Removing Solvent Post-Column Chromatography | The product may be an oil or low-melting solid that co-distills with the final traces of solvent. | After rotary evaporation, place the product under high vacuum for an extended period. If it remains an oil, it may be pure enough for the next step, or you can attempt recrystallization. |
| Product Fails to Crystallize | 1. Presence of impurities inhibiting crystal lattice formation. 2. Inappropriate solvent system. | 1. Ensure the product is of high purity by other analytical methods (e.g., NMR, LC-MS). If necessary, re-purify by column chromatography. 2. Systematically screen for a suitable recrystallization solvent or solvent system. Good single solvents to try include ethanol, isopropanol, or ethyl acetate. For mixed solvent systems, consider combinations like ethyl acetate/hexanes or dichloromethane/hexanes. |
Experimental Protocols
Protocol 1: General Work-up Procedure
This protocol assumes the reaction was carried out in an organic solvent.
-
Quenching the Reaction: Cool the reaction mixture to room temperature. If necessary, quench any remaining reagents (e.g., for an oxidation, a mild reducing agent like sodium thiosulfate solution can be added).
-
Solvent Removal: Remove the bulk of the organic solvent under reduced pressure using a rotary evaporator.
-
Aqueous Work-up:
-
To the residue, add ethyl acetate and water.
-
Transfer the mixture to a separatory funnel.
-
Separate the layers.
-
Wash the organic layer sequentially with:
-
Saturated aqueous sodium bicarbonate solution (to remove acidic impurities).
-
Water.
-
Brine (to aid in drying).
-
-
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
Protocol 2: Purification by Column Chromatography
This is a standard method for purifying this compound from common impurities.
-
Stationary Phase: Silica gel (60 Å, 230-400 mesh).
-
Mobile Phase (Eluent): A gradient of ethyl acetate in hexanes is typically effective. Start with a low polarity mixture (e.g., 10% ethyl acetate in hexanes) and gradually increase the polarity (e.g., to 30-40% ethyl acetate).
-
Procedure:
-
Prepare the Column: Pack a glass column with a slurry of silica gel in the initial, low-polarity eluent.
-
Load the Sample: Dissolve the crude product in a minimal amount of dichloromethane or the eluent and adsorb it onto a small amount of silica gel. After evaporating the solvent, carefully add the dried silica with the adsorbed product to the top of the column.
-
Elution: Begin eluting with the low-polarity mobile phase, collecting fractions.
-
Monitor Fractions: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.
-
Protocol 3: Purification by Recrystallization
If the product obtained after column chromatography is a solid, recrystallization can further enhance its purity.
-
Solvent Selection: In a small test tube, dissolve a small amount of the solid in a minimal amount of a hot solvent (e.g., ethanol, ethyl acetate, or a mixture like ethyl acetate/hexanes).
-
Dissolution: In a larger flask, dissolve the bulk of the material in the minimum amount of the chosen hot solvent.
-
Cooling and Crystallization: Allow the solution to cool slowly to room temperature. If crystals do not form, you can try scratching the inside of the flask with a glass rod or placing it in an ice bath.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.
-
Drying: Dry the crystals under vacuum to remove any residual solvent.
Visualizing the Workflow
The following diagram illustrates a typical workflow for the isolation and purification of this compound.
Caption: A typical workflow for the work-up and purification of this compound.
References
Technical Support Center: Managing Decarboxylation in Pyridine Synthesis
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide expert advice and actionable troubleshooting strategies for a common challenge in pyridine synthesis: decarboxylation as an unwanted side reaction. Understanding and controlling this side reaction is critical for improving yield, purity, and overall success in the synthesis of highly functionalized pyridines.
Frequently Asked Questions (FAQs)
Here we address some of the most common questions our users encounter regarding decarboxylation during pyridine synthesis.
Q1: What is decarboxylation and why is it a problem in my pyridine synthesis?
A: Decarboxylation is a chemical reaction that removes a carboxyl group (-COOH) from a molecule, releasing carbon dioxide (CO₂). In the context of pyridine synthesis, this often occurs when a carboxylic acid substituent on the pyridine ring or its precursors is unintentionally lost. This side reaction can significantly lower the yield of your desired carboxylated pyridine product and introduce impurities that can be difficult to separate, complicating your downstream applications.
Q2: In which common pyridine syntheses is decarboxylation a prevalent side reaction?
A: Decarboxylation can be a significant side reaction in several classical pyridine syntheses, particularly those that involve ester or carboxylic acid functionalities and are conducted under harsh conditions. The Hantzsch pyridine synthesis is a prime example, where the initial 1,4-dihydropyridine product is oxidized to the corresponding pyridine-3,5-dicarboxylate. Subsequent hydrolysis and decarboxylation can occur, sometimes unintentionally, to yield the pyridine derivative.[1][2][3][4] Similarly, variations of the Guareschi-Thorpe synthesis , which can produce 2-pyridone-3-carboxylic acids, may also be susceptible to decarboxylation under certain workup or reaction conditions.[5][6][7]
Q3: What are the primary factors that promote unwanted decarboxylation?
A: The main drivers of unwanted decarboxylation are elevated temperatures, the presence of acid or base catalysts, and the specific solvent used.[8] Aromatic carboxylic acids, including those on a pyridine ring, can undergo decarboxylation when heated, a process that can be accelerated by catalysts like copper powder in a high-boiling solvent like quinoline.[8] The electronic nature of other substituents on the pyridine ring can also influence the lability of the carboxyl group.
Q4: How can I detect if decarboxylation is occurring in my reaction?
A: The most effective way to monitor for decarboxylation is through chromatographic and spectroscopic techniques. Thin Layer Chromatography (TLC) can often show an additional, typically less polar, spot corresponding to the decarboxylated product. For more detailed analysis, High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to quantify the formation of the undesired byproduct. Nuclear Magnetic Resonance (NMR) spectroscopy is also invaluable; the disappearance of the carboxylic acid proton signal and characteristic shifts in the aromatic region can confirm decarboxylation.
Troubleshooting Guides for Specific Syntheses
This section provides detailed troubleshooting for managing decarboxylation in common pyridine synthesis protocols.
Hantzsch Pyridine Synthesis
The Hantzsch synthesis is a cornerstone for producing dihydropyridines and pyridines. However, the path to the desired pyridine-3,5-dicarboxylate can be fraught with low yields due to side reactions, including decarboxylation, especially during the final oxidation/aromatization step.[1][9]
Problem: Low yield of the desired pyridine-3,5-dicarboxylate with evidence of a decarboxylated byproduct.
| Potential Cause | Troubleshooting Step | Scientific Rationale |
| Harsh Oxidation Conditions | Switch to a milder oxidizing agent. Instead of strong oxidants like nitric acid or potassium permanganate, consider using iodine in ethanol, ferric chloride, or manganese dioxide.[10] | Strong oxidants often require high temperatures or strongly acidic/basic conditions, which can promote decarboxylation. Milder reagents can effect the desired aromatization under less forcing conditions, preserving the carboxylate groups. |
| Prolonged Reaction Time at High Temperature | Optimize the reaction time by closely monitoring the reaction progress using TLC or LC-MS. Aim for the shortest time required for complete consumption of the dihydropyridine intermediate. | Extended exposure to high temperatures, even in the absence of harsh reagents, can provide the activation energy needed for decarboxylation. Minimizing reaction time limits this unwanted thermal degradation. |
| Suboptimal Solvent Choice | Consider solvent-free conditions or alternative solvents. For instance, using γ-Al₂O₃ nanoparticles as a catalyst under solvent-free conditions at 90°C has been shown to give high yields.[11] | The choice of solvent can influence reaction kinetics and the stability of intermediates. High-boiling point, protic solvents may facilitate proton transfer steps that can lead to decarboxylation. Solvent-free conditions can sometimes offer a cleaner reaction profile. |
Experimental Protocol: Optimized Hantzsch Synthesis with Reduced Risk of Decarboxylation
-
Reactant Mixture: In a round-bottom flask, combine the aldehyde (1 mmol), β-ketoester (2 mmol), and a nitrogen source like ammonium acetate (1.5 mmol).
-
Catalyst and Solvent: Add a catalytic amount of p-toluenesulfonic acid (PTSA) and use an aqueous micellar solution (e.g., 0.1M SDS) as the solvent.[9]
-
Reaction Conditions: Subject the mixture to ultrasonic irradiation at a controlled temperature (e.g., 50-60°C).[9]
-
Monitoring: Monitor the formation of the dihydropyridine intermediate by TLC.
-
Aromatization: Upon completion, add a mild oxidizing agent, such as a stoichiometric amount of iodine, and continue to stir at the same temperature until the dihydropyridine is fully consumed.
-
Workup: Cool the reaction mixture, quench any remaining iodine with sodium thiosulfate solution, and extract the product with an appropriate organic solvent. Purify by column chromatography.
Logical Workflow for Troubleshooting Low Yield in Hantzsch Synthesis
Caption: Troubleshooting workflow for Hantzsch synthesis.
Guareschi-Thorpe and Related Syntheses
The Guareschi-Thorpe condensation is a valuable method for preparing substituted 2-pyridones, often bearing a cyano or carboxylate group.[6][7] While some modern variations leverage selective decarboxylation to achieve the final product, preventing this step is crucial when the carboxylated analogue is the target.[5]
Problem: Formation of a decarboxylated 2-pyridone during synthesis or workup.
| Potential Cause | Troubleshooting Step | Scientific Rationale |
| Harsh pH Conditions during Workup | Maintain a neutral or mildly acidic pH during product isolation. Avoid strong acids or bases, especially when heating. | The carboxylic acid group on the pyridone ring can be susceptible to decarboxylation under either strongly acidic or basic conditions, particularly at elevated temperatures. Neutralizing carefully and avoiding excessive heat during workup is critical. |
| High Temperature during Cyclization/Aromatization | If the synthesis involves a thermal cyclization step, screen a range of lower temperatures to find the minimum required for ring closure. | The energy input required for the desired cyclization may also be sufficient to initiate decarboxylation. By finding the "sweet spot" temperature, you can favor the desired reaction pathway. |
| Use of Decarboxylation-Promoting Reagents | In one-pot protocols, be mindful of reagents that might facilitate decarboxylation. For example, some protocols use sulfuric acid and lithium chloride at high temperatures specifically to induce decarboxylation.[5] If this is not desired, these conditions must be avoided. | Reagents can have multiple roles. What acts as a catalyst for one step might be a promoter for an unwanted side reaction. Understanding the full scope of your reagents' reactivity is key. |
Reaction Mechanism: Decarboxylation as a Side Reaction in 2-Pyridone Synthesis
Caption: General mechanism of unwanted decarboxylation.
References
- 1. Hantzsch Dihydropyridine (Pyridine) Synthesis [organic-chemistry.org]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. youtube.com [youtube.com]
- 4. chemtube3d.com [chemtube3d.com]
- 5. One-Pot Synthesis of Substituted 2-Amino Isonicotinic Acids: Reminiscent of the Guareschi-Thorpe Condensation [organic-chemistry.org]
- 6. Guareschi-Thorpe Condensation [drugfuture.com]
- 7. Guareschi-Thorpe synthesis of pyridine [quimicaorganica.org]
- 8. What are the conditions for the decarboxylation reaction? How to control the temperature of heating?-LNEYA Industrial Chillers Manufacturer [it.lneya.com]
- 9. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Kinetic Modeling of 2-Methyl-5-Ethyl Pyridine (MEP) Synthesis
Welcome to the technical support center for the kinetic modeling of 2-methyl-5-ethyl pyridine (MEP) synthesis. This guide is designed for researchers, scientists, and drug development professionals actively engaged in experiments involving this important chemical intermediate. MEP is a critical precursor for producing nicotinic acid (Vitamin B3) and other valuable compounds.[1][2] Optimizing its synthesis through robust kinetic modeling is paramount for improving yield, selectivity, and process efficiency.
This resource provides field-proven insights in a direct question-and-answer format, addressing common challenges encountered during experimental work. We will delve into troubleshooting complex issues and answer frequently asked questions to support your research and development efforts.
Section 1: Troubleshooting Guide
This section addresses specific, practical problems you may encounter during the kinetic analysis of MEP synthesis. Each issue is broken down into probable causes and a systematic approach to resolution.
Q1: My MEP yield is consistently low, or the selectivity is poor, leading to a high concentration of by-products. What's going wrong?
A1: Low yield and poor selectivity are the most common challenges in MEP synthesis. The root cause often lies in a suboptimal balance of reaction parameters or catalyst performance. The reaction is notoriously sensitive to reaction conditions, which can favor the formation of side products like picolines or high-boiling oligomers.[1][3][4]
Systematic Troubleshooting Steps:
-
Verify Reactant and Promoter Concentrations: An excessive concentration of acetaldehyde (or its precursors like paraldehyde and AAT) is known to negatively impact MEP yield, likely by promoting oligomerization side reactions.[1]
-
Evaluate Reaction Temperature: The synthesis of MEP is highly temperature-dependent.[3][7] While higher temperatures generally increase the reaction rate, they can also accelerate catalyst deactivation and the formation of undesired by-products.
-
Action: Run the reaction at several different temperatures (e.g., in 10-15°C increments within the suggested range of 180-270°C) and analyze the product distribution for each run.[3] This will help you identify the optimal temperature for MEP selectivity.
-
-
Check Catalyst/Promoter Integrity: The choice and condition of the acid catalyst or promoter are critical. Ammonium acetate is a commonly used and effective promoter.[5][6]
-
Action: If using a recyclable catalyst, ensure it has been properly regenerated. If using a promoter like ammonium acetate, confirm its purity and ensure it is fully dissolved in the reaction medium. Consider screening alternative promoters, such as ammonium phosphate, which has also been shown to be effective.[3]
-
-
Assess Mixing and Residence Time: In continuous or semi-batch reactors, inefficient mixing can lead to localized "hot spots" or concentration gradients, promoting side reactions. Similarly, a residence time that is too long or too short will result in either excessive by-product formation or incomplete conversion.
-
Action: Ensure your reactor's agitation is sufficient to maintain a homogenous mixture. Vary the reactant feed rate to modulate the residence time and find the optimal point for MEP yield.[7]
-
Troubleshooting Workflow for Low MEP Yield
References
- 1. researchgate.net [researchgate.net]
- 2. 5-Ethyl-2-methylpyridine | C8H11N | CID 7728 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. US3846435A - Process for the production of 2-methyl-5-ethyl pyridine - Google Patents [patents.google.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. A new reaction route for the synthesis of 2-methyl-5-ethyl-pyridine [open.fau.de]
- 6. A new reaction route for the synthesis of 2-methyl-5-ethylpyridine - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the Structural Confirmation of Methyl 5-formylpyridine-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical research and fine chemical synthesis, the unequivocal confirmation of a molecule's structure is a cornerstone of scientific rigor. For heterocyclic compounds such as Methyl 5-formylpyridine-2-carboxylate, a versatile building block in drug discovery, establishing the precise arrangement of its atoms is paramount. This guide provides an in-depth comparison of the primary analytical techniques used for the structural elucidation of this compound, contrasted with its isomer, Methyl 6-formylpyridine-2-carboxylate. By understanding the subtle yet significant differences in their spectroscopic data, researchers can confidently verify the identity and purity of their synthesized materials.
The Imperative of Structural Verification
This compound, with the chemical formula C₈H₇NO₃ and a molecular weight of 165.15 g/mol , is a disubstituted pyridine derivative.[1] Its structure, featuring a methyl ester at the 2-position and a formyl (aldehyde) group at the 5-position, presents a specific electronic and steric environment. An isomeric variation, Methyl 6-formylpyridine-2-carboxylate, shares the same molecular formula and weight but differs in the position of the formyl group. This seemingly minor change leads to distinct spectroscopic signatures, which form the basis of our comparative analysis.
A Multi-faceted Approach to Structural Confirmation
A combination of spectroscopic methods is essential for the unambiguous confirmation of the structure of this compound. The primary techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy (both ¹H and ¹³C), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Each technique provides a unique piece of the structural puzzle.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Definitive Look at Connectivity
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.
¹H NMR Spectroscopy: Probing the Proton Environment
The ¹H NMR spectrum of this compound is expected to show distinct signals for the three aromatic protons on the pyridine ring, the methyl protons of the ester group, and the aldehyde proton. The chemical shifts (δ) and coupling constants (J) are highly sensitive to the electronic effects of the substituents. The electron-withdrawing nature of both the formyl and methyl carboxylate groups will deshield the ring protons, causing them to resonate at a lower field (higher ppm).
Comparative Analysis of ¹H NMR Spectra:
| Proton | Expected Chemical Shift (ppm) for this compound | Expected Chemical Shift (ppm) for Methyl 6-formylpyridine-2-carboxylate | Key Differentiator |
| Aldehyde (-CHO) | ~10.1 | ~10.0 | The electronic environment of the aldehyde proton is subtly different based on its position relative to the nitrogen and the ester group. |
| Pyridine Ring Protons | Three distinct signals in the aromatic region (~8.0 - 9.2 ppm) | Three distinct signals in the aromatic region (~7.8 - 8.5 ppm) | The coupling patterns and chemical shifts of the ring protons will be significantly different due to the altered substituent positions. In the 5-formyl isomer, one would expect a doublet for the proton at C6, a doublet of doublets for the proton at C4, and a doublet for the proton at C3. In the 6-formyl isomer, the symmetry is different, leading to a different splitting pattern. |
| Methyl Ester (-OCH₃) | ~4.0 | ~4.0 | The chemical shift of the methyl ester protons is less likely to be significantly different between the two isomers. |
¹³C NMR Spectroscopy: Mapping the Carbon Skeleton
The ¹³C NMR spectrum provides information about the number and chemical environment of the carbon atoms in the molecule. The positions of the carbonyl carbons of the aldehyde and ester groups are particularly informative.
Comparative Analysis of ¹³C NMR Spectra:
| Carbon | Expected Chemical Shift (ppm) for this compound | Expected Chemical Shift (ppm) for Methyl 6-formylpyridine-2-carboxylate | Key Differentiator |
| Aldehyde Carbonyl (C=O) | ~192 | ~193 | The electronic environment influences the chemical shift of the carbonyl carbon. |
| Ester Carbonyl (C=O) | ~165 | ~164 | Similar to the aldehyde, the position of the ester carbonyl will show a slight difference. |
| Pyridine Ring Carbons | Six distinct signals, with the carbons attached to the substituents and the nitrogen atom showing characteristic shifts. | Six distinct signals with a different pattern of chemical shifts compared to the 5-formyl isomer. | The chemical shifts of the ring carbons are highly sensitive to the positions of the electron-withdrawing groups. |
| Methyl Ester Carbon (-OCH₃) | ~53 | ~53 | The chemical shift of the methyl carbon is expected to be similar in both isomers. |
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is an excellent technique for identifying the presence of specific functional groups within a molecule. In the case of this compound, the key absorptions will be from the carbonyl groups of the aldehyde and the ester.
Comparative Analysis of IR Spectra:
| Functional Group | Expected Absorption Frequency (cm⁻¹) for this compound | Expected Absorption Frequency (cm⁻¹) for Methyl 6-formylpyridine-2-carboxylate | Key Differentiator |
| Aldehyde C=O Stretch | ~1710 | ~1705 | The position of the carbonyl stretch can be influenced by conjugation and electronic effects. |
| Ester C=O Stretch | ~1730 | ~1725 | The ester carbonyl stretch typically appears at a slightly higher wavenumber than the aldehyde. |
| C-H Stretch of Aldehyde | Two weak bands around 2820 and 2720 cm⁻¹ | Two weak bands around 2820 and 2720 cm⁻¹ | The presence of these two bands is a characteristic feature of an aldehyde. |
| C-O Stretch of Ester | Strong bands in the 1300-1100 cm⁻¹ region | Strong bands in the 1300-1100 cm⁻¹ region | These bands confirm the presence of the ester functional group. |
While the exact positions of the carbonyl stretches may only differ slightly, these subtle differences, when combined with NMR and MS data, contribute to a confident structural assignment.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides the exact molecular weight of the compound and offers clues about its structure through the analysis of its fragmentation pattern. For both isomers, the molecular ion peak (M⁺) would be observed at an m/z (mass-to-charge ratio) of 165.
Comparative Analysis of Mass Spectra:
The fragmentation patterns of the two isomers are expected to differ due to the different positions of the formyl group. The initial fragmentation will likely involve the loss of the methoxy group (-OCH₃) from the ester, leading to a fragment at m/z 134. Subsequent fragmentations, such as the loss of carbon monoxide (CO) from the aldehyde group, will also be observed. The relative intensities of these fragment ions can provide evidence to distinguish between the isomers. For instance, the proximity of the formyl group to the nitrogen atom in the 6-formyl isomer might influence its fragmentation pathway compared to the 5-formyl isomer.
Experimental Workflow for Structural Confirmation
To confirm the structure of a synthesized batch of this compound, the following workflow is recommended:
Caption: A logical workflow for the structural confirmation of this compound.
Conclusion
The structural confirmation of this compound requires a synergistic approach, integrating data from NMR, IR, and Mass Spectrometry. While each technique provides valuable information, it is the collective evidence that leads to an unambiguous assignment. By comparing the experimental data with that of a potential isomer like Methyl 6-formylpyridine-2-carboxylate, researchers can gain a higher level of confidence in their results. This rigorous analytical approach is fundamental to ensuring the quality and reliability of chemical compounds used in research and development.
References
A Comparative Spectroscopic Guide to Pyridine-2-Carboxylate Isomers: Picolinic, Nicotinic, and Isonicotinic Acids
For researchers, scientists, and professionals in drug development, the precise and unambiguous identification of pyridine-2-carboxylate isomers—picolinic acid (pyridine-2-carboxylic acid), nicotinic acid (pyridine-3-carboxylic acid), and isonicotinic acid (pyridine-4-carboxylic acid)—is a critical step in synthesis, quality control, and mechanistic studies. The subtle shift in the position of the carboxyl group on the pyridine ring gives rise to distinct physicochemical properties and, consequently, unique spectroscopic signatures. This guide provides an in-depth, comparative analysis of these isomers using fundamental spectroscopic techniques, offering both the underlying principles and practical, experimentally-derived data to facilitate their differentiation.
The choice of spectroscopic method is dictated by the specific information required. Nuclear Magnetic Resonance (NMR) provides detailed structural information based on the chemical environment of atomic nuclei. Infrared (IR) spectroscopy probes the vibrational modes of functional groups, which are sensitive to the electronic effects imparted by the carboxyl group's position. Ultraviolet-Visible (UV-Vis) spectroscopy reveals differences in electronic transitions, influenced by the conjugation and overall electronic structure of the isomers. Finally, Mass Spectrometry (MS) allows for the determination of the molecular weight and provides insights into fragmentation patterns that can be isomer-specific.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Skeleton
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of these isomers. The position of the electron-withdrawing carboxyl group and the nitrogen atom creates a unique electronic environment for each proton and carbon atom in the pyridine ring, resulting in distinct chemical shifts and coupling patterns.
Causality in Experimental Choices
When preparing a sample for NMR analysis, the choice of solvent is crucial. Deuterated solvents that can solubilize the acidic analytes without engaging in significant hydrogen exchange with the carboxylic acid proton are preferred for observing this proton. Dimethyl sulfoxide-d6 (DMSO-d6) is an excellent choice as it readily dissolves the isomers and its residual solvent peak does not overlap with key analyte signals. For routine structural confirmation where the acidic proton is not of primary interest, chloroform-d (CDCl3) can also be used. A concentration of 5-10 mg in approximately 0.6-0.7 mL of solvent is typically sufficient for obtaining high-quality spectra on a 400 MHz or higher field spectrometer.
Experimental Protocol: ¹H and ¹³C NMR Spectroscopy
-
Sample Preparation: Accurately weigh 5-10 mg of the pyridine-2-carboxylate isomer and dissolve it in approximately 0.6 mL of DMSO-d6 in a clean, dry 5 mm NMR tube.
-
Instrument Setup: Use a standard 1D proton and carbon pulse program. For ¹H NMR, a spectral width of 0-15 ppm is appropriate. For ¹³C NMR, a spectral width of 0-200 ppm is standard.
-
Acquisition Parameters:
-
¹H NMR: Acquire 16-64 scans with a relaxation delay of 1-2 seconds.
-
¹³C NMR: Acquire 512-1024 scans with a relaxation delay of 2-5 seconds to ensure adequate signal-to-noise for quaternary carbons.
-
-
Processing: Apply a Fourier transform to the acquired free induction decay (FID) and phase the resulting spectrum. Reference the spectrum to the residual solvent peak of DMSO-d6 (δ ~2.50 ppm for ¹H and δ ~39.52 ppm for ¹³C).
Comparative ¹H and ¹³C NMR Data
| Isomer | Position | ¹H Chemical Shift (δ, ppm) & Multiplicity | ¹³C Chemical Shift (δ, ppm) |
| Picolinic Acid | 2-COOH | - | ~165 |
| 3 | ~8.2 (d) | ~128 | |
| 4 | ~8.0 (t) | ~138 | |
| 5 | ~7.6 (t) | ~126 | |
| 6 | ~8.7 (d) | ~150 | |
| Nicotinic Acid | 3-COOH | - | ~166 |
| 2 | ~9.1 (s) | ~153 | |
| 4 | ~8.3 (d) | ~137 | |
| 5 | ~7.5 (t) | ~124 | |
| 6 | ~8.8 (d) | ~151 | |
| Isonicotinic Acid | 4-COOH | - | ~167 |
| 2, 6 | ~8.8 (d) | ~151 | |
| 3, 5 | ~7.9 (d) | ~122 |
Note: Chemical shifts are approximate and can vary with solvent and concentration.
The key differentiating features in the ¹H NMR are the number of signals and their splitting patterns. Isonicotinic acid exhibits a highly symmetrical pattern with only two signals for the aromatic protons. Picolinic and nicotinic acids both show four distinct aromatic signals, but their chemical shifts and coupling constants differ significantly due to the proximity of the protons to the nitrogen and carboxyl groups. In the ¹³C NMR, the chemical shift of the carboxyl carbon is similar for all three isomers, but the shifts of the ring carbons provide clear differentiation.
A Senior Application Scientist's Guide to Catalysts for Pyridine C-H Functionalization
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Enduring Challenge and Strategic Importance of Pyridine Functionalization
The pyridine motif is a cornerstone of modern chemistry, forming the structural core of numerous FDA-approved drugs, life-saving agrochemicals, and advanced organic materials.[1][2] Its prevalence makes the development of efficient methods for its derivatization a critical endeavor in pharmaceutical and chemical research. However, the direct functionalization of pyridine's carbon-hydrogen (C-H) bonds presents a significant synthetic hurdle. The inherent electron-deficient nature of the aromatic ring, coupled with the nitrogen atom's tendency to coordinate with and often inhibit metal catalysts, complicates what would otherwise be the most atom-economical approach to modification.[1][3][4]
This guide provides an in-depth comparison of the primary catalytic systems developed to overcome these challenges. We will move beyond a simple catalog of reactions to explore the mechanistic underpinnings, comparative performance, and practical applications of each major catalyst class. By synthesizing technical data with field-proven insights, this document aims to equip researchers with the knowledge to strategically select the optimal catalyst for their specific synthetic goals, whether for novel drug discovery or large-scale material synthesis. We will examine the workhorse transition metals, including palladium, rhodium, and iridium, before delving into the rapidly evolving fields of photocatalysis and electrocatalysis that promise milder and more sustainable routes to pyridine functionalization.
Section 1: The Titans of Transition: Metal-Catalyzed C-H Activation
Transition metal catalysis remains the most established and versatile strategy for pyridine C-H functionalization. These methods typically rely on the metal center coordinating to the pyridine and facilitating the cleavage of a specific C-H bond. Regioselectivity, the crucial factor in these transformations, is often controlled through either the intrinsic electronic properties of the pyridine ring or, more commonly, the use of a directing group that positions the catalyst near the target C-H bond.
Palladium (Pd): The Versatile Workhorse for Cross-Coupling
Palladium catalysts are arguably the most extensively used tools for C-H functionalization due to their remarkable functional group tolerance and broad applicability in forming C-C and C-heteroatom bonds. A common and highly effective strategy involves the temporary oxidation of the pyridine nitrogen to a pyridine N-oxide. This modification serves a dual purpose: it alters the electronic properties of the ring to favor activation and acts as an excellent internal directing group, guiding the palladium catalyst to the C2 (ortho) position with high fidelity.[5][6][7]
The catalytic cycle typically involves a Pd(II) species that coordinates to the N-oxide oxygen, facilitating the C-H activation step to form a palladacycle intermediate. This intermediate then reacts with a coupling partner (e.g., an alkene or arene) to forge the new bond.
Table 1: Performance Comparison of Palladium-Catalyzed Pyridine Functionalization
| Catalyst System | Functionalization | Regioselectivity | Substrate Example | Coupling Partner | Yield (%) | Reference(s) |
| Pd(OAc)₂ / Ag₂CO₃ | Arylation | C2 (ortho) | Pyridine N-oxide | Benzene | ~70-80 | [5],[7] |
| Pd(OAc)₂ / Ag₂CO₃ | Alkenylation | C2 (ortho) | Pyridine N-oxide | Ethyl acrylate | ~80-95 | [5],[7] |
| Pd(OAc)₂ / PPh₃ / K₂CO₃ | Intramolecular Arylation | C3 | 2-quinolinecarboxyamide | N-(2-bromophenyl) | 94 | [8] |
| Pd(OAc)₂ / Phenanthroline / Cs₂CO₃ | Non-directed Arylation | C3 | Pyridine | Aryl Bromide | 74 | [9] |
Representative Experimental Protocol: Pd-Catalyzed C2-Alkenylation of Pyridine N-Oxide [5]
-
Reaction Setup: To an oven-dried screw-capped vial, add pyridine N-oxide (0.5 mmol, 1.0 equiv), Pd(OAc)₂ (11.2 mg, 0.05 mmol, 10 mol%), and Ag₂CO₃ (207 mg, 0.75 mmol, 1.5 equiv).
-
Reagent Addition: Add 1,4-dioxane (1.0 mL) followed by the olefin coupling partner (e.g., ethyl acrylate, 0.6 mmol, 1.2 equiv).
-
Reaction Execution: Seal the vial and place it in a preheated oil bath at 100 °C. Stir the reaction mixture for 12 hours.
-
Workup and Purification: After cooling to room temperature, dilute the mixture with ethyl acetate and filter it through a pad of Celite. Concentrate the filtrate under reduced pressure. The resulting crude product is then purified by silica gel column chromatography to yield the C2-alkenylated pyridine N-oxide.
Caption: Generalized catalytic cycle for Pd-catalyzed C-H functionalization of pyridine N-oxides.
Rhodium (Rh): The Specialist for Annulation and Alkyne Coupling
Rhodium catalysts, particularly high-valent Rh(III) species like [Cp*RhCl₂]₂, excel at C-H activation coupled with the annulation of unsaturated partners such as alkynes and alkenes.[10] This methodology is exceptionally powerful for constructing polycyclic and fused heterocyclic systems. The reaction typically proceeds via a chelation-assisted mechanism where a directing group (often a 2-aryl substituent on the pyridine) helps form a five-membered rhodacycle intermediate. This intermediate then undergoes insertion of the alkyne or alkene, followed by reductive elimination to yield the annulated product and regenerate the active Rh(III) catalyst.[11]
Table 2: Performance Comparison of Rhodium-Catalyzed Pyridine Functionalization
| Catalyst System | Functionalization | Regioselectivity | Substrate Example | Coupling Partner | Product Type | Yield (%) | Reference(s) |
| [Cp*RhCl₂]₂ / AgSbF₆ | Annulation | C-H on aryl ring | 2-Arylpyridine | Diphenylacetylene | Polycyclic Pyridinium Salt | >90 | [11] |
| [RhCl(CO)₂]₂ | Arylation | C2 | 2-Substituted Pyridine | Aryl Bromide | 2-Aryl-6-Substituted Pyridine | Varies | [10] |
| Rh(III) / Cu(OAc)₂ | Oxidative Annulation | Ortho/Meta/Para | Functionalized Pyridine | Two Alkynes | Quinolines | Varies | [10] |
Representative Experimental Protocol: Rh(III)-Catalyzed Annulation of 2-Phenylpyridine with an Alkyne [11]
-
Reaction Setup: In a sealed tube, combine 2-phenylpyridine (0.2 mmol, 1.0 equiv), the alkyne (e.g., diphenylacetylene, 0.24 mmol, 1.2 equiv), [Cp*RhCl₂]₂ (0.005 mmol, 2.5 mol%), and AgSbF₆ (0.02 mmol, 10 mol%).
-
Solvent Addition: Add 1,2-dichloroethane (DCE) (1.0 mL) as the solvent.
-
Reaction Execution: Place the sealed tube in an oil bath preheated to 80 °C and stir for 12-24 hours under an air or oxygen atmosphere.
-
Workup and Purification: After cooling, the reaction mixture is filtered, and the solvent is removed under vacuum. The residue is then purified using silica gel chromatography to isolate the polycyclic pyridinium salt product.
Caption: Catalytic cycle for Rh(III)-catalyzed C-H activation and annulation.
Iridium (Ir): The Unrivaled Expert in C-H Borylation
Iridium catalysis has carved out a unique and indispensable niche in C-H functionalization: the direct borylation of aromatic and heteroaromatic C-H bonds.[12] This reaction is of immense strategic importance because the resulting boronic esters are exceptionally versatile intermediates for subsequent transformations, most notably Suzuki-Miyaura cross-coupling. The power of iridium-catalyzed borylation lies in its often predictable, sterically-driven regioselectivity, allowing for the functionalization of the least hindered C-H bond.[13] A key challenge is the potential for the pyridine nitrogen to coordinate to and inhibit the iridium catalyst. This is often overcome by using substituted pyridines where steric hindrance around the nitrogen disfavors this inhibitory binding.[14][15]
Table 3: Performance Comparison of Iridium-Catalyzed Pyridine Borylation
| Catalyst System | Regioselectivity | Substrate Example | Borylating Agent | Conditions | Yield (%) | Reference(s) |
| [Ir(cod)OMe]₂ / dtbpy | Sterically driven | CF₃-substituted pyridines | B₂pin₂ | Neat, 80-100 °C | 60-95 | [13],[16] |
| [Ir(cod)Cl]₂ / dtbpy | C6 (with C2 substituent) | 2-Halopyridines | B₂pin₂ | Neat, 100 °C | Good | [13] |
| Ir catalyst | C4 (with 2,6-substituents) | 2,6-disubstituted pyridines | B₂pin₂ | Varies | Good to Excellent | [16] |
Representative Experimental Protocol: Ir-Catalyzed Borylation of a CF₃-Substituted Pyridine [13]
-
Reaction Setup: In a nitrogen-filled glovebox, add the CF₃-substituted pyridine (1.0 mmol, 1.0 equiv), bis(pinacolato)diboron (B₂pin₂, 1.5 equiv), [Ir(cod)OMe]₂ (1.5 mol%), and 4,4′-di-tert-butyl-2,2′-bipyridine (dtbpy) (3.0 mol%) to a vial.
-
Reaction Execution: Seal the vial and remove it from the glovebox. Place the vial in a heating block set to 80-100 °C. The reaction is carried out neat (without solvent). Stir for 16-24 hours.
-
Workup and Purification: After cooling, dissolve the solid residue in a suitable solvent like dichloromethane. The mixture can be filtered through a short plug of silica gel to remove the catalyst. After solvent evaporation, the crude product is purified by column chromatography or recrystallization to afford the pure pyridylboronic ester.
Caption: Workflow from Ir-catalyzed C-H borylation to subsequent cross-coupling.
Earth-Abundant Alternatives: Ruthenium (Ru) and Nickel (Ni)
While Pd, Rh, and Ir are highly effective, their cost and scarcity have driven research towards more earth-abundant alternatives.
-
Ruthenium (Ru): Ruthenium catalysts, such as [RuCl₂(p-cymene)]₂, are effective for various C-H functionalizations, including arylations and alkenylations.[17] Mechanistic studies have shown that ruthenium can mediate these reactions through unique intermediates, such as vinylidene and pyridylidene ligands, which can be key to both productive and deactivation pathways.[18][19]
-
Nickel (Ni): Nickel catalysis is rapidly emerging as a powerful and economical alternative. A particularly noteworthy development is the use of cooperative Ni/Lewis acid catalytic systems (e.g., Ni/AlMe₃), which can override the intrinsic reactivity of pyridine and achieve selective functionalization at the typically unreactive C4 (para) position.[20][21] Furthermore, the development of chiral N-heterocyclic carbene (NHC) ligands has enabled highly enantioselective Ni-catalyzed C-H functionalizations, opening doors to the asymmetric synthesis of complex chiral pyridines and piperidines.[22][23]
Section 2: New Frontiers in Catalysis
Beyond traditional organometallic cycles, photocatalysis and electrocatalysis offer fundamentally different approaches to C-H activation, often proceeding under exceptionally mild conditions and unlocking novel reactivity patterns.
Photocatalysis: Activating Bonds with Light
Photocatalysis uses visible light to initiate chemical reactions by generating highly reactive radical intermediates. This approach modernizes classical radical reactions, like the Minisci reaction, by providing a milder and more controlled way to generate the necessary radicals.[1][4][24] A common strategy involves a photocatalyst (e.g., an acridinium salt) that, upon light absorption, becomes a powerful oxidant. It can then oxidize a Hydrogen Atom Transfer (HAT) agent, such as a pyridine N-oxide, to generate an oxygen-centered radical.[25][26][27] This radical is capable of abstracting a hydrogen atom from a C-H bond (e.g., in an alkane), generating an alkyl radical that then adds to the protonated pyridine ring to achieve functionalization.
Table 4: Comparison of Photocatalytic Systems for Pyridine Functionalization
| Photocatalyst System | Strategy | Functionalization | Substrate | Radical Source | Yield (%) | Reference(s) |
| Acridinium Salt / Pyridine N-oxide | HAT Catalysis | Alkylation | Pyridine | Cyclooctane | Up to 97 | [28],[27] |
| Decatungstate | Cross-Dehydrogenative Coupling | Alkylation | Heteroaromatics | Ethers, Alkanes | Varies | [24] |
| Organic Dyes | Minisci-type Reaction | Alkylation | Pyridines | Alcohols | Good | [4] |
Representative Experimental Protocol: Photocatalytic C-H Alkylation via HAT Catalysis [28]
-
Reaction Setup: To a reaction vial, add the photocatalyst (e.g., Mes-Acr-MeClO₄, 1-2 mol%), the HAT catalyst (e.g., 2,6-dichloropyridine N-oxide, 10-20 mol%), and the pyridine substrate (0.2 mmol, 1.0 equiv).
-
Reagent Addition: Add the C-H substrate (e.g., cyclooctane, 5-10 equiv) and the radical acceptor (e.g., benzalmalononitrile, 1.2 equiv), followed by the solvent (e.g., acetonitrile).
-
Reaction Execution: Degas the mixture with argon for 10-15 minutes. Place the vial near a blue LED light source (λ ≈ 450 nm) and stir at room temperature for 24-48 hours.
-
Workup and Purification: Upon completion, the solvent is removed in vacuo, and the residue is purified by silica gel column chromatography to obtain the functionalized product.
Caption: General mechanism for photocatalytic C-H functionalization using a HAT catalyst.
Electrocatalysis: Sustainable Synthesis with Tunable Selectivity
Electrochemical synthesis is a rapidly ascending field that uses electricity to drive chemical reactions, often eliminating the need for stoichiometric chemical oxidants or reductants. In the context of pyridine functionalization, electrochemistry offers remarkable opportunities for controlling regioselectivity.[29] For instance, researchers have demonstrated that by simply changing the setup from a divided electrochemical cell to an undivided one, the site of CO₂ addition to pyridine can be switched from the C5 to the C4 position.[30] This control arises from altering the fate of reactive intermediates within the cell. These methods often proceed via reductive dearomatization of the pyridine ring, creating highly reactive intermediates that can be trapped by electrophiles like CO₂ or silyl chlorides before rearomatizing to the final functionalized product.[30][31]
Table 5: Comparison of Electrochemical Methods for Pyridine Functionalization
| Cell Type | Electrodes | Functionalization | Reagent | Regioselectivity | Yield (%) | Reference(s) |
| Divided Cell | Varies | Carboxylation | CO₂ | C5 | Good | [30] |
| Undivided Cell | Varies | Carboxylation | CO₂ | C4 | Good | [30] |
| Undivided Cell | GF (anode), Pb (cathode) | Deuteration | D₂O | C4 | Excellent | [29] |
| Undivided Cell | Varies | Silylation | Chlorosilanes | C4 | Good-Excellent | [31] |
Representative Experimental Protocol: Electrochemical C4-Deuteration of Pyridine [29]
-
Cell Assembly: Assemble an undivided electrochemical cell equipped with a graphite felt (GF) anode and a lead (Pb) plate cathode.
-
Electrolyte Preparation: To the cell, add the pyridine derivative (0.3 mmol, 1.0 equiv), tetrabutylammonium iodide (ⁿBu₄NI) (1.0 equiv) as the supporting electrolyte, and DMF (4.0 mL) as the solvent.
-
Reagent Addition: Add heavy water (D₂O) (15.0 mmol) as the deuterium source.
-
Electrolysis: Stir the solution and apply a constant current (e.g., 20 mA) at room temperature for 10 hours.
-
Workup and Analysis: After electrolysis, the reaction mixture is typically subjected to a standard aqueous workup. The organic layer is extracted, dried, and concentrated. The product is then purified, and the deuterium incorporation is determined by ¹H NMR spectroscopy.
Caption: Workflow showing how electrochemical cell setup dictates regioselectivity.
Section 3: Strategic Catalyst Selection and Future Outlook
Choosing the appropriate catalyst is paramount for the success of a synthetic campaign. The decision depends on the desired functionalization, required regioselectivity, substrate scope, and tolerance for specific reaction conditions.
Table 6: High-Level Catalyst Comparison Guide
| Catalyst Class | Primary Application(s) | Key Strengths | Common Limitations | Regioselectivity Control |
| Palladium | Arylation, Alkenylation, C-C/C-X coupling | Broad functional group tolerance, highly reliable | Cost, potential for catalyst poisoning | Directing groups (N-oxide), ligands |
| Rhodium | Annulation, coupling with alkynes/alkenes | Excellent for building polycyclic systems | Cost, often requires specific directing groups | Chelation-assistance |
| Iridium | C-H Borylation | Unmatched for borylation, creates versatile intermediates | Catalyst inhibition by N-coordination, cost | Steric hindrance |
| Nickel | Arylation, Alkenylation, para-selective C-H | Low cost, unique para-selectivity, enantioselectivity | Air/moisture sensitivity, ligand development is key | Cooperative Lewis acids, chiral ligands |
| Photocatalysis | Alkylation, Radical additions | Extremely mild conditions (RT, light), novel reactivity | Requires specific light setup, quantum yield can be low | Radical trapping, HAT selectivity |
| Electrocatalysis | Carboxylation, Deuteration, Silylation | Sustainable (reagent-free), tunable regioselectivity | Requires specialized equipment, electrolyte effects | Cell configuration, electrode potential |
Decision Framework for the Bench Chemist:
-
For introducing a versatile handle for further coupling: Iridium-catalyzed borylation is the gold standard.
-
For general C-C bond formation with high functional group tolerance: Palladium, especially with an N-oxide directing strategy, is a robust first choice.
-
For constructing fused ring systems from alkynes: Rhodium catalysis is the premier method.
-
For cost-effective synthesis or unique para-selectivity: Nickel catalysis presents a compelling and powerful alternative.
-
For reactions under the mildest possible conditions or with radical precursors: Photocatalysis is the leading-edge choice.
-
For sustainable synthesis with unique, tunable regiochemical outcomes: Electrocatalysis offers unparalleled control.
The field of C-H functionalization is advancing at a breathtaking pace. Future innovations will likely focus on further expanding the toolkit of earth-abundant metal catalysts, harnessing machine learning to predict optimal catalyst-ligand combinations, and applying these powerful reactions to the late-stage functionalization of increasingly complex drug candidates, streamlining the path to new medicines and materials.
References
- 1. Advances in Pyridine C-H Functionalizations: Beyond C2 Selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. C–H functionalization of pyridines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. BJOC - Pyridine C(sp2)–H bond functionalization under transition-metal and rare earth metal catalysis [beilstein-journals.org]
- 4. C–H functionalization of pyridines - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB00799E [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Palladium-catalyzed C-H functionalization of pyridine N-oxides: highly selective alkenylation and direct arylation with unactivated arenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. BJOC - Intramolecular C–H arylation of pyridine derivatives with a palladium catalyst for the synthesis of multiply fused heteroaromatic compounds [beilstein-journals.org]
- 9. Recent Advances in the C–H-Functionalization of the Distal Positions in Pyridines and Quinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. books.lucp.net [books.lucp.net]
- 11. Rh(III) -catalyzed C-H activation: a versatile route towards various polycyclic pyridinium salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. [PDF] Iridium-catalyzed C-H borylation of pyridines. | Semantic Scholar [semanticscholar.org]
- 13. Iridium-Catalyzed C–H Borylation of CF3-Substituted Pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Iridium-catalyzed C–H borylation of pyridines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. Iridium-catalyzed C-H borylation of pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Iridium-catalyzed C-H borylation of substituted pyridines - American Chemical Society [acs.digitellinc.com]
- 17. mdpi.com [mdpi.com]
- 18. Ruthenium-mediated C-H functionalization of pyridine: the role of vinylidene and pyridylidene ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Nickel-catalysed para-CH activation of pyridine with switchable regioselective hydroheteroarylation of allylarenes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 21. Nickel-catalysed para-CH activation of pyridine with switchable regioselective hydroheteroarylation of allylarenes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 22. pubs.acs.org [pubs.acs.org]
- 23. Nickel-catalyzed enantioselective arylation of pyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 24. cris.unibo.it [cris.unibo.it]
- 25. Aliphatic C–H Functionalization Using Pyridine N-Oxides as H-Atom Abstraction Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Pyridine N-oxides as HAT reagents for photochemical C–H functionalization of electron-deficient heteroarenes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 27. Photocatalytic C-H Functionalization Utilizing Acridine-Lewis Acid Complexes and Pyridine N-oxide Based HAT Catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. chemrxiv.org [chemrxiv.org]
- 29. Electrochemical C−H deuteration of pyridine derivatives with D2O - PMC [pmc.ncbi.nlm.nih.gov]
- 30. researchgate.net [researchgate.net]
- 31. chemrxiv.org [chemrxiv.org]
A Technical Guide to Methyl 5-formylpyridine-2-carboxylate and its Isomeric Counterparts: A Comparative Analysis for Researchers
For the discerning researcher in organic synthesis and drug discovery, the selection of a starting material is a critical decision that dictates the trajectory of a research program. Pyridine aldehydes, a class of heterocyclic compounds, are versatile building blocks, with their utility being profoundly influenced by the nature and position of substituents on the pyridine ring. This guide provides an in-depth comparison of methyl 5-formylpyridine-2-carboxylate with other formylpyridine isomers, offering a comprehensive analysis of their reactivity, synthesis, and applications, supported by experimental insights.
Introduction: The Significance of Isomerism in Formylpyridines
Formylpyridines are pyridine rings substituted with a formyl (-CHO) group. The position of this aldehyde functionality, along with the presence of other substituents, gives rise to a diverse family of isomers, each with unique electronic and steric properties. This compound is a disubstituted pyridine, featuring a formyl group at the 5-position and a methyl carboxylate group at the 2-position. Its utility is best understood in the context of its simpler, monosubstituted isomeric counterparts: 2-formylpyridine, 3-formylpyridine, and 4-formylpyridine.
The interplay between the electron-withdrawing formyl group, the electron-withdrawing methyl carboxylate group, and the inherent electronic nature of the pyridine ring at different positions creates a fascinating landscape of reactivity and potential applications. This guide will dissect these differences to empower researchers in making informed decisions for their synthetic strategies.
Electronic Landscape and Reactivity Profile: A Tale of Two Substituents
The reactivity of formylpyridines is primarily governed by the electrophilicity of the aldehyde carbon and the nucleophilicity of the pyridine nitrogen. The substituents on the ring play a crucial role in modulating these properties through inductive and resonance effects.
This compound:
In this isomer, both the formyl and the methyl carboxylate groups are electron-withdrawing. The methyl carboxylate group at the 2-position significantly influences the electronic properties of the pyridine ring. Its electron-withdrawing nature, coupled with that of the formyl group at the 5-position, renders the pyridine ring electron-deficient. This has two major consequences:
-
Increased Electrophilicity of the Aldehyde: The overall electron-withdrawing environment enhances the partial positive charge on the aldehyde carbon, making it more susceptible to nucleophilic attack.
-
Reduced Nucleophilicity of the Pyridine Nitrogen: The electron density on the nitrogen atom is diminished, making it less basic and less likely to act as a nucleophile or a coordinating ligand compared to unsubstituted pyridine.
Other Formylpyridine Isomers:
-
2-Formylpyridine and 4-Formylpyridine: In these isomers, the formyl group is at a position of strong resonance with the nitrogen atom. This leads to a significant deactivation of the ring and a highly electrophilic aldehyde carbon. The proximity of the formyl group to the nitrogen in 2-formylpyridine can also lead to intramolecular interactions and chelation with metal ions.
-
3-Formylpyridine: The formyl group at the 3-position has a weaker resonance effect with the nitrogen atom compared to the 2- and 4-isomers.[1] Consequently, the aldehyde is slightly less electrophilic, and the pyridine nitrogen is more basic than in the 2- and 4-isomers.
The following diagram illustrates the key electronic effects influencing the reactivity of these isomers.
Caption: Electronic effects in formylpyridine isomers.
Comparative Synthesis Overview
The synthetic routes to these isomers vary, impacting their availability and cost.
-
This compound: Often synthesized from 2-methyl-5-ethylpyridine through a multi-step process involving oxidation and esterification. The synthesis can be more complex and costly compared to the monosubstituted isomers.
-
2-, 3-, and 4-Formylpyridine: These are typically prepared by the oxidation of the corresponding methylpyridines (picolines) or hydroxymethylpyridines.[2] These methods are generally well-established and cost-effective.
Physicochemical and Spectroscopic Properties: A Comparative Table
The structural differences between the isomers are reflected in their physical and spectroscopic properties.
| Property | This compound | 2-Formylpyridine | 3-Formylpyridine | 4-Formylpyridine |
| Molecular Formula | C₈H₇NO₃[3] | C₆H₅NO[2] | C₆H₅NO | C₆H₅NO |
| Molecular Weight | 165.15 g/mol [3] | 107.11 g/mol [2] | 107.11 g/mol | 107.11 g/mol |
| Appearance | Solid | Colorless to brown oily liquid[2] | Solid or liquid | Solid |
| Boiling Point | Not readily available | 181 °C[2] | 198-199 °C | 213-215 °C |
| ¹H NMR (Aldehyde Proton, ppm) | ~10.1 | ~10.0 | ~10.1 | ~10.1 |
| ¹³C NMR (Aldehyde Carbon, ppm) | ~191 | ~193 | ~192 | ~193 |
| IR (C=O stretch, cm⁻¹) | ~1720 (ester), ~1700 (aldehyde) | ~1705 | ~1700 | ~1700 |
Note: Spectroscopic data are approximate and can vary depending on the solvent and other experimental conditions.
Applications in Research and Development
The unique properties of each isomer lend them to specific applications.
-
This compound: Its highly functionalized nature makes it a valuable intermediate in the synthesis of complex molecules, particularly in the pharmaceutical industry. The two distinct carbonyl groups offer opportunities for selective transformations. It is a constituent of gpx4 inhibitors and a regulator of trex1.[1]
-
2-Formylpyridine: Widely used as a ligand in coordination chemistry due to the chelating ability of the pyridine nitrogen and the formyl oxygen.[2] It is also a precursor to the drug pralidoxime.[4]
-
3-Formylpyridine: Its intermediate reactivity and less sterically hindered formyl group make it a versatile building block in organic synthesis. It has been investigated for its conformational and electronic properties.[5]
-
4-Formylpyridine: The high reactivity of the formyl group makes it suitable for reactions requiring a strong electrophile. It is also used as a building block in the synthesis of various organic compounds.
Experimental Protocol: A Case Study in Schiff Base Formation
The formation of a Schiff base (imine) is a fundamental reaction of aldehydes. A comparative study of this reaction with the different formylpyridine isomers would highlight their reactivity differences.
General Protocol for Schiff Base Formation:
-
Dissolve one equivalent of the formylpyridine isomer in a suitable solvent (e.g., ethanol, methanol, or toluene).
-
Add one equivalent of a primary amine (e.g., aniline or benzylamine).
-
Add a catalytic amount of a weak acid (e.g., acetic acid) if necessary.
-
Stir the reaction mixture at room temperature or with gentle heating.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the resulting imine by recrystallization or column chromatography.
Expected Reactivity Order:
Based on the electronic effects discussed, the expected order of reactivity towards nucleophilic attack by the amine would be:
This compound ≈ 4-Formylpyridine > 2-Formylpyridine > 3-Formylpyridine
The following workflow diagram illustrates the experimental process.
Caption: Experimental workflow for Schiff base formation.
Conclusion: Making the Right Choice
The choice between this compound and other formylpyridine isomers is not arbitrary but a strategic decision based on the desired reactivity, synthetic accessibility, and target application. This compound offers a unique combination of a highly reactive aldehyde and a second functional group for further elaboration, making it a powerful tool for the synthesis of complex molecules. In contrast, the monosubstituted isomers provide a range of reactivities and are often more cost-effective for simpler synthetic transformations. A thorough understanding of the electronic and steric properties of each isomer, as outlined in this guide, is paramount for the successful design and execution of synthetic strategies in modern chemical research.
References
- 1. cdnsciencepub.com [cdnsciencepub.com]
- 2. Pyridine-2-carbaldehyde - Wikipedia [en.wikipedia.org]
- 3. This compound | C8H7NO3 | CID 15121205 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Electronic influence of substitution on the pyridine ring within NNN pincer-type molecules† - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Unraveling the Conformational and Electronic Landscape of 3‑Pyridinecarboxaldehyde: A Spectroscopic Journey through Conformer-Specific Ionization - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Biological Activity Screening of Pyridine Carboxamide Derivatives
Introduction: The Significance of the Pyridine Carboxamide Scaffold
In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as foundations for potent therapeutic agents. The pyridine carboxamide scaffold is a quintessential example of such a "privileged structure."[1] Its remarkable versatility stems from the unique combination of a pyridine ring—a bioisostere of benzene that can enhance solubility and hydrogen bonding capabilities—and a robust carboxamide linker, a key feature in many pharmacologically active compounds.[1][2] This fusion has given rise to a vast library of derivatives demonstrating a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[3][4][5]
This guide provides an in-depth comparison of the biological activities of various pyridine carboxamide derivatives. Moving beyond a simple catalog of findings, we will delve into the causality behind experimental choices, present detailed protocols for key screening assays, and synthesize the data to offer field-proven insights for researchers, scientists, and drug development professionals.
Anticancer Activity: Targeting Uncontrolled Cell Proliferation
The structural features of pyridine carboxamide derivatives make them adept at interacting with various oncogenic targets.[6] Their screening is a critical step in identifying novel therapeutic leads.
Comparative Performance of Anticancer Derivatives
The most common initial step in anticancer drug discovery is to screen compounds for cytotoxicity against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), which measures the concentration of a compound required to inhibit cell proliferation by 50%, is the standard metric for comparison.
| Derivative Class | Target Cell Line | Key Compound(s) | Reported IC50 (µM) | Reference |
| N-substituted 1H-indole-2-carboxamides | K-562 (Leukemia) | Compound 12 (anthraquinone moiety) | 0.33 | [6] |
| N-substituted 1H-indole-2-carboxamides | K-562 (Leukemia) | Compound 4 (p-chlorobenzene moiety) | 0.61 | [6] |
| Pyridinyl Carboxamide | HCT-116 (Colon Cancer) | Compound 10 | 1.01 | [6] |
| Pyridine Carboxamides | MV-4-11 (Leukemia) | Compound C6 | 0.0035 (3.5 nM) | [7] |
| Pyridine-2-Carboxamides | CT26 (Colorectal Cancer) | Compound 19 (HPK1 Inhibitor) | Potent TGI (94.3%) in vivo | [8] |
TGI = Tumor Growth Inhibition
As the data indicates, minor structural modifications can lead to significant changes in potency and selectivity. For instance, the introduction of an anthraquinone moiety (Compound 12) resulted in sub-micromolar activity against leukemia cells.[6] Furthermore, some derivatives, like the SHP2 inhibitor C6, exhibit nanomolar potency, highlighting the scaffold's potential for developing highly effective agents.[7]
Workflow for Anticancer Screening
The logical flow for screening potential anticancer compounds involves a tiered approach, starting broad and becoming more specific. This ensures that resources are focused on the most promising candidates.
Caption: Tiered workflow for anticancer drug screening.
Detailed Protocol: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a foundational, colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[6] Its reliability and high-throughput nature make it an ideal choice for primary screening.
Principle: Viable cells with active metabolism possess mitochondrial reductase enzymes that cleave the tetrazolium ring of the yellow MTT reagent, converting it to an insoluble purple formazan. The amount of formazan produced is directly proportional to the number of living cells.
Step-by-Step Protocol:
-
Cell Seeding: Plate human cancer cells (e.g., HCT-116, K-562, MCF-7) in 96-well plates at a density of 5,000-10,000 cells per well. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.[6]
-
Compound Treatment: Prepare serial dilutions of the pyridine carboxamide derivatives in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells with untreated cells (negative control) and a known cytotoxic agent (positive control).
-
Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. During this time, purple formazan crystals will form in viable cells.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or an acidic isopropanol solution) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the compound concentration (log scale) to determine the IC50 value using non-linear regression analysis.
Antimicrobial Activity: Combating Pathogenic Microbes
The rise of drug-resistant pathogens necessitates the discovery of new antimicrobial agents. Pyridine carboxamide derivatives have shown considerable promise against a range of bacteria and fungi.[4]
Comparative Performance of Antimicrobial Derivatives
Screening for antimicrobial activity typically involves determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.
| Derivative Class | Target Organism | Key Compound(s) | Reported MIC (µg/mL) | Reference |
| Pyridine-3-carboxamide-6-yl-ureas | Gram-positive bacteria | Multiple derivatives | Potent activity | [9] |
| Pyridine Carboxamides | M. tuberculosis H37Rv | Compounds 15 & 16 | 0.10 – 0.19 µM | |
| Pyridine Carboxamides | Botrytis cinerea (fungus) | Compound 3f | Good in vivo activity | [10] |
| Pyridine Carboxamides | E. coli, B. subtilis, M. luteus | Compound 117a | 37.5 | [4] |
| Pyridine Carboxamides | S. aureus, E. faecalis, P. aeruginosa | Multiple derivatives | 31.25 to 62.5 | [4] |
These results show a broad spectrum of activity. Notably, some derivatives exhibit potent activity against Mycobacterium tuberculosis, including multi-drug resistant strains, with MICs in the sub-micromolar range.[11] Others act as inhibitors of essential bacterial enzymes like DNA gyrase, providing a clear mechanism of action.[9]
Mechanism of Action: Inhibition of Bacterial DNA Gyrase
Several pyridine carboxamide derivatives function by inhibiting DNA gyrase, an essential bacterial enzyme that manages DNA topology during replication.[9] This targeted approach is attractive as DNA gyrase is absent in humans, offering a potential for selective toxicity.
Caption: Mechanism of action for DNA gyrase inhibitors.
Detailed Protocol: Broth Microdilution for MIC Determination
This method is a gold standard for determining the MIC of antimicrobial agents in a liquid medium.[12]
Principle: A standardized inoculum of a bacterium is challenged with serial dilutions of the test compound in a 96-well plate format. The MIC is read as the lowest concentration that inhibits visible bacterial growth after a set incubation period.
Step-by-Step Protocol:
-
Preparation: Prepare a stock solution of the pyridine carboxamide derivative in a suitable solvent (e.g., DMSO). Prepare a standardized bacterial inoculum (e.g., Staphylococcus aureus, Escherichia coli) adjusted to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL.
-
Serial Dilution: Dispense 50 µL of sterile Mueller-Hinton Broth (MHB) into wells of a 96-well plate. Add 50 µL of the compound stock solution to the first well and perform a two-fold serial dilution across the plate.
-
Inoculation: Dilute the standardized bacterial inoculum and add 50 µL to each well, resulting in a final concentration of approximately 5 x 10^5 CFU/mL.
-
Controls: Include a positive control well (broth + inoculum, no compound) and a negative control well (broth only).
-
Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours.
-
Reading Results: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth) in the well. This can be assessed visually or with a plate reader.
Anti-inflammatory Activity: Modulating the Inflammatory Response
Chronic inflammation is a hallmark of many diseases. Pyridine carboxamides have been investigated as inhibitors of key inflammatory mediators, such as cyclooxygenase (COX) enzymes and nitric oxide synthase.[3][13]
Comparative Performance of Anti-inflammatory Derivatives
The anti-inflammatory potential is often assessed by measuring the inhibition of enzymes like COX-1 and COX-2 or by quantifying the reduction of inflammatory markers in cell-based assays.
| Derivative Class | Assay/Target | Key Compound(s) | Reported IC50 (µM) | Reference |
| Pyridine Carbothioamides | In vitro anti-inflammatory | Compound R6 | 10.25 | [3] |
| Pyridine Carbothioamides | In vitro anti-inflammatory | Compound R3 | 23.15 | [3] |
| Imidazo[1,2-a]pyridine carboxylic acid | COX-2 Inhibition | Compound 5 | Preferential COX-2 inhibitor | [14] |
| Pyridoacylsulfonamide | COX-2 Inhibition | Derivative 3 | 5.6 | [13] |
The data reveals that some derivatives can inhibit inflammatory pathways with good potency.[3] Importantly, compounds showing selectivity for COX-2 over COX-1 are highly sought after, as they are expected to have fewer gastrointestinal side effects than non-steroidal anti-inflammatory drugs (NSAIDs).[13][14] Molecular docking studies often complement these findings, revealing favorable binding modes with targets like COX-1, COX-2, and nitric oxide synthase.[3]
Detailed Protocol: In Vitro COX Inhibition Assay
This assay measures the ability of a compound to inhibit the conversion of arachidonic acid to prostaglandins by COX-1 and COX-2 enzymes.
Principle: The peroxidase activity of COX is measured colorimetrically. The enzyme catalyzes the oxidation of a chromogenic substrate (e.g., TMB) by prostaglandin G2. Inhibition of the enzyme results in a reduced color signal.
Step-by-Step Protocol:
-
Reagent Preparation: Prepare assay buffer, heme, purified COX-1 and COX-2 enzymes, arachidonic acid (substrate), and the test compounds.
-
Enzyme Incubation: In a 96-well plate, add the assay buffer, heme, and the respective enzyme (COX-1 or COX-2) to appropriate wells.
-
Inhibitor Addition: Add various concentrations of the pyridine carboxamide derivatives to the wells. Include a known COX inhibitor (e.g., indomethacin) as a positive control and a vehicle control (e.g., DMSO). Incubate for 15 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Add arachidonic acid to all wells to initiate the enzymatic reaction.
-
Colorimetric Detection: After a set time (e.g., 5 minutes), add the chromogenic substrate. The reaction will produce a colored product.
-
Measurement: Stop the reaction and measure the absorbance at the appropriate wavelength (e.g., 650 nm).
-
Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Determine the IC50 values for both COX-1 and COX-2 to assess potency and selectivity.
Conclusion and Future Outlook
The pyridine carboxamide scaffold is a remarkably fruitful starting point for the discovery of new therapeutic agents. The derivatives have consistently demonstrated potent and diverse biological activities across anticancer, antimicrobial, and anti-inflammatory domains. The screening workflows and protocols detailed in this guide provide a robust framework for the systematic evaluation of novel compounds. Future research should focus on optimizing lead compounds to enhance their selectivity, improve their pharmacokinetic profiles, and further elucidate their mechanisms of action to accelerate their path toward clinical application.
References
- 1. benchchem.com [benchchem.com]
- 2. Platinum Meets Pyridine: Affinity Studies of Pyridinecarboxylic Acids and Nicotinamide for Platinum—Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comprehensive drug-like assessment of pyridine carbothioamide analogs: from molecular modeling to in-vivo evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Anticancer activities of some newly synthesized pyridine, pyrane, and pyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Exploring Carboxamide Derivatives as Promising Anticancer Agents: Design, In Vitro Evaluation, and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Discovery of Pyridine-2-Carboxamides Derivatives as Potent and Selective HPK1 Inhibitors for the Treatment of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pyridine-3-carboxamide-6-yl-ureas as novel inhibitors of bacterial DNA gyrase: structure based design, synthesis, SAR and antimicrobial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Discovery of novel pyridine carboxamides with antifungal activity as potential succinate dehydrogenase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Identification and optimization of pyridine carboxamide-based scaffold as a drug lead for Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis, Antimicrobial and Antitubercular Activities of Some Novel Carboxamide Derivatives of 2-Quinolones – Oriental Journal of Chemistry [orientjchem.org]
- 13. Docking Study, Synthesis, and Anti-Inflammatory Potential of Some New Pyridopyrimidine-Derived Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Validating the Purity of Synthesized Methyl 5-formylpyridine-2-carboxylate by HPLC
In the landscape of pharmaceutical and chemical synthesis, the purity of intermediate compounds is not merely a quality metric; it is the foundation upon which the safety and efficacy of the final product are built. Methyl 5-formylpyridine-2-carboxylate, a key building block in the synthesis of various pharmacologically active agents, is no exception. Its aldehyde and ester functionalities make it a versatile reagent, but also susceptible to side reactions and degradation, yielding impurities that can compromise downstream reactions and the integrity of the final active pharmaceutical ingredient (API).
This guide provides a comprehensive framework for developing and validating a robust High-Performance Liquid Chromatography (HPLC) method to ascertain the purity of synthesized this compound. We will move beyond a simple recitation of steps to explore the rationale behind methodological choices, ensuring the resulting analytical procedure is not only accurate and precise but also scientifically sound and defensible.
Part 1: HPLC Method Development - A Comparative Approach
The goal of method development is to achieve adequate separation of the main compound from any potential impurities, including starting materials, by-products, and degradation products. For a molecule like this compound, which possesses moderate polarity, Reversed-Phase HPLC (RP-HPLC) is the logical starting point.[1]
Chromatography Mode: Reversed-Phase vs. Normal-Phase
-
Reversed-Phase (RP-HPLC): This is the most common HPLC mode, utilizing a non-polar stationary phase (like C18) and a polar mobile phase (like a water/acetonitrile mixture).[1][2] It separates molecules based on their hydrophobicity. Given that our target analyte is an aromatic ester with a polar aldehyde group, it will interact sufficiently with a C18 column, allowing for effective separation from both more polar and less polar impurities.[3][4][5]
-
Normal-Phase (NP-HPLC): This mode uses a polar stationary phase and a non-polar mobile phase. While effective for very polar compounds, it is often more complex to manage due to the volatility and water sensitivity of the non-polar solvents. For our analyte, RP-HPLC offers a more robust and reproducible starting point.
Column Selection: The C18 Workhorse and Alternatives
The choice of column is critical for achieving good resolution.
-
C18 (Octadecylsilane): This is the universal workhorse for RP-HPLC due to its strong hydrophobic retention. A standard C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is an excellent first choice for this analysis.[6] It provides a strong retentive surface for the pyridine ring and methyl ester group.
-
Phenyl-Hexyl: A column with a phenyl-hexyl stationary phase can offer alternative selectivity for aromatic compounds through π-π interactions with the pyridine ring. This can be a valuable secondary option if co-elution of impurities is observed on a C18 column.
-
Polar-Embedded Columns: These columns have a polar group embedded within the alkyl chain (e.g., amide or carbamate). They are designed to be more stable in highly aqueous mobile phases and can offer different selectivity for polar functional groups like the aldehyde on our analyte.
For this guide, we will proceed with the C18 column due to its proven versatility and reliability for aromatic compounds.[4]
Mobile Phase Optimization: The Key to Selectivity
The mobile phase is the primary tool for adjusting retention time and selectivity.[1][7] A typical mobile phase for RP-HPLC consists of an aqueous component and an organic modifier.
-
Organic Modifier (Solvent B): Acetonitrile vs. Methanol
-
Acetonitrile (ACN): Generally preferred due to its lower viscosity (leading to lower backpressure) and better UV transparency at low wavelengths.[8] It is an excellent choice for gradient elution.
-
Methanol (MeOH): Can sometimes offer different selectivity compared to ACN.[1] It is a suitable, though often less efficient, alternative.
-
-
Aqueous Component (Solvent A): The Role of pH The pyridine nitrogen in this compound has a pKa of approximately 2-3. Controlling the pH of the mobile phase is crucial for ensuring a consistent ionization state and, therefore, a reproducible retention time and good peak shape.
-
Acidic pH: Using a mobile phase with a pH around 2.5-3.0 (e.g., 0.1% phosphoric acid or formic acid in water) will ensure the pyridine nitrogen is protonated.[9] This can improve peak shape by preventing tailing. Studies on similar pyridine carboxylic acid derivatives have shown good chromatography using mobile phases containing 0.1% acid.[10][11]
-
Neutral pH: At neutral pH, the compound will be in a neutral state, which can lead to strong retention on a C18 column but may risk peak tailing.
-
Our recommended starting point is a gradient elution using 0.1% Phosphoric Acid in Water (A) and Acetonitrile (B) . A gradient allows for the elution of a wide range of potential impurities with varying polarities.
Detector Selection: Leveraging UV Absorbance
The conjugated system of the pyridine ring and the formyl group in this compound makes it an ideal candidate for UV-Vis detection.[12] To determine the optimal wavelength, a UV scan of the analyte dissolved in the mobile phase should be performed. The wavelength of maximum absorbance (λ-max) should be selected to ensure the highest sensitivity for both the main peak and any related impurities. A λ-max around 254 nm is a common starting point for aromatic compounds.[6]
Part 2: The Recommended HPLC Protocol
This protocol provides a robust starting point for the analysis. It is imperative to perform system suitability tests before running any samples to ensure the chromatographic system is performing correctly.
Experimental Workflow Diagram
Caption: High-level workflow for HPLC purity analysis.
Step-by-Step Protocol
-
Instrumentation: A standard HPLC system with a gradient pump, autosampler, column oven, and UV-Vis detector.
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Phosphoric Acid in HPLC-grade Water
-
Mobile Phase B: Acetonitrile (HPLC grade)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm (or determined λ-max)
-
Injection Volume: 10 µL
-
Gradient Program:
Time (min) %A %B 0.0 95 5 20.0 5 95 25.0 5 95 25.1 95 5 | 30.0 | 95 | 5 |
-
-
Preparation of Solutions:
-
Diluent: A mixture of Water/Acetonitrile (50:50 v/v) is a good starting point.
-
Standard Solution: Accurately weigh and dissolve a reference standard of this compound in the diluent to a concentration of approximately 0.5 mg/mL.
-
Sample Solution: Prepare the synthesized sample in the same manner as the standard solution.
-
Filtering: Filter all solutions through a 0.45 µm syringe filter before placing them in the autosampler.[2][6]
-
-
System Suitability Test (SST):
-
Inject the Standard Solution five times consecutively.
-
The system is deemed suitable for analysis if the following criteria are met (example criteria):
-
Relative Standard Deviation (RSD) of Peak Area: ≤ 2.0%
-
Tailing Factor (T): 0.8 – 1.5
-
Theoretical Plates (N): ≥ 2000
-
-
Part 3: Method Validation - A Self-Validating System
Method validation provides documented evidence that the analytical procedure is suitable for its intended purpose.[13] We will follow the principles outlined in the International Council for Harmonisation (ICH) Q2(R1) guideline.[14][15][16]
Validation Workflow Diagram
Caption: Logical flow of the HPLC method validation process.
Validation Parameter Protocols
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.
-
Protocol: Inject a blank (diluent), a placebo (synthesis starting materials without the final step), the sample, and a spiked sample (sample fortified with known related substances, if available).
-
Acceptance Criteria: The main peak should be free from any co-eluting peaks (assess with a photodiode array detector for peak purity) and well-resolved from any impurity peaks (Resolution > 2).
-
-
Linearity: The ability to obtain test results which are directly proportional to the concentration of the analyte.
-
Protocol: Prepare at least five standard solutions at different concentrations, typically ranging from 50% to 150% of the nominal sample concentration.
-
Acceptance Criteria: Plot peak area versus concentration. The correlation coefficient (R²) should be ≥ 0.999.
-
-
Accuracy: The closeness of the test results obtained by the method to the true value.
-
Protocol: Perform a recovery study by spiking a placebo with the analyte at three different concentration levels (e.g., 80%, 100%, 120%), in triplicate.
-
Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0%.
-
-
Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.
-
Repeatability (Intra-assay precision): Analyze six replicate sample preparations on the same day, by the same analyst, on the same instrument.
-
Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or on a different instrument.
-
Acceptance Criteria: The RSD for the six replicate preparations should be ≤ 2.0%.
-
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.
-
Protocol: Typically determined by establishing the concentration that yields a signal-to-noise ratio of approximately 10:1. Precision at this level should be verified.
-
Acceptance Criteria: The method is suitable for quantifying impurities at or above this level.
-
Part 4: Data Interpretation & Purity Calculation
Once the method is validated, it can be used for routine purity analysis of newly synthesized batches.
Interpreting the Chromatogram
A typical chromatogram will show a large peak corresponding to this compound and potentially several smaller peaks corresponding to impurities. The purity is most commonly calculated using the area normalization method.[12][17]
Purity Calculation
The percent purity is calculated by dividing the area of the main peak by the total area of all peaks in the chromatogram and multiplying by 100.[12]
Formula: % Purity = (Area of Main Peak / Total Area of All Peaks) x 100
This calculation assumes that all compounds have a similar UV response at the chosen wavelength.[18] While this is a common and accepted practice for purity assays, it's an assumption that must be acknowledged. For higher accuracy, especially for quantifying specific impurities, a reference standard for each impurity would be needed to determine a relative response factor.
Example Data Summary
The following tables present example data that would be expected from a successful method validation.
Table 1: System Suitability and Linearity Results
| Parameter | Result | Acceptance Criteria |
|---|---|---|
| RSD of Peak Area (n=5) | 0.45% | ≤ 2.0% |
| Tailing Factor | 1.12 | 0.8 – 1.5 |
| Theoretical Plates | 8500 | ≥ 2000 |
| Linearity (R²) | 0.9998 | ≥ 0.999 |
Table 2: Accuracy and Precision Results
| Parameter | Result (RSD) | Acceptance Criteria |
|---|---|---|
| Accuracy (% Recovery) | 99.5% - 101.2% | 98.0% - 102.0% |
| Repeatability (n=6) | 0.68% | ≤ 2.0% |
| Intermediate Precision | 0.95% | ≤ 2.0% |
Conclusion
Establishing the purity of this compound is a critical step in ensuring the quality and consistency of chemical syntheses. The Reversed-Phase HPLC method detailed in this guide provides a reliable and robust framework for this determination. By systematically approaching method development—comparing chromatographic modes, optimizing column and mobile phase selection, and rigorously validating the final procedure according to ICH guidelines—researchers can generate purity data that is accurate, trustworthy, and scientifically defensible. This commitment to analytical excellence is paramount for advancing drug development and scientific research.
References
- 1. mastelf.com [mastelf.com]
- 2. Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks - Industry news - News [alwsci.com]
- 3. helixchrom.com [helixchrom.com]
- 4. pp.bme.hu [pp.bme.hu]
- 5. HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns | SIELC Technologies [sielc.com]
- 6. benchchem.com [benchchem.com]
- 7. Mobile Phase Optimization: A Critical Factor in HPLC [phenomenex.com]
- 8. youtube.com [youtube.com]
- 9. helixchrom.com [helixchrom.com]
- 10. Synthesis of pyridine-carboxylate derivatives of hydroxysteroids for liquid chromatography-electrospray ionization-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. torontech.com [torontech.com]
- 13. researchgate.net [researchgate.net]
- 14. scribd.com [scribd.com]
- 15. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 16. altabrisagroup.com [altabrisagroup.com]
- 17. uhplcs.com [uhplcs.com]
- 18. researchgate.net [researchgate.net]
A Comparative Guide to the X-ray Crystal Structure of Methyl 5-Formylpyridine-2-carboxylate Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the X-ray crystal structure of methyl 5-formylpyridine-2-carboxylate and its derivatives. By examining the structural nuances of these compounds, we aim to provide researchers and drug development professionals with critical insights into their solid-state properties, which are paramount for applications in medicinal chemistry and materials science. This document moves beyond a simple recitation of data, offering a deep dive into the experimental rationale and the subtle interplay of intermolecular forces that govern crystal packing.
Introduction: The Significance of Pyridine-2-carboxylate Scaffolds
Pyridine-2-carboxylate derivatives are a class of compounds that have garnered significant attention in the field of drug discovery due to their diverse biological activities. The introduction of a formyl group, as seen in this compound, adds a versatile functional handle for further chemical modifications, making these compounds valuable building blocks in the synthesis of more complex molecules. Understanding the three-dimensional arrangement of these molecules in the solid state through X-ray crystallography is crucial for elucidating structure-activity relationships, predicting physicochemical properties such as solubility and stability, and designing novel crystalline forms like co-crystals and polymorphs with optimized characteristics.[1][2]
While a specific, publicly available crystal structure for this compound remains to be published, this guide will draw upon the extensive crystallographic data of closely related pyridine derivatives to predict and compare its likely structural features. We will explore the synthesis, crystallization strategies, and the nuanced intermolecular interactions that dictate the crystal packing of these systems.
Synthesis and Crystallization: From Molecule to Crystal
The journey from a synthesized molecule to a well-defined crystal structure is a multi-step process that requires precision and an understanding of the underlying chemical principles.
General Synthesis of this compound Derivatives
The synthesis of this compound and its analogs can be achieved through various synthetic routes. A common approach involves the oxidation of a corresponding methyl-substituted pyridine precursor. For instance, derivatives of 6-formyl-pyridine-2-carboxylic acid have been prepared and subsequently coupled with phenols, thiophenols, or anilines to generate a library of compounds with potential telomerase inhibitory activity.[3] The esterification of the carboxylic acid to its methyl ester is a standard procedure that can be accomplished using methanol in the presence of an acid catalyst.
Experimental Workflow: From Synthesis to Structure Determination
Caption: A generalized workflow from the chemical synthesis of a pyridine derivative to its final crystal structure determination.
Strategies for Obtaining High-Quality Single Crystals
The acquisition of single crystals suitable for X-ray diffraction is often the most challenging step. The choice of solvent and crystallization technique is critical. For pyridine-2,6-dicarboxamide and furan-2,5-dicarboxamide derivatives, high-quality single crystals were successfully obtained at room temperature through slow evaporation from saturated solutions in various solvent systems, such as ethyl acetate and methane chloride.[4] A systematic screening of different solvents is recommended to find the optimal conditions for crystal growth.
Experimental Protocol: Single Crystal Growth by Slow Evaporation
-
Dissolution: Dissolve the purified this compound derivative in a minimal amount of a suitable solvent (e.g., ethyl acetate, acetone, methanol, or a mixture thereof) at a slightly elevated temperature to ensure complete dissolution.
-
Filtration: Filter the warm solution through a syringe filter (0.22 µm) into a clean, small vial to remove any particulate matter that could act as unwanted nucleation sites.
-
Evaporation: Cover the vial with a cap containing a few pinholes to allow for slow evaporation of the solvent. The rate of evaporation can be controlled by the number and size of the holes.
-
Incubation: Place the vial in a vibration-free environment at a constant temperature.
-
Monitoring: Monitor the vial periodically for the formation of single crystals. This process can take anywhere from a few days to several weeks.
Comparative Analysis of Crystal Structures
In the absence of the specific crystal structure for this compound, we can infer its likely structural characteristics by comparing it with known structures of related pyridine carboxylate and formyl-containing compounds.
Molecular Geometry and Conformation
The molecular geometry of pyridine derivatives is influenced by the nature and position of their substituents. In pyridine-2,6- and furan-2,5-dicarboxamides, conformational differences arise from the deviation of the carboxamide groups from the plane of the aromatic ring.[4] For this compound, the ester and formyl groups are expected to be nearly coplanar with the pyridine ring to maximize conjugation. However, slight torsions are possible to alleviate steric strain.
Intermolecular Interactions and Supramolecular Assembly
The crystal packing of organic molecules is governed by a network of non-covalent interactions, including hydrogen bonds, halogen bonds, and π–π stacking.[1][5][6]
-
Hydrogen Bonding: While this compound lacks strong hydrogen bond donors like O-H or N-H, it possesses several acceptor atoms (the pyridine nitrogen, the ester carbonyl oxygen, and the formyl carbonyl oxygen). Therefore, weak C–H···O and C–H···N hydrogen bonds are expected to play a significant role in the crystal packing. These interactions, although individually weak, can collectively provide substantial stabilization to the crystal lattice.[5]
-
π–π Stacking: The aromatic pyridine ring is capable of engaging in π–π stacking interactions. In some N-(pyridine-2-carbonyl)pyridine-2-carboxamides, however, only weak π–π interactions with large centroid-to-centroid distances have been observed.[7] The presence and strength of such interactions in this compound will depend on the overall molecular shape and the influence of other intermolecular forces.
-
Other Interactions: The formyl group can also participate in other types of interactions. For instance, in the crystal structure of ethyl 5-formyl-1-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate, various π-interactions involving the formyl group, such as n→π*, lp···π, and π···π, were identified.[8] Similar interactions could be present in the crystal structure of the title compound.
Comparison with Related Crystal Structures
To provide a more quantitative comparison, the following table summarizes the crystallographic data for some related pyridine derivatives. This data can serve as a benchmark for what might be expected for this compound.
| Compound | Crystal System | Space Group | Key Intermolecular Interactions | Reference |
| Ethyl 5-formyl-1-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate | Monoclinic | Cc | n→π*, lp···π, and π···π interactions involving the formyl group and triazole rings | [8] |
| N-(pyridine-2-carbonyl)pyridine-2-carboxamide | Orthorhombic | Pbca | Weak π–π stacking | [7] |
| (ox)₀.₅(2-CNpy) | Monoclinic | P2₁/c | Unconventional O···π(oxalic acid)-hole interaction, parallel nitrile–nitrile interactions | [9] |
| 3-carboxy-5-methylpyridin-1-ium-2-carboxylate | Orthorhombic | Pccn | Zwitterionic form with strong hydrogen bonding | [10] |
This table highlights the diversity in crystal packing and intermolecular interactions that can arise from seemingly small changes in the molecular structure. The presence of the formyl and methyl ester groups in the title compound will undoubtedly lead to a unique supramolecular assembly.
Conclusion and Future Directions
This guide has provided a comprehensive overview of the anticipated X-ray crystal structure of this compound and its derivatives, drawing upon comparative data from related compounds. The synthesis, crystallization, and the intricate network of intermolecular interactions that govern the solid-state architecture of these molecules have been discussed.
For researchers in drug development, a thorough understanding of the crystal structure is the first step towards rational drug design and the optimization of solid-state properties. The experimental protocols and comparative analysis presented here offer a solid foundation for future crystallographic studies on this important class of compounds. The determination of the actual crystal structure of this compound will be a valuable addition to the crystallographic database and will allow for a more direct and detailed comparison, further enhancing our understanding of structure-property relationships in pyridine-based pharmaceuticals.
References
- 1. Intermolecular Interactions in Functional Crystalline Materials: From Data to Knowledge [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of 6-formyl-pyridine-2-carboxylate derivatives and their telomerase inhibitory activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Weak interactions in crystals: old concepts, new developments - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Intermolecular non-covalent interactions in the organic perrhenates crystal structures: from theory to practice - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 7. Crystal structures of three N-(pyridine-2-carbonyl)pyridine-2-carboxamides as potential ligands for supramolecular chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ethyl 5-Formyl-1-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate: Synthesis, Crystal Structure, Hirshfeld Surface Analysis, and DFT Calculation [mdpi.com]
- 9. Dicarboxylic Acid-Based Co-Crystals of Pyridine Derivatives Involving Structure Guiding Unconventional Synthons: Experimental and Theoretical Studies | MDPI [mdpi.com]
- 10. researchgate.net [researchgate.net]
A Comparative Guide to the Reactivity of Halopyridines in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
The functionalization of pyridine rings is a cornerstone of modern medicinal chemistry and materials science. Halopyridines are exceptionally versatile building blocks for this purpose, with their reactivity in cross-coupling reactions being a critical factor in the strategic design of synthetic routes. This guide provides an in-depth, objective comparison of the reactivity of fluoro-, chloro-, bromo-, and iodopyridines in key cross-coupling reactions. The insights and data presented are intended to aid in the rational selection of substrates and the optimization of reaction conditions.
The Fundamental Principles of Halopyridine Reactivity
The reactivity of a halopyridine in a palladium-catalyzed cross-coupling reaction is primarily governed by two interrelated factors: the carbon-halogen (C-X) bond strength and the position of the halogen on the pyridine ring.
The Influence of the Halogen: A Tale of Bond Dissociation Energies
The generally accepted order of reactivity for halogens in cross-coupling reactions is:
I > Br > Cl > F [1]
This trend is inversely correlated with the C-X bond dissociation energy (BDE). The oxidative addition of the palladium catalyst to the C-X bond is often the rate-determining step in the catalytic cycle. A weaker C-X bond, as seen with iodine, facilitates a more facile oxidative addition, leading to higher reactivity.[1] Consequently, iodopyridines are the most reactive substrates, often undergoing coupling at lower temperatures and with shorter reaction times. Conversely, chloropyridines are less reactive and may necessitate more specialized and robust catalytic systems to achieve high yields, while fluoropyridines are generally unreactive in standard cross-coupling conditions.[1]
Table 1: Carbon-Halogen Bond Dissociation Energies (BDEs)
| Bond | BDE (kcal/mol) | BDE (kJ/mol) |
| C-F | ~116 | ~485 |
| C-Cl | ~84 | ~351 |
| C-Br | ~71 | ~297 |
| C-I | ~57 | ~238 |
Note: These are average values for aryl halides and can vary slightly depending on the specific molecular environment.
The Impact of Halogen Position: A Matter of Regioselectivity
The electron-deficient nature of the pyridine ring significantly influences the reactivity of the halogen substituent based on its position. The general order of reactivity for the different positions is:
C4 > C2 > C3
The C4 and C2 positions are most susceptible to oxidative addition due to their electron-deficient character, which is a result of the inductive electron withdrawal by the nitrogen atom.[2] The C3 position is the least reactive.[3] This inherent reactivity trend is a crucial consideration in the design of selective cross-coupling reactions with polyhalogenated pyridines.
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Comparative Reactivity in Key Cross-Coupling Reactions
The following sections provide a comparative overview of halopyridine reactivity in several widely used palladium-catalyzed cross-coupling reactions, supported by experimental data where available.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a robust and versatile method for forming C-C bonds.[4] The reactivity of halopyridines in this reaction follows the general trend, with bromopyridines often providing a good balance of reactivity and stability.
Table 2: Comparative Data for Suzuki-Miyaura Coupling of Halopyridines
| Halopyridine | Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 2-Bromopyridine | Phenylboronic acid | Pd(OAc)2/Benzimidazolium salt | K2CO3 | DMF/H2O | 120 | 0.05 | 70 | [3] |
| 3-Bromopyridine | Phenylboronic acid | Pd(OAc)2/Benzimidazolium salt | K2CO3 | DMF/H2O | 120 | 0.05 | >70 | [3] |
| 2-Chloropyridine | Phenylboronic acid | Pd(OAc)2/Benzimidazolium salt | K2CO3 | DMF/H2O | 120 | 0.05 | <50 | [3] |
| 3-Chloropyridine | Phenylboronic acid | Pd(OAc)2/Benzimidazolium salt | K2CO3 | DMF/H2O | 120 | 0.05 | ~60 | [3] |
| 2-Bromo-3-methylpyridine | 4-Nitrophenylboronic acid | Pd(PPh3)4 | K3PO4 | 1,4-Dioxane/H2O | 90 | 18 | 75-85 | [5] |
| 3-Amino-2-chloropyridine | 2-Methoxyphenylboronic acid | Pd2(dba)3/SPhos | K3PO4 | Toluene | 100 | 18 | - | [5] |
Insights: The data clearly shows the higher reactivity of bromopyridines over chloropyridines under similar conditions.[3] Interestingly, 3-halopyridines can sometimes exhibit higher yields than their 2-halo counterparts, a phenomenon attributed to the more favorable electronic environment at the 3-position for the electrophilic palladium catalyst.[3]
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds.[6] The reactivity of halopyridines in this reaction also generally follows the I > Br > Cl trend.[7]
Table 3: Reactivity in Buchwald-Hartwig Amination
| Halopyridine | Amine | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 2,6-Diiodopyridine | Aminothiophenecarboxylate | Pd(OAc)2/Xantphos | Cs2CO3 | - | - | High | [7] |
| 2,6-Dibromopyridine | Aminothiophenecarboxylate | Pd(OAc)2/Xantphos | Cs2CO3 | - | - | Moderate | [7] |
| 2,6-Dichloropyridine | Aminothiophenecarboxylate | Pd(OAc)2/Xantphos | Cs2CO3 | - | - | Low | [7] |
| 3-Bromo-2-aminopyridine | Various primary & secondary amines | RuPhos/BrettPhos precatalysts | LiHMDS | - | - | Good to Excellent | [8] |
Insights: In the case of 2,6-dihalopyridines, the proportion of the diaminated product increases with the reactivity of the halogen (I > Br > Cl).[7] This highlights the importance of selecting the appropriate halopyridine to control the extent of amination. The development of specialized ligands like RuPhos and BrettPhos has enabled the efficient coupling of even challenging substrates like unprotected 3-halo-2-aminopyridines.[8]
Sonogashira Coupling
The Sonogashira coupling is a reliable method for the synthesis of aryl alkynes.[9] The reactivity of halopyridines in this reaction is consistent with the established trends.
Table 4: Reactivity in Sonogashira Coupling
| Halopyridine | Alkyne | Catalyst System | Co-catalyst | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 2-Bromopyridine | Phenylacetylene | NS-MCM-41-Pd | CuI | Et3N | Toluene | 90 | High | [10] |
| 3-Bromopyridine | Phenylacetylene | NS-MCM-41-Pd | CuI | Et3N | Toluene | 90 | Moderate | [10] |
| 2-Amino-3-bromopyridine | Various terminal alkynes | Pd(CF3COO)2/PPh3 | CuI | Et3N | DMF | 100 | 72-96 | [11][12] |
Insights: Studies have shown that 2-bromopyridine can give better yields than 3-bromopyridine in Sonogashira couplings.[10] This again underscores the influence of the halogen's position on reactivity. The use of a copper co-catalyst is often crucial for successful Sonogashira reactions.[10]
Heck Reaction
The Heck reaction, which forms a C-C bond between an aryl halide and an alkene, is a powerful tool for the synthesis of substituted alkenes.[13] The regioselectivity of the Heck reaction is influenced by both electronic and steric factors of the alkene coupling partner.[14] While comparative quantitative data for a series of halopyridines is less common, the general reactivity principles still apply.
Experimental Protocol: A Representative Suzuki-Miyaura Coupling
This protocol provides a generalizable starting point for the Suzuki-Miyaura coupling of a bromopyridine. Optimization of the catalyst, ligand, base, solvent, and temperature may be required for specific substrates.
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// Nodes A [label="1. Reaction Setup\n- Add halopyridine, boronic acid, and base to a dry Schlenk flask."]; B [label="2. Inert Atmosphere\n- Seal, evacuate, and backfill with an inert gas (e.g., Argon) three times."]; C [label="3. Reagent Addition\n- Add degassed solvent.\n- Add palladium catalyst and ligand."]; D [label="4. Reaction\n- Heat to the desired temperature with stirring.\n- Monitor progress (TLC, GC-MS, or LC-MS)."]; E [label="5. Work-up\n- Cool to room temperature.\n- Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine."]; F [label="6. Purification\n- Dry the organic layer.\n- Concentrate under reduced pressure.\n- Purify by flash column chromatography."];
// Edges A -> B; B -> C; C -> D; D -> E; E -> F; } caption { label = "Experimental workflow for Suzuki-Miyaura coupling."; fontsize = "10"; }
Materials:
-
Halopyridine (1.0 equiv)
-
Arylboronic acid (1.1–1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, or a pre-catalyst system; 1-5 mol%)[4]
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃; 2.0–3.0 equiv)[4]
-
Anhydrous and degassed solvent (e.g., 1,4-dioxane/water, toluene/water, DMF)[4]
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere, add the halopyridine (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), and the base (e.g., K₃PO₄, 2.0-3.0 mmol, 2.0-3.0 equiv.).[5]
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol, 5 mol%).[5]
-
Solvent Addition: Add the degassed solvent system via syringe.[4]
-
Reaction: Heat the reaction mixture to the desired temperature with vigorous stirring for the specified time. Monitor the reaction's progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).
-
Work-up: Upon completion, cool the mixture to room temperature. Dilute the mixture with an organic solvent like ethyl acetate and wash with water and brine.[4][5]
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to obtain the pure product.[4][5]
Conclusion
The choice of halopyridine is a critical parameter in the success of a cross-coupling reaction. A thorough understanding of the interplay between the halogen's identity and its position on the pyridine ring is paramount for the strategic design of efficient and selective synthetic routes. Iodopyridines offer the highest reactivity, making them ideal for challenging couplings, while bromopyridines often provide a good compromise between reactivity and cost. Chloropyridines, though less reactive, are attractive starting materials due to their lower cost and wider availability, and their successful use is often enabled by the development of highly active catalyst systems. This guide provides a framework for researchers to make informed decisions when embarking on the synthesis of functionalized pyridines, a class of compounds with immense importance in the fields of medicine and materials.
References
- 1. benchchem.com [benchchem.com]
- 2. escholarship.org [escholarship.org]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 10. Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scirp.org [scirp.org]
- 12. researchgate.net [researchgate.net]
- 13. Heck reaction - Wikipedia [en.wikipedia.org]
- 14. bilder.buecher.de [bilder.buecher.de]
A Comparative Guide to Acylation Reagents: Exploring Alternatives to Pyridine-2-Carboxylic Anhydride
Introduction: The Ubiquity and Nuances of Acylation
Acylation, the process of introducing an acyl group (R-C=O) into a molecule, is one of the most fundamental and frequently employed transformations in organic synthesis. It is indispensable in the pharmaceutical industry for creating active pharmaceutical ingredients (APIs), modifying drug candidates to improve their properties, and synthesizing complex natural products. The choice of acylating reagent is a critical decision that dictates the reaction's efficiency, selectivity, and overall success.
Pyridine-2-carboxylic anhydride serves as a useful reagent in specific contexts, often facilitating acyl transfer to sensitive substrates. However, the modern synthetic chemist requires a versatile toolkit of reagents to tackle a wide array of challenges, from acylating sterically demanding alcohols to achieving chemoselectivity in polyfunctional molecules. This guide provides an in-depth comparison of viable alternatives to pyridine-2-carboxylic anhydride, grounded in mechanistic principles and supported by experimental data, to empower researchers in making informed decisions for their specific synthetic needs.
The Benchmark: Understanding Pyridine-2-Carboxylic Anhydride
Pyridine-2-carboxylic anhydride is a moderately reactive acylating agent. Its reactivity is tempered compared to highly aggressive reagents like acyl chlorides. The pyridine moiety can act as an internal base or a coordinating group, which can be advantageous in specific substrate-controlled reactions.
Strengths:
-
Can be effective for sensitive substrates where stronger reagents might cause decomposition.
-
The pyridine byproduct is relatively easy to remove during aqueous workup.
Limitations:
-
May exhibit insufficient reactivity for sterically hindered or electron-deficient alcohols and amines.
-
Limited commercial availability and higher cost compared to bulk reagents.
-
Not ideal for large-scale processes where atom economy is a major concern.
A Curated Selection of Alternative Acylation Reagents
The ideal acylation reagent should offer a balance of high reactivity, broad substrate scope, excellent selectivity, operational simplicity, and cost-effectiveness. Below, we compare several classes of alternatives, each with unique characteristics.
Conventional Reagents: Acyl Chlorides and Symmetric Anhydrides
These are the workhorses of acylation, widely used for their high reactivity and accessibility.
-
Acyl Chlorides (e.g., Acetyl Chloride, Benzoyl Chloride): As the most reactive carboxylic acid derivatives, acyl chlorides can acylate a wide range of nucleophiles, including tertiary alcohols.[1] Their high electrophilicity stems from the strong electron-withdrawing nature of the chlorine atom. However, this reactivity comes at the cost of generating corrosive hydrogen chloride (HCl) gas as a byproduct, necessitating the use of a stoichiometric amount of a base (e.g., pyridine, triethylamine) to neutralize it.[2]
-
Symmetric Anhydrides (e.g., Acetic Anhydride, Propionic Anhydride): Acetic anhydride is a cost-effective and well-documented reagent, making it a common choice for routine acetylations.[2] While less reactive than acyl chlorides, its reactivity is sufficient for most primary and secondary alcohols and amines.[3] The reaction produces a carboxylic acid byproduct, which is less corrosive than HCl but may still require neutralization.[2] These reactions are often catalyzed by a nucleophilic catalyst like 4-(dimethylamino)pyridine (DMAP) or a base.[4]
Caption: General mechanism of DMAP-catalyzed acylation using an anhydride.
In Situ Activation: Carboxylic Acids with Coupling Reagents
This strategy avoids the need to pre-form a highly reactive acylating agent. A carboxylic acid is activated in situ using a coupling reagent, often to form a highly reactive mixed anhydride or an active ester.
-
Carbodiimides (DCC/EDC): Dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are widely used to form esters and amides directly from carboxylic acids. The reaction proceeds through a reactive O-acylisourea intermediate. While effective, these methods can be plagued by side reactions and purification challenges, particularly with the dicyclohexylurea (DCU) byproduct from DCC.
-
Carboxylic Acids + Trifluoroacetic Anhydride (TFAA): This combination generates a highly reactive mixed anhydride in situ.[2] This method is potent enough to acylate even deactivated substrates without the need for an additional catalyst, but TFAA is corrosive and requires careful handling.[2][5]
-
Ketene Intermediates for Hindered Alcohols: A notable method for acylating highly sterically hindered alcohols involves the reaction of certain carboxylic acids (those with strong electron-withdrawing alpha substituents) with DCC.[6][7] This combination does not form a stable active ester but instead generates a transient, highly reactive ketene intermediate that readily acylates even tertiary alcohols under neutral conditions.[7]
Catalytic Approaches for Enhanced Selectivity and Mildness
Modern synthetic chemistry increasingly relies on catalytic methods to improve efficiency and reduce waste.
-
Lewis Acid Catalysis: Lewis acids like bismuth(III) triflate (Bi(OTf)₃) and scandium(III) triflate (Sc(OTf)₃) are powerful catalysts for the acylation of alcohols with acid anhydrides.[8][9] These catalysts activate the anhydride, making it more electrophilic. The Bi(OTf)₃/acid anhydride system is particularly effective for acylating sterically demanding tertiary alcohols under mild conditions.[8]
-
Organocatalysis: Beyond DMAP, other nucleophilic catalysts have emerged. 1-Methylimidazole (MI) is an inexpensive, ecologically benign, and highly efficient catalyst for the acylation of sterically hindered alcohols, offering an excellent alternative to the more toxic DMAP.[9][10]
-
Enzymatic Acylation: Lipases are remarkably efficient and selective biocatalysts for acylation.[11][12] They operate under very mild conditions and can exhibit high levels of chemoselectivity (e.g., acylating an alcohol in the presence of an amine), regioselectivity, and enantioselectivity.[13] Using reagents like vinyl acetate, lipases can resolve racemic alcohols to produce optically active esters and alcohols, a process invaluable in pharmaceutical synthesis.[14]
Comparative Performance Data
The selection of a reagent is a multi-faceted decision. The table below summarizes the performance of key alternatives.
| Reagent/System | Typical Catalyst/Base | Reactivity | Typical Yields | Advantages | Disadvantages |
| Pyridine-2-carboxylic anhydride | Often self-catalyzed or with a base | Moderate | Good | Can be useful for sensitive substrates.[2] | Limited reactivity for hindered substrates; higher cost. |
| Acetic Anhydride | Pyridine, DMAP | Moderate | Good to Excellent | Readily available, cost-effective, well-documented.[2] | Byproduct is acetic acid, which may require neutralization.[2] |
| Acyl Chlorides | Pyridine, Triethylamine | High | Excellent | Highly reactive, leading to faster reactions and high yields.[2] | Moisture sensitive; generates corrosive HCl byproduct.[2] |
| Carboxylic Acid + DCC | None required | Moderate-High | Good | In situ activation from the acid. | DCU byproduct can be difficult to remove; potential side reactions.[6] |
| Carboxylic Acid + TFAA | None required | High | Good to Excellent | In situ generation of a highly reactive mixed anhydride.[2] | TFAA is corrosive and requires careful handling.[2] |
| Acid Anhydride + Bi(OTf)₃ | Bi(OTf)₃ (catalytic) | High | Excellent | Excellent for sterically hindered alcohols; mild conditions.[8] | Catalyst can be expensive. |
| Acid Anhydride + 1-Methylimidazole | 1-Methylimidazole (catalytic) | High | Excellent | Effective for hindered alcohols; less toxic than DMAP.[9][10] | May require an auxiliary base for optimal performance.[10] |
| Vinyl Acetate + Lipase | Lipase | Substrate-dependent | Good to Excellent | High chemo-, regio-, and enantioselectivity; mild conditions.[11][14] | Slower reaction times; enzyme cost and stability can be a factor. |
Experimental Protocols
Detailed methodologies are crucial for reproducible results. Below are representative protocols for acylation using a standard method and a method for hindered substrates.
Protocol 1: General Acylation of a Primary Alcohol using Acetic Anhydride and DMAP
Objective: To synthesize an ester from a primary alcohol using a standard, robust method.
Materials:
-
Primary alcohol (1.0 mmol)
-
Acetic anhydride (1.2 mmol)
-
4-(Dimethylamino)pyridine (DMAP) (0.1 mmol)
-
Triethylamine (1.5 mmol)
-
Anhydrous dichloromethane (DCM) (10 mL)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a stirred solution of the primary alcohol in anhydrous DCM at 0 °C, add triethylamine followed by DMAP.
-
Add acetic anhydride dropwise to the solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Upon completion, quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with DCM (2 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography if necessary.
Caption: Standard experimental workflow for DMAP-catalyzed acylation.
Protocol 2: Acylation of a Sterically Hindered Alcohol using Bismuth Triflate
Objective: To acylate a tertiary alcohol where standard methods may fail. (Adapted from Orita, A. et al.[8])
Materials:
-
Tertiary alcohol (1.0 mmol)
-
Acid anhydride (e.g., Acetic Anhydride) (1.5 mmol)
-
Bismuth(III) triflate (Bi(OTf)₃) (0.05 mmol, 5 mol%)
-
Anhydrous acetonitrile (5 mL)
-
Saturated aqueous sodium bicarbonate solution
-
Ethyl acetate
-
Anhydrous sodium sulfate
Procedure:
-
In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the tertiary alcohol and the acid anhydride in anhydrous acetonitrile.
-
Add the catalytic amount of Bi(OTf)₃ to the stirred solution at room temperature.
-
Stir the reaction mixture at room temperature (or with gentle heating if necessary) for 6-24 hours, monitoring by TLC or GC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate.
-
Wash the organic solution sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting ester by flash column chromatography.
Conclusion and Reagent Selection Guide
The "best" acylating reagent is entirely context-dependent. While pyridine-2-carboxylic anhydride has its niche applications, a broader and more versatile toolkit is available to the modern chemist. Acetic anhydride and acyl chlorides remain excellent choices for routine acylations due to their low cost and high reactivity.[2] For the more challenging acylation of sterically hindered substrates, Lewis acid-catalyzed methods, such as the Bi(OTf)₃ system, or specialized organocatalysts like 1-methylimidazole, provide powerful and mild solutions.[8][9] When ultimate selectivity is paramount, particularly in the synthesis of chiral molecules for drug development, enzyme-catalyzed methods are unparalleled.[11]
Caption: Decision tree for selecting an appropriate acylation reagent.
By understanding the mechanistic underpinnings and performance characteristics of each class of reagent, researchers can strategically select the optimal tool to achieve their synthetic goals with precision and efficiency.
References
- 1. savemyexams.com [savemyexams.com]
- 2. benchchem.com [benchchem.com]
- 3. chemrevise.org [chemrevise.org]
- 4. Thieme E-Books & E-Journals [thieme-connect.de]
- 5. Acylation Using Carboxylic Acids as Acylating Agents: Applications in Organic Synthesis [manu56.magtech.com.cn]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Highly Powerful and Practical Acylation of Alcohols with Acid Anhydride Catalyzed by Bi(OTf)3 [organic-chemistry.org]
- 9. crcu.jlu.edu.cn [crcu.jlu.edu.cn]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Acetylation - Wikipedia [en.wikipedia.org]
A Comparative Guide for Synthetic Chemists: Methyl 5-formylpyridine-2-carboxylate vs. Methyl 5-formylfuran-2-carboxylate
In the landscape of modern organic synthesis, particularly in the realms of pharmaceutical and materials science, the judicious selection of building blocks is paramount. Heterocyclic aldehydes, with their inherent reactivity and structural diversity, serve as critical starting materials for the construction of complex molecular architectures. This guide provides an in-depth comparison of two such pivotal reagents: Methyl 5-formylpyridine-2-carboxylate and Methyl 5-formylfuran-2-carboxylate. We will explore their synthesis, comparative reactivity, and strategic applications, supported by experimental insights to inform your synthetic planning.
At a Glance: Structural and Electronic Overview
At first glance, these two molecules share a similar structural motif: a five-membered or six-membered heterocyclic ring bearing both a formyl and a methyl carboxylate group. However, the presence of a nitrogen atom in the pyridine ring versus an oxygen atom in the furan ring imparts fundamentally different electronic properties, which in turn dictates their reactivity and stability.
| Property | This compound[1] | Methyl 5-formylfuran-2-carboxylate[2][3] |
| CAS Number | 55876-91-0[1] | 5904-71-2[2] |
| Molecular Formula | C₈H₇NO₃[1] | C₇H₆O₄[2] |
| Molecular Weight | 165.15 g/mol [1] | 154.12 g/mol [2] |
| Appearance | Solid | Crystalline solid[2] |
| Core Heterocycle | Pyridine (Aromatic, electron-deficient) | Furan (Aromatic, electron-rich)[4] |
The pyridine ring is an electron-deficient (π-deficient) system due to the electronegativity of the nitrogen atom. This electronic characteristic generally renders the attached aldehyde group more electrophilic. Conversely, the furan ring is an electron-rich (π-excessive) system, where the oxygen's lone pairs contribute to the aromatic π-system, potentially making the aldehyde slightly less reactive towards nucleophiles compared to its pyridine counterpart.[4]
Synthesis and Accessibility
The synthetic routes to these compounds are well-established, with both being commercially available.[5][6][] Understanding their synthesis can provide insights into potential impurities and cost-effectiveness for large-scale applications.
Methyl 5-formylfuran-2-carboxylate is often synthesized from bio-renewable sources. A common precursor is 5-(hydroxymethyl)furfural (HMF), which can be oxidized to the corresponding aldehyde-acid and subsequently esterified.[2][8] Another approach involves the Vilsmeier-Haack formylation of a suitable furan-2-carboxylate precursor.[8][9]
This compound synthesis typically relies on the oxidation of a corresponding methyl or hydroxymethyl group on the pyridine ring. For instance, oxidation of methyl 5-methylpyridine-2-carboxylate can yield the desired aldehyde.
Comparative Reactivity in Key Transformations
The utility of these building blocks is defined by their reactivity in common synthetic transformations. Here, we compare their performance in two fundamental reaction classes: reductive amination and the Wittig reaction.
Reductive Amination
Reductive amination is a cornerstone of medicinal chemistry for the synthesis of secondary and tertiary amines.[10][11][12][13] The reaction proceeds via the initial formation of an imine or iminium ion, followed by reduction. The rate-determining step can be the initial nucleophilic attack of the amine on the aldehyde.
Due to the electron-withdrawing nature of the pyridine ring, the formyl group of This compound is expected to be more electrophilic and thus more reactive towards amine nucleophiles. This can lead to faster imine formation under milder conditions.
Conversely, the electron-donating furan ring in methyl 5-formylfuran-2-carboxylate may result in a slightly less reactive aldehyde, potentially requiring longer reaction times or mild acid catalysis to facilitate imine formation.
Experimental Protocol: A General Procedure for Reductive Amination
The following protocol is a representative example for the reductive amination of heterocyclic aldehydes.
Caption: General workflow for reductive amination.
Expected Outcomes and Causality:
| Reagent | Expected Reactivity | Rationale | Potential Side Reactions |
| This compound | Higher | The electron-deficient pyridine ring enhances the electrophilicity of the carbonyl carbon, accelerating the initial amine addition. | Over-alkylation if primary amines are used without careful control of stoichiometry. |
| Methyl 5-formylfuran-2-carboxylate | Moderate | The electron-rich furan ring slightly deactivates the aldehyde towards nucleophilic attack.[4] | Ring opening under harsh acidic or basic conditions. |
While both substrates are effective in reductive amination, reactions with the pyridine derivative may proceed more rapidly. For less nucleophilic amines, the higher reactivity of the pyridine aldehyde could be advantageous.
The Wittig Reaction
The Wittig reaction is a powerful tool for alkene synthesis from aldehydes and ketones.[14][15][16][17] The reaction involves a phosphonium ylide and is generally robust.
Caption: Standard workflow for the Wittig reaction.
In the Wittig reaction, the electrophilicity of the aldehyde carbonyl carbon is again a key factor.
-
This compound : Its higher electrophilicity should facilitate a faster reaction with the Wittig ylide. This can be particularly beneficial when using stabilized ylides, which are less reactive.
-
Methyl 5-formylfuran-2-carboxylate : The reaction is expected to proceed efficiently, although it might require slightly longer reaction times or elevated temperatures compared to the pyridine analogue, especially with stabilized ylides.
The choice between the two may also depend on the desired stereochemistry of the resulting alkene, as the electronics of the aldehyde can influence the E/Z selectivity with semi-stabilized ylides.
Applications in Drug Discovery and Materials Science
Both molecules are valuable intermediates in the synthesis of biologically active compounds and functional materials.
-
Methyl 5-formylfuran-2-carboxylate and its derivatives are found in natural products and have shown anti-inflammatory and antibacterial activities.[8][18] The furan scaffold is a common motif in pharmaceuticals. For example, (5-formylfuran-2-yl)boronic acid is a key intermediate in the synthesis of the cancer drug Lapatinib.[19] Furthermore, its origin from biomass makes it an attractive building block for sustainable chemistry.[20][21]
-
This compound provides access to a wide range of pyridine-containing compounds. The pyridine ring is a well-known pharmacophore, present in numerous approved drugs. Its ability to act as a hydrogen bond acceptor and its metabolic stability make it a favored scaffold in drug design.
Conclusion: A Strategic Choice for Synthesis
The choice between this compound and Methyl 5-formylfuran-2-carboxylate is a strategic one, guided by the specific requirements of the synthetic target and the reaction conditions.
| Feature | This compound | Methyl 5-formylfuran-2-carboxylate |
| Aldehyde Reactivity | Higher (more electrophilic) | Moderate |
| Ring Stability | Generally higher towards oxidation | Can be sensitive to strong acids/oxidants |
| Key Advantage | Enhanced reactivity, access to pyridine pharmacophores. | Bio-based potential, access to furan-containing natural product analogues.[8][20] |
| Best Suited For | Reactions with weak nucleophiles; when rapid reaction kinetics are desired. | Sustainable synthesis; when the furan scaffold is a key structural element. |
By understanding the inherent electronic differences and their impact on reactivity, researchers can make an informed decision, optimizing reaction conditions and achieving their synthetic goals with greater efficiency. Both molecules are powerful tools in the synthetic chemist's arsenal, each offering unique advantages for the creation of novel and complex molecules.
References
- 1. This compound | C8H7NO3 | CID 15121205 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Methyl 5-formylfuran-2-carboxylate | 5904-71-2 | FAA90471 [biosynth.com]
- 3. Methyl 5-formylfuran-2-carboxylate | C7H6O4 | CID 12283779 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. This compound | CymitQuimica [cymitquimica.com]
- 6. americanelements.com [americanelements.com]
- 8. Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 9. METHYL 5-FORMYL-2-METHYL-3-FUROATE synthesis - chemicalbook [chemicalbook.com]
- 10. Reductive amination - Wikipedia [en.wikipedia.org]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction [mdpi.com]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. Wittig Reaction [organic-chemistry.org]
- 15. masterorganicchemistry.com [masterorganicchemistry.com]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. Wittig reaction - Wikipedia [en.wikipedia.org]
- 18. researchgate.net [researchgate.net]
- 19. nbinno.com [nbinno.com]
- 20. mdpi.com [mdpi.com]
- 21. researchgate.net [researchgate.net]
A Comparative Guide to the Structure-Activity Relationship of Pyridine-Based Enzyme Inhibitors
Introduction
The pyridine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds and FDA-approved drugs.[1][2] Its unique electronic properties, including the nitrogen atom's ability to act as a hydrogen bond acceptor and impart a dipole moment, along with the aromatic ring's capacity for π-π stacking, make it an ideal framework for designing enzyme inhibitors.[3][4] This guide provides a comparative analysis of the structure-activity relationships (SAR) of pyridine-based inhibitors targeting several key enzyme classes, offering insights for researchers, scientists, and drug development professionals. We will delve into the causal relationships behind experimental design and present supporting data to illuminate the path toward rational inhibitor design.
The versatility of the pyridine ring allows for substitution at three distinct positions (2, 3, and 4), providing a powerful tool for medicinal chemists to fine-tune the steric, electronic, and pharmacokinetic properties of drug candidates.[3] This adaptability has led to the development of pyridine-containing inhibitors for a wide array of enzymes, including kinases, phosphodiesterases (PDEs), histone deacetylases (HDACs), and metalloproteinases.[5][6][7][8] Understanding the SAR for each of these enzyme classes is paramount for optimizing inhibitor potency, selectivity, and overall drug-like properties.
Comparative Structure-Activity Relationship Analysis
This section will compare the SAR of pyridine-based inhibitors across different enzyme families, highlighting how modifications to the pyridine core and its substituents influence inhibitory activity.
Kinase Inhibitors
Kinases play a pivotal role in cellular signaling, and their dysregulation is a hallmark of many diseases, particularly cancer.[9] Pyridine-based kinase inhibitors often function as ATP-competitive inhibitors, binding to the hinge region of the kinase domain.[3]
A common and effective scaffold for kinase inhibition is the 2-aminopyridine moiety.[10] The amino group and the pyridine nitrogen form crucial hydrogen bonds with the backbone of the hinge region residues.[10]
Key SAR Insights for Pyridine-Based Kinase Inhibitors:
-
Hinge Binding: The 2-aminopyridine scaffold is a well-established hinge-binding motif. The nitrogen of the pyridine ring and the exocyclic amino group act as hydrogen bond acceptor and donor, respectively, mimicking the adenine portion of ATP.[10]
-
Substitution at C3 and C5: Substituents at these positions can modulate potency and selectivity. For instance, in a series of imidazo[1,2-a]pyridine derivatives targeting Nek2, substitutions at the C3 position with various aryl groups significantly influenced the inhibitory activity.[11]
-
Fused Ring Systems: Fusing the pyridine ring with other heterocyclic structures, such as in pyrazolo[3,4-b]pyridines, has proven to be a successful strategy for developing potent kinase inhibitors.[7] These fused systems can provide additional interaction points within the ATP-binding pocket.
| Compound Scaffold | Target Kinase | Key Structural Features | IC50 (nM) | Reference |
| 2-Aminopyridine | VRK1 | 2-methylpyridine core | 150 | [10] |
| Imidazo[1,2-a]pyridine | Nek2 | Varies with substitution | 38 (for compound 28e) | [11] |
| Pyrazolo[3,4-b]pyridine | Syk | Aromatic groups and amide side chains | Low nanomolar | [7] |
Phosphodiesterase (PDE) Inhibitors
Phosphodiesterases are a family of enzymes that regulate the levels of cyclic nucleotides (cAMP and cGMP), which are crucial second messengers in various signaling pathways. Inhibitors of PDEs have therapeutic applications in inflammatory diseases, cardiovascular disorders, and neurological conditions.[12]
Key SAR Insights for Pyridine-Based PDE Inhibitors:
-
Core Structure: Pyrazolopyridines have been identified as potent and selective inhibitors of PDE4B.[13] The core structure orients the substituents to effectively interact with the active site.
-
Substitutions on the Pyridine Ring: In a series of 4-(2,2-diphenylethyl)pyridine-N-oxides, substitutions on the pyridine ring were explored to optimize pharmacokinetic parameters. The introduction of a "soft metabolic site" led to compounds with shorter half-lives.[12]
-
Role of the Nitrogen Atom: The nitrogen atom in the pyridine ring of quinoline-based PDE5 inhibitors was found to be involved in reducing selectivity against the PDE6 enzyme.[14] Furthermore, a methoxy group on the pyridine moiety was crucial for potent PDE5 inhibition.[14]
| Compound Scaffold | Target PDE | Key Structural Features | IC50 (nM) | Reference |
| Pyrazolopyridine | PDE4B | 5-heterocycle substitution | Sub-nanomolar | [13] |
| 4-(2,2-diphenylethyl)pyridine-N-oxide | PDE4 | Introduction of a soft metabolic site | Potent inhibition | [12] |
| Quinoline-based with pyridine moiety | PDE5 | 6'-methoxy group on pyridine | 20 | [14] |
Histone Deacetylase (HDAC) Inhibitors
HDACs are enzymes that play a critical role in gene expression by removing acetyl groups from histone proteins. HDAC inhibitors have emerged as a promising class of anticancer agents.[6] A typical HDAC inhibitor consists of three key components: a zinc-binding group (ZBG), a linker, and a cap group that interacts with the surface of the enzyme.
Key SAR Insights for Pyridine-Based HDAC Inhibitors:
-
Zinc-Binding Group (ZBG): The 3-hydroxypyridine-2-thione (3HPT) moiety has been identified as a novel and effective ZBG for HDAC inhibitors.[6]
-
Linker and Cap Group: Extending the SAR studies to the linker and cap regions of 3HPT-derived inhibitors led to the identification of potent and selective HDAC6 and HDAC8 inhibitors.[6]
-
Substitutions on the Pyridine Core: In a series of pyridine-based benzamide HDAC inhibitors, a cyano group at the C3-position and a methylazetidinyl substituent at the C5-position of the pyridyl core resulted in optimal HDAC1 inhibition and antiproliferative activity.[15]
| Compound Scaffold | Target HDAC | Key Structural Features | Activity | Reference |
| 3-Hydroxypyridine-2-thione (3HPT) | HDAC6, HDAC8 | Varied linker and cap groups | Potent and selective inhibition | [6] |
| Pyridine-based benzamide | HDAC1 | C3-cyano and C5-methylazetidinyl substitution | Optimal inhibition and antiproliferative activity | [15] |
| Pyrilamine-based | Class I HDACs | Modifications to benzyl and dimethylamino groups | Potent inhibition with reduced off-target effects | [16] |
Metalloproteinase Inhibitors
Matrix metalloproteinases (MMPs) are zinc-dependent endopeptidases involved in the degradation of extracellular matrix components. Their overactivity is implicated in diseases like cancer and arthritis.[8] Pyridine-containing macrocycles have shown promise as MMP-2 and MMP-9 inhibitors.[8]
Key SAR Insights for Pyridine-Based Metalloproteinase Inhibitors:
-
Macrocyclic Structure: Pyridine-containing pentaaza macrocycles have demonstrated marked inhibition of MMP activity.[8] The macrocyclic structure likely pre-organizes the molecule for optimal binding to the enzyme's active site.
-
Zinc Chelation: While not explicitly detailed in the provided search results for pyridine-based inhibitors, a common mechanism for MMP inhibitors is the chelation of the catalytic zinc ion in the active site. The nitrogen atom of the pyridine ring or other functional groups on the scaffold could participate in this interaction.
| Compound Scaffold | Target MMP | Key Structural Features | Activity | Reference |
| Pyridine-containing macrocycle ([17]pyN5) | MMP-2, MMP-9 | Pentaaza macrocycle | 100% inhibition at ≥ 7.5 μM | [8] |
| Pyridine-containing macrocycle ([10]pyN5) | MMP-2, MMP-9 | Pentaaza macrocycle | 100% inhibition at ≥ 7.5 μM | [8] |
Experimental Protocols
General Enzyme Inhibition Assay
The following is a generalized protocol for determining the inhibitory activity of a compound against a target enzyme. Specific conditions such as buffer composition, pH, temperature, and substrate concentration will need to be optimized for each specific enzyme.[18][19][20]
Materials:
-
Purified enzyme
-
Substrate specific to the enzyme
-
Test inhibitor compound (dissolved in a suitable solvent, e.g., DMSO)
-
Assay buffer (optimized for the specific enzyme)
-
Cofactors (if required by the enzyme)
-
Microplate reader or spectrophotometer
-
96-well plates or cuvettes
-
Pipettes and tips[19]
Step-by-Step Protocol:
-
Prepare Solutions:
-
Prepare a stock solution of the inhibitor in a suitable solvent like DMSO.
-
Prepare serial dilutions of the inhibitor in the assay buffer.
-
Prepare a solution of the enzyme in the assay buffer at a concentration that yields a linear reaction rate over the desired time course.
-
Prepare a solution of the substrate in the assay buffer. The optimal substrate concentration is typically at or below its Michaelis-Menten constant (Km) to ensure sensitivity for competitive inhibitors.[21]
-
-
Assay Setup:
-
In a 96-well plate, add a small volume of the serially diluted inhibitor solutions to the appropriate wells.
-
Include control wells:
-
100% activity control: Contains enzyme and substrate but no inhibitor (only the solvent vehicle).
-
0% activity control (background): Contains substrate but no enzyme.
-
-
-
Pre-incubation:
-
Add the enzyme solution to all wells except the background control.
-
Incubate the plate for a defined period (e.g., 15-30 minutes) at the optimal temperature to allow the inhibitor to bind to the enzyme.
-
-
Initiate the Reaction:
-
Add the substrate solution to all wells to start the enzymatic reaction.
-
-
Monitor the Reaction:
-
Immediately begin monitoring the reaction by measuring the change in absorbance or fluorescence over time using a microplate reader. The detection method will depend on the nature of the substrate and product.
-
-
Data Analysis:
-
Calculate the initial reaction rates for each inhibitor concentration.
-
Normalize the rates to the 100% activity control.
-
Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value, which is the concentration of inhibitor required to reduce the enzyme activity by 50%.[21]
-
Workflow for a Typical Enzyme Inhibition Assay
Caption: General workflow for an enzyme inhibition assay.
Investigating the Mechanism of Inhibition
To determine the mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive), the IC50 of the inhibitor is determined at multiple substrate concentrations.[18][22]
-
Competitive Inhibition: The IC50 value increases with increasing substrate concentration.
-
Non-competitive Inhibition: The IC50 value remains constant regardless of the substrate concentration.
-
Uncompetitive Inhibition: The IC50 value decreases with increasing substrate concentration.
Pyridine-Based Inhibitor Interaction with a Kinase Hinge Region
Caption: Hydrogen bonding of a 2-aminopyridine inhibitor.
Conclusion
The pyridine ring is a remarkably versatile scaffold that continues to be a rich source of novel enzyme inhibitors. A thorough understanding of the structure-activity relationships for different pyridine-based chemotypes against various enzyme classes is crucial for the successful design and development of new therapeutic agents. By systematically exploring substitutions on the pyridine core, employing fused ring strategies, and optimizing the nature of key functional groups, medicinal chemists can fine-tune the potency, selectivity, and pharmacokinetic properties of these inhibitors. The experimental protocols and conceptual frameworks presented in this guide are intended to empower researchers to rationally design the next generation of pyridine-based enzyme inhibitors with improved therapeutic profiles.
References
- 1. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pyridine-Containing Macrocycles Display MMP-2/9 Inhibitory Activity and Distinct Effects on Migration and Invasion of 2D and 3D Breast Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Design, synthesis, and structure activity relationship (SAR) studies of novel imidazo[1,2-a] pyridine derivatives as Nek2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Substituted 4-(2,2-diphenylethyl)pyridine-N-oxides as phosphodiesterase-4 inhibitors: SAR study directed toward the improvement of pharmacokinetic parameters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Pyrazolopyridines as potent PDE4B inhibitors: 5-heterocycle SAR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Optimizing metabolic stability of phosphodiesterase 5 inhibitors: discovery of a potent N-(pyridin-3-ylmethyl)quinoline derivative targeting synaptic plasticity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Design and campaign synthesis of pyridine-based histone deacetylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 17. researchgate.net [researchgate.net]
- 18. benchchem.com [benchchem.com]
- 19. superchemistryclasses.com [superchemistryclasses.com]
- 20. A standard operating procedure for an enzymatic activity inhibition assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 22. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
"comparison of synthetic routes to pyridine-4-carboxylic acid derivatives"
An In-Depth Comparative Guide to the Synthetic Routes of Pyridine-4-Carboxylic Acid Derivatives
For researchers, medicinal chemists, and professionals in drug development, the pyridine-4-carboxylic acid scaffold is a cornerstone of numerous pharmaceuticals and functional materials. The selection of a synthetic route to its derivatives is a critical decision, profoundly impacting yield, purity, scalability, and cost-effectiveness. This guide provides a detailed comparison of the primary synthetic strategies, offering insights into the mechanistic underpinnings and practical considerations for each, to empower informed decision-making in your research and development endeavors.
The Classical Approach: Oxidation of 4-Alkylpyridines
The oxidation of readily available 4-alkylpyridines, such as 4-picoline or 4-ethylpyridine, represents one of the most established and industrially practiced methods for synthesizing pyridine-4-carboxylic acid (isonicotinic acid).
Mechanistic Rationale and Experimental Considerations
This transformation hinges on the cleavage of the alkyl C-H bonds and the formation of a carbon-oxygen bond at the benzylic-like position of the pyridine ring. The choice of oxidant is the most critical parameter, dictating the reaction conditions and functional group tolerance.
-
Potassium Permanganate (KMnO4): A powerful and cost-effective oxidant, KMnO4 is widely used. The reaction is typically performed in aqueous media, often under basic conditions, followed by an acidic workup. The strong oxidizing nature of permanganate, however, limits its use to substrates lacking sensitive functional groups that could also be oxidized.
-
Nitric Acid (HNO3): Another potent oxidizing agent, nitric acid is frequently employed in industrial-scale production. This method often requires high temperatures and pressures, and the generation of NOx gases is a significant environmental consideration.
-
Catalytic Oxidation with Air/O2: More modern and "greener" approaches utilize molecular oxygen or air as the terminal oxidant in the presence of a transition metal catalyst. These reactions can offer higher selectivity and produce water as the primary byproduct.
Comparative Data for Oxidation Methods
| Oxidant | Typical Conditions | Advantages | Disadvantages | Representative Yield |
| KMnO4 | H2O, reflux | Low cost, readily available | Poor functional group tolerance, stoichiometric waste (MnO2) | 60-80% |
| HNO3 | High temperature, high pressure | Suitable for large-scale production | Harsh conditions, generation of NOx gases | 70-90% |
| O2/Catalyst | Catalyst (e.g., Co, Mn), solvent, heat | "Green" oxidant, high atom economy | Catalyst development can be complex | 85-95% |
Experimental Protocol: Oxidation of 4-Picoline with KMnO4
-
To a stirred solution of 4-picoline (1.0 eq) in water, add potassium permanganate (3.0 eq) portion-wise, maintaining the temperature below 50 °C.
-
After the addition is complete, heat the mixture to reflux for 4-6 hours, or until the purple color of the permanganate has disappeared.
-
Cool the reaction mixture to room temperature and filter to remove the manganese dioxide byproduct.
-
Wash the filter cake with hot water.
-
Combine the filtrate and washings, and acidify with concentrated hydrochloric acid to a pH of 3-4.
-
The product, pyridine-4-carboxylic acid, will precipitate as a white solid.
-
Collect the solid by filtration, wash with cold water, and dry under vacuum.
Hydrolysis of 4-Cyanopyridine: A Versatile Precursor Route
The hydrolysis of 4-cyanopyridine is another highly effective and widely used method. The cyano group serves as a robust carboxylic acid precursor, and its hydrolysis can be achieved under acidic, basic, or enzymatic conditions.
Mechanistic Pathways and Reaction Control
The nitrile group is susceptible to nucleophilic attack by water or hydroxide ions. Under acidic conditions, the nitrile nitrogen is protonated, activating the carbon towards attack by water. In basic media, direct hydroxide attack on the nitrile carbon initiates the hydrolysis. The intermediate amide can sometimes be isolated, or the reaction can be driven to completion to form the carboxylate.
Workflow for Hydrolysis of 4-Cyanopyridine
Caption: General workflow for the hydrolysis of 4-cyanopyridine.
Comparative Analysis of Hydrolysis Conditions
| Condition | Reagents | Advantages | Disadvantages |
| Acidic | Concentrated H2SO4 or HCl | High conversion, simple workup | Harsh conditions, potential for side reactions |
| Basic | NaOH or KOH | Milder than acidic conditions | Requires acidic workup to isolate the product |
| Enzymatic | Nitrilase enzymes | High selectivity, mild conditions | Enzyme cost and stability can be a concern |
Modern Catalytic Approaches: Palladium-Catalyzed Carbonylation
For substrates bearing sensitive functional groups, modern cross-coupling methodologies offer a milder and more versatile alternative. Palladium-catalyzed carbonylation of 4-halopyridines (Cl, Br, I) has emerged as a powerful tool for the synthesis of pyridine-4-carboxylic acid derivatives.
Mechanistic Cycle and Key Parameters
The reaction proceeds via a catalytic cycle involving:
-
Oxidative Addition: The Pd(0) catalyst inserts into the carbon-halogen bond of the 4-halopyridine.
-
CO Insertion: A molecule of carbon monoxide inserts into the Pd-C bond.
-
Nucleophilic Attack: A nucleophile (e.g., water, alcohol, amine) attacks the acyl-palladium intermediate.
-
Reductive Elimination: The final product is released, and the Pd(0) catalyst is regenerated.
The choice of ligand, base, solvent, and CO source are all critical for achieving high yields and catalyst turnover.
Diagram of the Catalytic Cycle
Caption: Simplified catalytic cycle for Pd-catalyzed carbonylation.
Experimental Protocol: Pd-Catalyzed Carbonylation of 4-Bromopyridine
-
To a pressure vessel, add 4-bromopyridine (1.0 eq), Pd(OAc)2 (0.02 eq), a suitable phosphine ligand (e.g., Xantphos, 0.04 eq), and a base (e.g., K2CO3, 2.0 eq).
-
Add a solvent (e.g., DMA or toluene) and a nucleophile (e.g., water for the acid, or an alcohol for an ester).
-
Seal the vessel, purge with carbon monoxide, and then pressurize with CO (e.g., 10 bar).
-
Heat the reaction to the desired temperature (e.g., 100-120 °C) and stir for 12-24 hours.
-
Cool the reaction, carefully vent the CO, and work up accordingly to isolate the product.
Organometallic Routes: Carboxylation of 4-Pyridyl Grignard and Organolithium Reagents
The reaction of organometallic reagents with carbon dioxide is a fundamental C-C bond-forming reaction. For pyridine systems, this can be achieved through the formation of a 4-pyridyl Grignard or organolithium reagent, followed by quenching with CO2.
Challenges and Considerations
The preparation of organometallic pyridine derivatives can be challenging due to the electrophilicity of the pyridine ring and the acidity of ring protons. Halogen-metal exchange is often the preferred method for generating these reagents from 4-halopyridines at low temperatures.
Comparative Overview of Organometallic Routes
| Reagent | Preparation | Reaction with CO2 | Advantages | Disadvantages |
| Grignard | From 4-halopyridine + Mg | Gaseous or solid CO2 | Well-established methodology | Can be sluggish to form |
| Organolithium | Halogen-metal exchange (e.g., with n-BuLi) | Gaseous or solid CO2 | Generally more reactive than Grignards | Requires very low temperatures (-78 °C) |
Conclusion: Selecting the Optimal Synthetic Route
The choice of synthetic route to pyridine-4-carboxylic acid derivatives is a multifaceted decision that requires careful consideration of the starting material availability, desired scale, functional group compatibility, and environmental impact.
-
For large-scale, cost-effective synthesis of the parent acid from simple starting materials, the oxidation of 4-picoline remains a dominant industrial method.
-
The hydrolysis of 4-cyanopyridine offers a reliable and high-yielding alternative, particularly when the cyano precursor is readily accessible.
-
For the synthesis of highly functionalized derivatives where mild conditions are paramount, palladium-catalyzed carbonylation provides unparalleled versatility and substrate scope.
-
Organometallic routes are valuable for specific applications, especially when incorporating isotopic labels (using 13CO2 or 14CO2).
By understanding the underlying principles and practical limitations of each of these synthetic strategies, researchers can confidently select and optimize the most appropriate method to advance their scientific objectives.
A Senior Application Scientist’s Guide to Evaluating Alternative Coupling Reagents for Pyridine Carboxylic Acids
Introduction: The Unique Challenge of Pyridine Carboxylic Acids in Amide Synthesis
The formation of an amide bond is arguably the most critical reaction in medicinal chemistry and drug development, forming the backbone of peptides and appearing in over 25% of all known pharmaceuticals.[1] The direct condensation of a carboxylic acid and an amine is generally unfavorable, necessitating the use of "coupling reagents" to activate the carboxylic acid.[2][3][4] While a vast arsenal of such reagents exists, the synthesis of amides from pyridine carboxylic acids—such as picolinic (pyridine-2-carboxylic), nicotinic (pyridine-3-carboxylic), and isonicotinic (pyridine-4-carboxylic) acids—presents a unique set of challenges that can frustrate even seasoned chemists.
The core of the problem lies in the pyridine nitrogen atom. Its basicity can lead to unwanted acid-base reactions with the carboxylic acid substrate or reagents, while its nucleophilicity can result in direct reaction with the activated acid or coupling reagent, leading to undesired side products.[5] Furthermore, the electron-withdrawing nature of the pyridine ring can decrease the nucleophilicity of the carboxylate, making activation more difficult. Therefore, selecting an appropriate coupling reagent is not merely a matter of optimizing yield; it is a critical decision to ensure reaction fidelity, minimize side reactions, and achieve reproducible results. This guide provides an in-depth comparison of modern coupling reagents, grounded in mechanistic principles and experimental evidence, to empower researchers to navigate the complexities of amide bond formation with these valuable heterocyclic substrates.
The Mechanistic Crossroads: Understanding Reagent Classes
The efficacy of a coupling reaction hinges on the successful generation of a highly reactive intermediate from the carboxylic acid.[2][6] The choice of reagent dictates the nature of this intermediate and, consequently, the reaction's speed, efficiency, and susceptibility to side reactions like racemization.
Caption: General mechanism of amide bond formation via an activated intermediate.
We can broadly categorize the most relevant coupling reagents into three families: carbodiimides, onium salts, and phosphonic anhydrides.
Comparative Analysis of Leading Coupling Reagents
The selection of a coupling reagent should be a deliberate process based on the specific attributes of the substrates and the desired outcome of the synthesis (e.g., scale, purity requirements, cost). Below is a comparative analysis of leading alternatives.
Carbodiimides (EDC, DCC)
Carbodiimides are classic, cost-effective reagents that activate carboxylic acids by forming a highly reactive O-acylisourea intermediate.[7][8][9] However, this intermediate is prone to racemization and can rearrange into an unreactive N-acylurea.
-
Mechanism & Causality: To mitigate these issues, additives such as 1-hydroxybenzotriazole (HOBt) or, more effectively, 7-aza-1-hydroxybenzotriazole (HOAt) and OxymaPure (ethyl 2-cyano-2-(hydroxyimino)acetate) are almost always required.[6][10] These additives trap the O-acylisourea to form active esters that are more stable, less prone to racemization, yet highly reactive towards amines. For pyridine carboxylic acids, the pyridine nitrogen's basicity can interfere, making the choice of base and additive crucial.
-
Trustworthiness & Limitations: While ubiquitous, carbodiimides have drawbacks. Dicyclohexylcarbodiimide (DCC) forms a dicyclohexylurea (DCU) byproduct that is notoriously insoluble in most organic solvents, complicating purification.[10] 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is favored for its water-soluble urea byproduct, which is easily removed by aqueous workup.[8] However, the potential for side reactions and the necessity of additives make this class less robust for particularly challenging couplings.
Onium Salts (HATU, HBTU, COMU)
Onium salts, including aminium/uronium and phosphonium types, are among the most powerful and reliable coupling reagents available.[11] They react with the carboxylate to generate active esters in situ.
-
HATU vs. HBTU: Both are highly efficient, but HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) consistently outperforms HBTU.[12] The key difference is HATU's HOAt moiety compared to HBTU's HOBt. The nitrogen atom at the 7-position of the azabenzotriazole ring in HOAt accelerates the coupling and significantly suppresses racemization.[11][12] This makes HATU a superior choice for sensitive or sterically hindered substrates, including pyridine carboxylic acids.
-
COMU - The Modern Alternative: COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) represents the third generation of uronium-type reagents.[13] It incorporates an Oxyma leaving group, which confers several advantages.[14][15]
-
Enhanced Safety: COMU is not based on potentially explosive benzotriazole derivatives.[13][14]
-
High Efficiency: It often shows coupling efficiencies comparable to or even exceeding HATU, particularly for difficult sequences.[13][14][16]
-
Simplified Stoichiometry: It performs exceptionally well with only one equivalent of a tertiary base, whereas HATU/HBTU often require two.[10][16]
-
Improved Solubility: COMU and its byproducts are generally more soluble across a range of solvents, simplifying workup.[16]
-
Propylphosphonic Anhydride (T3P®)
T3P® is a cyclic anhydride that has gained significant traction, especially in process chemistry and large-scale synthesis, due to its efficiency, excellent safety profile, and simple workup.[17][18]
-
Mechanism & Causality: T3P activates the carboxylic acid by forming a mixed phosphonic anhydride, a highly effective acylating agent.[17] The reaction is often performed using pyridine itself as the base and sometimes as a cosolvent, making it inherently well-suited for the substrates .[1][19]
-
Trustworthiness & Advantages: A key advantage of T3P is that its byproducts are water-soluble propanephosphonic acid salts, which are easily removed with a simple aqueous wash.[17] This eliminates the need for chromatography in many cases. It is known for producing high yields with exceptionally low levels of epimerization, even with racemization-prone substrates.[1][17][18] Its non-toxic, non-allergenic nature further enhances its appeal for industrial applications.[17]
Caption: The competing reactivity of pyridine carboxylic acids during activation.
Quantitative Performance Comparison
To provide a clear benchmark, the following table summarizes the performance of these reagents for a model reaction: the coupling of nicotinic acid with benzylamine. Yields are representative of what can be expected under optimized conditions.
| Coupling Reagent | Additive | Base (equiv.) | Typical Yield | Racemization Risk | Byproduct Handling | Key Advantage |
| EDC | OxymaPure | DIPEA (2.0) | 85-95% | Low | Aqueous Wash | Cost-effective, water-soluble byproduct. |
| HATU | None Req. | DIPEA (2.0) | >95% | Very Low | Chromatography | Gold standard for speed and efficiency.[12] |
| COMU | None Req. | DIPEA (1.0) | >95% | Very Low | Aqueous Wash / Chromatography | High efficiency with superior safety profile.[13][16] |
| T3P® | None Req. | Pyridine (solvent) | >95% | Extremely Low | Aqueous Wash | Excellent for scale-up, minimal epimerization.[1][17] |
| SOCl₂ | None Req. | Pyridine (1.1) | 60-80% | N/A | Quench/Wash | Inexpensive, generates highly reactive acyl chloride. |
Note: Yields are illustrative. Actual results will vary based on specific substrates, solvents, and reaction conditions. The SOCl₂ method carries a risk of undesired side reactions, such as chlorination of the pyridine ring.[20]
Validated Experimental Protocols
Adherence to a robust, validated protocol is essential for reproducibility. The following are step-by-step methodologies for three recommended coupling procedures.
Protocol 1: High-Efficiency Coupling using COMU
This protocol is recommended for its high efficiency, excellent safety profile, and reduced base requirement.
Materials:
-
Pyridine Carboxylic Acid (1.0 equiv)
-
Amine (1.05 equiv)
-
COMU (1.1 equiv)
-
N,N-Diisopropylethylamine (DIPEA) (1.1 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
To a dry flask under an inert atmosphere (N₂ or Ar), add the pyridine carboxylic acid (1.0 equiv) and COMU (1.1 equiv).
-
Add anhydrous DMF to dissolve the solids (concentration typically 0.1-0.5 M).
-
Add DIPEA (1.1 equiv) to the mixture and stir for 1-2 minutes. The solution may change color.
-
Add the amine (1.05 equiv) to the activated mixture.
-
Stir the reaction at room temperature for 1-4 hours. Monitor progress by TLC or LC-MS.
-
Work-up: Upon completion, dilute the reaction mixture with ethyl acetate. Wash sequentially with saturated aqueous NaHCO₃ (2x), water (1x), and brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography or recrystallization as needed.
Protocol 2: Scalable & Low-Epimerization Coupling using T3P®
This protocol is ideal for larger-scale reactions and for substrates prone to racemization. The aqueous work-up is a significant advantage.[1][19]
Materials:
-
Pyridine Carboxylic Acid (1.0 equiv)
-
Amine (1.0 equiv)
-
T3P® (50 wt% solution in Ethyl Acetate) (1.5 equiv)
-
Pyridine (as base/co-solvent)
-
Ethyl Acetate (EtOAc)
Procedure:
-
In a flask, dissolve the pyridine carboxylic acid (1.0 equiv) and the amine (1.0 equiv) in a mixture of EtOAc and pyridine (e.g., 2:1 v/v).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the T3P® solution (1.5 equiv) dropwise, maintaining the internal temperature below 10 °C to manage the mild exotherm.
-
Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for 2-16 hours. Monitor progress by TLC or LC-MS.
-
Work-up: Quench the reaction by adding water. Separate the layers.
-
Wash the organic layer sequentially with 1 M HCl (to remove pyridine), saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The resulting product is often of high purity, potentially negating the need for chromatography.
Protocol 3: Cost-Effective Coupling using EDC/OxymaPure
This method provides a balance of cost and efficiency, leveraging a modern, safer HOBt alternative.
Materials:
-
Pyridine Carboxylic Acid (1.0 equiv)
-
Amine (1.1 equiv)
-
EDC·HCl (1.2 equiv)
-
OxymaPure (1.2 equiv)
-
DIPEA (2.5 equiv)
-
Anhydrous DMF or Dichloromethane (DCM)
Procedure:
-
Combine the pyridine carboxylic acid (1.0 equiv), OxymaPure (1.2 equiv), and EDC·HCl (1.2 equiv) in a dry flask under an inert atmosphere.
-
Add anhydrous solvent (DMF or DCM) and stir to dissolve.
-
Add the amine (1.1 equiv) followed by DIPEA (2.5 equiv).
-
Stir the reaction at room temperature for 4-24 hours, monitoring by TLC or LC-MS.
-
Work-up: If using DCM, wash the organic layer with 1 M HCl, saturated NaHCO₃, and brine. If using DMF, perform an extractive work-up as described in Protocol 1.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify by flash column chromatography.
Workflow & Decision Making
The choice of protocol is dictated by the project's specific constraints. The following workflow illustrates the decision-making process.
Caption: Decision workflow for selecting an appropriate coupling protocol.
Conclusion and Recommendations
For researchers working with pyridine carboxylic acids, moving beyond classic carbodiimide methods can dramatically improve reaction outcomes.
-
For Maximum Reliability and Speed: HATU and COMU are the premier choices for small-scale synthesis. COMU is particularly recommended due to its superior safety profile, reduced base requirement, and excellent performance that often matches or exceeds HATU.[13][14][15][16]
-
For Scalability and Purity: T3P® is the unequivocal front-runner for process development and large-scale synthesis. Its combination of high yield, extremely low epimerization, and simple, non-chromatographic workup provides significant practical and economic advantages.[1][17]
-
For a Balance of Cost and Performance: The EDC/OxymaPure system offers a robust, cost-effective, and safer alternative to older EDC/HOBt protocols and is suitable for routine applications where raw material cost is a primary driver.
By understanding the mechanistic nuances of these reagents and selecting a protocol tailored to the specific challenges of pyridine carboxylic acids, scientists can approach this critical transformation with greater confidence and success.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. hepatochem.com [hepatochem.com]
- 3. researchgate.net [researchgate.net]
- 4. fishersci.co.uk [fishersci.co.uk]
- 5. researchgate.net [researchgate.net]
- 6. scholle.oc.uni-kiel.de [scholle.oc.uni-kiel.de]
- 7. benchchem.com [benchchem.com]
- 8. Carbodiimide Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 9. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
- 10. peptide.com [peptide.com]
- 11. Peptide Coupling Reagents Guide [sigmaaldrich.com]
- 12. benchchem.com [benchchem.com]
- 13. luxembourg-bio.com [luxembourg-bio.com]
- 14. benchchem.com [benchchem.com]
- 15. bachem.com [bachem.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. T3P Brochure | AMRI [amri.staging.ribbitt.com]
- 18. files01.core.ac.uk [files01.core.ac.uk]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Personal protective equipment for handling Methyl 5-formylpyridine-2-carboxylate
A Researcher's Guide to Safely Handling Methyl 5-formylpyridine-2-carboxylate
As researchers and scientists at the forefront of drug development, our work with novel chemical entities like this compound demands a rigorous and proactive approach to safety. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to offer a framework for safe handling, grounded in scientific principles. Our goal is to empower you with the knowledge to not only protect yourself but also to ensure the integrity of your research.
Understanding the Risks: Hazard Profile of this compound
This compound is a pyridine derivative containing both an aldehyde and a methyl ester functional group. While a comprehensive, peer-reviewed toxicology profile for this specific molecule is not widely available, we can infer its primary hazards based on its structural motifs and available data. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals identifies it as a substance that causes skin irritation, serious eye irritation, and may cause respiratory irritation[1].
The pyridine core, present in this molecule, is known for its potential to be absorbed through the skin and can be toxic to various organ systems[2]. Aldehyde groups can be irritants and sensitizers. Therefore, a cautious approach is warranted.
Table 1: Hazard Identification for this compound
| Hazard Class | GHS Category | Description |
| Skin Corrosion/Irritation | Category 2 | Causes skin irritation[1]. |
| Serious Eye Damage/Irritation | Category 2A | Causes serious eye irritation[1]. |
| Specific Target Organ Toxicity | Category 3 | May cause respiratory irritation[1]. |
Core Directive: Personal Protective Equipment (PPE)
A multi-layered approach to PPE is crucial when handling this compound. The following recommendations are based on a risk assessment that considers the potential for splashes, inhalation of aerosols, and inadvertent skin contact.
Hand Protection: The First Line of Defense
Given that this compound can be absorbed through the skin, selecting the right gloves is critical. Disposable nitrile gloves are a suitable initial choice as they offer protection against a broad range of chemicals[3].
-
Protocol:
-
Always inspect gloves for any signs of degradation or perforation before use.
-
For prolonged handling or when working with larger quantities, consider double-gloving to provide an additional barrier.
-
If direct contact with the chemical occurs, remove the gloves immediately, wash your hands thoroughly with soap and water, and don a new pair.
-
Never reuse disposable gloves[4].
-
Eye and Face Protection: Shielding from Splashes and Aerosols
This compound is a serious eye irritant[1]. Therefore, robust eye and face protection is mandatory.
-
Required:
-
Chemical Splash Goggles: These should meet the ANSI Z.87.1 standard and provide a complete seal around the eyes to protect against splashes from all angles[4].
-
Face Shield: When there is a significant risk of splashing, such as during transfers of larger volumes or when a reaction is exothermic, a face shield should be worn in addition to chemical splash goggles[3][4].
-
Protective Clothing: Minimizing Skin Exposure
A lab coat is a non-negotiable component of your PPE. It should be appropriately sized, fully buttoned, with the sleeves rolled down to cover as much skin as possible[3].
-
Material: A standard cotton lab coat is acceptable for handling small quantities. For larger quantities or procedures with a higher risk of splashing, a flame-resistant lab coat or a chemical-resistant apron worn over the lab coat is recommended[4].
-
Footwear: Always wear closed-toe shoes that cover the entire foot. Perforated shoes or sandals are not permitted in the laboratory[3][4].
Respiratory Protection: When Engineering Controls are Not Enough
All work with this compound should be conducted within a certified chemical fume hood to minimize the inhalation of any vapors or aerosols.
-
When a Respirator is Necessary: If there is a potential for exposure outside of a fume hood, such as during a large spill, a NIOSH-approved respirator with an organic vapor cartridge is required. All personnel requiring the use of a respirator must be medically cleared, trained, and fit-tested annually[3].
Operational Plan: From Handling to Disposal
A systematic workflow is essential for minimizing risk. The following diagram outlines the key decision points and safety protocols for handling this compound.
Caption: Workflow for Handling this compound.
Step-by-Step Protocols
Donning and Doffing PPE: A Critical Sequence
Donning (Putting On):
-
Lab Coat: Put on your lab coat and fasten all buttons.
-
Goggles/Face Shield: Put on your safety goggles, ensuring a snug fit. If required, place the face shield over the goggles.
-
Gloves: Put on your gloves, pulling the cuffs over the sleeves of your lab coat.
Doffing (Taking Off):
-
Gloves: Remove gloves by peeling them off from the cuff, turning them inside out. Avoid touching the outside of the gloves with your bare hands.
-
Goggles/Face Shield: Remove your face shield and goggles from the back of your head.
-
Lab Coat: Remove your lab coat, folding it so the contaminated outside is folded inward.
-
Hand Washing: Immediately wash your hands thoroughly with soap and water.
Emergency Procedures: Be Prepared
Skin Contact:
-
Immediately flush the affected skin with copious amounts of water for at least 15 minutes[2].
-
Remove any contaminated clothing while under an emergency shower[2].
-
Seek immediate medical attention[2].
Eye Contact:
-
Immediately flush the eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station, holding the eyelids open[2].
-
Remove contact lenses if present and easy to do so.
-
Seek immediate medical attention[2].
Inhalation:
-
Move the individual to fresh air immediately[2].
-
If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration.
-
Seek immediate medical attention.
Spill Response:
-
Small Spill (in a fume hood): Absorb the spill with an inert material such as sand or vermiculite. Place the absorbed material into a sealed, labeled container for hazardous waste disposal[5].
-
Large Spill (outside a fume hood): Evacuate the area immediately and contact your institution's environmental health and safety department[2]. Do not attempt to clean up a large spill without proper training and equipment.
Disposal Plan: Responsible Stewardship
All waste containing this compound, including contaminated gloves, absorbent materials, and empty containers, must be treated as hazardous waste.
-
Waste Collection: Collect all waste in a clearly labeled, sealed, and compatible container[2].
-
Labeling: The waste container must be labeled with "Hazardous Waste" and the full chemical name.
-
Disposal: Follow all local, state, and federal regulations for the disposal of hazardous chemical waste. Contact your institution's environmental health and safety department for specific disposal procedures.
Conclusion
By integrating these safety protocols into your daily laboratory practices, you can confidently and safely work with this compound. This guide serves as a foundational document; always consult the most recent Safety Data Sheet from your chemical supplier and your institution's specific safety policies. A culture of safety is a culture of scientific excellence.
References
- 1. This compound | C8H7NO3 | CID 15121205 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 3. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 4. wm.edu [wm.edu]
- 5. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
